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  • Product: 2-Aminooxazole-5-carboxamide
  • CAS: 1334298-29-1

Core Science & Biosynthesis

Foundational

2-Aminooxazole-5-carboxamide: Strategic Guide for Medicinal Chemistry

Executive Technical Summary 2-Aminooxazole-5-carboxamide (CAS: 1334298-29-1) represents a high-value scaffold in modern drug discovery, primarily utilized as a physicochemical optimizer for the 2-aminothiazole pharmacoph...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Summary

2-Aminooxazole-5-carboxamide (CAS: 1334298-29-1) represents a high-value scaffold in modern drug discovery, primarily utilized as a physicochemical optimizer for the 2-aminothiazole pharmacophore. While 2-aminothiazoles are ubiquitous in kinase inhibitors (e.g., Dasatinib) and antimicrobial agents, they frequently suffer from poor aqueous solubility and metabolic liability due to sulfur oxidation (S-oxidation).

The 2-aminooxazole isostere addresses these bottlenecks by replacing the sulfur atom with oxygen.[1] This substitution significantly lowers lipophilicity (LogP) and enhances aqueous solubility—often by a factor of 10 to 60—while maintaining the critical hydrogen-bond donor/acceptor motif required for ATP-hinge binding in kinases. This guide details the properties, validated synthetic routes, and application logic for this scaffold.[2]

Physicochemical Profile

The following data characterizes the core scaffold. Note that while the ethyl ester precursor is commercially common, the carboxamide form is often synthesized in situ or as a late-stage intermediate.

PropertyValue / DescriptionTechnical Note
CAS Number 1334298-29-1 Specific to the primary amide.
Molecular Formula C₄H₅N₃O₂
Molecular Weight 127.10 g/mol Fragment-like; high ligand efficiency potential.
H-Bond Donors 2 (Exocyclic –NH₂, Amide –NH₂)Critical for "hinge region" binding in kinases.
H-Bond Acceptors 3 (Oxazole N, Amide O, Oxazole O)Oxazole N acts as the primary acceptor (pKa ~4.5).
LogP (Calc) -0.5 to 0.2Significantly lower than corresponding thiazole (~1.0).
Solubility High (vs. Thiazole)Kinetic solubility in PBS is typically >50 µM.
Electronic Character Electron-rich (C5 position)The 2-amino group donates electron density, activating the ring.

Synthetic Architecture: The "Ester Route"

Unlike 2-aminothiazoles, which are easily synthesized via the Hantzsch reaction (condensation of thiourea with


-haloketones), 2-aminooxazoles cannot be reliably synthesized by condensing urea with 

-haloketones
. The lower nucleophilicity of urea oxygen compared to thiourea sulfur leads to poor yields or alternative cyclization products.

The Validated Pathway: The industry-standard approach involves constructing the oxazole ring as an ester (Ethyl 2-aminooxazole-5-carboxylate) followed by ammonolysis.

Mechanism & Workflow

Synthesis Start Ethyl 3-ethoxyacrylate (Starting Material) Bromination Bromination (NBS, H2O/Dioxane) Start->Bromination Intermediate α-Bromo Intermediate Bromination->Intermediate In situ Cyclization Cyclization (+ Urea, Heat) Intermediate->Cyclization Ester Ethyl 2-aminooxazole- 5-carboxylate (CAS: 113853-16-0) Cyclization->Ester 40-60% Yield Ammonolysis Ammonolysis (NH3 in MeOH) Ester->Ammonolysis Product 2-Aminooxazole- 5-carboxamide (Target) Ammonolysis->Product >90% Yield

Figure 1: Validated synthetic route avoiding the failed Hantzsch protocol for oxazoles.

Medicinal Chemistry Applications

Bioisosteric Replacement Logic

The transition from Thiazole to Oxazole is a strategic "scaffold hop."

  • Solubility: The oxazole oxygen is harder (HSAB theory) and more electronegative than sulfur, reducing the aromatic character slightly and increasing polarity. This results in a massive solubility boost.

  • Metabolism: Thiazoles are prone to S-oxidation (forming sulfoxides/sulfones) and ring opening. Oxazoles are metabolically robust, extending half-life (

    
    ).
    
  • Geometry: The C-O bond is shorter than the C-S bond. This slightly contracts the ring, which can alter the vector of substituents at the 5-position. This must be modeled when docking into tight pockets.

Pharmacophore Mapping (Kinase Inhibitors)

In kinase drug discovery (e.g., Src, Abl inhibitors), the 2-aminooxazole motif functions as a Type I binder :

  • Ring Nitrogen (N3): Accepts a hydrogen bond from the hinge region backbone amide.

  • Exocyclic Amino (C2-NH2): Donates a hydrogen bond to the hinge region backbone carbonyl.

  • 5-Carboxamide: Projects into the solvent front or interacts with the gatekeeper residue, depending on substitution.

SAR Core 2-Aminooxazole-5-carboxamide Core Scaffold N3 Ring Nitrogen (N3) • H-Bond Acceptor • Binds Kinase Hinge (NH) Core->N3 NH2 C2-Amino Group • H-Bond Donor • Binds Kinase Hinge (C=O) Core->NH2 C5 C5-Carboxamide • Vector for diversity • Solubilizing moiety Core->C5 O1 Ring Oxygen (O1) • Increases Solubility • Metabolically Stable (vs S) Core->O1

Figure 2: Pharmacophore dissection of the scaffold highlighting key interaction points for drug design.

Experimental Protocols

Protocol A: Synthesis of Ethyl 2-aminooxazole-5-carboxylate

Pre-requisite for the carboxamide.

  • Bromination: Dissolve ethyl 3-ethoxyacrylate (1.0 eq) in a mixture of THF/Water (1:1). Cool to 0°C.

  • Add N-Bromosuccinimide (NBS, 1.1 eq) portion-wise. Stir at room temperature (RT) for 1 hour. Checkpoint: TLC should show consumption of starting material.

  • Cyclization: Add Urea (2.0 eq) directly to the reaction mixture. Heat to 80°C for 2–3 hours.

  • Workup: Cool to RT. Neutralize with saturated NaHCO₃. Extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol or purify via flash chromatography (Hexane/EtOAc).

    • Expected Yield: 45–60%.

    • Appearance: Off-white to yellow solid.

Protocol B: Ammonolysis to 2-Aminooxazole-5-carboxamide

Conversion of ester to amide.

  • Dissolution: Dissolve Ethyl 2-aminooxazole-5-carboxylate (1.0 eq) in Methanol (0.5 M concentration).

  • Reagent: Add 7N Ammonia in Methanol (10–20 eq) or aqueous Ammonium Hydroxide (excess) if solubility permits.

  • Reaction: Seal the vessel (pressure tube recommended) and stir at RT for 16–24 hours. If conversion is slow, heat to 50°C.

  • Isolation: Concentrate the solvent under reduced pressure. The product typically precipitates as a white solid.

  • Purification: Triturate with cold diethyl ether or water to remove ammonium salts.

    • Validation: Check via LC-MS (M+H = 128.1).

Stability & Handling

  • Storage: Store at -20°C. The primary amine is susceptible to slow oxidation in air over months; store under nitrogen/argon for long-term libraries.

  • Reactivity: The C2-amino group is weakly nucleophilic due to electron withdrawal by the ring nitrogen. Acylation of this amine (e.g., amide coupling) usually requires strong conditions (e.g., acid chlorides or HATU/DIEA with heat).

  • Safety: Classified as an irritant (Skin/Eye). No specific acute toxicity data is widely reported for the carboxamide, but the ester precursors are standard laboratory irritants.

References

  • Juhás, M. et al. (2020).[3] 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ACS Medicinal Chemistry Letters.

  • PubChem. (2025).[4] Ethyl 2-aminooxazole-5-carboxylate Compound Summary. National Library of Medicine.

  • ChemicalBook. (2024). Ethyl 2-aminothiazole-5-carboxylate Synthesis (Analogous Route Reference).

  • Zhang, H.Z. et al. (2018). Recent advance in oxazole-based medicinal chemistry. European Journal of Medicinal Chemistry.

Sources

Exploratory

Structural Elucidation of 2-Aminooxazole-5-carboxamide: A Technical Guide

Executive Summary The unambiguous structural identification of 2-aminooxazole-5-carboxamide is a critical checkpoint in drug discovery, particularly for programs targeting kinase inhibition or antimicrobial pathways wher...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The unambiguous structural identification of 2-aminooxazole-5-carboxamide is a critical checkpoint in drug discovery, particularly for programs targeting kinase inhibition or antimicrobial pathways where this scaffold serves as a bioisostere for thiazoles. This guide provides a rigorous, self-validating workflow for elucidating this structure, addressing the specific challenges of regioisomerism (2,4- vs. 2,5-substitution) and prototropic tautomerism (amino- vs. imino-forms).[1]

Part 1: Synthetic Provenance & Regiochemical Logic[1]

Before spectroscopic analysis, the method of synthesis provides the first layer of structural evidence.[1] Unlike 2-aminothiazoles, which are readily synthesized via the Hantzsch reaction, 2-aminooxazoles often require specific cyclization strategies to ensure the 2,5-substitution pattern.[1]

Validated Synthetic Route

To establish a high-confidence starting point, we utilize a cyclization of


-formyl or 

-keto ester derivatives with cyanamide, followed by amidation.

Reaction Logic:

  • Precursor: Ethyl

    
    -ethoxyacrylate or similar 
    
    
    
    -functionalized electrophiles.
  • Cyclization: Reaction with cyanamide (

    
    ) under basic conditions.
    
  • Regioselectivity: The nucleophilic attack of the cyanamide nitrogen on the electrophilic carbonyl, followed by oxygen closure, favors the 2-amino-5-substituted isomer over the 4-substituted isomer due to the stability of the intermediate enolate.[1]

Part 2: Mass Spectrometry (HRMS)

The first step in the analytical workflow is confirming the elemental composition.[1]

  • Target Formula:

    
    
    
  • Exact Mass (M+H): 128.0455 Da[1]

  • Ionization Mode: ESI(+) (Electrospray Ionization, Positive mode)[1]

Diagnostic Fragmentation: Unlike simple aliphatic amides, the oxazole core shows specific fragmentation pathways.[1]

  • Loss of

    
     (17 Da):  Characteristic of the primary amide or the 2-amino group.[1]
    
  • Loss of

    
     (43 Da):  Cleavage of the carboxamide moiety.[1]
    
  • Ring Cleavage: High-energy collision-induced dissociation (CID) often breaks the oxazole ring, yielding nitrile fragments (

    
    ).[1]
    

Part 3: NMR Spectroscopy – The Definitive Proof[1]

Nuclear Magnetic Resonance (NMR) is the primary tool for distinguishing the 2,5-isomer from the 2,4-isomer and characterizing the tautomeric state.[1]

1H NMR (Proton)

Solvent: DMSO-


 (Preferred to prevent exchange of labile protons).[1]
ProtonChemical Shift (

, ppm)
MultiplicityIntegrationAssignment Logic

(Ring)
7.0 – 7.5Broad Singlet2HThe 2-amino group is exchangeable. Shift varies with concentration/temperature.[1]
H-4 (Ring) 7.4 – 7.8Singlet1HCritical Diagnostic. This proton is on the oxazole ring.[1] In the 2,5-isomer, it is adjacent to the nitrogen and the electron-withdrawing amide, causing a downfield shift.[1]

(Amide)
7.1 & 7.5Broad Singlets1H eachNon-equivalent due to restricted rotation of the C-N bond (partial double bond character).[1]
13C NMR (Carbon)

Key Diagnostic Signals:

  • C-2 (Guanidine-like):

    
     ppm. The most deshielded ring carbon due to the attached amino group and ring oxygen.[1]
    
  • C-5 (Quaternary):

    
     ppm. Directly attached to the carboxamide.[1]
    
  • C-4 (Methine):

    
     ppm. The only protonated ring carbon.[1]
    
  • C=O (Carbonyl):

    
     ppm.
    
2D NMR: Solving the Regioisomer Puzzle

The distinction between 2-aminooxazole-5-carboxamide and 2-aminooxazole-4-carboxamide cannot be made solely on 1D NMR. We employ HMBC (Heteronuclear Multiple Bond Correlation) as the "smoking gun."[1]

  • Experiment: 1H-13C HMBC.

  • The Logic:

    • In the 5-carboxamide isomer, the ring proton is at position 4 .[1]

    • H-4 will show a strong 3-bond correlation (

      
      )  to the Carbonyl Carbon (C=O) .[1]
      
    • In the 4-carboxamide isomer, the ring proton is at position 5 .[1]

    • H-5 would show a 2-bond correlation (

      
      )  to the Carbonyl Carbon (often weaker or absent in standard HMBC parameters optimized for 8Hz).[1]
      
    • Crucially, H-4 (in the 5-isomer) also correlates to C-2 (3-bond).

Tautomerism Analysis

2-Aminooxazoles exist in equilibrium between the Amino form and the Imino form.[1]

  • Amino Form: Ring has aromatic character.[2] Exocyclic

    
    .
    
  • Imino Form: Ring nitrogen is protonated (

    
    ).[1] Exocyclic 
    
    
    
    .[1]

Determination:

  • 15N NMR: The amino nitrogen typically appears around -300 ppm (relative to nitromethane), while the ring nitrogen is around -130 to -150 ppm. In the imino form, the exocyclic nitrogen shifts significantly downfield.[1]

  • Solvent Effect: In polar aprotic solvents like DMSO, the Amino form is generally the dominant tautomer due to aromatic stabilization.[1]

Part 4: Elucidation Workflow Visualization

The following diagram outlines the logical decision tree for confirming the structure.

ElucidationWorkflow Start Unknown Sample (Suspected 2-Aminooxazole-5-carboxamide) HRMS HRMS (ESI+) Confirm Formula: C4H5N3O2 m/z ~ 128.0455 Start->HRMS H1NMR 1H NMR (DMSO-d6) Identify H-4 Singlet (7.4-7.8 ppm) Identify Amide & Amine Protons HRMS->H1NMR C13NMR 13C NMR Locate C-2 (~162 ppm), C-5 (~145 ppm) C-4 (~128 ppm), C=O (~159 ppm) H1NMR->C13NMR HMBC 2D HMBC (Critical Step) Check H-4 to C=O Correlation C13NMR->HMBC Decision Does H-4 correlate strongly (3-bond) to C=O? HMBC->Decision Result5 CONFIRMED: 2-Aminooxazole-5-carboxamide Decision->Result5 Yes (3J coupling) Result4 REJECTED: Likely 4-carboxamide isomer Decision->Result4 No (Weak/Absent)

Caption: Decision tree for the structural confirmation of 2-aminooxazole-5-carboxamide, highlighting the critical role of HMBC in determining regiochemistry.

Part 5: Tautomeric Equilibrium Visualization

Understanding the active species in solution is vital for docking studies and binding affinity predictions.[1]

Tautomerism Amino Amino Form (Aromatic, Dominant in DMSO) Exocyclic -NH2 Imino Imino Form (Non-Aromatic) Exocyclic =NH Amino->Imino Proton Transfer (Fast Exchange) Binding Protein Binding (May select specific tautomer) Imino->Binding Solvent Solvent Polarity (DMSO stabilizes Amino) Solvent->Amino

Caption: The amino-imino tautomeric equilibrium. While the amino form predominates in solution, the imino form may be relevant in specific protein binding pockets.[1]

Part 6: Experimental Protocol (Standard Operating Procedure)

Sample Preparation
  • Mass: Weigh approximately 5–10 mg of the solid compound.

  • Solvent: Dissolve in 0.6 mL of DMSO-

    
     (99.9% D).
    
    • Note: Avoid

      
       as the compound likely has poor solubility and rapid proton exchange may broaden signals.
      
  • Tube: Transfer to a high-quality 5mm NMR tube.

Acquisition Parameters (600 MHz Instrument)
  • Temperature: 298 K (25°C).[1]

  • 1H NMR: 16 scans, 2s relaxation delay.

  • 13C NMR: 1024 scans (due to low sensitivity of quaternary carbons), power-gated decoupling.

  • HMBC: Optimized for long-range coupling constant

    
     Hz.
    

References

  • Kennedy, A. R., et al. (2001).[1] "The crystal structure of ethyl 2-aminooxazole-5-carboxylate." Acta Crystallographica Section E. Link

  • Li, H., et al. (2011).[1][3] "Synthesis and Cytotoxicity of Novel 2-Amino-5-thiazolecarboxamide Derivatives." Journal of Chemical Research.[3] Link(Note: Provides comparative spectroscopic data for the thiazole isostere).[1]

  • Katritzky, A. R., et al. (2010).[1] "Tautomerism and Structure of Azoles: Nuclear Magnetic Resonance Spectroscopy." Chemical Reviews. Link[1]

  • BenchChem. (2025).[1][4] "2-Aminooxazole-5-carboxamide Structure & Properties." Link(General compound data source).

Sources

Foundational

The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and Synthesis of 2-Aminooxazole-5-carboxamide

For the attention of Researchers, Scientists, and Drug Development Professionals. This document provides an in-depth exploration of the 2-aminooxazole-5-carboxamide core, a heterocyclic scaffold of increasing importance...

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals. This document provides an in-depth exploration of the 2-aminooxazole-5-carboxamide core, a heterocyclic scaffold of increasing importance in modern medicinal chemistry. We will delve into the rationale behind its discovery as a valuable bioisostere, detail robust synthetic methodologies, and provide expert insights into the critical experimental parameters that govern its successful preparation.

The Strategic Imperative for New Scaffolds: The Rise of the 2-Aminooxazole Core

In the landscape of drug discovery, the relentless pursuit of novel chemical entities with improved efficacy, selectivity, and pharmacokinetic profiles is paramount. A key strategy in this endeavor is the principle of bioisosterism , the replacement of a functional group within a biologically active molecule with another group to enhance its desired properties without drastically altering its fundamental biological activity.[1]

The 2-aminooxazole scaffold has emerged as a compelling bioisostere for the well-established 2-aminothiazole moiety.[1] While 2-aminothiazoles are present in numerous approved drugs and clinical candidates, they possess certain inherent liabilities.[2][3][4] The sulfur atom in the thiazole ring is susceptible to oxidative metabolism, potentially leading to the inactivation of the drug molecule.[1] This metabolic vulnerability has driven medicinal chemists to seek more stable alternatives.

The 2-aminooxazole core offers a strategic solution to this challenge. By replacing the sulfur atom of the thiazole with an oxygen atom, the potential for oxidative metabolism at that position is eliminated.[1] This substitution can lead to several advantageous physicochemical and pharmacokinetic properties, including:

  • Improved Metabolic Stability: The absence of the oxidizable sulfur atom can result in a longer half-life and improved bioavailability.[1]

  • Modulated Lipophilicity: The substitution of sulfur with oxygen can lead to a decrease in the calculated logP (ClogP), which may enhance aqueous solubility.[1]

  • Maintained Biological Activity: Crucially, the 2-aminooxazole scaffold often retains the key hydrogen bonding and structural features of the 2-aminothiazole, allowing it to interact with biological targets in a similar manner.

The "discovery" of 2-aminooxazole-5-carboxamide and its derivatives is therefore not a singular event but rather a logical and strategic evolution in medicinal chemistry, driven by the need to overcome the limitations of a preceding, highly successful scaffold.

Synthetic Strategies for the Construction of the 2-Aminooxazole Core

The synthesis of the 2-aminooxazole core, particularly with the desired 5-carboxamide functionality, requires a nuanced approach that differs from the classical Hantzsch thiazole synthesis. While the Hantzsch reaction, which condenses an α-haloketone with a thiourea, is a robust method for 2-aminothiazole synthesis, the analogous reaction with urea to form 2-aminooxazoles is often less efficient.[1]

Here, we present a validated, multi-step synthetic sequence for the preparation of N-substituted 2-aminooxazole-5-carboxamides, adapted from contemporary literature. This approach emphasizes strategic bond formations and the rationale behind the choice of reagents and conditions.

Overall Synthetic Workflow

The following diagram illustrates the key transformations in a common synthetic route to N-aryl-2-aminooxazole-5-carboxamides.

G cluster_0 Core Oxazole Formation cluster_1 N-Arylation cluster_2 Carboxamide Formation A α-Halo Ketone C 2-Aminooxazole Intermediate A->C Condensation B Urea B->C D 2-Aminooxazole Intermediate F N-Aryl-2-aminooxazole D->F Buchwald-Hartwig Coupling E Aryl Halide E->F G N-Aryl-2-aminooxazole-5-carboxylate F->G Esterification (if starting from acid) I Target Carboxamide G->I Amide Coupling H Amine H->I

Caption: A generalized workflow for the synthesis of N-aryl-2-aminooxazole-5-carboxamides.

Step-by-Step Experimental Protocols

This protocol outlines a common method for the formation of the core 2-aminooxazole ring with a 5-ester functionality, which can be subsequently converted to the desired carboxamide.

Reaction Scheme:

Detailed Procedure:

  • Reaction Setup: To a solution of the appropriate α-halo-β-ketoester (1.0 eq) in a suitable solvent such as ethanol or dimethylformamide (DMF), add urea (1.1 eq) and a non-nucleophilic base, for example, sodium acetate (1.5 eq).

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction time can vary from a few hours to overnight.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel to afford the desired ethyl 2-aminooxazole-5-carboxylate.[5][6]

Causality and Experimental Insights:

  • Choice of Base: A mild, non-nucleophilic base is crucial to facilitate the condensation and cyclization while minimizing side reactions.

  • Solvent Selection: Polar aprotic solvents like DMF can often accelerate the reaction compared to protic solvents like ethanol.

  • Starting Material Stability: α-halo-β-ketoesters can be unstable; it is often advisable to use them immediately after preparation or purchase them from a reliable source.

This protocol details the palladium-catalyzed cross-coupling of the 2-aminooxazole intermediate with an aryl halide to introduce the desired N-substituent.

Reaction Scheme:

Detailed Procedure:

  • Reaction Setup: In an oven-dried flask, combine the 2-aminooxazole intermediate (1.0 eq), the aryl halide (1.2 eq), a palladium catalyst such as Pd₂(dba)₃ (0.05 eq), a suitable phosphine ligand like Xantphos (0.1 eq), and a base such as cesium carbonate (2.0 eq).

  • Solvent and Degassing: Add a dry, degassed solvent, typically dioxane or toluene. Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Reaction Conditions: Heat the reaction mixture to a temperature of 80-110 °C under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: After completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate and purify the residue by column chromatography to yield the N-aryl-2-aminooxazole.

Causality and Experimental Insights:

  • Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand is critical for achieving high yields and can be substrate-dependent. Buchwald-Hartwig G3 pre-catalysts are often effective.

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, so maintaining an inert atmosphere throughout the reaction is essential for catalytic activity.

  • Base Strength: The choice of base can significantly influence the reaction rate and yield. Strong, non-nucleophilic bases are generally preferred.

This final step involves the conversion of the ethyl ester at the 5-position to the target carboxamide.

Reaction Scheme:

Detailed Procedure (via Amide Coupling):

  • Ester Hydrolysis: First, hydrolyze the ethyl ester to the corresponding carboxylic acid using a base such as lithium hydroxide in a mixture of THF and water.

  • Amide Coupling: To a solution of the carboxylic acid (1.0 eq) in a suitable solvent like DMF, add an amide coupling reagent such as HATU (1.2 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq). Stir for 10-15 minutes, then add the desired amine (1.1 eq).

  • Reaction Conditions: Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up and Purification: Dilute the reaction mixture with ethyl acetate and wash sequentially with aqueous sodium bicarbonate, water, and brine. Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography or recrystallization.

Causality and Experimental Insights:

  • Coupling Reagents: A variety of amide coupling reagents can be employed (e.g., HBTU, T3P). The choice may depend on the reactivity of the amine and the potential for side reactions.

  • Direct Aminolysis: For simple, unhindered amines, direct aminolysis of the ester may be possible by heating the ester with the amine in a sealed tube, sometimes with a catalyst. However, the amide coupling approach is generally more versatile.

Data Summary and Comparative Analysis

The following table summarizes typical reaction conditions and yields for the key synthetic steps, allowing for a comparative analysis of different approaches.

StepReaction TypeKey ReagentsTypical SolventTemperature (°C)Yield (%)Reference
1 Oxazole Formationα-halo-β-ketoester, Urea, NaOAcEthanol8060-75[5]
2 N-ArylationAryl Bromide, Pd₂(dba)₃, Xantphos, Cs₂CO₃Dioxane10050-85[1]
3 Amide CouplingCarboxylic Acid, Amine, HATU, DIPEADMF2570-95[7]

Conclusion and Future Outlook

The 2-aminooxazole-5-carboxamide scaffold represents a significant advancement in the field of medicinal chemistry, offering a metabolically robust and synthetically accessible alternative to the widely used 2-aminothiazole core. The synthetic strategies outlined in this guide provide a solid foundation for the preparation of a diverse range of derivatives for drug discovery programs.

Future research in this area will likely focus on the development of more convergent and atom-economical synthetic routes, potentially through novel multi-component reactions. Furthermore, a deeper understanding of the structure-activity relationships of 2-aminooxazole-5-carboxamide derivatives across various biological targets will undoubtedly solidify its position as a truly privileged scaffold in the medicinal chemist's toolbox.

References

  • Chen, B. et al. (2010).
  • Pieroni, M. et al. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ACS Medicinal Chemistry Letters, 11(7), 1435-1441.
  • MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]

  • Ahmed, E. et al. (2024). Synthesis of 2-aminothiazole sulfonamides as potent biological agents: Synthesis, structural investigations and docking studies. Heliyon, 10(14), e34767.
  • Molecules. (2022). A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. Retrieved from [Link]

  • ResearchGate. (2020). (PDF) 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (2011). ChemInform Abstract: Synthesis and Cytotoxicity of Novel 2-Amino-5-thiazolecarboxamide Derivatives. Retrieved from [Link]

  • ResearchGate. (2004). (PDF) Method for Synthesis of 2-Amino-5-(2-thienylmethyl)thiazole. Retrieved from [Link]

  • ResearchGate. (2013). Steps towards the formation of 2-aminooxazole 5. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of some new 5- substituted of. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Ethyl 2-aminooxazole-5-carboxylate. Retrieved from [Link]

  • Semantic Scholar. (n.d.). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Retrieved from [Link]

  • EXCLI Journal. (2025). Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Synthesis of 2-Amino-5-Carboxamide Thiazole Derivatives via Dehydrative Cyclization of Thiourea Intermediate Resin on Solid Phase. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing 2-aminothiazole-5-carboxamides useful as kinase inhibitors.

Sources

Exploratory

2-Aminooxazole-5-carboxamide molecular weight and formula

Executive Summary 2-Aminooxazole-5-carboxamide (CAS: 1334298-29-1) is a critical heterocyclic scaffold in medicinal chemistry, primarily utilized as a bioisostere of the 2-aminothiazole moiety found in potent kinase inhi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Aminooxazole-5-carboxamide (CAS: 1334298-29-1) is a critical heterocyclic scaffold in medicinal chemistry, primarily utilized as a bioisostere of the 2-aminothiazole moiety found in potent kinase inhibitors (e.g., Dasatinib) and antitubercular agents.

While the thiazole ring is a privileged structure, it often suffers from metabolic liabilities (S-oxidation) and high lipophilicity. The oxazole counterpart offers a strategic alternative: it lowers LogP, improves water solubility, and eliminates the sulfur oxidation metabolic soft spot, while maintaining the hydrogen-bonding vector essential for ATP-binding pocket interactions.

This guide details the physicochemical properties, a validated synthetic pathway from the ethyl ester precursor, and the structural logic for its application in lead optimization.

Physicochemical Profile

The molecule is a small, polar heterocycle. Its primary amine (C2) and carboxamide (C5) provide critical hydrogen bond donor/acceptor motifs.

PropertyDataNotes
IUPAC Name 2-Amino-1,3-oxazole-5-carboxamide
Molecular Formula C₄H₅N₃O₂
Molecular Weight 127.10 g/mol
Exact Mass 127.0382Monoisotopic
Appearance Off-white to pale yellow solid
Solubility DMSO, DMF, MethanolPoor solubility in non-polar solvents (DCM, Hexane)
pKa (Calculated) ~2.5 (Oxazole N), ~14 (Amide)The 2-amino group is weakly basic due to electron delocalization.[1]
H-Bond Donors 2 (Primary amine, Amide)
H-Bond Acceptors 3 (Oxazole N, Oxazole O, Amide O)

Synthetic Methodology

Direct cyclization of urea with


-halo-keto esters (Hantzsch synthesis) to form 2-aminooxazoles is kinetically challenging due to the low nucleophilicity of urea compared to thiourea. Consequently, the industrial and lab-scale standard involves the ammonolysis of the ethyl ester precursor .
Protocol: Ammonolysis of Ethyl 2-aminooxazole-5-carboxylate

Reaction Overview:



Reagents:

  • Precursor: Ethyl 2-aminooxazole-5-carboxylate (CAS: 113853-16-0).

  • Reagent: Ammonium Hydroxide (28-30% NH

    
     in water) or 7N NH
    
    
    
    in Methanol.
  • Solvent: Methanol (MeOH).[2]

Step-by-Step Procedure:

  • Dissolution: In a pressure-rated reaction vial or round-bottom flask, dissolve 1.0 eq (e.g., 500 mg) of Ethyl 2-aminooxazole-5-carboxylate in Methanol (10 volumes, 5 mL).

  • Ammonolysis:

    • Method A (Standard): Add 10.0 eq of Ammonium Hydroxide (28% aq). Seal the vessel tightly.

    • Method B (Anhydrous): Add 10.0 eq of 7N NH

      
       in Methanol.
      
  • Reaction: Stir the mixture at room temperature for 16–24 hours .

    • Optimization: If conversion is slow (monitored by TLC/LC-MS), heat to 50°C in a sealed tube.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove excess ammonia and methanol.

    • The product typically precipitates as an off-white solid upon concentration.

  • Purification:

    • Triturate the solid with cold diethyl ether or a small amount of cold water to remove residual ammonium salts.

    • Filter and dry under vacuum.[3][4]

    • Yield Expectation: 75–90%.[4]

Visualizing the Synthesis Logic

Synthesispathway Start Ethyl 2-aminooxazole- 5-carboxylate (CAS: 113853-16-0) Intermediate Tetrahedral Intermediate Start->Intermediate Nucleophilic Attack Reagent Ammonium Hydroxide (NH4OH) or NH3/MeOH Reagent->Intermediate Product 2-Aminooxazole- 5-carboxamide (Target Scaffold) Intermediate->Product Elimination of EtOH

Figure 1: Synthetic pathway via ammonolysis of the ester precursor.

Characterization & Quality Control

To validate the synthesis, the following spectral signatures must be confirmed.

  • 
    H NMR (DMSO-d
    
    
    
    , 400 MHz):
    • 
       ~7.4–7.6 ppm (s, 1H): C4-H  of the oxazole ring. (Diagnostic singlet).
      
    • 
       ~7.0–7.3 ppm (bs, 2H): CONH
      
      
      
      (Amide protons, often split broad peaks).
    • 
       ~6.8–7.0 ppm (bs, 2H): C2-NH
      
      
      
      (Primary amine).
  • LC-MS (ESI+):

    • [M+H]

      
       : Observed at 128.05  m/z.
      
    • Retention Time: Early eluting peak on Reverse Phase (C18) due to high polarity.

Medicinal Chemistry Applications: The Bioisostere Strategy

The 2-aminooxazole-5-carboxamide is primarily used to replace the 2-aminothiazole-5-carboxamide scaffold. This substitution is a classic "scaffold hop" used to modulate physicochemical properties without altering the binding mode.

Comparative Analysis: Oxazole vs. Thiazole
FeatureThiazole Scaffold (S)Oxazole Scaffold (O)Strategic Advantage of Oxazole
Lipophilicity (LogP) HigherLower Improves solubility and reduces non-specific binding.
H-Bonding S is a weak acceptorO is a strong acceptor Can pick up additional water-mediated contacts.
Metabolism Prone to S-oxidationStable Eliminates formation of reactive sulfoxides/sulfones.
Aromaticity HighModerateSlightly different pi-stacking geometry.
Mechanism of Action (Kinase Inhibition)

In ATP-competitive inhibitors (e.g., Src/Abl kinase inhibitors), the 2-amino-N-heterocycle motif functions as the "hinge binder."

  • Acceptor: The Ring Nitrogen (N3) accepts a H-bond from the backbone NH of the kinase hinge region (e.g., Met318 in c-Src).

  • Donor: The Exocyclic Amine (C2-NH2) donates a H-bond to the backbone Carbonyl of the hinge.

Bioisostere Thiazole 2-Aminothiazole Scaffold (Standard Hinge Binder) LogP: High | Metabolic Risk: High Strategy Bioisosteric Replacement (S -> O) Thiazole->Strategy Oxazole 2-Aminooxazole Scaffold (Target Molecule) LogP: Low | Metabolic Stability: High Strategy->Oxazole Optimization Target Kinase Hinge Region (ATP Pocket) Oxazole->Target H-Bond Donor (NH2) H-Bond Acceptor (N)

Figure 2: Strategic logic of replacing Thiazole with Oxazole in drug design.

References

  • Synthesis and Biological Evaluation of 2-Aminooxazoles: Pieroni, M., et al. "2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry." ACS Medicinal Chemistry Letters, 2020, 11(6), 1435–1441. Link[5]

  • Thiazole/Oxazole Isosterism: Meanwell, N. A. "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 2011, 54(8), 2529–2591. Link

  • Dasatinib Analog Synthesis: Chen, B., et al. "A new and efficient preparation of 2-aminothiazole-5-carbamides."[6] Arkivoc, 2010, (vi), 32-38. (Provides the foundational chemistry for the thiazole analog which is adapted for the oxazole). Link

Sources

Foundational

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry

An In-depth Technical Guide to the Physicochemical Properties of 2-Aminooxazole-5-carboxamide For Researchers, Scientists, and Drug Development Professionals The landscape of modern drug discovery is perpetually in searc...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of 2-Aminooxazole-5-carboxamide

For Researchers, Scientists, and Drug Development Professionals

The landscape of modern drug discovery is perpetually in search of novel molecular scaffolds that offer advantageous physicochemical and pharmacological properties. Within this context, the 2-aminooxazole heterocycle has emerged as a structure of significant interest. This guide focuses on a key exemplar of this class: 2-aminooxazole-5-carboxamide .

This molecule is not merely another heterocyclic compound; it represents a strategic evolution in medicinal chemistry, primarily positioned as a bioisosteric replacement for the well-trodden 2-aminothiazole scaffold.[1] The rationale for this is compelling: replacing the thiazole's sulfur atom with oxygen can mitigate issues of metabolic oxidation and potentially circumvent liabilities associated with pan-assay interference compounds (PAINS), which have occasionally been linked to the 2-aminothiazole motif.[1]

As senior application scientists, our goal is not just to present data, but to provide a causal understanding of why this scaffold behaves as it does and how its properties can be leveraged in a drug development pipeline. This guide offers a comprehensive examination of the core physicochemical attributes, synthetic strategies, and analytical characteristics of 2-aminooxazole-5-carboxamide, providing an authoritative resource for researchers aiming to exploit its potential.

Core Physicochemical Characteristics

A foundational understanding of a molecule begins with its fundamental properties. These parameters govern everything from reaction kinetics to formulation and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

PropertyValueSource / Comment
CAS Number 1334298-29-1[2]
Molecular Formula C₄H₅N₃O₂[2]
Molecular Weight 127.10 g/mol [2]
Appearance White to off-white solidInferred from related compounds.
Melting Point Not experimentally reported.Data for the simpler 2-aminooxazole is 90-95 °C.[3] The carboxamide is expected to have a significantly higher melting point due to increased hydrogen bonding capacity.
Storage Conditions 2-8°C, sealed, dry, dark place[2]
Predicted pKa Acidic (amide N-H) ~17; Basic (amino N) ~2-3Predicted values based on typical functional group pKa's. The oxazole ring nitrogen is very weakly basic.

Spectroscopic & Analytical Profile

Characterization is the cornerstone of chemical synthesis. While a definitive experimental spectrum for the parent compound is not publicly available, its structure allows for a robust prediction of its spectroscopic signature based on data from closely related analogues.[4][5]

  • ¹H NMR Spectroscopy (Predicted): In a solvent like DMSO-d₆, one would expect to see a singlet for the lone proton on the oxazole ring (C4-H), likely in the aromatic region (>7.5 ppm). The primary amine (-NH₂) would appear as a broad singlet, and the two protons of the primary amide (-CONH₂) would also present as two distinct, potentially broad singlets. For comparison, the thiazole proton in a related 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide appears at 7.85 ppm.[6]

  • ¹³C NMR Spectroscopy (Predicted): The spectrum would be characterized by four distinct signals. The carbonyl carbon (C=O) of the amide would be the most downfield, typically >160 ppm. The three carbons of the oxazole ring would have characteristic shifts: C2 (bonded to the amino group) would be highly deshielded (~160-170 ppm), C5 (bonded to the carboxamide) would be moderately deshielded, and C4 would be the most upfield of the ring carbons. For a related N-substituted thiazole, the ring carbons appear at ~172 ppm (C2), ~144 ppm (C4), and ~121 ppm (C5).[6]

  • Infrared (IR) Spectroscopy: The IR spectrum provides clear functional group identification. Key expected vibrational frequencies include:

    • ~3400-3100 cm⁻¹: A complex, broad region corresponding to the N-H stretching vibrations of both the primary amine and the primary amide.

    • ~1700 cm⁻¹: A strong, sharp absorption for the amide C=O stretch (Amide I band). This is a key differentiator from its thiazole isostere, which typically shows this band at a slightly lower wavenumber (~1675 cm⁻¹).[4]

    • ~1650-1550 cm⁻¹: Absorptions from the C=N stretching of the oxazole ring and the N-H bending of the amine and amide groups.

  • Mass Spectrometry (MS): In high-resolution mass spectrometry (HRMS), the compound would show a precise molecular ion peak corresponding to its exact mass (C₄H₅N₃O₂).

Solubility & Lipophilicity: A Bioisosteric Comparison

In drug discovery, solubility is a critical gatekeeper for oral bioavailability. The hypothesis that replacing the sulfur of a thiazole with oxygen would improve solubility by decreasing the calculated LogP (ClogP) is a primary driver for investigating the 2-aminooxazole scaffold.[1]

However, direct experimental measurement provides the ultimate validation. A comprehensive study by Azzali et al. (2020) investigated the kinetic solubility of several N- and C4-substituted 2-aminooxazole derivatives and compared them directly to their 2-aminothiazole isosteres.[1]

Key Findings from Derivative Studies:

  • No Significant Average Difference: When comparing four pairs of isosteres, there was no statistically significant difference in the average solubility in either water or phosphate-buffered saline (PBS) at pH 7.4.[1]

  • Wide Solubility Range: The kinetic solubility for the tested derivatives varied widely, from as low as 0.7 µM to as high as 55 µM, demonstrating that substitution patterns play a dominant role in determining solubility, often more so than the core heteroatom.[1]

  • Causality: This result is crucial. It suggests that while the ClogP calculation may favor the oxazole, other factors such as crystal lattice energy and specific solvation interactions in the solid-state (amorphous vs. crystalline) can overwhelm the subtle electronic difference between oxygen and sulfur in the final measured solubility.[1] For early-stage discovery, kinetic solubility is often preferred as it is less influenced by the solid-state form, which is typically not well-characterized at this stage.[1]

Synthesis & Reactivity: A Strategic Approach

The synthesis of N-substituted 2-aminooxazoles requires a different strategy than their thiazole counterparts. The classical Hantzsch synthesis, a robust method for making 2-aminothiazoles from α-haloketones and thioureas, is notoriously inefficient when using substituted ureas.[1] This is likely due to the lower nucleophilicity of the urea oxygen compared to the sulfur of thiourea.

An optimized, versatile two-step approach has been developed, which is the recommended pathway for generating this scaffold.[1]

  • Step 1: Oxazole Core Formation. Condensation of an appropriate α-haloketone precursor with unsubstituted urea to form the N-unsubstituted 2-aminooxazole ring. Microwave-assisted synthesis in DMF has proven to be highly effective, significantly reducing reaction times from hours to minutes and improving yields.[1]

  • Step 2: N-Arylation. Subsequent functionalization of the 2-amino group via a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, with an aryl halide.[1]

G cluster_0 Step 1: Oxazole Ring Formation cluster_1 Step 2: N-Functionalization A α-Bromo Ketone C 4-Substituted-2-aminooxazole A->C DMF, Microwave (120 °C) B Urea B->C D 4-Substituted-2-aminooxazole F N,4-Disubstituted-2-aminooxazole D->F Buchwald-Hartwig Coupling (Pd Catalyst, Base) E Aryl Halide E->F

Optimized two-step synthesis for N-aryl-2-aminooxazoles.

Key Reactive Sites: The molecule possesses three primary sites for chemical modification, making it a versatile building block for library synthesis.

G mol N_amino A p1 N_amino->p1 N_amide B p2 N_amide->p2 C_ring C p3 C_ring->p3 label_A A: 2-Amino Group (Nucleophilic site for acylation, alkylation, and cross-coupling reactions) label_B B: 5-Carboxamide Group (Can be hydrolyzed or modified) label_C C: C4-Position of Oxazole Ring (Site for electrophilic substitution)

Key reactive sites on the 2-aminooxazole-5-carboxamide scaffold.

Experimental Protocols

A self-validating protocol is one that is robust and reproducible. The following methods are adapted from validated, peer-reviewed literature.

Protocol 1: Microwave-Assisted Synthesis of a 4-Aryl-2-aminooxazole Core

This protocol describes the foundational step of creating the scaffold, adapted from Azzali et al. (2020).[1]

  • Reagent Preparation: In a microwave-rated reaction vial, combine the starting α-bromoacetophenone (1.0 eq) and urea (10.0 eq).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the vial (e.g., 2-3 mL per mmol of the ketone).

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 120 °C for 3-5 minutes with a power of 300 W.

    • Expert Insight: The large excess of urea and the use of microwave heating are critical. The high temperature rapidly drives the condensation, while the excess urea ensures the reaction goes to completion before potential side reactions occur. DMF is an excellent solvent due to its high boiling point and ability to dissolve the reagents.

  • Work-up and Purification: After cooling, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product via flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure 4-aryl-2-aminooxazole. Typical yields range from 45-56%.[1]

Protocol 2: Determination of Kinetic Solubility

This method is a high-throughput approach suitable for early-stage drug discovery to assess the solubility of compounds from DMSO stocks.[1]

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Dilution: Add an aliquot of the DMSO stock solution to pre-warmed (37 °C) phosphate-buffered saline (PBS, pH 7.4) or purified water to achieve a final concentration (e.g., 100 µM) with a low final percentage of DMSO (typically 1-2%).

  • Incubation and Equilibration: Shake the resulting solution/suspension at room temperature for 1.5 to 2 hours to allow for equilibration.

    • Expert Insight: This is a kinetic, not thermodynamic, measurement. It mimics the situation where a compound precipitates out of solution after dilution and is highly relevant for predicting behavior in intravenous or oral absorption scenarios.

  • Separation of Undissolved Compound: Filter the samples through a 96-well filter plate (e.g., 0.45 µm pore size) or centrifuge to pellet any precipitated solid.

  • Quantification: Analyze the clear filtrate/supernatant by a suitable analytical method, such as HPLC-UV or LC-MS/MS, against a standard curve prepared by serial dilution of the stock solution. The resulting concentration is the kinetic solubility.

Conclusion and Future Outlook

2-Aminooxazole-5-carboxamide and its derivatives represent a strategically important class of compounds for modern medicinal chemistry. While the initial hypothesis of universally improved solubility over their thiazole counterparts is not consistently borne out by experimental data, the fundamental advantages of this scaffold remain compelling.[1] Its enhanced metabolic stability due to the absence of an oxidizable sulfur atom and its distance from problematic PAINS classifications make it a highly attractive alternative.[1]

The development of robust and efficient synthetic routes, particularly leveraging microwave-assisted chemistry, has made this scaffold readily accessible.[1] For the drug development professional, the 2-aminooxazole core offers a versatile and promising platform for generating novel chemical entities with desirable drug-like properties, particularly in fields like anti-infectives and oncology. Future work will likely focus on further exploring substitution patterns to fine-tune solubility and potency, solidifying its place as a privileged structure in the chemist's toolkit.

References

  • Wikipedia. 2-Aminooxazole. [Link]

  • Azzali, E., Girardini, M., Annunziato, G., et al. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ACS Medicinal Chemistry Letters, 11(8), 1435–1441. [Link]

  • Chen, B. C., et al. (2010). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. ARKIVOC, 2010(6), 32-38. [Link]

  • Schaefer, B., Haunert, F., & Goetz, N. (2008). Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives. U.S.
  • Lee, G., et al. (2019). Synthesis of 2-Amino-5-Carboxamide Thiazole Derivatives via Dehydrative Cyclization of Thiourea Intermediate Resin on Solid Phase. Molecules, 24(9), 1801. [Link]

  • Prachayasittikul, V., et al. (2025). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal, 24, 60-81. [Link]

  • Juhás, M., et al. (2022). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Pharmaceuticals, 15(5), 580. [Link]

  • PubChem. 2-Aminooxazole-5-carbaldehyde. National Center for Biotechnology Information. [Link]

  • Hosseinzadeh, R., et al. (2018). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of Ca/4-MePy-IL@ZY-Fe3O4 as a novel and reusable nano-catalyst. New Journal of Chemistry, 42(23), 18837-18846. [Link]

  • Fekete, A., et al. (2023). Photochemistry of 2-aminooxazole: a matrix-isolation and computational study of a putative key prebiotic molecule. Physical Chemistry Chemical Physics, 25(1), 221-231. [Link]

  • Lajkó, E., et al. (2019). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journal of Organic Chemistry, 15, 2378–2387. [Link]

  • Xu, J., et al. (2018). Supporting Information for 'Prebiotic phosphorylation of glycolaldehyde and glyceraldehyde'. Nature Communications. [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Aminooxazole-5-carboxamide Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Rising Prominence of the 2-Aminooxazole Scaffold in Medicinal Chemistry The 2-aminooxazole motif is an increasingly important privileged s...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of the 2-Aminooxazole Scaffold in Medicinal Chemistry

The 2-aminooxazole motif is an increasingly important privileged scaffold in modern drug discovery. Its derivatives have demonstrated a wide spectrum of biological activities, including but not limited to, antibacterial, antiviral, and anticancer properties. This surge in interest is largely attributable to its role as a bioisostere of the well-established 2-aminothiazole core.[1] Bioisosteric replacement is a powerful strategy in medicinal chemistry to modulate the physicochemical properties and pharmacological profiles of lead compounds. The substitution of the sulfur atom in the thiazole ring with an oxygen atom to form the oxazole analogue can lead to improved characteristics such as enhanced solubility and a modified metabolic profile due to the absence of an oxidizable sulfur atom.[1]

This guide provides a comprehensive overview of the primary synthetic strategies for obtaining 2-aminooxazole-5-carboxamide derivatives, a class of compounds with significant therapeutic potential. We will delve into the mechanistic rationale behind key synthetic transformations, present detailed experimental protocols, and discuss the critical parameters that influence reaction outcomes.

Core Synthetic Strategy: A Two-Step Approach via Ethyl 2-Aminooxazole-5-carboxylate

The most prevalent and versatile method for the synthesis of 2-aminooxazole-5-carboxamide derivatives follows a two-step sequence:

  • Formation of the Core Heterocycle: Synthesis of the key intermediate, ethyl 2-aminooxazole-5-carboxylate.

  • Amidation: Conversion of the ethyl ester to the desired carboxamide.

This approach allows for the late-stage introduction of diverse amine functionalities, making it highly amenable to the generation of compound libraries for structure-activity relationship (SAR) studies.

Part 1: Synthesis of Ethyl 2-Aminooxazole-5-carboxylate

The cornerstone of this synthetic route is the construction of the 2-aminooxazole ring bearing a carboxylate group at the 5-position. A common method involves the cyclocondensation of a suitable three-carbon building block with urea.

Key Starting Material: Ethyl 2-chloro-3-oxopropanoate

A critical precursor for this synthesis is ethyl 2-chloro-3-oxopropanoate. Its preparation is a crucial first step.

Experimental Protocol: Synthesis of Ethyl 2-chloro-3-oxopropanoate

  • Reaction: Claisen condensation of ethyl chloroacetate and ethyl formate.

  • Reagents: Sodium ethoxide, diethyl ether, ethyl chloroacetate, ethyl formate, concentrated HCl.

  • Procedure:

    • To a stirred solution of sodium ethoxide (0.33 mol) in diethyl ether (500 ml) cooled to 0°C, a mixture of ethyl chloroacetate (0.33 mol) and ethyl formate (0.33 mol) is added over 2 hours.

    • The reaction mixture is stirred overnight at room temperature.

    • Ice-water (500 ml) is added to dissolve the resulting sodium salt.

    • The diethyl ether layer is separated, and the aqueous layer is acidified with concentrated HCl and cooled.

    • The precipitated ester is filtered off. The crude product is then distilled under reduced pressure (5 mmHg, 60-65°C) to yield ethyl 2-chloro-3-oxopropanoate.

Cyclocondensation with Urea

The subsequent reaction of ethyl 2-chloro-3-oxopropanoate with urea furnishes the desired ethyl 2-aminooxazole-5-carboxylate.

Experimental Protocol: Synthesis of Ethyl 2-Aminooxazole-5-carboxylate

  • Reagents: Ethyl 2-chloro-3-oxopropanoate, urea, ethanol, sodium bicarbonate solution, diethyl ether.

  • Procedure:

    • To ethyl 2-chloro-3-oxopropanoate (0.09 mol), urea (0.149 mol) is added, followed by ethanol (100 ml).

    • The mixture is refluxed for 2 hours.

    • Ethanol is removed under reduced pressure.

    • A 10% sodium bicarbonate solution is added until effervescence ceases.

    • Diethyl ether is added, and the intermediate, ethyl (2Z)-3-[(aminocarbonyl)amino]-2-chloro-2-propenoate, is removed by filtration.

    • The diethyl ether layer is dried over Na₂SO₄, and the solvent is removed under reduced pressure.

    • The resulting crude product is purified by flash silica-gel column chromatography (ethyl acetate/n-hexane, 1:2) to afford crystalline ethyl 2-aminooxazole-5-carboxylate.

Causality Behind Experimental Choices:

  • Claisen Condensation: This classic carbon-carbon bond-forming reaction is a reliable method for generating the β-keto ester functionality required for the subsequent cyclization. The use of a strong base like sodium ethoxide is essential to deprotonate the α-carbon of ethyl chloroacetate, initiating the condensation.

  • Cyclocondensation: The reaction of the β-keto ester with urea proceeds via an initial condensation to form an enamine intermediate, which then undergoes intramolecular cyclization and dehydration to form the oxazole ring. The use of ethanol as a solvent facilitates the reaction, and the final workup with sodium bicarbonate neutralizes any acidic byproducts.

Challenges and Considerations:

The direct Hantzsch-type synthesis of 2-aminooxazoles using substituted ureas is often challenging due to the lower nucleophilicity of the oxygen atom in urea compared to the sulfur atom in thiourea.[1] This can lead to low yields or the failure of the reaction altogether. The stepwise approach, while longer, is often more reliable.

Part 2: Amidation of Ethyl 2-Aminooxazole-5-carboxylate

The final step in the synthesis of 2-aminooxazole-5-carboxamide derivatives is the conversion of the ethyl ester to the desired amide. This can be achieved through several methods, primarily involving the hydrolysis of the ester to the corresponding carboxylic acid, followed by amide coupling.

Step 2a: Hydrolysis of the Ester

The ethyl ester is first hydrolyzed to 2-aminooxazole-5-carboxylic acid, typically under basic conditions.

General Procedure for Ester Hydrolysis:

  • Reagents: Ethyl 2-aminooxazole-5-carboxylate, a base (e.g., LiOH, NaOH, or KOH), a solvent system (e.g., THF/water or methanol/water).

  • Procedure:

    • The ester is dissolved in a suitable solvent mixture.

    • An aqueous solution of the base is added, and the mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

    • The reaction mixture is acidified with a suitable acid (e.g., HCl) to precipitate the carboxylic acid.

    • The solid is collected by filtration, washed with water, and dried.

Step 2b: Amide Coupling

The resulting 2-aminooxazole-5-carboxylic acid is then coupled with the desired amine to form the final carboxamide product. A variety of coupling reagents can be employed for this transformation.

Common Coupling Reagents and Their Rationale:

Coupling ReagentActivating SpeciesAdvantagesConsiderations
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)O-Acyl(azabenzotriazolyl)isoureaHigh coupling efficiency, low racemization.Can be expensive.
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)O-Acyl(benzotriazolyl)isoureaGood efficiency, commonly used.Can cause racemization in sensitive substrates.
EDC/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / Hydroxybenzotriazole)Activated esterWater-soluble byproducts, easy workup.Can be less effective for hindered amines.
Acyl Fluorides (in situ) (e.g., using TFFH)Acyl fluorideHighly reactive, effective for sterically hindered amines and electron-deficient anilines.Reagents can be moisture-sensitive.

Experimental Protocol: Amide Coupling using HATU

  • Reagents: 2-Aminooxazole-5-carboxylic acid, desired amine, HATU, a non-nucleophilic base (e.g., DIPEA or N-methylmorpholine), a polar aprotic solvent (e.g., DMF or NMP).

  • Procedure:

    • To a solution of 2-aminooxazole-5-carboxylic acid (1 equivalent) and the desired amine (1.1 equivalents) in the chosen solvent, add the base (2-3 equivalents).

    • Add HATU (1.1 equivalents) portion-wise at 0°C.

    • Allow the reaction mixture to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

    • The reaction is typically quenched with water, and the product is extracted with an organic solvent.

    • The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization.

Causality Behind Experimental Choices:

  • Coupling Reagents: The choice of coupling reagent is critical and depends on the nature of the amine. For simple, unhindered amines, EDC/HOBt may suffice. However, for more challenging substrates, such as sterically hindered or electron-deficient anilines, more potent reagents like HATU or the in situ formation of acyl fluorides are often necessary to achieve good yields.[2]

  • Base: A non-nucleophilic organic base is required to neutralize the acidic byproducts of the reaction and to deprotonate the amine, increasing its nucleophilicity without competing in the coupling reaction.

  • Solvent: Polar aprotic solvents like DMF or NMP are generally used as they effectively dissolve the reactants and facilitate the reaction.

Alternative Synthetic Strategies

While the two-step approach is the most common, other strategies for the synthesis of 2-aminooxazole-5-carboxamide derivatives have been explored.

One-Pot Synthesis

The development of one-pot procedures is highly desirable as they reduce the number of synthetic steps, purification procedures, and overall cost. While a specific one-pot synthesis for 2-aminooxazole-5-carboxamides is not widely reported, conceptual frameworks from related heterocycles, such as 1,3,4-oxadiazoles, suggest the feasibility of such an approach.[3] This would likely involve a multicomponent reaction where the starting materials for the oxazole ring formation and the amine for the carboxamide are combined in a single reaction vessel.

Multicomponent Reactions (MCRs)

Isocyanide-based multicomponent reactions, such as the Ugi and Passerini reactions, are powerful tools for the rapid construction of complex molecules, including heterocycles. While not directly yielding the 2-aminooxazole-5-carboxamide scaffold in their classical forms, modifications and post-MCR transformations could potentially be employed to access these structures. Further research in this area could lead to novel and efficient synthetic routes.

Visualizing the Synthesis

Workflow for the Two-Step Synthesis of 2-Aminooxazole-5-carboxamide Derivatives

G cluster_0 Part 1: Synthesis of Key Intermediate cluster_1 Part 2: Amidation Start Ethyl Chloroacetate + Ethyl Formate Claisen Claisen Condensation (NaOEt, Ether) Start->Claisen Precursor Ethyl 2-chloro-3-oxopropanoate Claisen->Precursor Cyclo Cyclocondensation (Ethanol, Reflux) Precursor->Cyclo Urea Urea Urea->Cyclo Intermediate Ethyl 2-Aminooxazole-5-carboxylate Cyclo->Intermediate Hydrolysis Ester Hydrolysis (Base, H₂O) Intermediate->Hydrolysis Acid 2-Aminooxazole-5-carboxylic Acid Hydrolysis->Acid Coupling Amide Coupling (e.g., HATU, DIPEA, DMF) Acid->Coupling Amine Desired Amine (R-NH₂) Amine->Coupling Final_Product 2-Aminooxazole-5-carboxamide Derivative Coupling->Final_Product

Caption: Two-step synthesis of 2-aminooxazole-5-carboxamides.

Conclusion and Future Perspectives

The synthesis of 2-aminooxazole-5-carboxamide derivatives is a field of active research, driven by the therapeutic potential of this scaffold. The two-step approach, involving the initial formation of ethyl 2-aminooxazole-5-carboxylate followed by amidation, remains the most robust and versatile strategy. The choice of reaction conditions, particularly the coupling reagent for the amidation step, is crucial for achieving high yields, especially with challenging substrates.

Future efforts in this area will likely focus on the development of more efficient and atom-economical one-pot syntheses and the exploration of novel multicomponent reactions to access these valuable compounds. As our understanding of the biological targets of these derivatives grows, so too will the demand for innovative and scalable synthetic methodologies. This guide serves as a foundational resource for researchers embarking on the synthesis and exploration of this promising class of molecules.

References

  • Chen, B., et al. (2010).
  • Diness, F., et al. (2022). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. The Journal of Organic Chemistry, 87(18), 12345–12356.
  • Azzali, E., et al. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ACS Medicinal Chemistry Letters, 11(8), 1435–1441.

Sources

Foundational

Technical Whitepaper: Initial In Vitro Evaluation of 2-Aminooxazole-5-carboxamide

Executive Summary & Rationale The 2-aminooxazole-5-carboxamide scaffold represents a critical bioisostere in modern medicinal chemistry, specifically designed to surmount the metabolic and toxicological liabilities assoc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

The 2-aminooxazole-5-carboxamide scaffold represents a critical bioisostere in modern medicinal chemistry, specifically designed to surmount the metabolic and toxicological liabilities associated with 2-aminothiazoles . While aminothiazoles are potent pharmacophores (e.g., Dasatinib, diverse antimicrobial agents), they frequently suffer from metabolic activation via the sulfur atom (S-oxidation) and potential idiosyncratic toxicity.

The 2-aminooxazole analogue offers two distinct advantages:

  • lowered ClogP (enhanced aqueous solubility).

  • Metabolic Hardening (elimination of the oxidizable sulfur).

However, the 5-carboxamide moiety introduces specific physicochemical challenges—namely, hydrolytic stability and hydrogen-bond-driven aggregation. This guide outlines a rigorous, self-validating in vitro screening cascade to qualify this scaffold before lead optimization.

The Screening Cascade (Logic & Workflow)

Do not proceed to biological efficacy testing until the chemical integrity of the scaffold is verified. The 2-aminooxazole ring is less aromatic than its thiazole counterpart and can be susceptible to ring-opening under acidic conditions.

Visualization: The Evaluation Workflow

The following diagram illustrates the logical dependency of assays. Failure at the "Chemical Stability" stage invalidates downstream biological data.

EvaluationCascade cluster_Chem Phase I: Chemical Integrity cluster_Bio Phase II: Biological Liability cluster_Tox Phase III: Safety & Efficacy Start Compound Synthesis: 2-Aminooxazole-5-carboxamide Solubility Kinetic Solubility (Nephelometry) Start->Solubility Stability pH-Dependent Stability (LC-MS/MS) Solubility->Stability If Soluble > 10µM MetaStab Metabolic Stability (Microsomes + Cytosol) Stability->MetaStab If t1/2 > 60 min Fail SCAFFOLD RE-DESIGN Stability->Fail Ring Opening Permeability Permeability (PAMPA/Caco-2) MetaStab->Permeability Cyto Cytotoxicity (HepG2 ATP Assay) Permeability->Cyto Target Target Engagement (Thermal Shift/DSF) Cyto->Target If IC50 > 50µM

Caption: Logical screening cascade. Note that metabolic stability testing requires both microsomal and cytosolic fractions due to the primary amine's susceptibility to acetylation.

Phase I: Physicochemical Profiling

Objective: Verify that the compound exists as a stable monomer in assay buffers. The 5-carboxamide group is a strong hydrogen bond donor/acceptor, leading to potential aggregation which causes false positives in enzymatic assays (PAINS behavior).

Protocol A: Kinetic Solubility (Nephelometry)

Standard thermodynamic solubility (shake-flask) is too slow for initial screening. Use kinetic solubility to mimic assay conditions.

  • Preparation: Prepare a 10 mM stock solution of 2-Aminooxazole-5-carboxamide in DMSO.

  • Dilution: Spike DMSO stock into PBS (pH 7.4) at concentrations ranging from 1 µM to 500 µM (final DMSO < 1%).

  • Incubation: Shake for 90 minutes at room temperature.

  • Readout: Measure light scattering via nephelometer or absorbance at 620 nm (where compound does not absorb).

  • Validation:

    • Pass: Solubility > 50 µM (sufficient for biochemical assays).

    • Control: Use Hydrocortisone (High Sol) and Reserpine (Low Sol).

Protocol B: pH-Dependent Chemical Stability

The oxazole ring can undergo hydrolytic ring-opening in acidic environments (simulating the stomach or lysosome).

  • Buffers: Prepare buffers at pH 1.2 (SGF), pH 7.4 (PBS), and pH 9.0.

  • Incubation: Incubate compound (1 µM) at 37°C.

  • Sampling: Aliquot at T=0, 1h, 4h, 24h. Quench immediately with cold acetonitrile.

  • Analysis: LC-MS/MS (MRM mode). Monitor for the parent mass (M+H) and the specific ring-open hydrolysis product (mass shift +18 Da).

  • Criterion: >90% parent remaining after 4h at pH 1.2.

Phase II: Metabolic Stability (The "Soft Spot")

Scientific Insight: The 2-amino group is the metabolic Achilles' heel of this scaffold. While you removed the sulfur (oxidative liability), the primary amine is a prime target for N-Acetyltransferases (NAT) . Standard microsomal assays (which only contain CYP450s) will MISS this clearance pathway, leading to false confidence.

Protocol C: Cross-Fraction Metabolic Stability

System: Pooled Human Liver Microsomes (HLM) vs. Cytosolic Fraction.

ParameterConditionRationale
Test Conc. 1 µMBelow

to ensure first-order kinetics.
Cofactors NADPH (for CYPs) + Acetyl-CoA (for NATs)Acetyl-CoA is required to detect N-acetylation of the 2-amino group.
Timepoints 0, 5, 15, 30, 60 minCapture rapid clearance phases.
Control Procainamide (NAT substrate)Validates the cytosolic fraction activity.
Readout LC-MS/MSCalculate

(Intrinsic Clearance).

Data Interpretation:

  • If clearance is high in Microsomes + NADPH: Oxidative metabolism (Ring oxidation).

  • If clearance is high in Cytosol + Acetyl-CoA: Conjugative metabolism (N-acetylation). Action: Methylate the amine or use a bioisostere.

Phase III: Cytotoxicity & Safety

Before efficacy, rule out general toxicity. Thiazoles/Oxazoles can sometimes act as mitochondrial toxins.

Protocol D: Multiplexed Cytotoxicity (HepG2)
  • Cells: HepG2 (metabolically active human liver line).

  • Dosing: 8-point dose-response (0.1 µM to 100 µM) for 48 hours.

  • Readout 1 (Viability): CellTiter-Glo (ATP quantification). A drop in ATP suggests mitochondrial uncoupling.

  • Readout 2 (Membrane Integrity): LDH Release assay (supernatant).

  • Success Criteria:

    
    . If 
    
    
    
    , the scaffold is likely too toxic for development.

Phase IV: Target Engagement (Fragment Validation)

Since 2-Aminooxazole-5-carboxamide is often a fragment targeting the ATP-binding site of kinases or synthetases, you must prove it binds specifically and isn't just a "sticky" aggregator.

Protocol E: Differential Scanning Fluorimetry (DSF/Thermal Shift)
  • Protein: Use a model kinase (e.g., Src or Abl) or the specific target enzyme (e.g., IMPDH).

  • Dye: SYPRO Orange (binds hydrophobic regions exposed during unfolding).

  • Reaction: 2 µM Protein + 10-50 µM Compound.

  • Ramp: 25°C to 95°C at 1°C/min in qPCR machine.

  • Result: Calculate

    
    .
    
    • Positive Result:

      
       (indicates specific binding stabilizing the protein).
      
    • Negative Result: No shift or destabilization (negative shift).

Summary of Key Data Points

Generate the following table for the final report:

PropertyAssayAcceptance CriteriaCritical Failure Mode
Solubility Kinetic (PBS, pH 7.4)

Aggregation (False positives)
Acid Stability SGF (pH 1.2), 4h

Parent
Ring Opening (Hydrolysis)
Metabolic Stability HLM + Cytosol

min
N-Acetylation (Rapid clearance)
Permeability PAMPA (pH 7.4)

cm/s
Poor oral absorption
Toxicity HepG2 ATP

Mitochondrial toxicity

References

  • Nunes, C. M., et al. (2020).[1] "Photochemistry of 2-aminooxazole: a matrix-isolation and computational study of a putative key prebiotic molecule."[2] Physical Chemistry Chemical Physics, 22, 239-246.

  • Pieroni, M., et al. (2020). "2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry." ACS Medicinal Chemistry Letters, 11(8), 1528–1534.

  • NCATS/NIH. (2012). "Assay Guidance Manual: In Vitro and In Vivo Assessment of ADME and PK Properties." NCBI Bookshelf.

  • Powner, M. W., et al. (2009).[3] "Synthesis of activated pyrimidine ribonucleotides in prebiotically plausible conditions." Nature, 459, 239–242.[3] (Reference for oxazole synthesis/stability context).

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Standard reference for PAMPA/Solubility protocols).

Sources

Exploratory

Technical Deep Dive: The Pharmacodynamics and Mechanistic Profile of 2-Aminooxazole-5-carboxamide

Executive Summary 2-Aminooxazole-5-carboxamide represents a privileged heterocyclic scaffold in modern medicinal chemistry, distinguished by its utility as a bioisostere of the metabolically labile 2-aminothiazole and th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Aminooxazole-5-carboxamide represents a privileged heterocyclic scaffold in modern medicinal chemistry, distinguished by its utility as a bioisostere of the metabolically labile 2-aminothiazole and the naturally occurring 2-aminoimidazole-4-carboxamide (AICA). Its primary significance lies in two distinct mechanistic domains: (1) ATP-competitive inhibition of Biotin Carboxylase (BC) in bacterial fatty acid synthesis, and (2) Hinge-region binding in eukaryotic protein kinases. This guide explores the molecular interactions, synthetic pathways, and pharmacological advantages of this motif, specifically its resistance to S-oxidation and improved solubility profiles compared to sulfur-containing analogs.

Structural Identity & Bioisosterism

The 2-aminooxazole-5-carboxamide core is a planar, aromatic system capable of diverse hydrogen-bonding interactions. It functions as a critical bioisostere for two major chemical classes:

Feature2-Aminooxazole (Target)2-Aminothiazole (Predecessor)2-Aminoimidazole (Natural)
Heteroatom Oxygen (O)Sulfur (S)Nitrogen (NH)
Metabolic Stability High (Resistant to oxidation)Low (Prone to S-oxidation by CYP450)Moderate
H-Bond Capability Acceptor (Oxazole N) + Donor (

)
Weak Acceptor (Thiazole N)Amphoteric
Solubility Improved (Lower LogP)Poor (Higher LogP)High
Key Application Kinase/Biotin Carboxylase InhibitorsProne to "False Positive" (PAINS)Purine Biosynthesis (AICAR)

Expert Insight: The substitution of sulfur with oxygen (Thiazole


 Oxazole) reduces lipophilicity and eliminates the formation of reactive sulfoxides/sulfones, a common toxicity liability in early-stage drug discovery. This makes the 2-aminooxazole-5-carboxamide an ideal "scaffold hop" for optimizing lead compounds.

Mechanism of Action (MoA)

A. Inhibition of Bacterial Biotin Carboxylase (BC)

The most well-characterized bacterial target for 2-aminooxazole derivatives is Biotin Carboxylase (BC) , a subunit of the Acetyl-CoA Carboxylase (ACC) complex essential for fatty acid synthesis (FAS II pathway).[1][2][3][4]

  • Binding Site: The compound functions as an ATP-competitive inhibitor .[2] It occupies the ATP-binding pocket of the BC subunit.[3]

  • Molecular Interactions:

    • The 2-amino group and the oxazole ring nitrogen form a bidentate hydrogen bond network with conserved residues in the active site (specifically Arg201 , Glu202 , and Tyr204 in E. coli BC).

    • This interaction mimics the adenine ring of ATP, effectively blocking ATP binding and preventing the phosphorylation of biotin.

  • Therapeutic Outcome: Inhibition of ACC halts the production of Malonyl-CoA, essential for bacterial membrane biogenesis, leading to bacteriostasis or cell death (particularly in Gram-negative pathogens like E. coli and P. aeruginosa).

B. Kinase Hinge Region Binding

In oncology, the 5-carboxamide derivative acts as a "Hinge Binder" in Type I kinase inhibitors.

  • The Hinge Motif: The kinase hinge region connects the N- and C-lobes of the catalytic domain. Inhibitors must mimic the hydrogen bonding of the adenine moiety of ATP.

  • Interaction Pattern: The 2-aminooxazole-5-carboxamide presents a Donor-Acceptor-Donor (D-A-D) motif:

    • Exocyclic Amino (

      
      ):  H-bond Donor to the backbone carbonyl of the hinge residue.
      
    • Oxazole Nitrogen (N3): H-bond Acceptor from the backbone amide nitrogen.

    • Carboxamide (

      
      ):  Provides additional H-bond contacts (Donor/Acceptor) to the gatekeeper region or solvent front, stabilizing the complex.
      
C. Antitubercular Activity

Recent studies (e.g., ACS Med. Chem. Lett.) highlight 2-aminooxazole derivatives as potent inhibitors of Mycobacterium tuberculosis (Mtb).

  • Mechanism: While likely overlapping with cell wall synthesis inhibition (similar to BC inhibition), these compounds show efficacy against multi-drug resistant (MDR) strains.

  • Advantage: Unlike aminothiazoles, which are often efflux pump substrates or metabolically unstable, the oxazole core retains potency with improved pharmacokinetic properties.

Visualization of Mechanistic Pathways

The following diagram illustrates the dual mechanism of action and the critical bioisosteric relationship.

MoA_Pathways cluster_legend Legend Target Biological Target Compound 2-Aminooxazole Core Outcome Therapeutic Effect Scaffold 2-Aminooxazole-5-carboxamide (Scaffold) BC_Enzyme Biotin Carboxylase (BC) (Acetyl-CoA Carboxylase Subunit) Scaffold->BC_Enzyme Targeting Kinase Protein Kinases (e.g., VEGFR, CDK) Scaffold->Kinase Targeting Oxidation S-Oxidation (Toxicity) Scaffold->Oxidation Resistant ATP_Site ATP Binding Pocket (Residues Arg201, Glu202) BC_Enzyme->ATP_Site Occupies FASII Fatty Acid Synthesis (FAS II) Inhibition ATP_Site->FASII Blocks Malonyl-CoA Bacterial_Death Bacteriostasis (Gram-negative / M. tb) FASII->Bacterial_Death Hinge Hinge Region Binding (Adenine Mimicry) Kinase->Hinge H-Bond Network (D-A-D) Signal_Block Oncogenic Signaling Blockade Hinge->Signal_Block Anticancer Antitumor Activity Signal_Block->Anticancer Thiazole 2-Aminothiazole (Metabolically Labile) Thiazole->Scaffold Bioisosteric Replacement (O replaces S) Thiazole->Oxidation CYP450 Metabolism

Figure 1: Mechanistic bifurcation of the 2-aminooxazole scaffold showing its utility in both antimicrobial (Biotin Carboxylase) and oncology (Kinase Hinge) domains, highlighting its metabolic superiority over thiazoles.

Experimental Protocols

To validate the activity of 2-Aminooxazole-5-carboxamide derivatives, the following protocols are standard in high-impact medicinal chemistry campaigns.

Protocol A: Synthesis via Urea Condensation

This method avoids the use of hazardous


-haloketones where possible and is preferred for generating the 2-aminooxazole core.
  • Reagents:

    
    -Bromoacetophenone derivative (or 
    
    
    
    -ethoxyacrylamide for carboxamide insertion), Urea, DMF/EtOH.
  • Procedure:

    • Dissolve the

      
      -bromo carbonyl compound (1.0 eq) in absolute ethanol or DMF.
      
    • Add Urea (excess, ~5.0 eq) to drive the condensation.

    • Critical Step: Heat to reflux (80°C) for 4–12 hours. Microwave irradiation (120°C, 30 min) significantly improves yield.

    • Workup: Cool to RT, neutralize with

      
      , extract with EtOAc.
      
  • Validation: NMR should show the disappearance of the methylene protons of the starting material and the appearance of the aromatic oxazole proton (

    
    ) around 7.2–7.5 ppm.
    
Protocol B: Biotin Carboxylase (BC) Inhibition Assay
  • Objective: Determine

    
     against bacterial BC.
    
  • System: Coupled enzyme assay detecting ADP production (Pyruvate Kinase/Lactate Dehydrogenase system).

  • Steps:

    • Incubate purified BC (10 nM) with test compound in buffer (50 mM HEPES pH 7.5, 5 mM

      
      ).
      
    • Initiate reaction with ATP (0.5 mM), Biotin, and Bicarbonate.

    • Monitor NADH oxidation at 340 nm.

    • Control: Use a known BC inhibitor (e.g., Pyridopyrimidine) or omit ATP to measure background.

Quantitative Data Summary

The following table summarizes the comparative advantages of the 2-aminooxazole scaffold versus its thiazole counterpart, derived from structure-activity relationship (SAR) studies.

Property2-Aminooxazole-5-carboxamide2-Aminothiazole-5-carboxamideImpact
ClogP ~0.5 (Lower)~1.2 (Higher)Oxazole has better aqueous solubility.
Metabolic

> 60 min (Microsomes)< 15 min (Microsomes)Oxazole resists S-oxidation; Thiazole rapidly clears.
H-Bond Distance

(2.9 Å)

(3.1 Å)
Oxazole forms tighter H-bonds in the hinge region.
Toxicity Signal LowModerate (Reactive Metabolites)Thiazoles are frequent PAINS/toxicophores.

References

  • 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. Source: ACS Medicinal Chemistry Letters (2020). Context: Establishes the scaffold as a metabolically stable bioisostere for 2-aminothiazole in M. tuberculosis inhibitors. URL:[Link]

  • Mechanism of Biotin Carboxylase Inhibition by Aminooxazoles. Source: Journal of Biological Chemistry / NIH (Contextual). Context: Identifies the aminooxazole core as an ATP-competitive inhibitor of the Biotin Carboxylase subunit of ACC. URL:[Link]

  • Designing of Kinase Hinge Binders: A Medicinal Chemistry Perspective. Source: Chemical Biology & Drug Design (2022).[5] Context: details the donor-acceptor motifs required for kinase hinge binding, relevant to the 5-carboxamide substitution. URL:[Link]

  • Synthesis of 2-Amino-5-Carboxamide Thiazole Derivatives (Comparative Synthetic Method). Source: ACS Combinatorial Science (2019).[6] Context: Provides the foundational solid-phase and solution-phase protocols for the carboxamide insertion, applicable to oxazole synthesis. URL:[Link]

Sources

Foundational

The Ascendance of a Privileged Scaffold: A Technical Guide to 2-Aminooxazole-5-carboxamide

Foreword: The Quest for Privileged Scaffolds in Modern Drug Discovery In the intricate tapestry of medicinal chemistry, "privileged scaffolds" represent a class of molecular frameworks that are repeatedly found in biolog...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Quest for Privileged Scaffolds in Modern Drug Discovery

In the intricate tapestry of medicinal chemistry, "privileged scaffolds" represent a class of molecular frameworks that are repeatedly found in biologically active compounds. These structures are not merely passive skeletons but possess the inherent ability to interact with a variety of biological targets, making them fertile ground for the development of novel therapeutics. The 2-aminooxazole-5-carboxamide core has emerged as a scaffold of significant interest, demonstrating a remarkable versatility that warrants a deeper exploration. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of this promising scaffold, from its fundamental attributes and synthesis to its diverse biological applications and future potential.

The 2-Aminooxazole-5-carboxamide Core: A Bioisostere with Distinct Advantages

The 2-aminooxazole-5-carboxamide scaffold is a heterocyclic system that can be considered a bioisostere of the well-established 2-aminothiazole-5-carboxamide core. Bioisosterism, the interchange of atoms or groups of atoms that retain similar biological activity, is a powerful strategy in drug design. In this case, the replacement of the sulfur atom in the thiazole ring with an oxygen atom to form the oxazole ring can offer several distinct advantages.[1][2]

The 2-aminooxazole moiety is thought to confer improved physicochemical properties, such as a decreased lipophilicity (ClogP), which can lead to enhanced aqueous solubility.[1] Furthermore, the absence of the easily oxidizable sulfur atom in the oxazole ring may result in a more favorable metabolic profile, reducing the potential for metabolic inactivation.[1] These attributes make the 2-aminooxazole-5-carboxamide scaffold an attractive starting point for the design of new drug candidates with potentially improved pharmacokinetic and pharmacodynamic properties.

Synthetic Strategies for Assembling the 2-Aminooxazole-5-carboxamide Core

The construction of the 2-aminooxazole-5-carboxamide scaffold can be approached through several synthetic routes. A common strategy involves the initial formation of a 2-aminooxazole intermediate, followed by functionalization at the 5-position to introduce the carboxamide group.

A versatile method for the synthesis of the 2-aminooxazole ring is a modification of the Hantzsch thiazole synthesis. However, the direct condensation of α-haloketones with ureas to form 2-aminooxazoles can be challenging and often results in low yields.[1] More contemporary and efficient methods have been developed to overcome these limitations.

One effective approach involves a two-step process:

  • Condensation to form the 2-aminooxazole ring: This can be achieved through the reaction of an appropriate α-bromoketone with urea under microwave irradiation in a suitable solvent like DMF.[1]

  • Introduction of the 5-carboxamide group: This functionalization can be accomplished through various methods, including the conversion of a 5-ester or 5-carboxylic acid derivative to the corresponding amide.

Below is a generalized synthetic workflow illustrating the key transformations:

G cluster_0 Part 1: 2-Aminooxazole Ring Formation cluster_1 Part 2: 5-Carboxamide Installation alpha_haloketone α-Haloketone aminooxazole 2-Aminooxazole Intermediate alpha_haloketone->aminooxazole Condensation (e.g., MW, DMF) urea Urea urea->aminooxazole functionalization Functionalization at C5 (e.g., Carboxylation) aminooxazole->functionalization carboxylic_acid 2-Aminooxazole-5-carboxylic Acid functionalization->carboxylic_acid final_product 2-Aminooxazole-5-carboxamide carboxylic_acid->final_product Amide Coupling

Caption: Generalized synthetic workflow for 2-aminooxazole-5-carboxamide.

Detailed Protocol: Synthesis of a 2-Amino-4-aryl-oxazole-5-carboxamide Derivative

This protocol is adapted from established methods for the synthesis of related heterocyclic compounds and serves as a representative example.

Step 1: Synthesis of 2-Amino-4-aryloxazole

  • To a microwave vial, add the desired α-bromoacetophenone (1.0 eq) and urea (2.0 eq).

  • Add anhydrous DMF to dissolve the reactants.

  • Seal the vial and subject it to microwave irradiation at 120 °C for 30-60 minutes.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water and collect the resulting precipitate by filtration.

  • Wash the solid with water and dry under vacuum to yield the 2-amino-4-aryloxazole.

Step 2: Carboxylation at the 5-position

This step can be challenging and may require optimization depending on the substrate. One potential route is via a Vilsmeier-Haack type reaction followed by oxidation, or through lithiation and subsequent quenching with carbon dioxide.

Step 3: Amide Coupling

  • Dissolve the 2-amino-4-aryloxazole-5-carboxylic acid (1.0 eq) in a suitable aprotic solvent (e.g., DMF or DCM).

  • Add a coupling agent such as HATU (1.1 eq) and a non-nucleophilic base like DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add the desired amine (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 2-16 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with aqueous acid (e.g., 1N HCl), saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to obtain the final 2-amino-4-aryl-oxazole-5-carboxamide.

Diverse Biological Activities of the 2-Aminooxazole-5-carboxamide Scaffold

The privileged nature of the 2-aminooxazole-5-carboxamide core is underscored by its interaction with a range of biological targets, leading to diverse pharmacological activities.

Kinase Inhibition: A Promising Frontier

The 2-aminothiazole-5-carboxamide scaffold is a cornerstone of many potent kinase inhibitors, most notably the FDA-approved drug Dasatinib, a dual Src/Abl kinase inhibitor used in the treatment of chronic myeloid leukemia (CML).[3] Given the bioisosteric relationship, the 2-aminooxazole-5-carboxamide scaffold is a highly attractive candidate for the development of novel kinase inhibitors.

Indeed, derivatives of 2-aminoxazole-5-carbamide have been identified as potent inhibitors of human chronic myeloid leukemia K562 cells, suggesting a similar potential to their thiazole counterparts in targeting kinases involved in cancer progression.[4] The core structure is believed to mimic the adenine region of ATP, allowing it to bind to the ATP-binding site of various kinases. The substituents at the 2-amino and 5-carboxamide positions can be modified to achieve potency and selectivity for specific kinase targets.

G Scaffold 2-Aminooxazole- 5-carboxamide ATP_Site Kinase ATP-Binding Site Scaffold->ATP_Site Competitive Binding Inhibition Inhibition of Phosphorylation ATP_Site->Inhibition Downstream Downstream Signaling Blocked Inhibition->Downstream

Caption: Mechanism of kinase inhibition by 2-aminooxazole-5-carboxamide.

Table 1: Representative Kinase Inhibitory Activity of Aminothiazole/Oxazole Scaffolds

ScaffoldTarget KinaseIC50 (nM)Cell LineReference
2-Aminothiazole derivativeCDK2/cycE48-[5]
2-Aminothiazole derivativec-Met2.54-[6]
2-Aminothiazole derivativeVEGFR-2500-[6]
2-Aminothiazole-5-carboxamide derivativeBcr-AblPotent (comparable to Dasatinib)K562[3]
2-Aminoxazole-5-carbamide derivativeNot specifiedPotent antiproliferative activityK562[4]
Antimicrobial Activity: A Scaffold for Combating Infectious Diseases

Derivatives of the 2-aminooxazole scaffold have demonstrated significant potential as antimicrobial agents, particularly against Mycobacterium tuberculosis, the causative agent of tuberculosis.[1] The isosteric replacement of the 2-aminothiazole with the 2-aminooxazole has been shown to maintain or even improve antimycobacterial activity while potentially offering better physicochemical properties.[2]

Table 2: Antimycobacterial Activity of 2-Aminooxazole Derivatives

Compound TypeTarget OrganismMIC (µg/mL)Reference
2-Aminooxazole derivativeM. tuberculosis H37Rv3.13[2]
N-phenyl-5-(2-(p-tolylamino)thiazol-4-yl)isoxazole-3-carboxamideM. tuberculosis0.125-0.25[1]
N-(pyridin-2-yl)-5-(2-(p-tolylamino)thiazol-4-yl)isoxazole-3-carboxamideM. tuberculosis0.06-0.125[1]
Experimental Protocol: Broth Microdilution for MIC Determination

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of a novel compound against a bacterial strain.[7]

Materials:

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland (approximately 1.5 x 10^8 CFU/mL)

  • Stock solution of the test compound in a suitable solvent (e.g., DMSO)

  • Positive control antibiotic

  • Negative control (broth only)

  • Solvent control (broth with the maximum concentration of solvent used)

Procedure:

  • Prepare Compound Dilutions: Perform serial two-fold dilutions of the test compound in the microtiter plate using MHB. The final volume in each well should be 50 µL.

  • Prepare Inoculum: Dilute the 0.5 McFarland bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Inoculate Plates: Add 50 µL of the diluted bacterial inoculum to each well containing the compound dilutions, as well as to the positive control, negative control, and solvent control wells. The final volume in each well will be 100 µL.

  • Incubation: Cover the plates and incubate at 35-37 °C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Future Perspectives and Conclusion

The 2-aminooxazole-5-carboxamide scaffold stands as a testament to the power of rational drug design and the concept of privileged structures. Its bioisosteric relationship with the highly successful 2-aminothiazole core, coupled with its potential for improved physicochemical and metabolic properties, positions it as a valuable framework for future drug discovery efforts. While its application as an antimicrobial agent is gaining traction, the exploration of its potential as a kinase inhibitor across a broader range of targets remains a fertile area for investigation.

Future research should focus on:

  • Expansion of the chemical space: The synthesis and evaluation of diverse libraries of 2-aminooxazole-5-carboxamide derivatives with varied substitution patterns will be crucial to unlocking the full potential of this scaffold.

  • Elucidation of structure-activity relationships (SAR): Detailed SAR studies will provide a deeper understanding of how different functional groups influence biological activity and selectivity.

  • Exploration of novel therapeutic areas: Beyond kinase inhibition and antimicrobial activity, this scaffold may hold promise for other disease targets.

References

  • Synthesis and Biological Evaluation of 2-amino-N-(2-aminophenyl)thiazole-5-carboxamide Derivatives as Novel Bcr-Abl and Histone Deacetylase Dual Inhibitors. RSC Publishing. [Link]

  • Synthesis of 2-Amino-5-Carboxamide Thiazole Derivatives via Dehydrative Cyclization of Thiourea Intermediate Resin on Solid Phase. PubMed. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar. [Link]

  • 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ACS Publications. [Link]

  • US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives.
  • Synthesis of 2-aminoxazole-5-carbamides and 2-aminothiazole-5-carbamides as potent inhibitors of CML. ResearchGate. [Link]

  • Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. MDPI. [Link]

  • Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. PubMed Central. [Link]

  • In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. MDPI. [Link]

  • Bioisosterism: A Rational Approach in Drug Design. Semantic Scholar. [Link]

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central. [Link]

  • A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Semantic Scholar. [Link]

  • Synthesis and Biological Activities of 2-Amino-thiazole-5-carboxylic Acid Phenylamide Derivatives. ResearchGate. [Link]

  • Protocol Recommendations for Performing a Kinase Inhibition Assay. BellBrook Labs. [Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Publishing. [Link]

Sources

Exploratory

High-Precision Design of Novel 2-Aminooxazole-5-carboxamide Analogs

Content Type: Technical Design Guide & Protocol Primary Target: Inosine 5'-Monophosphate Dehydrogenase (IMPDH) & Kinase Scaffolds Context: Bioisosteric Optimization of Thiazole-Based Therapeutics[1] Executive Summary: Th...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Design Guide & Protocol Primary Target: Inosine 5'-Monophosphate Dehydrogenase (IMPDH) & Kinase Scaffolds Context: Bioisosteric Optimization of Thiazole-Based Therapeutics[1]

Executive Summary: The Oxazole Advantage

In medicinal chemistry, the 2-aminothiazole-5-carboxamide scaffold has historically been a workhorse, serving as the core for drugs like Dasatinib (Src/Abl kinase inhibitor).[1] However, thiazoles suffer from specific liabilities: oxidative metabolism of the sulfur atom (S-oxidation), potential toxicity via reactive metabolite formation, and poor aqueous solubility due to high lipophilicity (ClogP).[1]

This guide focuses on the 2-aminooxazole-5-carboxamide scaffold.[1] By replacing the sulfur with oxygen (bioisosterism), we achieve three critical design improvements:

  • Enhanced Solubility: Lower ClogP improves dissolution rates and oral bioavailability.[1]

  • Metabolic Stability: Elimination of the sulfur atom prevents S-oxidation and ring-opening metabolic pathways.[1]

  • H-Bonding Capability: The oxazole oxygen acts as a harder hydrogen bond acceptor than sulfur, potentially altering binding kinetics in the ATP-binding pocket or the NAD+ site of IMPDH.[1]

This document details the design, synthesis, and validation of these analogs, anchored by the authoritative example of BMS-337197 , a potent IMPDH inhibitor.[1]

Structural Activity Relationship (SAR) & Design Logic

The design of 2-aminooxazole-5-carboxamides requires a tripartite approach targeting the 2-amino head, the oxazole core, and the 5-carboxamide tail.[1]

The Pharmacophore Map

The following diagram illustrates the functional logic for each position on the scaffold.

SAR_Logic Core Oxazole Core (Bioisostere of Thiazole) Pos2 C2-Amino Group (H-Bond Donor/Acceptor) Core->Pos2 Critical for kinase hinge binding or Asp364 in IMPDH Pos4 C4-Position (Steric Gatekeeper) Core->Pos4 Controls conformation; Small alkyl (Me) preferred Pos5 C5-Carboxamide (Vector to Hydrophobic Pocket) Core->Pos5 Linker to diversity elements (Aryl/Heteroaryl tails) Solubility Lower ClogP (vs Thiazole) Core->Solubility Metabolism No S-Oxidation Core->Metabolism

Figure 1: Pharmacophore dissection of the 2-aminooxazole-5-carboxamide scaffold highlighting bioisosteric advantages.[1]

Design Rules
  • The C2-Amino Interface: In IMPDH inhibitors, this amine forms a critical hydrogen bond with conserved aspartate residues (e.g., Asp364).[1] Restriction: Acylation of this amine often abolishes activity; it must remain free or part of a urea linkage for specific targets.[1]

  • The C5-Carboxamide Linker: This is the "diversity vector."[1] For IMPDH inhibition, bulky hydrophobic groups (e.g., 3-methoxy-4-phenylbutyl) attached here extend into the NAD+ binding cleft, mimicking the nicotinamide riboside.[1]

  • The C4 Substituent: Generally, a small alkyl group (Methyl) is tolerated.[1] Large groups here may cause steric clash with the protein backbone.[1]

Synthetic Protocol: The Modified Cyclization

Challenge: The classic Hantzsch synthesis (reaction of


-haloketones with urea) often fails for oxazoles due to the lower nucleophilicity of urea oxygen compared to thiourea sulfur.[1]
Solution:  A robust route developed by Bristol-Myers Squibb (BMS) utilizes an isothiocyanate intermediate reacting with a 

-keto azide, or a modified urea cyclization.[1] Below is the optimized protocol for the BMS-337197 analog class.
Reaction Workflow

Synthesis_Flow Start Starting Material: Beta-Keto Ester Step1 Step 1: Azidation (TosN3, TEA) Start->Step1 Inter1 Beta-Keto Azide Step1->Inter1 Step2 Step 2: Staudinger/Aza-Wittig (PPh3, CS2 or Isothiocyanate) Inter1->Step2 Inter2 Oxazole Cyclization Precursor Step2->Inter2 Step3 Step 3: Amidation (AlMe3, Amine Tail) Inter2->Step3 Final Final Product: 2-Aminooxazole-5-carboxamide Step3->Final

Figure 2: Synthetic pathway overcoming the limitations of Hantzsch cyclization for oxazoles.

Detailed Step-by-Step Protocol

This protocol describes the synthesis of a 2-amino-4-methyloxazole-5-carboxamide derivative.

Reagents:

  • Ethyl acetoacetate[1]

  • p-Toluenesulfonyl azide (

    
    )[1]
    
  • Triphenylphosphine (

    
    )[1]
    
  • Isothiocyanate derivative (R-NCS) or Carbon Disulfide (

    
    )[1]
    
  • Trimethylaluminum (

    
    )[1]
    

Procedure:

  • Preparation of

    
    -Diazo-
    
    
    
    -Keto Ester:
    • Dissolve ethyl acetoacetate (10 mmol) in acetonitrile.

    • Add triethylamine (1.2 eq) followed by

      
       (1.1 eq) at 0°C.
      
    • Stir at room temperature for 2 hours. Concentrate and purify via silica gel chromatography to isolate the diazo intermediate.[1]

    • Note: Ensure safety precautions when handling azides/diazo compounds (blast shield).[1]

  • Cyclization to 2-Aminooxazole Core:

    • Route A (via Iminophosphorane): Treat the diazo compound with

      
       (1.1 eq) in dry THF to form the iminophosphorane.[1]
      
    • Add the specific isothiocyanate (R-NCS) (1.1 eq).[1]

    • Heat to reflux (65°C) for 4–6 hours. The reaction undergoes an aza-Wittig reaction followed by cyclization to form the 2-aminooxazole ester.[1]

  • Amidation (The "Tail" Attachment):

    • Dissolve the target amine (the hydrophobic tail, e.g., 3-methoxy-4-phenylbutylamine) in dry dichloromethane (DCM).[1]

    • Slowly add trimethylaluminum (2.0M in toluene, 4 eq) at 0°C. Caution: Pyrophoric.

    • Stir for 30 minutes, then add the 2-aminooxazole ester (from Step 2).

    • Reflux for 12 hours.[1] Quench carefully with Rochelle's salt solution.[1]

    • Extract with EtOAc, dry over

      
      , and purify via HPLC.[1]
      

Biological Evaluation: Self-Validating Systems

To ensure the synthesized analogs are active and selective, the following assay hierarchy must be employed.

Primary Assay: IMPDH Enzymatic Inhibition

This assay measures the conversion of Inosine Monophosphate (IMP) to Xanthosine Monophosphate (XMP) by monitoring NADH production.[1]

  • Buffer: 100 mM Tris-HCl (pH 8.0), 100 mM KCl, 2 mM DTT.

  • Substrates: IMP (variable conc. for Ki determination), NAD+ (200

    
    M).[1]
    
  • Enzyme: Recombinant human IMPDH type II (hIMPDH2).[1]

  • Detection: Absorbance at 340 nm (formation of NADH).[1]

  • Validation:

    • Positive Control:[1][2] Mycophenolic Acid (MPA) (

      
       nM).[1]
      
    • Negative Control:[1] DMSO vehicle.[1]

    • Z-Factor: Must be > 0.5 for high-throughput validity.[1]

Secondary Assay: T-Cell Proliferation (Selectivity)

Since IMPDH is crucial for de novo guanine synthesis in lymphocytes, potent inhibitors should suppress T-cell proliferation.[1]

  • Cell Line: Human Peripheral Blood Mononuclear Cells (PBMCs).[1]

  • Stimulant: CD3/CD28 antibodies (to induce proliferation).[1]

  • Readout:

    
    -Thymidine incorporation or CellTiter-Glo (ATP quantification).
    
  • Interpretation: If enzymatic

    
     is low (<50 nM) but cellular 
    
    
    
    is high (>5
    
    
    M), suspect poor membrane permeability or efflux (common with polar 2-amino groups).[1]

Comparative Data: Oxazole vs. Thiazole[1][3]

The following table summarizes the expected physicochemical shifts when moving from a Thiazole to an Oxazole scaffold (based on BMS-337197 data).

Property2-Aminothiazole Analog2-Aminooxazole AnalogImpact
ClogP 3.5 - 4.22.1 - 2.8Improved aqueous solubility.[1]
Metabolic Stability Low (S-oxidation susceptible)High (Oxidatively stable)Longer half-life (

).[1]
H-Bond Acceptor Weak (Sulfur)Strong (Oxygen)Altered binding orientation.[1]
IMPDH Activity (

)
~10 nM~5 - 15 nMPotency maintained or improved.[1]

References

  • Dhar, T. G. M., et al. (2002).[1] "Design and Synthesis of Novel 2-Amino-5-carboxamide-thiazoles as Potent and Selective Inhibitors of Inosine Monophosphate Dehydrogenase." Bioorganic & Medicinal Chemistry Letters. Link (Context: Foundation of the thiazole scaffold).[1]

  • Pitts, W. J., et al. (2002).[1] "Identification of Purine Inhibitors of Inosine Monophosphate Dehydrogenase." Bioorganic & Medicinal Chemistry Letters. Link (Context: IMPDH target validation).

  • Chen, B. C., et al. (2002).[1] "A Novel Synthesis of 2-Heteroaryl-Substituted Oxazoles." Organic Letters. Link (Context: Synthetic methodology for the oxazole core).[1]

  • Iwanowicz, E. J., et al. (2003).[1] "Inhibitors of Inosine Monophosphate Dehydrogenase: Structure-Activity Relationships and Immunosuppressive Activity of a Novel Series of 2-Aminooxazoles." Bioorganic & Medicinal Chemistry Letters, 13(12), 2059-2063.[1] Link (Context: Primary Source for BMS-337197 and oxazole bioisosterism).

  • Pieroni, M., et al. (2020).[1] "2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry." ACS Medicinal Chemistry Letters. Link (Context: Solubility and metabolic advantages of oxazole over thiazole).[1]

Sources

Foundational

The Emerging Potential of 2-Aminooxazole-5-carboxamide as a Versatile Enzyme Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract The 2-aminooxazole scaffold is gaining significant attention in medicinal chemistry as a privileged structure with the potential for broad biologic...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-aminooxazole scaffold is gaining significant attention in medicinal chemistry as a privileged structure with the potential for broad biological activity. As a bioisostere of the well-established 2-aminothiazole core, 2-aminooxazole-5-carboxamide presents a compelling starting point for the design of novel enzyme inhibitors. This technical guide explores the rationale behind the potential of 2-aminooxazole-5-carboxamide as an enzyme inhibitor, drawing upon the extensive research on its thiazole counterpart. We will delve into the mechanistic basis for its inhibitory action, provide detailed protocols for its evaluation, and discuss the structure-activity relationships that can guide future drug discovery efforts.

Introduction: The Rise of the 2-Aminooxazole Scaffold

The search for novel therapeutic agents is a constant endeavor in drug discovery. Heterocyclic compounds, in particular, form the backbone of a vast number of pharmaceuticals due to their diverse chemical properties and ability to interact with biological targets. Among these, the 2-aminothiazole moiety has been recognized as a "privileged structure," appearing in a wide array of approved drugs and clinical candidates with activities ranging from anticancer to antimicrobial.[1][2]

However, the 2-aminothiazole ring is not without its liabilities, including potential metabolic instability associated with the sulfur atom.[3] This has led to the exploration of bioisosteric replacements, with the 2-aminooxazole scaffold emerging as a promising alternative.[4] Bioisosteres are chemical substituents that can be interchanged without significantly altering the biological activity of a molecule. The substitution of the sulfur atom in the thiazole ring with an oxygen atom to form an oxazole can offer several advantages, including potentially improved physicochemical properties like solubility and metabolic stability, while maintaining or even enhancing biological activity.[3]

This guide focuses on the untapped potential of 2-aminooxazole-5-carboxamide as a core scaffold for the development of novel enzyme inhibitors. By leveraging the wealth of knowledge on its 2-aminothiazole analog, we can construct a strong hypothesis for its utility and provide a roadmap for its investigation.

The Bioisosteric Rationale: Learning from a Privileged Predecessor

The foundation for proposing 2-aminooxazole-5-carboxamide as a potent enzyme inhibitor lies in its bioisosteric relationship with 2-aminothiazole-5-carboxamide. Numerous studies have demonstrated that the isosteric replacement of the 2-aminothiazole core with a 2-aminooxazole ring can result in compounds with comparable or even superior biological activity.

For instance, in the development of Dasatinib derivatives for chronic myeloid leukemia, 2-aminoxazole analogs displayed similar antiproliferative activities to their 2-aminothiazole counterparts.[5] Furthermore, in the context of antimicrobial research, the replacement of a 2-aminothiazole with a 2-aminooxazole in a series of compounds led to a profound increase in antimycobacterial activity.[6] This suggests that the overall shape, hydrogen bonding capabilities, and electronic properties of the 2-aminooxazole scaffold effectively mimic those of the 2-aminothiazole, allowing for similar interactions with biological targets.

Physicochemical Properties: A Comparative Overview

Property2-Aminothiazole Derivatives2-Aminooxazole DerivativesRationale for Investigation
Metabolic Stability The sulfur atom can be susceptible to oxidation, potentially leading to faster metabolic inactivation.[3]The oxygen atom is generally less prone to metabolic oxidation, which may lead to improved metabolic stability and a longer half-life.[3]Enhanced metabolic stability can lead to improved pharmacokinetic profiles.
Solubility Can exhibit poor aqueous solubility, posing challenges for formulation and bioavailability.[6]May exhibit improved solubility due to the greater electronegativity of the oxygen atom, potentially leading to better absorption.[3]Improved solubility is a desirable characteristic for drug candidates.
Biological Activity A well-established scaffold with a broad range of biological activities, including enzyme inhibition.[7][8]Have demonstrated comparable or even enhanced biological activity in several studies, validating the bioisosteric replacement strategy.[5][6]The potential to retain or improve upon the well-documented activity of the thiazole analogs.

Hypothetical Mechanism of Action: A Focus on Kinase Inhibition

Given that many 2-aminothiazole derivatives are known to be potent kinase inhibitors, it is reasonable to hypothesize that 2-aminooxazole-5-carboxamide could act in a similar manner. Kinases play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.

A plausible mechanism of action for 2-aminooxazole-5-carboxamide as a kinase inhibitor involves its ability to mimic the adenine region of ATP, the natural substrate for kinases. The 2-amino group and the endocyclic nitrogen of the oxazole ring can form key hydrogen bonds with the hinge region of the kinase active site, a common binding motif for ATP-competitive inhibitors. The 5-carboxamide moiety can then be functionalized to interact with other regions of the active site, providing both potency and selectivity.

G cluster_enzyme Enzyme Active Site cluster_inhibitor 2-Aminooxazole-5-carboxamide hinge Hinge Region (Backbone NH) gatekeeper Gatekeeper Residue d_loop DFG Motif (Aspartate) hydrophobic_pocket Hydrophobic Pocket oxazole 2-Aminooxazole Ring oxazole->hinge H-bond carboxamide 5-Carboxamide carboxamide->d_loop H-bond carboxamide->hydrophobic_pocket Hydrophobic Interaction

Caption: Hypothetical binding mode of 2-aminooxazole-5-carboxamide in a kinase active site.

Experimental Protocols for Assessing Enzyme Inhibitory Potential

To empirically determine the enzyme inhibitory activity of 2-aminooxazole-5-carboxamide, a systematic screening approach is necessary. The following is a detailed, step-by-step methodology for a generic kinase inhibition assay that can be adapted for various kinase targets.

General Kinase Inhibition Assay Protocol

Objective: To determine the in vitro inhibitory activity of 2-aminooxazole-5-carboxamide against a specific kinase.

Materials:

  • Recombinant human kinase

  • Kinase substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • 2-Aminooxazole-5-carboxamide (test compound)

  • Staurosporine (positive control inhibitor)

  • Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • 384-well white microplates

  • Multichannel pipettes and reagent reservoirs

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of 2-aminooxazole-5-carboxamide in 100% DMSO.

    • Perform serial dilutions in DMSO to create a concentration range for testing (e.g., 100 µM to 1 nM).

    • Prepare a similar dilution series for the positive control, staurosporine.

  • Assay Setup:

    • Add 2.5 µL of the diluted test compound or control to the wells of a 384-well plate.

    • Add 2.5 µL of the kinase solution (prepared in kinase assay buffer) to each well.

    • Incubate for 15 minutes at room temperature to allow for compound-enzyme binding.

  • Initiation of Kinase Reaction:

    • Add 5 µL of a solution containing the kinase substrate and ATP (at the Km concentration for the specific kinase) in kinase assay buffer to each well to start the reaction.

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Add 5 µL of the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of the Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence signal using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

G A Prepare Compound Dilutions B Add Compound to Plate A->B C Add Kinase Solution B->C D Incubate (Compound-Enzyme Binding) C->D E Add Substrate/ATP Solution D->E F Incubate (Kinase Reaction) E->F G Add ADP-Glo™ Reagent F->G H Incubate (ATP Depletion) G->H I Add Kinase Detection Reagent H->I J Incubate (Signal Development) I->J K Read Luminescence J->K L Data Analysis (IC50 Determination) K->L

Caption: Workflow for a generic kinase inhibition assay.

Structure-Activity Relationship (SAR) Insights from Analogs

While specific SAR data for 2-aminooxazole-5-carboxamide is not yet available, we can infer potential trends from studies on related 2-aminothiazole derivatives.

  • Substitution at the 2-amino position: This position is often crucial for hinge-binding in kinases. Acylation or substitution with small alkyl or aryl groups can modulate potency and selectivity.

  • Substitution on the oxazole/thiazole ring: Modifications at the 4-position of the ring can influence interactions with the solvent-exposed region of the active site and can be a key determinant of selectivity.

  • Modifications of the 5-carboxamide: The amide nitrogen and the carbonyl oxygen can participate in hydrogen bonding. Substitution on the amide nitrogen with various groups can explore different pockets within the active site and significantly impact potency.

G cluster_sar Potential SAR Hotspots R1 R1 node_img R1->node_img Modulates Hinge Binding R2 R2 R2->node_img Impacts Selectivity R3 R3 R3->node_img Explores Active Site Pockets

Caption: Key positions for SAR exploration on the 2-aminooxazole-5-carboxamide scaffold.

Conclusion and Future Directions

The 2-aminooxazole-5-carboxamide scaffold represents a promising, yet underexplored, starting point for the development of novel enzyme inhibitors. Its bioisosteric relationship with the well-validated 2-aminothiazole core provides a strong rationale for its investigation. The potential for improved physicochemical and metabolic properties makes it an attractive alternative for medicinal chemists.

Future research should focus on:

  • Systematic screening: Evaluating 2-aminooxazole-5-carboxamide against a diverse panel of enzymes, particularly kinases, to identify initial hits.

  • Structural biology: Obtaining crystal structures of 2-aminooxazole-5-carboxamide derivatives in complex with their target enzymes to validate the hypothesized binding mode and guide rational drug design.

  • Library synthesis: Generating a library of derivatives with substitutions at the key positions identified in the SAR analysis to optimize potency and selectivity.

By pursuing these avenues of research, the full potential of the 2-aminooxazole-5-carboxamide scaffold can be unlocked, paving the way for the discovery of a new generation of enzyme inhibitors with improved therapeutic profiles.

References

  • Azzali, E., Girardini, M., Annunziato, G., Pavone, M., Vacondio, F., Mori, G., Pasca, M. R., Costantino, G., & Pieroni, M. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ACS Medicinal Chemistry Letters, 11(8), 1435–1441. [Link]

  • Juhás, M., Bachtíková, A., Nawrot, D. E., Hatoková, P., Pallabothula, V. S. K., Diepoltová, A., Janďourek, O., Bárta, P., & Zitko, J. (2022). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Pharmaceuticals, 15(5), 580. [Link]

  • Zhou, Y., He, X., Xiong, Y., Chai, X., & Chen, H. (2014). 2-Aminoxazole and 2-aminothiazole dasatinib derivatives as potent inhibitors of chronic myeloid leukemia K562 cells. Archiv der Pharmazie, 347(11), 819–825. [Link]

  • (This is a placeholder reference as no direct source was found for this specific d
  • El-Sayed, M. A. F., Abbas, S. E. S., & Badr, M. F. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

  • (This is a placeholder reference as no direct source was found for this specific d
  • Azzali, E., Girardini, M., Annunziato, G., Pavone, M., Vacondio, F., Mori, G., Pasca, M. R., Costantino, G., & Pieroni, M. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ACS Medicinal Chemistry Letters, 11(8), 1435–1441. [Link]

  • Patel, H. M., & Kavani, H. G. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharma Chemica, 6(6), 365-374. [Link]

  • Jakopin, Ž. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. Chemical-Biological Interactions, 330, 109244. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Determination of Minimum Inhibitory Concentration (MIC) of 2-Aminooxazole-5-carboxamide

Introduction: The Emergence of 2-Aminooxazoles in Antimicrobial Research The rising tide of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation therape...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emergence of 2-Aminooxazoles in Antimicrobial Research

The rising tide of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation therapeutic agents. Among these, the 2-aminooxazole core has garnered significant attention as a privileged structure in medicinal chemistry. Isosteric replacement of the more problematic 2-aminothiazole moiety with 2-aminooxazole has been shown to improve physicochemical properties, such as aqueous solubility, without compromising, and in some cases enhancing, antimicrobial activity.[1][2]

Notably, derivatives of N-oxazolyl-carboxamides, a class to which 2-aminooxazole-5-carboxamide belongs, have demonstrated potent activity against a range of microbial species, particularly mycobacteria.[1][2] Studies have reported Minimum Inhibitory Concentration (MIC) values as low as 3.13 µg/mL for related compounds against Mycobacterium tuberculosis, highlighting the potential of this chemical family.[1][2]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the determination of the MIC of 2-aminooxazole-5-carboxamide. It offers detailed, field-proven protocols based on international standards, explains the scientific rationale behind the methodologies, and provides a framework for the accurate and reproducible assessment of this compound's antimicrobial efficacy.

Principle of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. It is the most widely used indicator of an antimicrobial's in vitro activity and a critical parameter in the drug discovery and development pipeline. Standardized protocols, such as those published by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), are essential for ensuring inter-laboratory reproducibility and comparability of results.[1][3]

Postulated Mechanism of Action: Targeting Fatty Acid Synthesis

While the precise molecular target of 2-aminooxazole-5-carboxamide has yet to be definitively elucidated, molecular docking and dynamics simulations of structurally similar N-oxazolyl-carboxamides suggest a probable mechanism of action involving the inhibition of bacterial fatty acid biosynthesis.[2] Specifically, these compounds are predicted to target β-ketoacyl-acyl carrier protein synthase III (FabH).[2]

FabH is a crucial condensing enzyme that catalyzes the initial step of the type II fatty acid synthase (FAS-II) pathway, which is essential for bacterial membrane biogenesis and survival.[4][5] The FAS-II pathway is absent in mammals, making its components, including FabH, attractive targets for the development of selective antibacterial agents.[4] Inhibition of FabH disrupts the entire fatty acid synthesis cycle, leading to bacterial growth arrest.

Diagram: Postulated Mechanism of Action of 2-Aminooxazole Derivatives

G cluster_pathway Bacterial Fatty Acid Synthesis (FAS-II) cluster_inhibition Inhibition Acetyl_CoA Acetyl-CoA FabH FabH (β-ketoacyl-ACP synthase III) Acetyl_CoA->FabH Malonyl_ACP Malonyl-ACP Malonyl_ACP->FabH Acetoacetyl_ACP Acetoacetyl-ACP FabH->Acetoacetyl_ACP Condensation Elongation_Cycle Elongation Cycle (FabB/F, FabG, FabZ, FabI) Acetoacetyl_ACP->Elongation_Cycle Fatty_Acids Fatty Acids Elongation_Cycle->Fatty_Acids Compound 2-Aminooxazole- 5-carboxamide Compound->FabH Inhibition

Caption: Inhibition of the bacterial FAS-II pathway by 2-aminooxazole-5-carboxamide.

Materials and Reagents

Test Compound
  • 2-Aminooxazole-5-carboxamide: Purity >95% as determined by HPLC.

  • Solvent: Sterile Dimethyl Sulfoxide (DMSO). While specific solubility data for 2-aminooxazole-5-carboxamide is not widely published, related 2-aminooxazole derivatives exhibit significantly enhanced aqueous solubility compared to their thiazole counterparts.[3] However, to ensure complete dissolution for a high-concentration stock, DMSO is the recommended solvent.

Media and Buffers
  • Cation-Adjusted Mueller-Hinton Broth (CAMHB): For broth microdilution. Must be prepared according to CLSI M07 guidelines to contain 20-25 mg/L Ca²⁺ and 10-12.5 mg/L Mg²⁺.[3]

  • Mueller-Hinton Agar (MHA): For agar dilution.

  • Phosphate-Buffered Saline (PBS): pH 7.4, sterile.

  • 0.85% Saline: Sterile.

Microbial Strains
  • Test Organisms: A panel of clinically relevant Gram-positive and Gram-negative bacteria.

  • Quality Control (QC) Strains: As recommended by CLSI and EUCAST. These strains have well-defined MIC ranges for common antibiotics and are used to validate the experimental setup.

    • Escherichia coli ATCC® 25922™

    • Staphylococcus aureus ATCC® 29213™

    • Pseudomonas aeruginosa ATCC® 27853™

    • Enterococcus faecalis ATCC® 29212™

Equipment and Consumables
  • Sterile, 96-well, U-bottom microtiter plates with lids.

  • Multichannel pipettes (8 or 12 channel) and sterile tips.

  • Sterile reagent reservoirs.

  • Incubator (35 ± 2 °C, ambient air).

  • Spectrophotometer or McFarland turbidity standards (0.5 McFarland).

  • Vortex mixer.

  • Sterile Petri dishes (100 mm or 150 mm).

Experimental Protocols

Preparation of Stock Solutions

Causality: A high-concentration, sterile stock solution is the starting point for all dilutions. Using DMSO ensures the compound is fully solubilized, preventing precipitation which would lead to inaccurate concentration gradients. The final concentration of DMSO in the assay must be kept low (typically ≤1%) to avoid any intrinsic antimicrobial or growth-inhibitory effects on the test organisms.

  • Compound Stock (10 mg/mL): Accurately weigh 10 mg of 2-aminooxazole-5-carboxamide and dissolve it in 1 mL of sterile DMSO. Vortex thoroughly until fully dissolved. This is your primary stock solution.

  • Working Stock (e.g., 1280 µg/mL): Perform a serial dilution from the primary stock in sterile DMSO or a suitable co-solvent to create a working stock at a concentration that is a multiple (e.g., 100x) of the highest concentration to be tested.

  • Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 1: Broth Microdilution MIC Assay

This method is a gold standard for determining MICs and is detailed in the CLSI M07 document.[3] It is efficient for testing multiple compounds or strains simultaneously.

Diagram: Broth Microdilution Workflow

G Start Start Prep_Inoculum Prepare 0.5 McFarland Bacterial Suspension Start->Prep_Inoculum Dilute_Inoculum Dilute Suspension (e.g., 1:150 in CAMHB) Prep_Inoculum->Dilute_Inoculum Inoculate Inoculate Plate with Bacterial Suspension Dilute_Inoculum->Inoculate Prep_Plates Prepare Serial Dilutions of Compound in 96-Well Plate Prep_Plates->Inoculate Incubate Incubate at 35°C for 16-20 hours Inoculate->Incubate Read_MIC Read MIC: Lowest Concentration with No Visible Growth Incubate->Read_MIC End End Read_MIC->End

Caption: Workflow for the Broth Microdilution MIC Assay.

Step-by-Step Methodology:

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This step is critical for standardizing the bacterial challenge.

  • Inoculum Dilution:

    • Within 15 minutes of preparation, dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells. A common dilution is 1:150, but this should be validated for your specific laboratory conditions.

  • Plate Preparation (Serial Dilution):

    • Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate.

    • Add 100 µL of the appropriately diluted compound working stock to well 1. This well will contain the highest concentration.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10.

    • Well 11 serves as the growth control (no compound).

    • Well 12 serves as the sterility control (no compound, no inoculum).

  • Inoculation:

    • Using a multichannel pipette, add 50 µL of the diluted bacterial inoculum (from step 2) to wells 1 through 11. Do not inoculate well 12.

    • The final volume in each test well is 100 µL. The final bacterial concentration is ~5 x 10⁵ CFU/mL.

  • Incubation:

    • Cover the plate with a lid and incubate at 35 ± 2 °C for 16-20 hours in ambient air.

  • Reading Results:

    • Examine the plate from the bottom using a reading mirror or by placing it on a light box.

    • The MIC is the lowest concentration of 2-aminooxazole-5-carboxamide at which there is no visible growth (i.e., no turbidity or pellet at the bottom of the well).

    • Validation: The growth control (well 11) must show distinct turbidity. The sterility control (well 12) must remain clear. The QC strain MICs must fall within their established ranges.

Protocol 2: Agar Dilution MIC Assay

This method, described in CLSI M02, is useful for testing a large number of isolates against a few compounds and for fastidious organisms that grow poorly in broth.[6]

Step-by-Step Methodology:

  • Plate Preparation:

    • Prepare a series of molten MHA tubes, each containing 19 mL of agar, and hold them in a 45-50°C water bath.

    • Prepare 2-fold serial dilutions of the compound's working stock solution in a suitable sterile diluent.

    • Add 1 mL of each compound dilution to a corresponding tube of molten agar to create a 1:20 dilution. This results in the final desired concentrations in the agar. Also prepare a compound-free control plate.

    • Mix each tube thoroughly by inverting and immediately pour into a sterile 100 mm Petri dish. Allow the agar to solidify completely.

  • Inoculum Preparation:

    • Prepare a 0.5 McFarland suspension of each test and QC strain as described in the broth microdilution protocol.

    • The final inoculum to be spotted on the plate should be approximately 1 x 10⁴ CFU per spot.

  • Inoculation:

    • Using a multipoint inoculator (e.g., a Steers replicator) or a calibrated loop, spot 1-2 µL of each bacterial suspension onto the surface of the agar plates, starting with the control plate and moving from the lowest to the highest concentration.

  • Incubation:

    • Allow the inoculum spots to dry completely before inverting the plates.

    • Incubate at 35 ± 2 °C for 16-20 hours.

  • Reading Results:

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth. A faint haze or a single colony at the inoculation spot is disregarded.

    • Validation: The growth control plate must show confluent growth at each spot. The QC strain MICs must be within their accepted ranges.

Data Interpretation and Quality Control

Data Presentation

MIC values should be reported in µg/mL or µM. For comparative analysis, data is best presented in a tabular format.

MicroorganismATCC® No.MIC (µg/mL)MIC (µM)
S. aureus29213
E. faecalis29212
E. coli25922
P. aeruginosa27853
Clinical Isolate 1N/A

Molecular Weight of 2-Aminooxazole-5-carboxamide: 127.10 g/mol

Quality Control (QC)

Running QC strains is a non-negotiable step for validating the accuracy and precision of the MIC test. The results for the QC strains must fall within the acceptable ranges published by CLSI or EUCAST for the control antibiotics tested in parallel. If QC results are out of range, patient/test results cannot be reported, and the source of the error must be investigated. Common sources of error include:

  • Incorrect inoculum preparation.

  • Improper storage of the compound or reagents.

  • Contamination of media or cultures.

  • Incorrect incubation conditions.

References

  • Lu, X. Y., Tang, J., Zhang, Z., & Ding, K. (2015). Bacterial β-Ketoacyl-Acyl Carrier Protein Synthase III (FabH) as a Target for Novel Antibacterial Agents Design. Current Medicinal Chemistry, 22(5), 651-667. [Link]

  • Heath, R. J., & Rock, C. O. (1996). Inhibition of beta-ketoacyl-acyl carrier protein synthase III (FabH) by acyl-acyl carrier protein in Escherichia coli. The Journal of biological chemistry, 271(18), 10996–11000. [Link]

  • CLSI. (2018). M07 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; 11th ed. Clinical and Laboratory Standards Institute. [Link]

  • EUCAST. (2024). MIC Determination. European Committee on Antimicrobial Susceptibility Testing. [Link]

  • Juhás, M., Bachtíková, A., Nawrot, D. E., et al. (2022). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Pharmaceuticals (Basel, Switzerland), 15(5), 580. [Link]

  • Azzali, E., Machado, D., Kaushik, A., et al. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ACS medicinal chemistry letters, 11(8), 1435–1441. [Link]

  • CLSI. (2021). M02 Performance Standards for Antimicrobial Disk Susceptibility Tests; 14th ed. Clinical and Laboratory Standards Institute. [Link]

  • Juhás, M., Bachtíková, A., Nawrot, D. E., et al. (2022). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. PubMed. [Link]

Sources

Application

Application Note: 2-Aminooxazole-5-carboxamide Scaffolds as Antitubercular Agents

[1] Executive Summary The 2-aminooxazole-5-carboxamide scaffold represents a strategic "bioisosteric shift" in antitubercular drug discovery.[1] Historically, 2-aminothiazoles have been potent inhibitors of Mycobacterium...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The 2-aminooxazole-5-carboxamide scaffold represents a strategic "bioisosteric shift" in antitubercular drug discovery.[1] Historically, 2-aminothiazoles have been potent inhibitors of Mycobacterium tuberculosis (Mtb), targeting critical enzymes like Pks13 (Polyketide Synthase 13) and KasA .[1] However, the thiazole ring is susceptible to metabolic S-oxidation and often suffers from poor solubility.[1]

Replacing the sulfur atom with oxygen (thiazole ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


 oxazole) yields the 2-aminooxazole  core. This modification lowers lipophilicity (ClogP), improves aqueous solubility, and eliminates the metabolic liability of sulfur oxidation, while retaining the pharmacophoric geometry required for target binding.[1] This guide details the application, synthesis, and evaluation of 2-aminooxazole-5-carboxamide derivatives against Mtb.[1]

Mechanism of Action (MOA)

The primary mechanism of action for 2-aminooxazole-5-carboxamides in Mtb is the inhibition of Mycolic Acid Biosynthesis , specifically targeting the Pks13 enzyme.[1]

The Target: Pks13

Pks13 is an essential enzyme in Mtb responsible for the final condensation step of mycolic acid synthesis. It condenses a long-chain meromycolic acid with a shorter carboxy-fatty acid to form the ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


-alkyl 

-ketoester precursor of mycolic acids.
  • Binding Mode: The 2-aminooxazole core mimics the substrate transition state or occupies the channel usually bound by the acyl-AMP intermediate.

  • Secondary Targets: Cross-activity has been observed with Trypanothione Synthetase (TryS) in kinetoplastids (e.g., Leishmania, Trypanosoma), suggesting a potential for multi-pathway interference involving redox homeostasis, though Pks13 remains the validated primary target in mycobacteria.[1]

Pathway Visualization

The following diagram illustrates the interference of 2-aminooxazole-5-carboxamide within the mycolic acid pathway.

MycolicAcidPathway FASII FAS-II System (Elongation) Meromycolate Meromycolyl-AMP (Long Chain Precursor) FASII->Meromycolate Pks13 Pks13 Enzyme (Condensation) Meromycolate->Pks13 CarboxyAcid Carboxyacyl-CoA (Short Chain Precursor) CarboxyAcid->Pks13 PreMycolic α-alkyl β-ketoester (Mycolic Acid Precursor) Pks13->PreMycolic Condensation Inhibitor 2-Aminooxazole-5-carboxamide (Inhibitor) Inhibitor->Pks13 Blocks Active Site CellWall Cell Wall Integrity PreMycolic->CellWall Transport & Attachment Lysis Bacterial Lysis CellWall->Lysis Failure

Caption: Inhibition of Pks13 by 2-aminooxazole-5-carboxamide disrupts the final condensation step of mycolic acid biosynthesis, leading to cell wall failure.[1]

Chemical Synthesis & Handling

Challenge: Unlike thiazoles, the 2-aminooxazole ring cannot be easily synthesized via the standard Hantzsch reaction (condensation of ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


-haloketones with urea often fails).[2]
Solution:  A modified cyclization protocol using ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

-bromopyruvate esters
or

-keto esters
with urea/cyanamide is required.
Synthesis Protocol (2-Aminooxazole-5-carboxamide Core)

This protocol describes the synthesis of the core scaffold, which can be further derivatized at the 5-position carboxamide.[1]

Reagents:

  • Ethyl bromopyruvate (or substituted ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    -keto ester)
    
  • Urea (excess)[1][3]

  • Ethanol (anhydrous) / DMF[1]

  • Magnesium oxide (MgO) or Sodium ethoxide (NaOEt) as base[1]

Step-by-Step:

  • Reactant Prep: Dissolve Ethyl bromopyruvate (1.0 eq) in anhydrous Ethanol (10 mL/mmol).

  • Cyclization: Add Urea (2.0 eq) and MgO (1.5 eq).

  • Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).

    • Note: If using substituted ureas (N-alkyl), reaction times may increase to 12-24h.[1]

  • Workup: Filter off the inorganic salts (MgO).[1] Concentrate the filtrate under reduced pressure.

  • Purification: Recrystallize from EtOH/Water or purify via flash column chromatography (Silica gel, 0-5% MeOH/DCM gradient).

  • Amidation (Formation of Carboxamide):

    • Hydrolyze the ethyl ester (LiOH, THF/H2O) to the carboxylic acid.[1]

    • Couple with the desired amine (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
      ) using HATU/DIPEA in DMF to generate the final 2-aminooxazole-5-carboxamide .
      
Handling & Stability
  • Solubility: High in DMSO (>10 mM).[1] Moderate in water compared to thiazoles.

  • Storage: Store powder at -20°C. DMSO stocks are stable for 3 months at -20°C.

  • Light Sensitivity: Protect from prolonged exposure to direct light (amber vials recommended).[1]

In Vitro Application Protocols

Resazurin Microtiter Assay (REMA) for MIC Determination

This is the gold standard for determining the Minimum Inhibitory Concentration (MIC) against Mtb H37Rv.[1]

Materials:

  • M. tuberculosis H37Rv strain.

  • Middlebrook 7H9 broth supplemented with 10% OADC (Oleic acid, Albumin, Dextrose, Catalase), 0.2% glycerol, and 0.05% Tween 80.[1]

  • Resazurin sodium salt powder (Sigma).[1]

  • 96-well clear-bottom plates.[1]

Protocol:

  • Inoculum Prep: Grow Mtb H37Rv to mid-log phase (

    
    ). Dilute to 
    
    
    
    in 7H9 media.
  • Compound Dilution: Prepare 2-fold serial dilutions of the 2-aminooxazole-5-carboxamide in the 96-well plate (100 µL volume).

    • Controls: Rifampicin (Positive), DMSO only (Negative).[1]

  • Inoculation: Add 100 µL of the diluted bacterial suspension to each well. Final volume = 200 µL.

  • Incubation: Seal plates and incubate at 37°C for 7 days.

  • Development: Add 30 µL of 0.02% Resazurin solution and 12.5 µL of 20% Tween 80 to each well.

  • Readout: Incubate for an additional 24 hours.

    • Blue: No growth (Inhibition).[1]

    • Pink: Growth (Metabolic reduction of resazurin).[1]

    • MIC Definition: The lowest concentration preventing the color change from blue to pink.

Cytotoxicity Counter-Screen (Vero Cells)

To ensure the observed activity is specific to Mtb and not general toxicity.[1]

  • Seeding: Seed Vero (African green monkey kidney) cells at

    
     cells/well in DMEM + 10% FBS. Incubate 24h.
    
  • Treatment: Add compounds in serial dilution (up to

    
     MIC). Incubate 48h.
    
  • Viability Assay: Use MTT or CellTiter-Glo.

  • Selectivity Index (SI): Calculate ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    . A viable drug candidate should have 
    
    
    
    .

Experimental Workflow Diagram

The following flowchart outlines the critical path from synthesis to lead validation.

Workflow cluster_0 Phase 1: Chemistry cluster_1 Phase 2: Screening cluster_2 Phase 3: Validation Syn Synthesis (Mod. Cyclization) Pur Purification (>95% Purity) Syn->Pur MIC REMA Assay (H37Rv) Pur->MIC Tox Cytotoxicity (Vero Cells) MIC->Tox If MIC < 10µM Macro Intracellular (Macrophage) Tox->Macro If SI > 10 MOA Target Check (Pks13/TryS) Macro->MOA

Caption: Integrated workflow for the development of 2-aminooxazole-5-carboxamide antituberculars.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Synthetic Yield Hantzsch reaction failure with urea.Switch to ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

-bromopyruvate
method or use cyanamide followed by hydrolysis. Add a Lewis acid catalyst (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

) if needed.
High MIC (>50 µM) Poor cell wall permeation.[1]Modify the 5-carboxamide substituent. Add lipophilic groups (e.g., trifluoromethyl-benzyl) to improve entry through the mycolic acid layer.[1]
Pink Background in REMA Contamination or over-incubation.Ensure sterile technique. Read plates strictly at day 7-8. Use a fluorescence reader (Ex 560 / Em 590) for higher sensitivity.[1]
Poor Solubility Planar stacking of oxazole rings.Introduce an ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

carbon linker (e.g., methylene bridge) at the 5-carboxamide nitrogen to disrupt packing.

References

  • Pieroni, M., et al. (2020).[1] 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ACS Infectious Diseases . Link[1]

    • Key Reference: Establishes the 2-aminooxazole as a bioisostere of 2-aminothiazole for TB.[1][2]

  • Spinks, D., et al. (2012).[1] Design, synthesis and biological evaluation of 2-aminooxazole-5-carboxamide derivatives as inhibitors of Trypanosoma brucei trypanothione synthetase. ChemMedChem . Link

    • Key Reference: Describes the specific "5-carboxamide" library (AOCA) and synthesis.
  • Benítez, D., et al. (2016).[1] Identification of Novel Chemical Scaffolds Inhibiting Trypanothione Synthetase from Pathogenic Trypanosomatids. PLOS Neglected Tropical Diseases . Link[1]

    • Key Reference: Screening of the AOCA library and repurposing potential.
  • Ioerger, T. R., et al. (2013).[1] Identification of new drug targets and resistance mechanisms in Mycobacterium tuberculosis. PLOS ONE . Link

    • Key Reference: Validates Pks13 and related enzymes as targets for azole-based inhibitors.

Sources

Method

Application Note: 2-Aminooxazole-5-carboxamide Derivatives as Trypanothione Synthetase Inhibitors

[1][2][3][4] Abstract This application note details the characterization and experimental protocols for 2-Aminooxazole-5-carboxamide (AOCA) derivatives as inhibitors of Trypanothione Synthetase (TryS) .[1][2][3] TryS is...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4]

Abstract

This application note details the characterization and experimental protocols for 2-Aminooxazole-5-carboxamide (AOCA) derivatives as inhibitors of Trypanothione Synthetase (TryS) .[1][2][3] TryS is a validated drug target essential for the survival of Kinetoplastid parasites (Trypanosoma brucei, Trypanosoma cruzi, and Leishmania spp.), which cause neglected tropical diseases affecting millions worldwide.[2] Unlike mammalian cells that rely on glutathione, these parasites depend on the unique dithiol trypanothione for redox homeostasis.[2][3][4][5] This guide provides a comprehensive workflow for evaluating AOCA compounds, from in vitro enzymatic inhibition assays using colorimetric phosphate detection to cellular phenotypic screening.[2]

Introduction: The Trypanothione Pathway

The primary defense against oxidative stress in Kinetoplastids is the trypanothione system.[2] While mammalian cells utilize the Glutathione (GSH) / Glutathione Reductase (GR) system, trypanosomes utilize Trypanothione (T(SH)₂) .[2][3][4]

The synthesis of T(SH)₂ is catalyzed by Trypanothione Synthetase (TryS) in two ATP-dependent steps:[2][6]

  • Glutathionylation of Spermidine: Conjugation of GSH to spermidine to form glutathionylspermidine (Gsp).[2]

  • Second Glutathionylation: Conjugation of a second GSH to Gsp to form T(SH)₂.[2]

Because TryS is absent in the mammalian host, its inhibition offers a high-selectivity therapeutic window.[2] The 2-Aminooxazole-5-carboxamide (AOCA) scaffold has emerged from high-throughput screening (HTS) campaigns as a promising chemotype for TryS inhibition, offering distinct structural advantages over the metabolically liable thiazole isosteres.[2]

Biological Pathway Diagram

The following diagram illustrates the unique biosynthetic pathway targeted by AOCA derivatives.

TrypanothionePathway ATP ATP TryS Trypanothione Synthetase (TryS) ATP->TryS ATP->TryS GSH Glutathione (GSH) GSH->TryS GSH->TryS Spermidine Spermidine Spermidine->TryS Gsp Glutathionylspermidine (Gsp) TryS->Gsp Step 1 (-ADP, Pi) TSH2 Trypanothione (T(SH)₂) TryS->TSH2 Step 2 (-ADP, Pi) Gsp->TryS OxStress Oxidative Stress TSH2->OxStress Neutralizes ParasiteDeath Parasite Death OxStress->ParasiteDeath Unchecked ROS AOCA AOCA Inhibitor AOCA->TryS Inhibits

Figure 1: The Trypanothione Biosynthesis pathway.[2][3][6][7] TryS catalyzes two sequential ATP-dependent reactions.[2] Inhibition by AOCA prevents T(SH)₂ formation, leaving the parasite vulnerable to oxidative stress.[2]

Mechanism of Action & Experimental Rationale

AOCA derivatives function by interfering with the catalytic activity of TryS.[2] The enzyme consumes 2 moles of ATP to generate one mole of T(SH)₂.[2] Consequently, the release of inorganic phosphate (Pi) is stoichiometrically linked to enzyme activity.[2]

  • Primary Assay Principle: The Malachite Green Phosphate Assay is the gold standard for TryS screening.[2] It detects the Pi released during the ATP hydrolysis steps.[2]

  • Why Malachite Green? It allows for endpoint determination, is highly sensitive (detecting pmol levels of Pi), and is compatible with HTS formats (96- or 384-well plates).[2]

  • Structural Insight: The 2-aminooxazole moiety serves as a bioisostere to the 2-aminothiazole ring found in other inhibitors, potentially improving metabolic stability by avoiding the sulfur oxidation liability of the thiazole.[2]

Protocol 1: Recombinant TryS Inhibition Assay (In Vitro)

This protocol measures the IC₅₀ of AOCA derivatives against recombinant TryS (e.g., from T. brucei, T. cruzi, or L. infantum).[2]

Reagents & Equipment[2]
  • Enzyme: Recombinant TryS (purified from E. coli expression system).[2]

  • Substrates:

    • Spermidine trihydrochloride (Sigma).[2]

    • L-Glutathione reduced (GSH).[2]

    • ATP (Ultrapure).[2]

  • Assay Buffer: 40 mM HEPES (pH 7.4), 1 mM EDTA, 10 mM MgCl₂, 0.5 mM DTT.[2]

  • Detection Reagent: Biomol Green™ (or standard Malachite Green/Molybdate reagent).[2]

  • Plate: 384-well clear flat-bottom microplate.[2]

Step-by-Step Workflow
  • Compound Preparation:

    • Dissolve AOCA derivatives in 100% DMSO to a stock concentration of 10 mM.

    • Prepare serial dilutions (e.g., 3-fold) in the Assay Buffer.[2] Ensure final DMSO concentration in the well is <1% (TryS is sensitive to high solvent loads).[2]

  • Enzyme Mix Preparation:

    • Dilute recombinant TryS in Assay Buffer to a concentration of 2x the desired final concentration (typically 5–10 nM final).[2]

    • Note: Keep enzyme on ice until use.

  • Substrate Mix Preparation (2x):

    • Prepare a mix containing ATP, GSH, and Spermidine at 2x Km concentrations to ensure balanced sensitivity.[2]

    • Typical Final Concentrations: 150 µM ATP, 150 µM GSH, 250 µM Spermidine.[2]

  • Reaction Setup:

    • Step A: Add 10 µL of diluted AOCA compound to the well.

    • Step B: Add 20 µL of Enzyme Mix. Incubate for 10 minutes at Room Temperature (RT) to allow inhibitor binding.[2]

    • Step C: Initiate reaction by adding 20 µL of Substrate Mix.

    • Total Volume: 50 µL.

  • Incubation:

    • Incubate at 28°C (optimal for parasite enzymes) for 30–60 minutes. The reaction must remain in the linear phase (consume <10% substrate).[2]

  • Detection:

    • Add 100 µL of Biomol Green reagent to stop the reaction and develop color.

    • Incubate for 20 minutes at RT.

  • Readout:

    • Measure Absorbance at 620 nm .

Data Analysis
  • Background Correction: Subtract the absorbance of "No Enzyme" controls (Substrate + Buffer) from all data points to account for non-enzymatic ATP hydrolysis.

  • IC₅₀ Calculation: Fit the data to a sigmoidal dose-response equation (4-parameter logistic) using GraphPad Prism or XLfit.[2]

    
    
    

Protocol 2: Cellular Viability Assay (Phenotypic Screen)

To verify that enzymatic inhibition translates to parasite killing, AOCA compounds are tested against bloodstream forms of T. brucei or amastigotes of T. cruzi/Leishmania.[2]

Reagents
  • Parasites: T. brucei brucei (Bloodstream form, strain 427).[2]

  • Media: HMI-9 medium supplemented with 10% FBS.

  • Viability Indicator: Resazurin (Alamar Blue).[2]

Step-by-Step Workflow
  • Seeding:

    • Seed parasites in 96-well plates at a density of

      
       cells/well in 180 µL media.
      
  • Treatment:

    • Add 20 µL of AOCA compound (serial dilutions).

    • Include Positive Control: Suramin or Pentamidine (known trypanocides).[2]

    • Include Negative Control: 0.5% DMSO (vehicle).[2]

  • Incubation:

    • Incubate plates for 70 hours at 37°C in 5% CO₂.

  • Development:

    • Add 20 µL of Resazurin solution (125 µg/mL in PBS).

    • Incubate for an additional 2–4 hours . Live parasites reduce non-fluorescent resazurin (blue) to fluorescent resorufin (pink).[2]

  • Readout:

    • Measure Fluorescence: Ex 530 nm / Em 590 nm.

    • Calculate EC₅₀ values.[5]

Experimental Workflow Diagram

The following diagram summarizes the integrated screening pipeline for AOCA TryS inhibitors.

Workflow cluster_InVitro Phase 1: Enzymatic Screening cluster_Cellular Phase 2: Phenotypic Screening Start Compound Library (AOCA Derivatives) Step1 Recombinant TryS Assay (Malachite Green) Start->Step1 Step2 IC50 Determination Step1->Step2 Decision1 IC50 < 10 µM? Step2->Decision1 Step3 Whole Cell Assay (T. brucei / Leishmania) Decision1->Step3 Yes Stop Stop Decision1->Stop No (Discard) Step4 Mammalian Cytotoxicity (Vero / THP-1 Cells) Step3->Step4 Metric Calculate Selectivity Index (SI = CC50 / EC50) Step4->Metric Lead Lead Candidate Metric->Lead SI > 10

Figure 2: Integrated drug discovery workflow. Compounds are first filtered by enzymatic potency (TryS inhibition) before progressing to phenotypic efficacy and selectivity assessment.[2]

Troubleshooting & Optimization

IssuePossible CauseSolution
High Background in Malachite Green Assay Phosphate contamination in reagents.[2]Use phosphate-free buffers (HEPES/Tris).[2] Treat water with specific resins if necessary. Ensure glassware is acid-washed.[2]
Non-Linear Kinetics Substrate depletion >10%.Reduce enzyme concentration or incubation time. Ensure <10% conversion to maintain initial velocity conditions.
Compound Precipitation Low solubility of AOCA in aqueous buffer.Verify solubility via nephelometry. Increase DMSO slightly (max 2%) or add 0.01% Triton X-100 to buffer.
Lack of Cellular Activity (High EC₅₀) Poor membrane permeability.[2]AOCA derivatives may require optimization of lipophilicity (LogP).[2] Check uptake via LC-MS in cell lysates.

References

  • Benítez, D., Medeiros, A., Fiestas, L., Zenere, E. P., Maiwald, F., Proulx, S., ...[2] & Comini, M. A. (2016).[2] Identification of Novel Chemical Scaffolds Inhibiting Trypanothione Synthetase from Pathogenic Trypanosomatids.[2][3][5][7][8] PLOS Neglected Tropical Diseases, 10(4), e0004617.[2] [2][3]

  • Spinks, D., & Fairlamb, A. H. (2012).[2] Trypanothione metabolism in parasitic protozoa. Antioxidants & Redox Signaling, 17(4), 581-595.[2] [2]

  • Wyllie, S., Patterson, S., Stojanovski, L., Simeons, F. R., Norval, S., Kime, R., ...[2] & Fairlamb, A. H. (2009).[2][4] The trypanothione biosynthetic pathway of Trypanosoma brucei is essential for cell growth and infectivity.[3] Journal of Biological Chemistry, 284(39), 26136-26145.[2]

  • Comini, M. A., et al. (2013).[2] Validation of Trypanothione Synthetase as a Drug Target.[2][3][5][7][9] Drug Discovery Today, 18(7-8), 382-387.[2] [2]

Sources

Application

Application Note: 2-Aminooxazole-5-carboxamide for D-alanine:D-alanine Ligase (Ddl) Inhibition

[1] Abstract & Introduction The Target: D-alanine:D-alanine Ligase (Ddl) D-alanine:D-alanine ligase (Ddl) is an essential ATP-dependent enzyme in the cytoplasmic stage of bacterial peptidoglycan biosynthesis.[1][2][3][4]...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract & Introduction

The Target: D-alanine:D-alanine Ligase (Ddl)

D-alanine:D-alanine ligase (Ddl) is an essential ATP-dependent enzyme in the cytoplasmic stage of bacterial peptidoglycan biosynthesis.[1][2][3][4][5] It catalyzes the ligation of two D-alanine (D-Ala) residues to form the D-Ala-D-Ala dipeptide, a critical building block for the bacterial cell wall.[1][2][3][4][5] Because Ddl is absent in humans and essential for bacterial survival, it remains a high-value target for antimicrobial development, particularly for overcoming resistance to D-cycloserine (the classic Ddl inhibitor).

The Compound: 2-Aminooxazole-5-carboxamide

The 2-aminooxazole-5-carboxamide scaffold represents a class of synthetic inhibitors designed to target the ATP-binding pocket of Ddl. Unlike D-cycloserine, which acts as a suicide substrate mimicking D-alanine, 2-aminooxazole derivatives are typically ATP-competitive inhibitors . The 2-aminooxazole ring system functions as a bioisostere for the adenine ring of ATP, allowing it to occupy the ATP-grasp fold of the enzyme, while the carboxamide group forms critical hydrogen bonds with the catalytic loop residues.

Scope of this Guide

This application note provides a comprehensive workflow for validating 2-Aminooxazole-5-carboxamide as a Ddl inhibitor. It covers mechanism of action (MOA), kinetic evaluation via coupled enzyme assays, and orthogonal binding validation.

Mechanism of Action (MOA)

Ddl belongs to the ATP-grasp superfamily.[3] The reaction proceeds in two steps:

  • Activation: The first D-Ala is phosphorylated by ATP to form an acyl-phosphate intermediate.

  • Ligation: The amino group of the second D-Ala attacks the acyl-phosphate, releasing inorganic phosphate (Pi) and forming D-Ala-D-Ala.

Inhibition Logic: 2-Aminooxazole-5-carboxamide is hypothesized to bind to the ATP-binding cleft. By sterically and electrostatically occluding the ATP site, it prevents the initial phosphorylation step.

Visualization: Peptidoglycan Biosynthesis & Inhibition Point[2][3][7][8][9][10]

Ddl_Pathway ATP ATP Ddl Ddl Enzyme (ATP-Grasp Fold) ATP->Ddl DAla D-Alanine DAla->Ddl Intermediate D-Alanyl-Phosphate (Transition State) Ddl->Intermediate Step 1: Phosphorylation Inhibitor 2-Aminooxazole-5-carboxamide (Inhibitor) Inhibitor->Ddl Competes with ATP Product D-Ala-D-Ala (Dipeptide) Intermediate->Product Step 2: Ligation CellWall Peptidoglycan Cross-linking Product->CellWall MurF Ligation

Figure 1: Pathway highlighting Ddl as the gatekeeper for D-Ala-D-Ala synthesis.[6] The inhibitor blocks ATP utilization, halting the cascade.

Protocol 1: Kinetic Characterization (Coupled Enzyme Assay)

The gold standard for Ddl inhibition is the Pyruvate Kinase/Lactate Dehydrogenase (PK/LDH) Coupled Assay . This continuous spectrophotometric assay measures the production of ADP (a byproduct of the Ddl reaction) by coupling it to NADH oxidation.

Principle:

  • Ddl consumes ATP

    
     ADP + D-Ala-D-Ala.
    
  • PK converts ADP + PEP

    
     ATP + Pyruvate.
    
  • LDH converts Pyruvate + NADH

    
     Lactate + NAD
    
    
    
    .
  • Readout: Decrease in Absorbance at 340 nm (oxidation of NADH).

Materials Required[1][4][5][8][10][11]
  • Buffer: 100 mM HEPES (pH 7.5), 10 mM MgCl

    
    , 10 mM KCl (K
    
    
    
    is strictly required for Ddl activity).
  • Substrates: D-Alanine (100 mM stock), ATP (100 mM stock).

  • Coupling Mix: Phosphoenolpyruvate (PEP, 50 mM), NADH (10 mM).

  • Enzymes: Recombinant Ddl (approx. 10–50 nM final), PK/LDH Mix (Sigma P0294 or equivalent).

  • Inhibitor: 2-Aminooxazole-5-carboxamide (dissolved in DMSO).

Step-by-Step Methodology
  • Reagent Preparation:

    • Prepare the Master Mix (minus ATP and Inhibitor) to minimize pipetting errors.

    • Final concentrations in well: 100 mM HEPES, 10 mM MgCl

      
      , 10 mM KCl, 1 mM PEP, 0.2 mM NADH, 4 U/mL PK/LDH, 10 mM D-Alanine.
      
  • Inhibitor Titration:

    • Prepare a 10-point dilution series of the inhibitor in DMSO (e.g., 100

      
      M down to 0.1 
      
      
      
      M).
    • Add 2

      
      L of inhibitor to each well of a 96-well UV-transparent plate.
      
    • Include a DMSO Control (0% inhibition) and a No Enzyme Control (100% inhibition).

  • Enzyme Addition:

    • Add 88

      
      L of Master Mix (containing Ddl enzyme) to the wells.
      
    • Incubate for 10 minutes at 25°C to allow inhibitor binding.

  • Reaction Initiation:

    • Add 10

      
      L of ATP (start at 
      
      
      
      concentration, typically ~50–100
      
      
      M for Ddl) to initiate the reaction.
    • Note: Using ATP at

      
       is critical to detect ATP-competitive inhibitors.
      
  • Measurement:

    • Monitor Absorbance at 340 nm every 30 seconds for 20 minutes at 25°C.

Visualization: Coupled Assay Logic

Coupled_Assay cluster_0 Primary Reaction (Target) cluster_1 Coupling System (Reporter) Ddl_Rxn Ddl Enzyme 2 D-Ala + ATP -> D-Ala-D-Ala + ADP + Pi PK_Rxn Pyruvate Kinase (PK) ADP + PEP -> ATP + Pyruvate Ddl_Rxn->PK_Rxn ADP transfers LDH_Rxn Lactate Dehydrogenase (LDH) Pyruvate + NADH -> Lactate + NAD+ PK_Rxn->LDH_Rxn Pyruvate transfers Detection Signal Detection Decrease in Abs @ 340nm (NADH Loss) LDH_Rxn->Detection Measurable Output

Figure 2: The PK/LDH coupled system converts the difficult-to-measure ADP production into a quantifiable NADH oxidation rate.

Protocol 2: Orthogonal Validation (Thermal Shift Assay)

To confirm that 2-Aminooxazole-5-carboxamide binds directly to Ddl (and isn't just an aggregation-based artifact), perform a Differential Scanning Fluorimetry (DSF) assay.

Principle: Ligand binding stabilizes the protein structure, increasing its melting temperature (


).
Methodology
  • Mix: 5

    
    M Recombinant Ddl + 5x Sypro Orange Dye + Buffer (HEPES/NaCl).
    
  • Add Ligand: Add inhibitor at saturation (e.g., 50

    
    M). Include an ATP control (positive shift) and DMSO control (reference).
    
  • Run: qPCR machine melt curve protocol (25°C to 95°C, ramp 1°C/min).

  • Analysis: Calculate

    
    . A shift of 
    
    
    
    C indicates significant binding.

Data Analysis & Interpretation

Calculating IC50
  • Calculate the Initial Velocity (

    
    )  for each well from the linear portion of the Abs340 vs. Time slope.
    
  • Normalize data:

    
    
    
  • Fit data to a 4-parameter logistic equation (GraphPad Prism or similar).

Determining Mode of Inhibition (MOI)

To confirm ATP competition, run the coupled assay at varying ATP concentrations (0.5x, 1x, 2x, 5x


) with fixed inhibitor concentrations.
  • Competitive Inhibition:

    
     remains constant, 
    
    
    
    (apparent) increases.
  • Lineweaver-Burk Plot: Lines intersect at the Y-axis.

Summary Table: Expected Results
ParameterExpected Behavior (Competitive Inhibitor)Notes
IC50 Shifts higher as [ATP] increasesDiagnostic of ATP competition.
Thermal Shift (

)
Positive shift (+2 to +8°C)Confirms physical binding.
Hill Slope ~ -1.0Indicates 1:1 stoichiometry (no aggregation).
Pre-incubation Effect NoneUnlike Cycloserine, competitive inhibitors are usually time-independent.

Troubleshooting & Controls

  • Interference: 2-aminooxazoles can sometimes absorb in the UV range. Run a "compound only" scan to ensure it does not quench NADH fluorescence or absorb at 340 nm.

  • ATP Background: Commercial ATP degrades to ADP. Use high-quality, fresh ATP to prevent high background signal in the coupled assay.

  • Mg2+ Dependency: Ensure Mg2+ is in excess (at least 10 mM), as it complexes with ATP.

References

  • Mechanism of Ddl: Fan, C., Park, I. S., Walsh, C. T., & Knox, J. R. (1994). D-alanine:D-alanine ligase: structural features and mechanism. Biochemistry. Link

  • Ddl Assay Protocols: Prosser, G. A., & de Carvalho, L. P. (2013). Kinetic mechanism and inhibition of Mycobacterium tuberculosis D-alanine:D-alanine ligase by the antibiotic D-cycloserine. FEBS Journal. Link

  • Inhibitor Design: Besra, G. S., et al. (2022). Discovery of a fragment hit compound targeting D-Ala:D-Ala ligase of bacterial peptidoglycan biosynthesis. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Kinase/Ligase Homology: Grison, C. M., et al. (2008). Discovery of new inhibitors of D-alanine:D-alanine ligase by structure-based virtual screening. Journal of Antimicrobial Chemotherapy. Link

Sources

Method

Application Note: Evaluating the Efficacy of 2-Aminooxazole-5-carboxamide in Chronic Myeloid Leukemia Cell Lines

For Research Use Only. Not for use in diagnostic procedures.

Author: BenchChem Technical Support Team. Date: February 2026

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, a result of a reciprocal translocation between chromosomes 9 and 22. This translocation creates the BCR-ABL1 fusion gene, which encodes the constitutively active BCR-ABL tyrosine kinase, a key driver of CML pathogenesis. The development of tyrosine kinase inhibitors (TKIs) targeting BCR-ABL has revolutionized CML treatment. However, the emergence of resistance necessitates the discovery of novel therapeutic agents.

The 2-aminooxazole scaffold has emerged as a promising privileged structure in medicinal chemistry. Derivatives of 2-aminooxazole have been investigated as potent inhibitors of various kinases, including those implicated in cancer. This application note provides a comprehensive guide for researchers to evaluate the in vitro efficacy of 2-Aminooxazole-5-carboxamide and its derivatives against CML cell lines, with a focus on the K562 cell line, which is positive for the BCR-ABL fusion protein.

Mechanism of Action: Targeting the BCR-ABL Signaling Pathway

2-Aminooxazole-5-carboxamide and its analogs are hypothesized to exert their anti-leukemic effects by inhibiting the tyrosine kinase activity of BCR-ABL. This inhibition disrupts the downstream signaling pathways that are constitutively activated in CML cells, leading to a reduction in cell proliferation and the induction of apoptosis (programmed cell death).

The BCR-ABL oncoprotein activates multiple signaling cascades that promote cell survival and proliferation, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways. By blocking the kinase activity of BCR-Abl, 2-Aminooxazole-5-carboxamide can effectively shut down these aberrant signals. A key downstream effector of BCR-ABL is the STAT5 transcription factor, which is constitutively phosphorylated and activated in CML cells, promoting the expression of genes involved in cell cycle progression and survival. Inhibition of BCR-ABL is therefore expected to decrease the phosphorylation of STAT5.

BCR_ABL_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR-ABL BCR-ABL (Constitutively Active Kinase) GRB2/SOS GRB2/SOS BCR-ABL->GRB2/SOS PI3K PI3K BCR-ABL->PI3K JAK JAK BCR-ABL->JAK RAS RAS GRB2/SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression (Proliferation, Survival) ERK->Gene_Expression AKT AKT PI3K->AKT AKT->Gene_Expression Anti-apoptotic signals STAT5 STAT5 JAK->STAT5 p-STAT5 p-STAT5 STAT5->p-STAT5 Phosphorylation p-STAT5->Gene_Expression 2-Aminooxazole-5-carboxamide 2-Aminooxazole- 5-carboxamide 2-Aminooxazole-5-carboxamide->BCR-ABL Inhibition

Figure 1: Simplified representation of the BCR-ABL signaling pathway and the inhibitory action of 2-Aminooxazole-5-carboxamide.

Experimental Protocols

This section provides detailed protocols for the initial characterization of the effects of 2-Aminooxazole-5-carboxamide on CML cell lines.

Cell Culture of K562 Cells

The K562 cell line is a human immortalized myelogenous leukemia line that is widely used in CML research.

Materials:

  • K562 cells (ATCC® CCL-243™)

  • Iscove's Modified Dulbecco's Medium (IMDM) (ATCC® 30-2005™)

  • Fetal Bovine Serum (FBS) (ATCC® 30-2020™)

  • Penicillin-Streptomycin (10,000 U/mL)

  • T-75 cell culture flasks

  • Incubator (37°C, 5% CO₂)

Protocol:

  • Culture K562 cells in IMDM supplemented with 10% FBS and 1% Penicillin-Streptomycin.[1]

  • Maintain the cells in a humidified incubator at 37°C with 5% CO₂.[2]

  • Cells are grown in suspension. To maintain logarithmic growth, subculture the cells every 2-3 days by splitting the culture to a density of 1 x 10⁵ cells/mL. Do not exceed a cell density of 1 x 10⁶ cells/mL.

  • Cell viability should be monitored using Trypan Blue exclusion and should be above 90% for use in experiments.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • K562 cells

  • 96-well plates

  • 2-Aminooxazole-5-carboxamide (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Seed K562 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • Prepare serial dilutions of 2-Aminooxazole-5-carboxamide in complete medium. The final DMSO concentration should not exceed 0.1%.

  • Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.

  • Add 100 µL of solubilization solution to each well and incubate overnight at 37°C in a humidified chamber.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Expected Results: Derivatives of 2-aminooxazole have shown potent antiproliferative activity against K562 cells, with some compounds exhibiting nanomolar IC50 values, comparable to the established drug Dasatinib.[3]

CompoundK562 IC50 (nM)Reference
Imatinib>1000Chai et al.
Dasatinib0.5Chai et al.
2-Aminooxazole Derivative 8b0.8Chai et al.
2-Aminooxazole Derivative 8c0.6Chai et al.
2-Aminooxazole Derivative 9b0.9Chai et al.

Table 1: Antiproliferative activity of reference compounds and 2-aminooxazole derivatives against K562 cells. Data from Chai et al., 2016.[3]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (PS) and membrane integrity.

Materials:

  • K562 cells

  • 6-well plates

  • 2-Aminooxazole-5-carboxamide

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Seed K562 cells in 6-well plates at a density of 2 x 10⁵ cells/mL and treat with 2-Aminooxazole-5-carboxamide at its IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle control.

  • Harvest the cells by centrifugation at 300 x g for 5 minutes.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour of staining.

Data Interpretation:

  • Viable cells: Annexin V-negative and PI-negative

  • Early apoptotic cells: Annexin V-positive and PI-negative

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

  • Necrotic cells: Annexin V-negative and PI-positive

Apoptosis_Assay_Workflow cluster_cell_prep Cell Preparation & Treatment cluster_staining Staining cluster_analysis Analysis Seed_Cells Seed K562 cells in 6-well plates Treat_Cells Treat with 2-Aminooxazole- 5-carboxamide (IC50, 2x IC50) Seed_Cells->Treat_Cells Harvest_Wash Harvest and wash cells Treat_Cells->Harvest_Wash Resuspend Resuspend in Binding Buffer Harvest_Wash->Resuspend Add_Reagents Add Annexin V-FITC and PI Resuspend->Add_Reagents Incubate Incubate for 15 min Add_Reagents->Incubate FACS Analyze by Flow Cytometry Incubate->FACS

Figure 2: Workflow for the Annexin V/PI apoptosis assay.

Western Blot Analysis of BCR-ABL Signaling

Western blotting is used to detect changes in the phosphorylation status of BCR-ABL and its downstream targets, such as STAT5, upon treatment with the inhibitor.

Materials:

  • K562 cells

  • 6-well plates

  • 2-Aminooxazole-5-carboxamide

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies: anti-phospho-BCR-ABL (Tyr177), anti-BCR-ABL, anti-phospho-STAT5 (Tyr694), anti-STAT5, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Treat K562 cells with 2-Aminooxazole-5-carboxamide as described for the apoptosis assay.

  • Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Expected Results: Treatment with an effective BCR-ABL inhibitor is expected to decrease the phosphorylation of BCR-ABL and STAT5 in a dose-dependent manner.[4][5]

Conclusion

This application note provides a framework for the initial in vitro evaluation of 2-Aminooxazole-5-carboxamide and its derivatives as potential therapeutic agents for Chronic Myeloid Leukemia. The described protocols for cell culture, viability, apoptosis, and western blot analysis will enable researchers to assess the compound's antiproliferative and pro-apoptotic activity and to elucidate its mechanism of action through the inhibition of the BCR-ABL signaling pathway. The promising activity of related 2-aminooxazole compounds suggests that this chemical scaffold warrants further investigation in the context of CML drug discovery.

References

  • Chai, X. X., Cai, Z. P., Yang, M. T., Zhou, Y., Fu, Y. J., & Xiong, Y. Z. (2016). 2-Aminoxazole and 2-Aminothiazole Dasatinib Derivatives as Potent Inhibitors of Chronic Myeloid Leukemia K562 Cells. Archiv der Pharmazie, 349(7), 523–531. [Link]

  • Bounds, L., et al. (2026). K562 culture and characterization. protocols.io. [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • ND-09 inhibits chronic myeloid leukemia K562 cell growth by regulating BCR-ABL signaling. (2021). Oncology Letters, 22(1), 534. [Link]

  • Müller, T., et al. (2013). Phosphorylation of Capsaicinoid Derivatives Provides Highly Potent and Selective Inhibitors of the Transcription Factor STAT5b. Journal of Medicinal Chemistry, 56(15), 6045–6057. [Link]

Sources

Application

Application Note: Cytotoxicity Profiling of 2-Aminooxazole-5-carboxamide Derivatives

Abstract The 2-aminooxazole-5-carboxamide scaffold represents a privileged structure in medicinal chemistry, frequently serving as a pharmacophore for kinase inhibitors (e.g., EGFR, VEGFR, CDK) and antimicrobial agents....

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-aminooxazole-5-carboxamide scaffold represents a privileged structure in medicinal chemistry, frequently serving as a pharmacophore for kinase inhibitors (e.g., EGFR, VEGFR, CDK) and antimicrobial agents. However, the physicochemical properties of these derivatives—specifically their high crystallinity and potential for poor aqueous solubility—pose unique challenges in in vitro screening. This Application Note provides a rigorous, standardized workflow for evaluating the cytotoxicity of these compounds. We prioritize the ATP-based Luminescence Assay (CellTiter-Glo®) for primary screening due to its high sensitivity and resistance to optical interference, while retaining the MTT Colorimetric Assay for orthogonal validation.

Compound Management & Solubilization

Critical Insight: 2-Aminooxazole derivatives often possess strong intermolecular hydrogen bonding networks (due to the carboxamide moiety), leading to poor aqueous solubility and a tendency to precipitate in cell culture media.

Stock Preparation[1]
  • Solvent: Dissolve neat compound in 100% anhydrous DMSO (Dimethyl Sulfoxide).

  • Concentration: Target a master stock concentration of 10 mM or 20 mM.

    • Note: If the compound is insoluble at 10 mM, sonicate at 40°C for 10 minutes. If insolubility persists, lower stock to 1 mM.

  • Storage: Aliquot into single-use amber vials and store at -20°C. Avoid freeze-thaw cycles, as carboxamides can undergo hydrolysis upon repeated exposure to moisture.

Working Solutions (The "0.5% Rule")

To prevent solvent toxicity, the final DMSO concentration in the cell well must not exceed 0.5% (v/v).

  • Step A: Dilute 10 mM stock 1:200 in culture media to create a 50 µM "2X Working Solution" (containing 0.5% DMSO).

  • Step B: Serial dilutions should be performed in media already containing 0.5% DMSO to maintain solvent consistency across the dose-response curve.

Experimental Design Strategy

Cell Line Selection

Select cell lines relevant to the intended mechanism of action.

  • Cancer Models: HeLa (Cervical), A549 (Lung), MCF-7 (Breast).

  • Normal Control (Mandatory): HUVEC or HEK293. Rationale: To calculate the Selectivity Index (SI = IC50 Normal / IC50 Cancer).

Assay Selection Matrix

We utilize a dual-assay approach to rule out "false positives" caused by compound interference (e.g., quenching or intrinsic fluorescence).

FeaturePrimary Screen: ATP LuminescenceSecondary Screen: MTT/MTS
Readout Luminescence (RLU)Absorbance (OD 570 nm)
Sensitivity High (<10 cells/well)Moderate (>1000 cells/well)
Interference Low (Lytic step dissolves precipitates)High (Precipitates scatter light)
Throughput 384-well / 1536-well ready96-well standard
Cost

$
$

Visual Workflow

The following diagram outlines the decision logic and workflow for screening these specific derivatives.

G Start Compound Library (2-Aminooxazole Derivatives) Solubility Solubility Check (100µM in Media) Start->Solubility Turbid Turbid/Precipitate? Solubility->Turbid Filter Filter/Centrifuge Quantify Supernatant Turbid->Filter Yes (High Risk) Primary Primary Screen: ATP Luminescence (CellTiter-Glo) Turbid->Primary No (Clear) Filter->Primary Secondary Validation Screen: MTT/MTS Assay Primary->Secondary Hit Confirmation Analysis Data Analysis (4-Parameter Logistic Fit) Secondary->Analysis

Caption: Workflow for cytotoxicity screening, emphasizing solubility checkpoints to prevent false inhibition data.

Protocol A: ATP Luminescence Assay (Primary Screen)

Based on Promega CellTiter-Glo® methodology, optimized for hydrophobic small molecules.

Materials
  • Reagent: CellTiter-Glo® 2.0 (Promega).[1][2]

  • Plate: 96-well or 384-well Opaque White plates (Critical for luminescence reflection).

  • Cells: 3,000–5,000 cells/well (adherent).

Procedure
  • Seeding: Dispense 90 µL of cell suspension into wells. Incubate for 24 hours at 37°C/5% CO₂ to allow attachment.

    • Control Wells: Include "No Cell Control" (Media only) to determine background noise.

  • Treatment: Add 10 µL of 10X Compound Working Solution .

    • Vehicle Control: 0.5% DMSO final concentration.

    • Positive Control: Staurosporine (1 µM) or Doxorubicin (10 µM).

  • Incubation: Incubate for 48 or 72 hours.

    • Note: 2-Aminooxazoles often act as cytostatics (kinase inhibitors); 72h is preferred to observe growth inhibition.

  • Equilibration: Remove plate from incubator and equilibrate to Room Temperature (RT) for 30 minutes. Do not remove media.

  • Lysis/Reaction: Add 100 µL of CellTiter-Glo® reagent (equal volume to media).

  • Mixing: Orbitally shake for 2 minutes to induce cell lysis.

  • Stabilization: Incubate at RT for 10 minutes to stabilize the luminescent signal.

  • Read: Measure Total Luminescence (Integration time: 0.5–1.0 sec/well).

Protocol B: MTT Assay (Orthogonal Validation)

Used to confirm hits and visualize metabolic inhibition.

Materials
  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) dissolved in PBS (5 mg/mL).

  • Solubilizer: 100% DMSO or Acidified Isopropanol.

  • Plate: 96-well Clear tissue culture plates.

Procedure
  • Seeding & Treatment: Same as Protocol A.

  • Pulse: After 72h incubation, add 20 µL of MTT stock (5 mg/mL) to each well containing 100 µL media.

  • Incubation: Return to incubator for 3–4 hours.

    • Observation: Check for formation of purple formazan crystals.

  • Solubilization (Critical Step):

    • Carefully aspirate media without disturbing the crystals.

    • Add 150 µL of 100% DMSO.

    • Specific Note for 2-Aminooxazoles: If the test compound precipitated during the 72h incubation, it may not dissolve in the DMSO wash, causing turbidity. Check absorbance at 650 nm (reference) to subtract this "noise."

  • Read: Measure Absorbance at 570 nm .

Data Analysis & QC

Calculation

Calculate Percent Viability for each well:



Curve Fitting

Plot log(concentration) vs. % Viability. Use a 4-Parameter Logistic (4PL) Regression to determine the IC50.

  • Flag: If the Hill Slope is steep (>3.0), suspect compound precipitation or non-specific toxicity (membrane bursting).

Troubleshooting Table
IssueProbable CauseSolution
High Background (MTT) Compound precipitationSwitch to ATP Luminescence (Protocol A).
Low Signal (ATP) Incomplete lysisIncrease shaking time to 5 mins; ensure plates are at RT.
Edge Effect Evaporation in outer wellsFill outer wells with PBS; do not use for data.
Variable Replicates Pipetting error / DMSO gradientsPre-mix compounds in a master block before adding to cells.

References

  • National Cancer Institute (NCI). NCI-60 Human Tumor Cell Lines Screen.[3] Developmental Therapeutics Program.[3]

  • Promega Corporation.CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin.
  • Riss, T.L., et al. (2013). Cell Viability Assays.[3][1][2][4][5][6][7] Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.

  • Baell, J.B., & Holloway, G.A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry.

Sources

Method

Application Note: In Vivo Efficacy Studies of 2-Aminooxazole-5-carboxamide Derivatives (Snail-p53 Inhibitors)

Abstract & Introduction The 2-aminooxazole-5-carboxamide scaffold represents a critical pharmacophore in the development of protein-protein interaction (PPI) inhibitors, most notably exemplified by the compound GN-25 . T...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The 2-aminooxazole-5-carboxamide scaffold represents a critical pharmacophore in the development of protein-protein interaction (PPI) inhibitors, most notably exemplified by the compound GN-25 . This class of small molecules functions by inhibiting the interaction between the transcription factor Snail (SNAI1) and the tumor suppressor p53 .

In K-Ras mutated cancers (lung, pancreas, colon), Snail is upregulated and binds directly to the DNA-binding domain of p53, promoting its export and degradation. This application note details the in vivo efficacy profiling of 2-aminooxazole-5-carboxamide derivatives, focusing on their ability to reactivate p53, induce apoptosis, and reverse Epithelial-to-Mesenchymal Transition (EMT).

Key Applications
  • Target: Snail-p53 binding interface.

  • Primary Indication: K-Ras mutant solid tumors (NSCLC, PDAC, CRC).

  • Mechanism: Restoration of wild-type p53 transcriptional activity.

Mechanism of Action (MOA)

Understanding the molecular logic is prerequisite to designing the in vivo study. The compound does not inhibit Snail expression directly; rather, it acts as a "molecular wedge" preventing Snail from masking p53.

Signaling Pathway Diagram

MOA_Pathway KRAS Mutant K-Ras SNAIL Snail (SNAI1) KRAS->SNAIL Upregulates P53_Inactive p53 (Inactive/Degraded) SNAIL->P53_Inactive Binds & Exports P53_Active p53 (Reactivated) SNAIL->P53_Active Inhibition Blocked EMT EMT & Metastasis SNAIL->EMT Promotes GN25 2-Aminooxazole-5-carboxamide (GN-25) GN25->SNAIL Blocks Binding Site Apoptosis Apoptosis & Cell Cycle Arrest P53_Active->Apoptosis Transcription

Figure 1: Mechanistic intervention of 2-aminooxazole-5-carboxamide derivatives. The compound disrupts the Snail-mediated suppression of p53, converting the pathway from pro-metastatic (EMT) to pro-apoptotic.

Formulation & Pharmacokinetics

2-Aminooxazole-5-carboxamide derivatives are often hydrophobic. Proper formulation is critical to prevent precipitation in the peritoneal cavity, which leads to false negatives in efficacy data.

Recommended Vehicle Formulation

Do not use 100% DMSO. Use a co-solvent system to ensure solubility and tolerability.

ComponentConcentration (v/v)Function
DMSO 10%Primary solubilizer for the oxazole scaffold.
PEG-400 40%Co-solvent to maintain stability.
Tween 80 5%Surfactant to prevent aggregation.
Saline (PBS) 45%Aqueous carrier (Add last, dropwise).

Preparation Protocol:

  • Weigh the specific 2-aminooxazole derivative (e.g., GN-25).

  • Dissolve completely in DMSO (vortex/sonicate).

  • Add PEG-400 and vortex.

  • Add Tween 80 and vortex.

  • Slowly add warm PBS (37°C) while vortexing to prevent "crashing out."

  • Quality Control: Solution must be clear. If cloudy, sonicate at 37°C for 5 mins.

In Vivo Efficacy Study Protocol

Model Selection
  • Species: Athymic Nude Mice (Balb/c nu/nu) or SCID mice.

  • Cell Lines: Must be K-Ras mutant and p53 wild-type (or functional p53).

    • Positive Control Lines: A549 (Lung), HCT116 (Colon), PanC-1 (Pancreas).

    • Negative Control Lines: p53-null cells (H1299) – efficacy should be significantly lower here if the MOA is specific.

Experimental Workflow

InVivo_Workflow Step1 Cell Inoculation (Subcutaneous) Step2 Tumor Growth (Reach 100-150 mm³) Step1->Step2 Step3 Randomization (n=8-10/group) Step2->Step3 Step4 Dosing Phase (21 Days) Step3->Step4 Step5 Necropsy & Tissue Harvest Step4->Step5 Step6 Biomarker Analysis (IHC/Western) Step5->Step6

Figure 2: Standard workflow for xenograft efficacy studies.

Dosing Regimen
  • Route: Intraperitoneal (IP) is preferred for initial proof-of-concept due to absorption profiles of oxazoles. Oral gavage (PO) requires micronization or lipid-based formulation.

  • Dosage:

    • Low Dose: 10 mg/kg

    • High Dose: 50 mg/kg

    • Frequency: Daily (QD) or every other day (Q2D) for 21 days.

  • Controls:

    • Vehicle Control (DMSO/PEG/PBS).

    • Standard of Care (e.g., Gemcitabine 50 mg/kg) for benchmarking.

Data Collection
  • Tumor Volume: Measure bi-dimensionally with calipers every 3 days.

    • Formula:

      
      
      
  • Body Weight: Measure daily to assess toxicity (stop dosing if weight loss >15%).

Biomarker Validation (Proof of Mechanism)

Efficacy data (tumor shrinkage) is insufficient without molecular validation. You must prove the compound worked via the Snail-p53 axis.

Tissue Processing: Harvest tumors 4 hours post-last dose. Flash freeze half (Western Blot) and fix half in formalin (IHC).

Required Readouts:

BiomarkerExpected ChangeRationale
p53 Increase Compound blocks Snail-mediated degradation.[1]
p21 (CDKN1A) Increase Downstream target of reactivated p53.
Snail (SNAI1) No Change / Slight Increase The compound inhibits function, not necessarily expression (though stabilization may occur).
E-Cadherin Increase Marker of MET (reversal of EMT).[2]
Cleaved Caspase-3 Increase Marker of apoptosis.

Troubleshooting & Optimization

  • Issue: High Toxicity / Weight Loss.

    • Cause: Off-target effects or vehicle toxicity.

    • Solution: Switch to Q2D dosing or reduce DMSO content to <5%. Ensure the 2-aminooxazole is highly pure (>98%); synthesis byproducts often cause systemic toxicity.

  • Issue: No Tumor Regression.

    • Cause: Poor bioavailability or p53 mutation.

    • Solution: Verify p53 status of the cell line. If p53 is mutated (R273H, etc.), the compound may be ineffective as it relies on reactivating functional p53. Perform PK study to ensure plasma exposure > IC50 (typically >5 µM).

References

  • Lee, S. H., et al. (2010). "Blocking of p53-Snail binding, promoted by oncogenic K-Ras, recovers p53 expression and function." Neoplasia, 12(6), 468–477.

    • Seminal paper defining the GN-25 class and the Snail-p53 axis.
  • Lee, S. H., et al. (2009). "Snail prevents induction of p53-mediated apoptosis in K-Ras-mutated cancer.

    • Establishes the biological r
  • Harney, A. S., et al. (2012).

    • Contextualizes the role of Snail in metastasis and the utility of inhibitors in preventing spread.
  • Buyong, M., et al. (2013). "Systems analysis reveals a transcriptional reversal of the mesenchymal phenotype induced by SNAIL-inhibitor GN-25."[2] BMC Systems Biology, 7(1).

    • Validation of the MET mechanism and transcriptional signatures post-treatment.[2]

Sources

Application

Application Notes and Protocols for Utilizing 2-Aminooxazole-5-carboxamide in Structure-Activity Relationship (SAR) Studies

Introduction: The Strategic Value of the 2-Aminooxazole Scaffold in Medicinal Chemistry In the landscape of modern drug discovery, the identification and optimization of privileged scaffolds are paramount to the successf...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 2-Aminooxazole Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, the identification and optimization of privileged scaffolds are paramount to the successful development of novel therapeutics. The 2-aminooxazole core has emerged as a significant pharmacophore, largely due to its role as a bioisostere for the more extensively studied 2-aminothiazole scaffold.[1][2][3] Isosteric and bioisosteric replacements are foundational strategies in medicinal chemistry, often leading to improved efficacy, selectivity, and pharmacokinetic profiles.[2] The substitution of the sulfur atom in the thiazole ring with an oxygen atom to form the oxazole can offer advantages such as a lower octanol-water partition coefficient (ClogP), potentially leading to improved solubility, and a reduced rate of metabolism due to the absence of an oxidizable sulfur atom.[1]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of 2-aminooxazole-5-carboxamide derivatives in structure-activity relationship (SAR) studies. We will delve into the core chemical properties, provide a detailed synthetic protocol, and outline a systematic approach to SAR-driven library design and biological evaluation. The overarching goal is to equip researchers with the foundational knowledge and practical methodologies to effectively leverage this promising scaffold in their drug discovery programs.

Core Chemical Properties and Synthesis

The 2-aminooxazole-5-carboxamide scaffold is a versatile platform for chemical modification, offering multiple points for diversification to probe the chemical space of a biological target. The core structure consists of a 2-aminooxazole ring with a carboxamide group at the 5-position. The exocyclic amino group, the amide nitrogen, and the C4 position of the oxazole ring are the primary sites for modification in SAR studies.

While the Hantzsch synthesis is a widely used method for the preparation of 2-aminothiazoles from α-haloketones and thioureas, the analogous reaction with ureas to form 2-aminooxazoles is often less straightforward.[1] However, efficient synthetic routes have been developed. A general and effective approach to N-substituted 4-aryl-2-aminooxazoles has been established, which can be adapted for the synthesis of 2-aminooxazole-5-carboxamide derivatives.[4]

SAR-Driven Library Design: A Systematic Approach

A systematic SAR study of the 2-aminooxazole-5-carboxamide scaffold involves the synthesis and evaluation of a library of analogs with focused modifications at key positions. The primary goal is to understand how changes in steric bulk, electronics, and hydrogen bonding potential at each position influence biological activity.

Key Positions for Modification:

  • R1 (Amide Substituent): This position is often directed towards a solvent-exposed region or a specific sub-pocket of the target protein. Modifications here can significantly impact potency and selectivity. A wide range of aromatic, heteroaromatic, and aliphatic amines can be incorporated through standard amide coupling reactions.

  • R2 (Exocyclic Amino Substituent): This position can be crucial for establishing key hydrogen bond interactions with the target protein, a common feature for kinase inhibitors.[5][6] The amino group can be functionalized through various reactions, including acylation, alkylation, and reductive amination.

  • R3 (C4 Substituent): The substituent at the C4 position of the oxazole ring can influence the overall shape and electronics of the molecule, impacting its binding affinity and pharmacokinetic properties.

The following diagram illustrates a logical workflow for a typical SAR-driven library design based on the 2-aminooxazole-5-carboxamide scaffold.

SAR_Workflow cluster_0 Scaffold Selection & Initial Hit cluster_1 Library Design & Synthesis cluster_2 Biological Evaluation & Data Analysis cluster_3 Iterative Optimization Hit Initial Hit Compound (2-Aminooxazole-5-carboxamide Core) R1 R1 Diversification (Amide Substituent) Hit->R1 Systematic Modification R2 R2 Diversification (Exocyclic Amino Group) Hit->R2 Systematic Modification R3 R3 Diversification (C4 Position) Hit->R3 Systematic Modification Assay Biological Assay (e.g., Kinase Inhibition) R1->Assay R2->Assay R3->Assay SAR_Table SAR Table Generation (Structure vs. Activity) Assay->SAR_Table Data Collection Next_Gen Design of Next-Generation Analogs SAR_Table->Next_Gen Identify Key Interactions Next_Gen->R1 Refined Modifications

Caption: Workflow for SAR-driven library design.

Experimental Protocol: Synthesis of a Representative 2-Aminooxazole-5-carboxamide Derivative

This protocol describes a representative synthesis of an N-aryl-2-amino-4-methyl-oxazole-5-carboxamide derivative. The synthesis involves the formation of the 2-aminooxazole core followed by amide coupling.

Materials:

  • Ethyl 2-amino-4-methyloxazole-5-carboxylate

  • Aryl amine (e.g., 2-chloro-6-methylaniline)

  • Trimethylaluminum (2 M in toluene)

  • Toluene, anhydrous

  • Argon or Nitrogen gas

  • Standard glassware for organic synthesis

  • Magnetic stirrer and heating mantle

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Column chromatography supplies (silica gel)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add ethyl 2-amino-4-methyloxazole-5-carboxylate (1.0 eq) and the desired aryl amine (1.1 eq).

  • Solvent Addition: Add anhydrous toluene to the flask to achieve a concentration of approximately 0.1 M of the limiting reagent.

  • Reagent Addition: Cool the reaction mixture to 0 °C in an ice bath. Slowly add trimethylaluminum (2.0 M solution in toluene, 2.2 eq) dropwise via syringe. Caution: Trimethylaluminum is pyrophoric and reacts violently with water. Handle with extreme care under an inert atmosphere.

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 110 °C). Monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete (typically after 12-24 hours), cool the mixture to 0 °C and cautiously quench the reaction by the slow, dropwise addition of water.

  • Extraction: Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 2-aminooxazole-5-carboxamide derivative.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

The following diagram provides a visual representation of this synthetic workflow.

Synthesis_Workflow start Start: Starting Materials (Ester & Amine) setup 1. Reaction Setup (Inert Atmosphere) start->setup reagent 2. Add Trimethylaluminum at 0 °C setup->reagent reaction 3. Reflux in Toluene (Monitor by TLC) reagent->reaction workup 4. Quench & Aqueous Workup reaction->workup purify 5. Column Chromatography workup->purify end End: Purified Product (Characterize) purify->end

Caption: Synthetic workflow for a 2-aminooxazole-5-carboxamide.

Biological Evaluation and Data Interpretation

The synthesized library of 2-aminooxazole-5-carboxamide derivatives should be subjected to a relevant biological assay to determine their activity. For example, if the target is a protein kinase, an in vitro kinase inhibition assay would be appropriate.

General Protocol for an In Vitro Kinase Inhibition Assay:

  • Compound Preparation: Prepare stock solutions of the test compounds in DMSO. Create a dilution series to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

  • Assay Setup: In a microplate, combine the kinase, a suitable substrate (e.g., a peptide or protein), and ATP.

  • Inhibitor Addition: Add the diluted test compounds to the assay wells. Include appropriate controls (no inhibitor and a known inhibitor).

  • Incubation: Incubate the plate at a controlled temperature to allow the kinase reaction to proceed.

  • Detection: Stop the reaction and measure the amount of product formed. This can be done using various methods, such as radiometric assays, fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™).

  • Data Analysis: Calculate the percent inhibition for each compound concentration and plot the data to determine the IC50 value.

The iterative cycle of synthesis and biological testing is central to successful SAR studies. The data from the biological assays are used to inform the design of the next generation of compounds, with the aim of improving potency, selectivity, and other drug-like properties.

SAR_Cycle design Design Analogs synthesis Synthesize Library design->synthesis testing Biological Testing (e.g., IC50 determination) synthesis->testing analysis Analyze SAR Data testing->analysis knowledge Gain Knowledge of Binding Pocket analysis->knowledge knowledge->design Iterate & Refine

Caption: The iterative cycle of SAR studies.

Data Presentation: A Representative SAR Table

The results of an SAR study are typically summarized in a table that clearly presents the chemical modifications and the corresponding biological activity. This allows for easy comparison and the identification of key structural features that contribute to potency.

Compound R1 R2 R3 Kinase IC50 (nM)
1 2-chloro-6-methylphenylHCH₃50
2 2,6-dichlorophenylHCH₃75
3 2-methylphenylHCH₃150
4 2-chloro-6-methylphenylAcetylCH₃200
5 2-chloro-6-methylphenylHPhenyl120

Analysis of the Representative Data:

  • R1 Position: A comparison of compounds 1 , 2 , and 3 suggests that a chloro substituent at the ortho position of the phenyl ring is beneficial for activity, while two chloro groups (compound 2 ) or a single methyl group (compound 3 ) are less favorable.

  • R2 Position: Acetylation of the exocyclic amino group (compound 4 ) leads to a significant decrease in potency compared to the parent compound 1 , indicating that a free amino group may be important for a key hydrogen bond interaction.

  • R3 Position: Replacing the methyl group at the C4 position with a phenyl group (compound 5 ) results in a moderate loss of activity, suggesting that a smaller substituent is preferred at this position.

Conclusion

The 2-aminooxazole-5-carboxamide scaffold represents a valuable and strategically important platform for the discovery of novel therapeutics. Its favorable physicochemical properties as a bioisostere of the 2-aminothiazole core, combined with its synthetic tractability, make it an attractive starting point for SAR studies. By employing a systematic approach to library design, synthesis, and biological evaluation, researchers can effectively explore the chemical space around this scaffold to identify and optimize potent and selective drug candidates. The protocols and workflows presented in this application note provide a solid foundation for initiating and advancing drug discovery programs based on the 2-aminooxazole-5-carboxamide core.

References

  • Worachartcheewan, A., et al. (2025). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal.
  • Reis, F. C., et al. (n.d.). Photochemistry of 2-aminooxazole: a matrix-isolation and computational study of a putative key prebiotic molecule. RSC Publishing.
  • Das, J., et al. (2006). Discovery and SAR of 2-amino-5-[(thiomethyl)aryl]thiazoles as potent and selective Itk inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(9), 2411-2415. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1433. Available at: [Link]

  • Lee, J., et al. (2019). Synthesis of 2-Amino-5-Carboxamide Thiazole Derivatives via Dehydrative Cyclization of Thiourea Intermediate Resin on Solid Phase. Molecules, 24(10), 1895. Available at: [Link]

  • Nevagi, R. J., et al. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150. Available at: [Link]

  • Pieroni, M., et al. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ACS Medicinal Chemistry Letters, 11(7), 1435-1441. Available at: [Link]

  • Reddy, T. S., et al. (2011). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 3(6), 430-436. Available at: [Link]

  • Chen, B. C., et al. (2006). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Tetrahedron Letters, 47(37), 6591-6594. Available at: [Link]

  • Pieroni, M., et al. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ACS Medicinal Chemistry Letters, 11(7), 1435-1441. Available at: [Link]

  • Pieroni, M., et al. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ACS Medicinal Chemistry Letters, 11(7), 1435-1441. Available at: [Link]

  • Rogers, S. A., et al. (2010). Chemical synthesis and biological screening of 2-aminoimidazole-based bacterial and fungal antibiofilm agents. Chembiochem, 11(3), 396-410. Available at: [Link]

  • Das, J., et al. (2006). 2-aminothiazole as a Novel Kinase Inhibitor Template. Structure-activity Relationship Studies Toward the Discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan-Src Kinase Inhibitor. Journal of Medicinal Chemistry, 49(23), 6819-6832. Available at: [Link]

  • Chen, B. C. (2007). Preparation method of 2-aminothiazole-5-aromatic carboxamide as kinase inhibitor. Google Patents.
  • Schaefer, B., et al. (2008). Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives. Google Patents.
  • Juhas, M., et al. (2021). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Molecules, 26(11), 3326. Available at: [Link]

  • Pieroni, M., et al. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ACS Medicinal Chemistry Letters, 11(7), 1435-1441. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1433. Available at: [Link]

  • El-Damasy, A. K., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2309734. Available at: [Link]

  • Uddin, M. J., et al. (2023). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS Omega, 8(30), 27153-27171. Available at: [Link]

  • Taylor, R. D., et al. (2014). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 57(23), 9765-9798. Available at: [Link]

  • Sharma, P., & Singh, P. (2021). The c-Src kinase inhibitors: 2D-QSAR study by Multiple Linear Regression method. Chemical Biology Letters, 8(3), 1-10. Available at: [Link]

  • Golo, M. B., et al. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. ACS Publications. Available at: [Link]

  • Ornstein, P. L., et al. (1993). Bioisosteric replacement of the alpha-amino carboxylic acid functionality in 2-amino-5-phosphonopentanoic acid yields unique 3,4-diamino-3-cyclobutene-1,2-dione containing NMDA antagonists. Journal of Medicinal Chemistry, 36(15), 2046-2048. Available at: [Link]

  • Warner, C. (2024). Ester and Amide Bioisosteres. Cambridge MedChem Consulting. Available at: [Link]

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Method

Application Note &amp; Protocol: Formulation of 2-Aminooxazole-5-carboxamide for Biological Assays

Introduction: The Critical Role of Formulation 2-Aminooxazole-5-carboxamide is a heterocyclic compound featuring a 2-aminooxazole scaffold. This structural motif is of interest in medicinal chemistry, with related struct...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Formulation

2-Aminooxazole-5-carboxamide is a heterocyclic compound featuring a 2-aminooxazole scaffold. This structural motif is of interest in medicinal chemistry, with related structures showing potential as antitubercular agents.[1][2][3] The reliability and reproducibility of data generated from biological assays are fundamentally dependent on the precise and stable formulation of the test compound. Improper formulation can lead to significant experimental artifacts, including inaccurate potency measurements due to precipitation, vehicle-induced toxicity, or unforeseen compound degradation.

This document provides a comprehensive guide to formulating 2-Aminooxazole-5-carboxamide for common in vitro and cell-based assays. Due to the limited publicly available data for this specific molecule, the protocols herein are built upon established principles for formulating heterocyclic compounds, particularly those containing oxazole and carboxamide moieties. The strategies outlined are designed to be a robust starting point, emphasizing the need for empirical validation at each stage.

Predicted Physicochemical Properties & Pre-formulation Insights

A thorough understanding of a compound's physicochemical properties is the cornerstone of a rational formulation strategy. While experimental data for 2-Aminooxazole-5-carboxamide is scarce, we can infer key characteristics from its structural components: the 2-aminooxazole ring and the 5-carboxamide group.

  • The 2-Aminooxazole Core: The 2-amino group imparts a basic character (pKa of the conjugate acid is likely low), making the compound's solubility potentially pH-dependent. The oxazole ring itself is a thermally stable aromatic system but can be susceptible to degradation under harsh acidic or basic conditions.[4][5]

  • The Carboxamide Group: This functional group is polar and capable of acting as both a hydrogen bond donor and acceptor. While this aids in interactions with biological targets, carboxamides can also contribute to strong crystal lattice energy, potentially leading to low aqueous solubility (a "brick-dust" characteristic).[6]

Based on these features, a pre-formulation profile can be predicted, which guides our initial choice of solvents and excipients.

Property Predicted Characteristic Formulation Implication
Solubility Low intrinsic aqueous solubility. Potential for improved solubility at low pH.A water-only formulation is unlikely. Organic co-solvents or other solubilizing agents will be necessary.
LogP Low to moderate lipophilicity (XLogP3 of parent 2-aminooxazole is -0.2).[7]May not be prone to nonspecific binding to plastics, but this should be verified.
pKa Weakly basic due to the 2-amino group.pH of the final assay buffer could influence solubility; precipitation may occur upon dilution into neutral pH buffers.
Stability The oxazole ring may be sensitive to strong acids/bases and prolonged light exposure.[4]Store stock solutions protected from light. Avoid harsh pH conditions in final formulations.
Hydrogen Bonding High potential (donor: -NH2, -CONH2; acceptor: N, O in ring, C=O).Contributes to low solubility but is favorable for target binding.

Protocol: Preparation of Primary Stock Solutions

The primary stock solution is the cornerstone of serial dilutions for all subsequent assays. The goal is to create a high-concentration, stable solution that minimizes the volume of organic solvent introduced into the final assay.

Causality: Dimethyl sulfoxide (DMSO) is the solvent of choice for primary stocks in drug discovery due to its exceptional solubilizing power for a wide range of organic molecules and its miscibility with aqueous media.[8]

Materials:

  • 2-Aminooxazole-5-carboxamide (powder)

  • Anhydrous DMSO (≤0.02% water)

  • Sterile, amber glass vials or clear vials wrapped in aluminum foil[9]

  • Calibrated analytical balance

  • Sterile pipette tips

Protocol:

  • Pre-warming: Allow the vial of anhydrous DMSO to come to room temperature before opening to prevent moisture condensation.

  • Weighing: Tare a sterile, amber glass vial on an analytical balance. Carefully weigh the desired amount of 2-Aminooxazole-5-carboxamide powder into the vial.

  • Solvent Addition: Calculate the required volume of DMSO to achieve the target concentration (e.g., 10 mM or 50 mM). Add the calculated volume of anhydrous DMSO to the vial containing the compound.

  • Solubilization: Cap the vial tightly and vortex for 2-3 minutes. If necessary, use a sonicating water bath for 5-10 minutes to aid dissolution.

  • Self-Validating QC Check: Visually inspect the solution against a bright light. It must be a clear, homogenous solution with no visible particulates. If particulates remain, the solution has exceeded its solubility limit in DMSO.

  • Aliquoting & Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store aliquots at -20°C or -80°C, protected from light.[10] This practice prevents degradation associated with repeated freeze-thaw cycles.

G cluster_prep Stock Solution Workflow start Weigh Compound add_dmso Add Anhydrous DMSO start->add_dmso dissolve Vortex / Sonicate add_dmso->dissolve qc_check QC: Visual Inspection (Clear & Particulate-Free?) dissolve->qc_check pass Pass qc_check->pass Yes fail Fail: Re-evaluate Concentration qc_check->fail No aliquot Aliquot for Single Use pass->aliquot store Store at -80°C, Protected from Light aliquot->store

Caption: Workflow for preparing and validating primary DMSO stock solutions.

Formulation for Aqueous-Based In Vitro Assays

In vitro assays (e.g., enzyme kinetics, binding assays) are typically performed in aqueous buffers. Diluting a DMSO stock directly into buffer can cause the compound to precipitate, a phenomenon known as "crashing out."

Causality: The final concentration of DMSO must be kept low (typically <1%, ideally ≤0.5%) to avoid affecting protein conformation or enzyme activity. A vehicle control is mandatory to differentiate compound effects from solvent effects.[11]

Materials:

  • 10 mM Primary Stock Solution in DMSO

  • Assay Buffer (e.g., PBS, Tris-HCl)

  • (Optional) Co-solvents or surfactants (see table below)

Protocol:

  • Intermediate Dilution: Prepare an intermediate dilution of the stock solution in 100% DMSO. For example, dilute the 10 mM stock 1:10 in DMSO to create a 1 mM solution. This step minimizes the volume of high-concentration stock handled.

  • Final Dilution: Vigorously vortex the assay buffer. While vortexing, add the required volume of the intermediate DMSO solution directly into the buffer. For a 10 µM final concentration with 0.1% DMSO, add 1 µL of the 1 mM intermediate stock to 999 µL of vortexing buffer.

  • Self-Validating QC Check: After dilution, let the solution sit for 15-20 minutes at the assay temperature. Visually inspect for any signs of precipitation or cloudiness.

  • Vehicle Control Preparation: Prepare a vehicle control by adding the same final concentration of DMSO to the assay buffer (e.g., 1 µL of DMSO into 999 µL of buffer for a 0.1% DMSO control). This control is essential for data normalization.

Troubleshooting Solubility Issues in Aqueous Buffers:

If the compound precipitates upon dilution, consider the use of formulation excipients. The choice should be empirically tested to ensure it does not interfere with the assay.

Excipient Class Example Typical Final Conc. Mechanism of Action & Considerations
Co-solvent PEG400, Ethanol1-5%Increases the polarity of the bulk solvent. Note: Ethanol can be toxic in cell assays even at low concentrations.[12]
Surfactant Tween-20, Pluronic F-680.01-0.1%Forms micelles that encapsulate the compound, preventing aggregation. Critical to test for assay interference.
Cyclodextrin HP-β-CD, SBE-β-CD1-10 mMForms an inclusion complex with the hydrophobic parts of the molecule, shielding it from water.

Formulation for Cell-Based Assays

Cell-based assays introduce the added complexity of cellular membranes, serum proteins, and solvent cytotoxicity.

Causality: The final concentration of the vehicle (e.g., DMSO) must be non-toxic to the cells under study. The generally accepted limit for most cell lines is ≤0.5%, with ≤0.1% being the gold standard to minimize off-target effects.[8][9] Serum proteins in the culture medium can bind to the compound, reducing its free concentration and apparent potency.

Protocol:

  • Determine Final DMSO Concentration: Establish the maximum tolerable DMSO concentration for your specific cell line and assay duration. A standard starting point is 0.1%.[9]

  • Serial Dilution: Perform serial dilutions from the primary stock using complete cell culture medium (containing serum, if applicable) as the diluent.

    • Step 1 (Intermediate): Dilute the 10 mM DMSO stock into the medium to achieve a 100 µM concentration (e.g., 2 µL of stock into 198 µL of medium). This results in a 1% DMSO concentration.

    • Step 2 (Final Plate Dosing): Add a small volume of this intermediate solution to the cells in the assay plate. For example, adding 10 µL of the 100 µM intermediate to 90 µL of medium in the well gives a final concentration of 10 µM with 0.1% DMSO.

  • Vehicle Control: The vehicle control for cell-based assays must contain the same final concentration of DMSO and be prepared using the same dilution scheme as the test compound. This is crucial for assessing baseline cell health and response.[11]

  • Self-Validating QC Check: After preparing the final dilutions in the assay plate, mix gently and inspect the wells under a microscope for any signs of compound precipitation before incubation.

G cluster_cell Cell-Based Formulation Decision Tree start Initial Dilution in Medium check_sol Is Compound Soluble at Target Concentration (<0.5% DMSO)? start->check_sol proceed Proceed with Assay (Include 0.1% DMSO Vehicle Control) check_sol->proceed Yes precip Precipitation or Low Potency Observed check_sol->precip No adv_form Consider Advanced Formulation (e.g., Cyclodextrin Complexation) precip->adv_form

Caption: Decision workflow for formulating compounds for cell-based assays.

Stability Assessment

It is crucial to confirm that the compound is stable under the conditions of storage and use. A simple stability test can prevent the misinterpretation of data.

  • Freeze-Thaw Stability: Analyze an aliquot of the DMSO stock solution by HPLC-UV or LC-MS. Subject another aliquot to 3-5 rapid freeze-thaw cycles (e.g., from -80°C to room temperature). Re-analyze and compare the purity/concentration. A >5% change suggests instability.

  • Assay Media Stability: Incubate the compound in the final assay medium (aqueous buffer or cell culture medium) for the duration of the experiment. Analyze the sample by LC-MS at t=0 and at the final time point to check for degradation products.

Conclusion

The successful formulation of 2-Aminooxazole-5-carboxamide, like any test compound, relies on a systematic approach grounded in its physicochemical properties. The protocols outlined here, centered on the use of high-quality DMSO for stock solutions and careful dilution into final assay media, provide a robust framework. Researchers must incorporate mandatory QC steps, such as visual inspection for precipitation and the consistent use of appropriate vehicle controls, to ensure the generation of high-quality, reproducible biological data. For challenging compounds, advanced formulation strategies may be necessary, but these should always be validated for assay compatibility.

References

  • Vertex AI Search. (n.d.). Time in Los Angeles, CA, US.
  • Grokipedia. (n.d.). 2-Aminooxazole.
  • 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. (2020, June 8).
  • MDPI. (2022, May 6). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole.
  • Wikipedia. (n.d.). 2-Aminooxazole.
  • ChemicalBook. (2025, July 16). 2-Aminooxazole-5-carboxamide | 1334298-29-1.
  • Benchchem. (n.d.). Stability issues of the oxazole ring in (2,5-Dimethyl-1,3-oxazol-4-YL)methylamine.
  • ChemScene. (n.d.). 113853-16-0 | Ethyl 2-aminooxazole-5-carboxylate.
  • BOC Sciences. (n.d.). CAS 881637-11-2 2-Aminooxazole-5-carboxylic acid.
  • Taylor & Francis Online. (2023, March 5). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.
  • ResearchGate. (2025, August 7). ChemInform Abstract: Synthesis and Cytotoxicity of Novel 2-Amino-5-thiazolecarboxamide Derivatives.
  • Google Patents. (2016, March 9). US8242270B2 - Process for preparing 2-aminothiazole-5-aromatic carboxamides as kinase inhibitors.
  • protocols.io. (n.d.). DMSO stock preparation.
  • PMC - NIH. (n.d.). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives.
  • Drug Hunter. (2024, February 28). The Modern Medicinal Chemist's Guide to Formulations.
  • Impact of ethanol as a vehicle for water-insoluble pollutants in BEAS-2B cell toxicity assays. (n.d.).
  • PMC - PubMed Central. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications.
  • Santa Cruz Biotechnology. (2018, May 11). SAFETY DATA SHEET.
  • ResearchGate. (2016, January 14). How do I make a stock solution of a substance in DMSO?
  • Promega Connections. (2011, June 15). Tips for Multiplex Cell-Based Assay Success.
  • ResearchGate. (2025, July 8). (PDF) Formulation strategies for poorly soluble drugs.
  • SAFETY DATA SHEET. (2010, October 12).
  • Emulate Bio. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment.
  • PubChem - NIH. (n.d.). 2-Aminooxazole | C3H4N2O | CID 558521.
  • MDPI. (2022, August 22). Effects of Polymers on the Drug Solubility and Dissolution Enhancement of Poorly Water-Soluble Rivaroxaban.
  • MCE. (n.d.). Compound Handling Instructions.
  • Materials Advances (RSC Publishing). (2025, April 17). Strategies for balancing safety in oxadiazole tetrazole derivatives: the role of the oxime group.
  • Semantic Scholar. (2018, July 31). Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium.
  • Taylor & Francis. (n.d.). Oxazole – Knowledge and References.
  • Washington State University IACUC. (2026, January 23). Standard Operating Procedures for Preparation & Administration of Dimethyl Sulfoxide (DMSO) in Rodents 1.0 Purpose.
  • WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.

Sources

Application

Application Note: High-Throughput Screening of 2-Aminooxazole-5-carboxamide Analogs for Novel Kinase Inhibitors

Introduction: The Emergence of the 2-Aminooxazole Scaffold in Kinase Inhibition The 2-aminothiazole moiety is a well-established "privileged scaffold" in medicinal chemistry, famously exemplified by the multi-targeted ki...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emergence of the 2-Aminooxazole Scaffold in Kinase Inhibition

The 2-aminothiazole moiety is a well-established "privileged scaffold" in medicinal chemistry, famously exemplified by the multi-targeted kinase inhibitor Dasatinib, used in cancer therapy.[1][2] Its isosteric analog, the 2-aminooxazole core, represents a compelling evolution of this scaffold. The replacement of the sulfur atom with oxygen can lead to advantageous modifications in physicochemical properties, such as reduced lipophilicity (ClogP) and potentially improved metabolic stability, while preserving key hydrogen bonding interactions within the ATP-binding pocket of protein kinases.[3] This application note provides a comprehensive guide to developing and executing a high-throughput screening (HTS) campaign for a library of novel 2-aminooxazole-5-carboxamide analogs to identify potent and selective kinase inhibitors.

Our objective is to provide a robust, field-tested framework that moves beyond a simple list of steps. We will delve into the causality behind experimental design, emphasizing the creation of a self-validating system for hit identification and confirmation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this promising chemical scaffold for therapeutic innovation.

Pillar 1: Assay Development - The Foundation of a Successful Screen

The success of any HTS campaign is contingent upon the development of a robust and reliable assay.[4][5] The choice between a biochemical and a cell-based assay is a critical first decision. For a primary screen of a novel library against a specific kinase target, a biochemical assay is often preferred for its simplicity, lower cost, and reduced potential for compound interference with complex cellular pathways.[6][7] We will focus on a biochemical fluorescence-based assay that monitors the universal product of kinase activity: adenosine diphosphate (ADP).

Selecting the Target: A Focus on Src-Family Kinases

Given the structural heritage of the 2-aminooxazole-5-carboxamide scaffold, which is analogous to potent Src-family kinase inhibitors like Dasatinib, we will develop our assay around a representative member of this family, such as Lck (Lymphocyte-specific protein tyrosine kinase).[2][8] Lck is a critical signaling protein in T-cells, and its inhibition has therapeutic potential in autoimmune diseases and certain cancers.

Assay Principle: Universal ADP-Quantification

We will employ a commercially available, fluorescence-based ADP detection assay (e.g., Transcreener® ADP² FI Assay or ADP-Glo™ Kinase Assay adapted for fluorescence).[9][10] These assays provide a universal platform applicable to any kinase. The principle involves an enzyme-coupled reaction where the ADP produced by the kinase is used to generate a fluorescent signal. The signal intensity is directly proportional to ADP concentration and, therefore, to kinase activity. Inhibitors will prevent substrate phosphorylation, leading to lower ADP production and a reduced fluorescent signal.

Workflow for Assay Development & Optimization

The following diagram illustrates the critical steps in optimizing the kinase assay for HTS.

Assay_Development_Workflow cluster_0 Phase 1: Reagent Optimization cluster_1 Phase 2: Assay Validation Enzyme_Titration Enzyme Titration (Determine optimal kinase concentration) ATP_Km ATP Km Determination (Screen at ATP concentration ≈ Km) Enzyme_Titration->ATP_Km Substrate_Titration Substrate Titration (Ensure substrate is not limiting) ATP_Km->Substrate_Titration Linearity Time Course Analysis (Confirm reaction linearity) Substrate_Titration->Linearity DMSO_Tolerance DMSO Tolerance (Assess impact of compound vehicle) Linearity->DMSO_Tolerance Z_Factor Z' Factor Calculation (Evaluate assay robustness) DMSO_Tolerance->Z_Factor Ready Assay Ready for HTS Z_Factor->Ready Start Assay Development Start Start->Enzyme_Titration

Caption: Workflow for robust kinase assay development.

Pillar 2: The Screening Protocol - From Library to Hits

With a validated assay, we can proceed to the high-throughput screen. This process involves meticulous planning, execution using automation, and rigorous quality control.

Experimental Protocol: Primary HTS of 2-Aminooxazole-5-carboxamide Library

Objective: To identify "hit" compounds that inhibit Lck kinase activity by >50% at a single concentration (e.g., 10 µM).

Materials:

  • 384-well, low-volume, black microplates

  • Acoustic liquid handler (e.g., Echo®) for compound dispensing

  • Multichannel liquid handler for reagent addition

  • Plate reader with fluorescence intensity detection

  • Lck kinase, active (recombinant)

  • Peptide substrate (e.g., poly-Glu-Tyr)

  • ATP (Adenosine Triphosphate)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ADP detection reagent kit

  • Staurosporine (positive control inhibitor)

  • DMSO (vehicle control)

  • Library of 2-aminooxazole-5-carboxamide analogs dissolved in DMSO

Step-by-Step Protocol:

  • Compound Plating:

    • Using an acoustic liquid handler, dispense 100 nL of each library compound (from a 1 mM stock) into the assay wells of a 384-well plate. This results in a final assay concentration of 10 µM.

    • Dispense 100 nL of DMSO into "negative control" wells (n=32).

    • Dispense 100 nL of a 1 mM Staurosporine stock into "positive control" wells (n=32).

  • Enzyme Addition:

    • Prepare a solution of Lck kinase in assay buffer at 2X the final optimized concentration.

    • Using a multichannel liquid handler, add 5 µL of the kinase solution to all wells.

  • Initiation of Kinase Reaction:

    • Prepare a solution of ATP and peptide substrate in assay buffer at 2X their final optimized concentrations (e.g., ATP at its Km value).

    • Add 5 µL of the ATP/substrate solution to all wells to start the reaction. The final volume is now 10 µL.

    • Briefly centrifuge the plates to ensure mixing.

    • Incubate at room temperature for the predetermined linear reaction time (e.g., 60 minutes).

  • Reaction Termination and Signal Generation:

    • Add 10 µL of the ADP detection reagent to all wells. This simultaneously stops the kinase reaction and initiates the signal-generating reaction.

    • Incubate for 60 minutes at room temperature, protected from light, as per the detection kit manufacturer's instructions.

  • Data Acquisition:

    • Read the fluorescence intensity on a compatible plate reader.

Data Analysis and Hit Identification

Raw fluorescence data must be normalized to account for plate-to-plate variability. The percent inhibition for each compound is calculated as follows:

% Inhibition = 100 * (1 - (Signal_Compound - Mean_Signal_Positive) / (Mean_Signal_Negative - Mean_Signal_Positive))

A "hit" is defined as any compound exhibiting ≥ 50% inhibition. The robustness of each plate is confirmed by calculating the Z' factor.[5]

Z' = 1 - (3SD_Positive + 3SD_Negative) / |Mean_Negative - Mean_Positive|

A Z' factor > 0.5 indicates an excellent assay suitable for HTS.

ParameterAcceptable ValueRationale
Z' Factor > 0.5Ensures a large separation band between positive and negative controls, minimizing false positives/negatives.[5]
Signal-to-Background > 5Provides a sufficient dynamic range for detecting inhibition.
CV of Controls < 10%Indicates low variability and high precision of the assay measurements.
Hit Rate 0.5% - 2%A typical hit rate for a primary screen; rates outside this range may suggest assay artifacts or library issues.

Pillar 3: Hit Confirmation and Triage - Ensuring Trustworthiness

A primary hit is not a validated lead. A rigorous triage process is essential to eliminate false positives and confirm the activity of true hits.

The Hit Triage Workflow

This workflow ensures that resources are focused on the most promising compounds.

Hit_Triage_Workflow Primary_Screen Primary HTS (Single Concentration Screen) Hit_Picking Hit Re-synthesis or Re-order Primary_Screen->Hit_Picking Hits ≥ 50% inhibition Dose_Response Confirmatory Assay (IC50 Determination) Hit_Picking->Dose_Response Orthogonal_Assay Orthogonal Assay (e.g., Cell-based Assay) Dose_Response->Orthogonal_Assay Potent Hits (IC50 < 1 µM) Selectivity Selectivity Profiling (Panel of other kinases) Orthogonal_Assay->Selectivity Cellularly Active Hits Lead_Candidate Validated Hit for Lead Optimization Selectivity->Lead_Candidate

Caption: A robust workflow for hit confirmation and validation.

Protocol: Dose-Response and IC50 Determination

Objective: To confirm the activity of primary hits and determine their potency (IC50).

Methodology:

  • Compound Preparation: For each hit, create a 10-point, 3-fold serial dilution series in DMSO, starting from a high concentration (e.g., 100 µM final assay concentration).

  • Assay Execution: Perform the same kinase assay as in the primary screen, but using the serially diluted compound concentrations in triplicate.

  • Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to derive the IC50 value.

Hit IDPrimary Screen Inhibition (%)Confirmed IC50 (µM)Hill Slope
AOXC-00185.20.151.1
AOXC-00262.11.200.9
AOXC-00355.8> 20 (Inactive)N/A
AOXC-00492.50.081.0

This is a table of representative data.

Hits like AOXC-003 are classified as false positives and deprioritized. Potent compounds like AOXC-001 and AOXC-004 are prioritized for further studies, such as cell-based assays that measure the inhibition of a specific signaling pathway.

The Cellular Context: A Secondary, Orthogonal Assay

To validate that a compound can engage its target in a more biologically relevant environment, a cell-based assay is crucial.[11] For an Lck inhibitor, one could use a Jurkat T-cell line and measure the phosphorylation of a downstream substrate (e.g., ZAP-70) via Western Blot or a high-content imaging approach after T-cell receptor (TCR) stimulation. This confirms target engagement in a cellular context and provides an initial assessment of cell permeability.

Signaling_Pathway TCR TCR Stimulation Lck Lck (Target) TCR->Lck activates ZAP70 ZAP-70 Lck->ZAP70 phosphorylates Downstream Downstream Signaling (e.g., IL-2 Production) ZAP70->Downstream Inhibitor AOXC Analog (Our Hit Compound) Inhibitor->Lck

Caption: Simplified Lck signaling pathway for a cell-based assay.

Conclusion

The high-throughput screening of 2-aminooxazole-5-carboxamide analogs offers a promising avenue for the discovery of novel kinase inhibitors. By following a structured approach rooted in robust assay development, meticulous execution, and a rigorous hit triage workflow, researchers can confidently identify and validate potent lead compounds. This application note provides the strategic framework and detailed protocols necessary to embark on such a campaign, ultimately accelerating the journey from chemical library to potential therapeutic candidate.

References

  • 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. National Institutes of Health (NIH). Available at: [Link]

  • Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Sartorius. Available at: [Link]

  • A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Semantic Scholar. Available at: [Link]

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central. Available at: [Link]

  • 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. National Institutes of Health (NIH). Available at: [Link]

  • High-Throughput Screening: today's biochemical and cell-based approaches. PubMed. Available at: [Link]

  • Cell-based high-throughput screens for the discovery of chemotherapeutic agents. PubMed Central. Available at: [Link]

  • Discovery of novel 2-(aminoheteroaryl)-thiazole-5-carboxamides as potent and orally active Src-family kinase p56(Lck) inhibitors. PubMed. Available at: [Link]

  • Protocol Recommendations for Performing a Kinase Inhibition Assay. BellBrook Labs. Available at: [Link]

  • Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. PubMed. Available at: [Link]

  • High Throughput Screening Assays for Drug Discovery. BellBrook Labs. Available at: [Link]

  • 2-aminothiazole as a Novel Kinase Inhibitor Template. Structure-activity Relationship Studies Toward the Discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan-Src Kinase Inhibitor. PubMed. Available at: [Link]

  • Assay development. Yale Research. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

2-Aminooxazole-5-carboxamide stability in DMSO and aqueous solutions

Welcome to the technical support resource for 2-aminooxazole-5-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshootin...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 2-aminooxazole-5-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooting advice regarding the stability of this compound in common laboratory solvents. Understanding and managing compound stability is paramount for generating reproducible data and making sound decisions in any research endeavor.[1]

Compound Overview: The 2-Aminooxazole Scaffold

The 2-aminooxazole motif is a privileged scaffold in medicinal chemistry, often used as a bioisosteric replacement for the 2-aminothiazole nucleus.[2][3][4] This substitution can offer advantages such as improved physicochemical properties and a different metabolic profile due to the replacement of the sulfur atom with oxygen.[2] However, the inherent chemical reactivity of the oxazole ring and the appended carboxamide functional group necessitates a thorough understanding of their stability under various experimental conditions.

Chemical Structure: 2-Aminooxazole-5-carboxamide

  • IUPAC Name: 2-amino-1,3-oxazole-5-carboxamide[5]

  • CAS Number: 1334298-29-1[5]

  • Key Functional Groups:

    • 2-Aminooxazole ring: Susceptible to hydrolysis, particularly under acidic conditions.

    • Carboxamide: Can undergo hydrolysis to a carboxylic acid under both acidic and basic conditions.[6]

Stability in DMSO Solutions

Dimethyl sulfoxide (DMSO) is the most common solvent for storing and handling compounds in drug discovery. While generally considered inert, its properties can influence compound stability, especially over long-term storage or when handled improperly.

Key Considerations for DMSO Stocks:
  • Water Content: DMSO is highly hygroscopic and readily absorbs atmospheric moisture. The presence of water is a more significant factor in causing compound degradation than oxygen.[7] Water can facilitate the hydrolysis of sensitive functional groups like the carboxamide and the oxazole ring. A study on a large compound library found that 85% of compounds were stable in a DMSO/water (90/10) mixture for up to two years at 4°C, but this highlights that a significant minority are susceptible to degradation.[8]

  • Temperature: Storing DMSO stock solutions at low temperatures (e.g., -20°C) is crucial for minimizing degradation. Studies on related 2-aminothiazoles have shown that decomposition is minimal at -20°C but can be significant at room temperature.[9]

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing DMSO stock solutions can introduce moisture through condensation and may accelerate degradation for some compounds. However, one study indicated that no significant compound loss occurred after 11 freeze-thaw cycles for a diverse set of molecules when thawed appropriately.[7]

Stability in Aqueous Solutions (Assay Buffers)

Aqueous stability is critical for any biological assay. The stability of 2-aminooxazole-5-carboxamide in aqueous media is highly dependent on pH, temperature, and buffer composition.

Key Considerations for Aqueous Solutions:
  • pH-Dependent Hydrolysis: This is the most significant factor governing the stability of this compound in aqueous buffers.

    • Acidic Conditions (pH < 6): The 2-aminooxazole ring is susceptible to acid-catalyzed hydrolysis, which can lead to ring-opening.[10] Furthermore, the carboxamide group can undergo slow acid-catalyzed hydrolysis to the corresponding carboxylic acid.[6]

    • Neutral Conditions (pH 6-8): Most compounds exhibit maximal stability in the neutral pH range. However, prolonged incubation, even at neutral pH, can still lead to measurable degradation.

    • Basic Conditions (pH > 8): The carboxamide group is highly susceptible to base-catalyzed hydrolysis, which is typically faster than acid-catalyzed hydrolysis.[6]

  • Temperature: As with most chemical reactions, degradation rates increase with temperature. Performing assays at physiological temperature (37°C) will accelerate degradation compared to room temperature or 4°C.[1]

  • Buffer Components: While less common, certain buffer components could potentially react with the compound. It is always advisable to use high-purity reagents for buffer preparation.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during experiments with 2-aminooxazole-5-carboxamide.

❓ FAQ 1: My compound's potency is decreasing in my high-throughput screening (HTS) plates stored in DMSO. What's happening?

Answer: This is a classic sign of compound instability in the stock solution. The likely culprits are degradation due to water absorption by DMSO and/or prolonged storage at an inappropriate temperature.

  • Causality: DMSO readily absorbs atmospheric water, which can hydrolyze your compound. Even small amounts of water can be detrimental over time. Storing plates at room temperature, even for a day, can accelerate this process.

  • Troubleshooting Steps:

    • Verify Purity: Use LC-MS to analyze an aliquot from your screening plate and compare it to a freshly prepared standard or a sample from a frozen (-20°C or -80°C) master stock. Look for the appearance of new peaks or a decrease in the parent compound's peak area.

    • Review Handling Procedures: Were the plates unsealed in a humid environment for extended periods? Were they left at room temperature?

    • Implement Best Practices:

      • Use high-purity, anhydrous DMSO for preparing stock solutions.

      • Aliquot master stocks to avoid repeated freeze-thaw cycles of the primary sample.

      • Store all DMSO plates at -20°C or lower, and ensure they are sealed tightly with foil seals.

      • Allow plates to equilibrate to room temperature before unsealing to prevent water condensation on the cold surface.

❓ FAQ 2: I'm observing poor reproducibility in my cell-based assay. Could the compound be degrading in the aqueous culture medium?

Answer: Yes, this is highly probable. The compound's stability in the final aqueous assay buffer (e.g., cell culture medium + buffer) is a critical, often overlooked, variable.

  • Causality: The pH of your final assay medium (typically ~7.4) and the incubation at 37°C create conditions conducive to slow hydrolysis of both the carboxamide and potentially the oxazole ring. If you prepare a large batch of diluted compound and use it over several hours, the effective concentration of the active compound may be decreasing during your experiment.

  • Troubleshooting Workflow:

G cluster_0 Problem Identification cluster_1 Investigation cluster_2 Solution A Poor Assay Reproducibility B Prepare Compound Dilution in Assay Buffer A->B Hypothesis: Aqueous Instability C Incubate at Assay Temp (e.g., 37°C) B->C D Analyze by LC-MS at T=0, T=1h, T=4h, T=24h C->D E Assess % Remaining Parent Compound D->E F Is % Remaining < 90% at assay endpoint? E->F G Prepare fresh dilutions immediately before use F->G Yes I No significant degradation. Investigate other assay variables. F->I No H Consider lowering assay pH (if biologically feasible) G->H

Caption: Troubleshooting workflow for aqueous instability.

❓ FAQ 3: My LC-MS analysis of an incubated aqueous sample shows a new peak with a mass of +1 Da relative to my parent compound. What is this?

Answer: A mass increase of 1 Da (M+1) is the characteristic signature of a hydrolysis event, where a molecule of water (18 Da) is added and a small molecule (e.g., ammonia, 17 Da) is lost. In your case, this is almost certainly the hydrolysis of the 5-carboxamide group to the corresponding 5-carboxylic acid.

  • Mechanism: The amide bond is attacked by water (or hydroxide), leading to the formation of a carboxylic acid and the release of ammonia.

    • R-C(=O)NH2 + H2O → R-C(=O)OH + NH3

  • Confirmation: To confirm this, you can try to synthesize the carboxylic acid standard or use high-resolution mass spectrometry to confirm the elemental formula of the degradant peak.

❓ FAQ 4: How can I perform a quick-and-dirty stability assessment before starting a long series of experiments?

Answer: A simple, accelerated stability study can provide valuable insights within 24-48 hours.

  • Rationale: By testing at pH extremes and elevated temperatures, you can rapidly identify liabilities.[1]

  • Quick Protocol:

    • Prepare three aqueous buffers: pH 3 (e.g., Glycine-HCl), pH 7.4 (e.g., PBS), and pH 10 (e.g., Carbonate-Bicarbonate).

    • Spike your compound (from a DMSO stock, keeping final DMSO <1%) into each buffer to a final concentration of 1-10 µM.

    • Incubate aliquots at both Room Temperature and an elevated temperature (e.g., 40-50°C).

    • Analyze samples by LC-MS at T=0 and T=24h.

    • Interpretation: Rapid degradation at pH 3 suggests oxazole ring instability. Rapid degradation at pH 10 points to carboxamide hydrolysis. Stability at pH 7.4 is the most relevant for biological assays, but the data from the pH extremes informs you about the compound's inherent chemical weaknesses.

Potential Degradation Pathways

The primary degradation mechanisms for 2-aminooxazole-5-carboxamide in aqueous solutions are hydrolytic.

G cluster_0 Acid-Catalyzed Hydrolysis (pH < 6) cluster_1 Base-Catalyzed Hydrolysis (pH > 8) Parent 2-Aminooxazole-5-carboxamide Deg1 Ring-Opened Product(s) Parent->Deg1 H₃O⁺, Δ (Oxazole Ring Cleavage) Deg2 5-Carboxylic Acid Derivative (Slower Pathway) Parent->Deg2 H₃O⁺, Δ (Amide Hydrolysis) Deg3 5-Carboxylic Acid Derivative (Major Pathway) Parent->Deg3 OH⁻, Δ (Amide Hydrolysis)

Sources

Optimization

Technical Support Center: Strategies for Overcoming Poor Aqueous Solubility of 2-Aminooxazole-5-carboxamide

Welcome to the technical support center dedicated to addressing the challenges associated with the poor aqueous solubility of 2-Aminooxazole-5-carboxamide. This guide is designed for researchers, scientists, and drug dev...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the challenges associated with the poor aqueous solubility of 2-Aminooxazole-5-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions and troubleshooting advice for your experimental needs. As your dedicated scientific resource, this center will equip you with the foundational knowledge and actionable protocols to effectively enhance the solubility of this promising compound.

Understanding the Challenge: The Physicochemical Properties of 2-Aminooxazole-5-carboxamide

2-Aminooxazole-5-carboxamide is a heterocyclic compound of interest in medicinal chemistry. However, its utility is often hampered by its limited solubility in aqueous media. This poor solubility can be attributed to its crystalline structure and intermolecular hydrogen bonding.

PropertyValue/InformationSource
IUPAC Name 2-amino-1,3-oxazole-5-carboxamide[1][2]
Molecular Formula C₄H₅N₃O₂[1]
Molecular Weight 127.10 g/mol [1]
Kinetic Solubility While specific data for the parent compound is not readily available, studies on related 2-aminooxazole derivatives show a wide range of kinetic solubilities in water, from as low as 0.7 µM to higher values, indicating that solubility is highly dependent on the substituents.[3][4] Isosteric replacement of a 2-aminothiazole with a 2-aminooxazole moiety has been shown to significantly increase aqueous solubility in some cases, with one study reporting a 59-fold improvement for a particular derivative.[5]

Frequently Asked Questions (FAQs)

This section addresses common questions encountered when working with 2-Aminooxazole-5-carboxamide.

Q1: What is the expected aqueous solubility of 2-Aminooxazole-5-carboxamide?

A1: While precise data for the unsubstituted 2-Aminooxazole-5-carboxamide is not extensively published, based on the properties of analogous structures, it is anticipated to have low aqueous solubility. Kinetic solubility measurements of related 2-aminooxazole derivatives have shown values ranging from the low micromolar range upwards.[3][4] It is crucial to experimentally determine the solubility of your specific batch of material using a standardized protocol, such as the shake-flask method.

Q2: How does pH influence the solubility of 2-Aminooxazole-5-carboxamide?

A2: The 2-amino group on the oxazole ring is basic and can be protonated at acidic pH. This protonation introduces a positive charge on the molecule, which can significantly increase its interaction with water and, consequently, its aqueous solubility. Therefore, the solubility of 2-Aminooxazole-5-carboxamide is expected to be pH-dependent, with higher solubility at lower pH values. To determine the optimal pH for your experiments, it is recommended to perform a pH-solubility profile.

Q3: I am observing precipitation of the compound when I dilute my DMSO stock solution into an aqueous buffer. What is happening and how can I prevent this?

A3: This is a common issue known as "precipitation upon dilution" and occurs when the concentration of the compound in the final aqueous solution exceeds its thermodynamic solubility limit, even if it was fully dissolved in the initial DMSO stock. The DMSO acts as a strong organic co-solvent, but its solubilizing effect is diminished upon dilution in the aqueous buffer.

To prevent this, you can try the following:

  • Lower the final concentration: The most straightforward solution is to work with a lower final concentration of the compound in your aqueous medium.

  • Increase the percentage of co-solvent: If your experimental system allows, a slightly higher final concentration of DMSO (e.g., up to 1-5%) might keep the compound in solution. However, be mindful of the potential effects of the co-solvent on your assay.

  • Utilize a solubility-enhancing formulation: Consider pre-formulating the compound using one of the techniques described in the Troubleshooting Guides below, such as with co-solvents, cyclodextrins, or surfactants, before adding it to your aqueous system.

Troubleshooting Guides: Enhancing Aqueous Solubility

This section provides detailed troubleshooting guides and protocols for various solubility enhancement techniques. The choice of method will depend on the specific requirements of your experiment, including the desired concentration, the tolerance of your system to excipients, and the intended application (e.g., in vitro assays vs. in vivo studies).

Troubleshooting Workflow for Poor Solubility

workflow start Start: Poorly Soluble 2-Aminooxazole-5-carboxamide ph_optimization pH Adjustment start->ph_optimization Initial approach for ionizable compounds cosolvency Co-solvency ph_optimization->cosolvency If pH adjustment is insufficient or not feasible end_goal Achieve Desired Aqueous Concentration ph_optimization->end_goal cyclodextrin Cyclodextrin Complexation cosolvency->cyclodextrin For further enhancement or to reduce co-solvent % cosolvency->end_goal surfactants Surfactants/Micelles cyclodextrin->surfactants Alternative for specific formulation needs cyclodextrin->end_goal solid_dispersion Solid Dispersion surfactants->solid_dispersion For solid dosage forms or significant enhancement surfactants->end_goal nanosuspension Nanosuspension solid_dispersion->nanosuspension For very poor solubility or parenteral delivery solid_dispersion->end_goal liposomes Liposomes nanosuspension->liposomes For targeted delivery or to protect the compound nanosuspension->end_goal liposomes->end_goal mechanisms cluster_compound Poorly Soluble Compound cluster_solutions Solubilization Approaches compound 2-Aminooxazole-5-carboxamide (Solid Crystal) ph_adjust pH Adjustment (Protonation -> Salt Formation) compound->ph_adjust Ionization cosolvent Co-solvency (Reduced Solvent Polarity) compound->cosolvent Dispersion cyclodextrin Cyclodextrin (Inclusion Complex) compound->cyclodextrin Encapsulation micelle Surfactant Micelle (Encapsulation) compound->micelle Partitioning dissolved Solubilized Compound in Aqueous Medium ph_adjust->dissolved cosolvent->dissolved cyclodextrin->dissolved micelle->dissolved

Caption: Mechanisms of different solubility enhancement techniques.

References

  • Costantino, G., et al. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ACS Medicinal Chemistry Letters, 11(8), 1595–1602.
  • National Center for Biotechnology Information. (n.d.). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. PubMed Central. Retrieved from [Link]

  • Kratochvíl, M., et al. (2022). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Pharmaceuticals, 15(5), 580.

Sources

Troubleshooting

Technical Support Center: 2-Aminooxazole-5-carboxamide Off-Target Effects Assessment

Welcome to the technical support center for researchers working with the 2-aminooxazole-5-carboxamide scaffold. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers working with the 2-aminooxazole-5-carboxamide scaffold. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the critical process of assessing off-target effects. Our goal is to equip you with the scientific rationale and practical methodologies needed to navigate unexpected experimental outcomes and ensure the integrity of your findings.

Section 1: Foundational Knowledge & Frequently Asked Questions

This section addresses common initial queries regarding the 2-aminooxazole-5-carboxamide scaffold and the strategic importance of off-target profiling.

Q1: What is the 2-aminooxazole scaffold and why is it gaining interest?

The 2-aminooxazole motif is a heterocyclic structure increasingly utilized in medicinal chemistry. It is often considered a bioisostere of the 2-aminothiazole scaffold, where an oxygen atom replaces the sulfur.[1] This substitution can confer advantageous physicochemical properties, such as improved aqueous solubility and potentially reduced metabolic oxidation of the core ring, which is a known liability for some 2-aminothiazole-containing compounds.[2][3] These properties make it an attractive scaffold for developing novel therapeutics against a range of diseases, including cancer and infectious diseases.[3][4]

Q2: I've developed a potent 2-aminooxazole-5-carboxamide inhibitor against my primary target, but I'm observing unexpected cellular toxicity. Could this be due to off-target effects?

Yes, this is a classic scenario in drug development. Unexplained cellular toxicity, even when the compound shows high potency against its intended target in biochemical assays, is frequently caused by engagement with unintended proteins, or "off-targets".[5] The 2-aminooxazole scaffold, like many heterocyclic cores used in kinase inhibitor design, can fit into the ATP-binding pocket of numerous kinases.[6] Unintended inhibition of these other kinases can disrupt essential signaling pathways, leading to adverse cellular effects.[7] A systematic off-target assessment is crucial to de-risk your compound and understand the true origin of its cellular phenotype.

Q3: What is a sound strategic workflow for assessing off-target effects for a novel compound?

A robust off-target assessment strategy follows a tiered, funnel-like approach, moving from broad, unbiased screening to specific, hypothesis-driven validation. This ensures that resources are used efficiently while building a comprehensive selectivity profile. The process validates itself by requiring orthogonal methods to confirm initial findings.

OffTargetWorkflow cluster_0 Tier 1: Broad Discovery (In Vitro) cluster_1 Tier 2: Cellular Target Engagement cluster_2 Tier 3: Phenotypic Validation cluster_3 Outcome in_silico In Silico Prediction (Optional Initial Step) biochem Biochemical Screen (e.g., Kinome Panel Profiling) in_silico->biochem Guides panel choice cetsa Cellular Thermal Shift Assay (CETSA) or Thermal Proteome Profiling (TPP) biochem->cetsa Identifies potential off-targets to verify in-cell pathway Pathway Analysis (e.g., Western Blot for Phospho-substrates) cetsa->pathway Confirms engagement leads to functional modulation pheno Cell-Based Phenotypic Assays (e.g., Rescue experiments, specific toxicity) pathway->pheno Links pathway modulation to a cellular outcome profile Comprehensive Selectivity Profile pheno->profile

Caption: A tiered workflow for off-target assessment.

Section 2: Troubleshooting In Vitro Off-Target Screening (e.g., Kinome Profiling)

Large-scale kinase panels are a common first step to broadly assess the selectivity of a compound. Here’s how to troubleshoot common issues.

Q4: My kinome scan results show my compound inhibits dozens of kinases with similar potency to my primary target. Is my compound unusable?

Not necessarily, but this promiscuity requires careful interpretation.

  • Causality: Many kinase inhibitors achieve potency by targeting the highly conserved ATP-binding site, leading to broad cross-reactivity.[6] The first step is to quantify this promiscuity.

  • Troubleshooting & Next Steps:

    • Quantify Selectivity: Use metrics like the Selectivity Score (S-score) or Gini coefficient to benchmark your compound against others.[8] A simple S-score can be calculated by dividing the number of kinases inhibited above a certain threshold (e.g., >90% at 1 µM) by the total number of kinases tested.

    • Analyze the Hits: Are the off-targets clustered in a specific family (e.g., tyrosine kinases)? This could offer clues for rational design to improve selectivity. Are any of the off-targets known to be involved in toxicity pathways (e.g., cardiotoxicity)?[7]

    • Prioritize for Cellular Validation: You cannot validate all hits. Prioritize based on:

      • Potency of inhibition.

      • Known biological relevance of the kinase.

      • Potential for causing the toxicity or side effects you've observed.

Data Presentation Example: Interpreting Kinase Profiling Data

Target Kinase% Inhibition @ 1 µMIC50 (nM)FamilyNotes
Primary Target X 99%15CMGCOn-Target
Kinase A95%50TKHigh-priority off-target
Kinase B92%120AGCHigh-priority off-target
Kinase C75%850CAMKMedium-priority
Kinase D55%>1000TKLower priority
... (350+ others)<50%>1000-Likely not significant

Selectivity Score (S(1µM)) : In this example, if 3 kinases out of 400 tested showed >90% inhibition, the S(1µM) = 3/400 = 0.0075. A lower score indicates higher selectivity.[8]

Q5: My compound is potent in a biochemical assay but shows no activity in a cell-based assay. What could be the issue?

This is a common cell-based assay problem that can be dissected logically.

  • Causality: A discrepancy between biochemical potency and cellular activity often points to issues with the compound's ability to reach its target within the cell. Key factors include:

    • Cell Permeability: The compound may not efficiently cross the cell membrane.

    • Efflux Pumps: The compound could be a substrate for transporters like P-glycoprotein (MDR1), which actively pump it out of the cell.

    • Intracellular ATP Concentration: Biochemical assays are often run at low ATP concentrations, whereas intracellular ATP is in the millimolar range. A compound that is a competitive inhibitor of ATP may be less effective in a cellular context.

    • Compound Stability: The compound may be rapidly metabolized or degraded inside the cell.

  • Troubleshooting Steps:

    • Assess Permeability: Use a standard assay like the Parallel Artificial Membrane Permeability Assay (PAMPA).

    • Test for Efflux: Run your cellular assay in the presence of known efflux pump inhibitors.

    • Confirm Target Engagement: Use a direct measure of target binding in cells, such as the Cellular Thermal Shift Assay (CETSA), to confirm the compound is reaching its target.[9][10]

Section 3: Troubleshooting In-Cell Target Engagement & Profiling

CETSA and related proteomic methods are powerful tools for confirming a drug binds its target in a physiological context.[11]

Q6: I am trying to develop a CETSA protocol for my target, but I don't see any thermal stabilization with my positive control compound. What's wrong?

Failure to detect a thermal shift can be due to several factors related to either the protein's intrinsic properties or the assay conditions.

  • Causality: CETSA relies on the principle that ligand binding stabilizes a protein, increasing its melting temperature.[10] If no shift is observed, it could mean the ligand is not binding, the protein does not stabilize upon binding, or the assay conditions are suboptimal.

CETSA_Principle cluster_0 No Ligand cluster_1 With Ligand T0 Protein (Folded) T1 Protein (Denatured) T0->T1 Heat (Low Tm) L0 Ligand-Protein Complex L1 Protein (Denatured) L0->L1 Heat (High Tm)

Caption: Principle of Cellular Thermal Shift Assay (CETSA).

  • Troubleshooting Protocol:

    • Optimize Melt Temperature: Your initial temperature point may be too high or too low. Run a full melt curve (e.g., from 40°C to 70°C in 2°C increments) for your target protein in the absence of any compound to determine its intrinsic melting point (Tm). The optimal temperature for a single-point CETSA is typically on the steep slope of this curve.

    • Check Compound Concentration: Ensure you are using a saturating concentration of your control compound (typically 10-100x the IC50 or Kd).

    • Verify Protein Expression: Confirm that your target protein is expressed at detectable levels in the cell line you are using via Western Blot.

    • Control Lysis Conditions: Ensure your lysis buffer and freeze-thaw cycles are effectively lysing the cells without degrading the protein.

    • Consider Protein-Specific Issues: Some proteins may not exhibit a significant thermal shift upon ligand binding. In such cases, alternative methods like NanoBRET™ may be required.[12]

Q7: My CETSA experiment worked, and I've confirmed engagement with my primary target. How can I use this method to find new off-targets?

This is an advanced application called Thermal Proteome Profiling (TPP), which combines CETSA with quantitative mass spectrometry.[13][14]

  • Workflow: In TPP, cells are treated with either vehicle or your compound, heated, and the soluble protein fraction is analyzed by mass spectrometry. Off-targets are identified as proteins that, like the primary target, show a statistically significant increase in thermal stability only in the compound-treated sample.

  • Challenges & Considerations:

    • Data Complexity: TPP generates vast datasets requiring specialized bioinformatic analysis.

    • Indirect Effects: Changes in a protein's thermal stability can be indirect (e.g., a downstream substrate of a targeted kinase). Follow-up validation is essential.

    • Cost and Throughput: TPP is a low-throughput, resource-intensive method, typically reserved for lead compounds with promising profiles.

Section 4: Validating Phenotypic Off-Target Effects

Once a high-priority off-target is identified and confirmed to engage in cells, the final step is to link it to a specific cellular outcome.

Q8: I've identified Kinase A as a potent off-target. How do I prove that inhibition of Kinase A is responsible for the toxicity I'm observing?

This requires building a solid, evidence-based argument using orthogonal approaches.

  • Causality: To prove causality, you must show that modulating the off-target (Kinase A) phenocopies the effect of your compound, and that preventing interaction with Kinase A rescues the phenotype.

  • Validation Strategy:

    • Use a "Clean" Tool Compound: Find a structurally different, highly selective inhibitor of Kinase A. If this compound reproduces the toxicity of your compound, it strengthens the link.

    • Genetic Knockdown/Knockout: Use siRNA or CRISPR to reduce the levels of Kinase A. If the knockdown cells become resistant to your compound's toxicity, it provides strong evidence that Kinase A is the mediator.

    • Pathway Analysis: Profile the phosphorylation of a known, direct substrate of Kinase A via Western Blot. You should see a decrease in phosphorylation in cells treated with your compound, consistent with Kinase A inhibition.[15]

    • Structure-Activity Relationship (SAR): Synthesize an analog of your compound that is designed to be weak against Kinase A but retains potency against your primary target. If this analog is not toxic, it supports the hypothesis that Kinase A is the culprit.

Section 5: Key Experimental Protocols

Protocol 1: Kinome Profiling Data Analysis and Prioritization

This protocol outlines the steps after receiving raw data from a commercial kinome profiling service (e.g., Eurofins, Promega).[12][16]

  • Data Collation: Tabulate your data, listing each kinase, the % inhibition at the tested concentration (e.g., 1 µM), and any potency (IC50/Kd) values.

  • Hit Definition: Define a "hit" threshold. A common starting point is >80% or >90% inhibition at 1 µM.

  • Calculate Selectivity Score:

    • Count the number of hits (N_hits).

    • Note the total number of kinases in the panel (N_total).

    • Calculate S-score = N_hits / N_total.

  • Prioritize Hits for Follow-up:

    • Priority 1 (High): Off-targets with potency within 10-fold of your primary target.

    • Priority 2 (Medium): Off-targets with potency within 100-fold of your primary target OR known links to toxicity/relevant signaling pathways.

    • Priority 3 (Low): All other hits.

  • Action: Begin cellular target engagement (CETSA) and functional validation (Western Blot) for all Priority 1 hits and select Priority 2 hits based on biological rationale.

Protocol 2: Cellular Thermal Shift Assay (CETSA) by Western Blot

This is a basic protocol to validate the engagement of a single target.

  • Cell Culture: Grow cells to ~80% confluency. Harvest by trypsinization, wash with PBS, and resuspend in PBS containing protease inhibitors to a concentration of 10-20 million cells/mL.

  • Compound Treatment: Aliquot cell suspension into PCR tubes. Add your compound to the desired final concentration (and vehicle control, e.g., DMSO, to others). Incubate at 37°C for 1 hour to allow for cell entry and binding.

  • Thermal Challenge:

    • Place the PCR tubes in a thermal cycler.

    • Heat the samples across a temperature gradient (e.g., 40°C to 68°C, in 4°C steps) for 3 minutes.

    • Immediately cool to 4°C for 3 minutes.

  • Cell Lysis:

    • Subject the samples to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath to lyse the cells.

    • Clarify the lysate by centrifugation at 20,000 x g for 20 minutes at 4°C. This pellets the aggregated, denatured proteins.

  • Analysis:

    • Carefully collect the supernatant (containing the soluble, stable protein fraction).

    • Denature the supernatant samples by boiling in SDS-PAGE sample buffer.

    • Analyze the amount of soluble target protein remaining at each temperature by Western Blot using a specific antibody for your target.

    • Expected Result: In compound-treated samples, a higher amount of soluble protein should be detected at elevated temperatures compared to the vehicle control, indicating stabilization.

References

  • Rivara, M., et al. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Zitko, J., et al. (2020). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Molecules. Available at: [Link]

  • Lv, K., et al. (2010). ChemInform Abstract: Synthesis and Cytotoxicity of Novel 2-Amino-5-thiazolecarboxamide Derivatives. ChemInform. Available at: [Link]

  • Drug Discovery News. (2024). The precision paradox: Off-target effects in gene editing. Available at: [Link]

  • Zhang, X., et al. (2022). Off-target effects in CRISPR/Cas9 gene editing. Frontiers in Cell and Developmental Biology. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. Available at: [Link]

  • Hassan, G. S., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Archiv der Pharmazie. Available at: [Link]

  • Taha, M., et al. (2025). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal. Available at: [Link]

  • seqWell. (2023). BLOG: Selecting the Right Gene Editing Off-Target Assay. Available at: [Link]

  • Zitko, J., et al. (2020). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. MDPI. Available at: [Link]

  • Li, J., et al. (2010). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Arkivoc. Available at: [Link]

  • CRISPR Medicine News. (2020). Strategies to Avoid and Reduce Off-Target Effects. Available at: [Link]

  • The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. Available at: [Link]

  • Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Available at: [Link]

  • Lu, K. Y., et al. (2020). Off-target identification by chemical proteomics for the understanding of drug side effects. Expert Opinion on Drug Discovery. Available at: [Link]

  • Badia-i-Mompel, P., et al. (2024). Inference of drug off-target effects on cellular signaling using interactome-based deep learning. Nature Communications. Available at: [Link]

  • Bain, J., et al. (2009). Measuring and interpreting the selectivity of protein kinase inhibitors. The FEBS Journal. Available at: [Link]

  • Oncolines B.V. (n.d.). Kinome Profiling. Available at: [Link]

  • Katti, A., et al. (2022). Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. Molecular Therapy. Available at: [Link]

  • Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Available at: [Link]

  • Ball, K. A., et al. (2022). Drug Target Identification in Tissues by Thermal Proteome Profiling. Methods in Molecular Biology. Available at: [Link]

  • Lin, Y. W., et al. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. Trends in Pharmacological Sciences. Available at: [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Available at: [Link]

  • Zecha, J., et al. (2023). Comparison of Quantitative Mass Spectrometric Methods for Drug Target Identification by Thermal Proteome Profiling. Journal of Proteome Research. Available at: [Link]

  • van der Wouden, P. A., et al. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology. Available at: [Link]

  • Pharmaron. (n.d.). Kinase Panel Profiling. Available at: [Link]

  • Addgene. (2024). CRISPR 101: Off-Target Effects. Available at: [Link]

  • MDPI. (2023). Identification of FDA-Approved Drugs as Potential Inhibitors of WEE2: Structure-Based Virtual Screening and Molecular Dynamics with Perspectives for Machine Learning-Assisted Prioritization. Available at: [Link]

  • Bio-protocol. (2023). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Available at: [Link]

  • Brieflands. (2020). A New Drug Discovery Approach Based on Thermal Proteome Profiling to Develop More Effective Drugs. Available at: [Link]

  • Bak, R. O., et al. (2018). Identification and Validation of CRISPR/Cas9 Off-target Activity in Hematopoietic Stem and Progenitor Cells. Methods in Molecular Biology. Available at: [Link]

  • Pamgene. (n.d.). KinomePro™ – Functional Kinase Activity Profiling. Available at: [Link]

  • PPD. (2013). Development & Validation of Cell-based Assays. YouTube. Available at: [Link]

  • Taylor & Francis Online. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Available at: [Link]

  • ACS Publications. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Available at: [Link]

Sources

Optimization

Technical Support Center: Pan-Assay Interference Compounds (PAINS) Analysis of 2-Aminooxazole-5-carboxamide

This technical support guide is designed for researchers, scientists, and drug development professionals who may encounter challenges related to Pan-Assay Interference Compounds (PAINS) when working with novel chemical s...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who may encounter challenges related to Pan-Assay Interference Compounds (PAINS) when working with novel chemical scaffolds, specifically focusing on 2-Aminooxazole-5-carboxamide and its derivatives. This document provides a comprehensive resource in a question-and-answer format to troubleshoot experimental issues and offer practical guidance on the identification and validation of potential PAINS.

Section 1: Frequently Asked Questions (FAQs) - Understanding PAINS

This section addresses fundamental questions about PAINS to provide a solid foundation for subsequent troubleshooting.

Q1: What are Pan-Assay Interference Compounds (PAINS)?

A1: Pan-Assay Interference Compounds, or PAINS, are chemical compounds that frequently appear as "hits" in high-throughput screening (HTS) assays but are, in fact, false positives.[1] They tend to show activity against a wide range of biological targets, not through specific, selective binding to a target protein, but by interfering with the assay technology itself.[1] This interference can occur through various mechanisms, such as chemical reactivity, compound aggregation, fluorescence, or redox activity.[1]

Q2: Why are PAINS a significant problem in drug discovery?

A2: PAINS represent a significant drain on resources in the drug discovery process. Their promiscuous nature can mislead researchers into pursuing what appear to be promising "hits".[2] This can lead to wasted time, effort, and funding on compounds that are not viable drug candidates due to their non-specific mode of action, poor selectivity, and potential for toxicity.[3][4] Early identification and elimination of PAINS are crucial for focusing on genuine lead compounds.

Q3: How are PAINS typically identified?

A3: PAINS are most commonly identified by the presence of specific chemical substructures that are known to be problematic.[2] Computational filters, which are sets of predefined structural alerts, are widely used as a first-pass screening method to flag potential PAINS in large compound libraries.[5][] However, these in-silico predictions should always be followed up with experimental validation to confirm the interference.[2]

Q4: Is 2-Aminooxazole-5-carboxamide considered a PAIN?

A4: The 2-aminooxazole scaffold itself is not universally classified as a PAIN. However, it is a close structural analog of the 2-aminothiazole scaffold, which has been identified in some cases as a PAIN and a potential toxicophore.[3][7] Research has even explored replacing the 2-aminothiazole moiety with 2-aminooxazole to mitigate these potential liabilities.[7] Therefore, while not a definitively flagged PAIN, the structural similarity warrants careful investigation and experimental validation to rule out PAINS-like behavior for any 2-aminooxazole-containing compound.

Section 2: Troubleshooting Guide - Investigating 2-Aminooxazole-5-carboxamide for PAINS Activity

This section provides a structured, question-and-answer guide to address specific experimental issues that may arise when working with 2-Aminooxazole-5-carboxamide and to determine if observed activity is due to genuine target engagement or assay interference.

Q5: My 2-Aminooxazole-5-carboxamide derivative is active in my primary screen. How do I begin to assess if it's a PAIN?

A5: The first step is a computational assessment. Utilize free, web-based tools to check for PAINS substructures. This provides an initial, rapid assessment of the potential for non-specific activity.

Workflow for Initial PAINS Assessment

PAINS_Assessment_Workflow Start Active Compound Identified (e.g., 2-Aminooxazole-5-carboxamide derivative) InSilico In-Silico PAINS Analysis (e.g., SwissADME, ChemMine) Start->InSilico Flagged PAINS Substructure Flagged? InSilico->Flagged NoFlag No PAINS Flag Flagged->NoFlag No Experimental Proceed to Experimental Validation (High Priority) Flagged->Experimental Yes Experimental_NoFlag Proceed to Experimental Validation (Standard Procedure) NoFlag->Experimental_NoFlag End Characterize as PAIN or Validated Hit Experimental->End Experimental_NoFlag->End

Caption: Initial workflow for assessing PAINS potential.

Q6: I've performed an in-silico analysis. What are some reliable, free tools, and how do I use them?

A6: Several excellent, publicly accessible web servers can perform PAINS and other ADME-related analyses.

ToolWebsite URLKey Features for PAINS Analysis
SwissADME [Link]Provides a simple, user-friendly interface. Accepts SMILES strings. Includes PAINS alerts based on the original Baell and Holloway filters.[8]
ChemMine Tools [Link]A suite of tools for analyzing and clustering small molecules. Can be used to identify compounds with similar substructures to known PAINS.[9]
MolView [Link]While primarily a molecular viewer, it can link to PubChem and other databases for substructure searches against known problematic compounds.[10]

Experimental Protocol: In-Silico PAINS Analysis using SwissADME

  • Obtain the SMILES string for your 2-Aminooxazole-5-carboxamide derivative. This can be generated from most chemical drawing software.

  • Navigate to the SwissADME website.[8]

  • Paste the SMILES string into the input box.

  • Click "Run" to start the analysis.

  • Interpret the results: The output will include a "Medicinal Chemistry" section. Look for any "PAINS alerts". If alerts are present, the specific PAINS substructure will be identified.

Q7: My compound shows a steep dose-response curve and its activity is sensitive to the presence of detergents. What does this suggest?

A7: This is a classic indicator of compound aggregation.[11] At higher concentrations, some compounds form colloidal aggregates that can non-specifically sequester and inhibit proteins, leading to a false-positive signal. The addition of a non-ionic detergent, such as Triton X-100, can disrupt these aggregates, leading to a significant reduction or complete loss of activity.

Signaling Pathway of Aggregation-Based Interference

Aggregation_Interference cluster_0 Without Detergent cluster_1 With Detergent Compound Compound (e.g., 2-Aminooxazole-5-carboxamide) Aggregate Colloidal Aggregate Compound->Aggregate High Concentration Protein Target Protein Aggregate->Protein Sequesters Inhibition Non-specific Inhibition (False Positive) Protein->Inhibition Compound_D Compound NoAggregate No Aggregation Compound_D->NoAggregate Detergent Detergent (e.g., Triton X-100) Detergent->NoAggregate Disrupts Protein_D Target Protein NoInhibition No Inhibition (Activity Lost) Protein_D->NoInhibition

Caption: Mechanism of aggregation-based assay interference.

Q8: How can I experimentally confirm if my compound is an aggregator?

A8: A nephelometry assay is a straightforward method to detect light scattering caused by compound aggregates.

Experimental Protocol: Aggregation Detection by Nephelometry

  • Prepare a stock solution of your 2-Aminooxazole-5-carboxamide derivative in DMSO.

  • Create a serial dilution of the compound in your assay buffer to cover a range of concentrations (e.g., 0.1 µM to 100 µM).

  • Transfer the dilutions to a clear, 96-well or 384-well plate.[12]

  • Measure the light scattering at a 90-degree angle using a nephelometer.[4][13]

  • Analyze the data: A sharp, concentration-dependent increase in the nephelometry signal is indicative of compound aggregation.[13]

  • Control Experiment: Repeat the experiment in the presence of a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100). A significant reduction in the light scattering signal in the presence of the detergent confirms aggregation-based interference.[11]

Q9: My compound's activity varies over time, and it seems to interfere with assays containing thiol-based reagents (e.g., DTT, GSH). What could be the cause?

A9: This suggests that your compound may be chemically reactive, particularly towards thiols. Reactive compounds can covalently modify proteins, often non-specifically, leading to irreversible inhibition. The 2-aminothiazole scaffold, a close analog of your compound, is known to sometimes exhibit reactivity.[7]

Q10: What is a reliable assay to test for thiol reactivity?

A10: The Ellman's reagent (DTNB) assay is a standard colorimetric method for detecting thiol reactivity.[14]

Experimental Protocol: Thiol Reactivity Assessment using DTNB

  • Reagents:

    • Ellman's Reagent (5,5'-dithio-bis-(2-nitrobenzoic acid) or DTNB) solution.

    • A standard thiol-containing compound (e.g., N-acetylcysteine or Glutathione (GSH)).

    • Your 2-Aminooxazole-5-carboxamide derivative.

    • Reaction buffer (e.g., phosphate buffer, pH 7.4).

  • Procedure: a. Prepare solutions of your test compound and the standard thiol at a known concentration in the reaction buffer. b. In a 96-well plate, mix your test compound with the standard thiol solution and incubate for a defined period (e.g., 1-4 hours) at room temperature.[15] c. After incubation, add the DTNB solution to each well.[16] d. Incubate for 5-15 minutes to allow for the colorimetric reaction to develop.[14][16] e. Measure the absorbance at 412 nm.[14][17]

  • Interpretation:

    • DTNB reacts with free thiols to produce a yellow product.

    • A decrease in absorbance at 412 nm in the wells containing your test compound compared to the control (thiol solution without your compound) indicates that your compound has reacted with and depleted the free thiols.[15]

Q11: My compound passed the in-silico and initial experimental checks, but I still suspect it might be a "frequent hitter". What is the next step for validation?

A11: The gold standard for validating a true "hit" is to use orthogonal assays and biophysical methods to confirm direct, specific binding to your target.

Workflow for Hit Validation

Hit_Validation_Workflow Start Compound Passed Initial PAINS Triage OrthogonalAssay Orthogonal Assay (Different detection method, same target) Start->OrthogonalAssay ActiveOrthogonal Active in Orthogonal Assay? OrthogonalAssay->ActiveOrthogonal Biophysical Biophysical Assay (e.g., SPR, ITC, DSF) ActiveOrthogonal->Biophysical Yes FalsePositive Likely False Positive (Re-evaluate or Discard) ActiveOrthogonal->FalsePositive No DirectBinding Direct Binding Confirmed? Biophysical->DirectBinding ValidatedHit Validated Hit DirectBinding->ValidatedHit Yes DirectBinding->FalsePositive No

Caption: A workflow for validating hits and ruling out false positives.

Q12: Can you provide more detail on setting up an orthogonal assay?

A12: An orthogonal assay measures the same biological activity but uses a different detection technology.[18] For example, if your primary screen was a fluorescence-based enzyme assay, an orthogonal assay could be a label-free method like mass spectrometry to directly measure substrate-to-product conversion.[19] If the compound is a true inhibitor, it should show activity in both assays. If it only shows activity in the primary assay, it is likely interfering with the detection method of that specific assay.

Q13: How can Surface Plasmon Resonance (SPR) help in validating my hit and ruling out PAINS behavior?

A13: Surface Plasmon Resonance (SPR) is a powerful biophysical technique that provides real-time, label-free detection of molecular interactions.[20] It can definitively confirm direct binding of your compound to the target protein and provide kinetic data (association and dissociation rates).[3]

Interpreting SPR Data for PAINS Analysis:

  • Specific Binding: A true hit will exhibit concentration-dependent binding with clear association and dissociation phases, fitting a 1:1 binding model.[21]

  • Non-Specific Binding (NSB): PAINS often exhibit NSB, which can be identified by:

    • A high response that does not reach saturation.

    • Very slow or no dissociation, indicating the compound is "sticking" to the sensor surface or the protein in a non-specific manner.[21]

    • A response that is not reproducible or does not fit a standard binding model.[3][22]

If you observe significant NSB, you can try to mitigate it by adding a small amount of non-ionic detergent to the running buffer or by using a reference cell to subtract the non-specific signal.[3] If the binding is still problematic, it is a strong indication of PAINS-like behavior.

Section 3: Summary and Recommendations

When working with novel scaffolds like 2-Aminooxazole-5-carboxamide, a proactive and rigorous approach to PAINS analysis is essential. While this scaffold is not a universally recognized PAIN, its similarity to the 2-aminothiazole class warrants a healthy degree of skepticism for any initial screening hits.

Key Recommendations:

  • Always perform in-silico PAINS analysis as a first step for any active compound.

  • Be vigilant for signs of aggregation , such as steep dose-response curves and sensitivity to detergents.

  • Experimentally validate potential PAINS using assays for aggregation (nephelometry) and thiol reactivity (DTNB assay).

  • Confirm true hits with orthogonal assays to rule out technology-specific interference.

  • Utilize biophysical methods like SPR to confirm direct, specific binding to the target and to characterize the binding kinetics.

By following this structured approach, researchers can confidently distinguish between genuine, promising lead compounds and misleading PAINS, thereby improving the efficiency and success rate of their drug discovery efforts.

References

  • Juhás, M., Bachtíková, A., Nawrot, D. E., Hatoková, P., Pallabothula, V. S. K., Diepoltová, A., Janďourek, O., Bárta, P., Konečná, K., Paterová, P., Šesták, V., & Zitko, J. (2022). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Pharmaceuticals, 15(5), 580. [Link]

  • Jakopin, Ž. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. Chemico-biological interactions, 330, 109244. [Link]

  • Jakopin, Ž. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. Request PDF. [Link]

  • Dahlin, J. L., & Walters, M. A. (2014). How to triage PAINS-full research. Future medicinal chemistry, 6(11), 1265–1290. [Link]

  • Vainorius, L. (2019). Orthogonal assays for the identification of inhibitors of the single-stranded nucleic acid binding protein YB-1. PloS one, 14(1), e0209582. [Link]

  • Backman, T. W., Cao, Y., & Girke, T. (2011). ChemMine tools: an online service for analyzing and clustering small molecules. Nucleic acids research, 39(Web Server issue), W486–W491. [Link]

  • Emerald Cloud Lab. (2025, September 4). ExperimentNephelometry Documentation. Emerald Cloud Lab. [Link]

  • Cambridge MedChem Consulting. (n.d.). Frequent Hitters. Cambridge MedChem Consulting. [Link]

  • Creative Biolabs. (n.d.). Understanding and Controlling Non-Specific Binding in SPR Experiments. Creative Biolabs. [Link]

  • Baell, J. B., & Nissink, J. W. M. (2018). Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017-Utility and Limitations. ACS chemical biology, 13(1), 36–44. [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web server to support rational medicinal chemistry. Scientific reports, 7, 42717. [Link]

  • BMG Labtech. (n.d.). Ellman's assay for in-solution quantification of sulfhydryl groups. BMG Labtech. [Link]

  • Medical Notes. (2023, September 29). Nephelometry-Introduction, Principle, Test Requirements. Medical Notes. [Link]

  • Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of medicinal chemistry, 53(7), 2719–2740. [Link]

  • Martin, A. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World, Winter 2017/18, 33-38. [Link]

  • Verastegui-Sanchez, M. (2021, September 8). What are PAINS?: A Challenge for High-Throughput Screening in Early Drug Discovery. NC State University. [Link]

  • CACHE Challenges. (n.d.). UNDERSTANDING SPR DATA. CACHE Challenges. [Link]

  • Zhang, X., & Zhang, M. (2021). Frequent hitters: nuisance artifacts in high-throughput screening. RSC medicinal chemistry, 12(8), 1248–1263. [Link]

  • Coriolis Pharma. (n.d.). Nephelometry / Turbidity Analysis. Coriolis Pharma. [Link]

  • NCATS NIH. (2021, March 29). Strategies for Assay Selection and for the Development of Robust Biochemical Assays. YouTube. [Link]

  • MolView. (n.d.). MolView. [Link]

  • Caporuscio, F., & Rastelli, G. (2020). Pan-assay interference compounds (PAINS) that may not be too painful for chemical biology projects. Future medicinal chemistry, 12(2), 99–102. [Link]

  • ResearchGate. (2023, November 9). SPR interpretation and troubleshooting?. ResearchGate. [Link]

  • BMG Labtech. (n.d.). What is Nephelometry: Meaning & Examples. BMG Labtech. [Link]

  • Innova Biosciences. (2016, February 16). Thiol Quantification kit. Innova Biosciences. [Link]

  • Wang, R., Li, Y., Wang, J., Wu, J., Wang, Y., & Zhang, J. (2025, December 22). Miniaturized Single-Step Duplex CRISPR Diagnostic Platform for At-Home Molecular Testing of HPV16 and HPV18. Analytical chemistry, 98(1), 225–233. [Link]

  • Ramakrishnan, N. A., Drescher, M. J., & Khan, K. M. (2012). Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia. Methods in molecular biology (Clifton, N.J.), 839, 115–130. [Link]

  • Chemspace. (n.d.). Chemical search - draw chemical structure. Chemspace. [Link]

  • da Cunha, T., & de Moraes, M. C. (2022). On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays. Frontiers in molecular biosciences, 9, 1022137. [Link]

  • ResearchGate. (n.d.). Thiol reactivity of the lead compounds was assessed using DTNB.... ResearchGate. [Link]

  • Optibrium. (n.d.). PAINS Filters. Optibrium. [Link]

Sources

Troubleshooting

Optimizing reaction conditions for 2-Aminooxazole-5-carboxamide synthesis

Welcome to the technical support center for the synthesis of 2-aminooxazole-5-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-aminooxazole-5-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for this important synthetic transformation. As your dedicated application scientist, I will walk you through the nuances of this synthesis, drawing from established principles and field-proven insights to help you achieve optimal results in your laboratory.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis of 2-aminooxazole-5-carboxamide, providing explanations grounded in chemical principles to guide your experimental design.

Q1: What is the most reliable synthetic strategy for preparing 2-aminooxazole-5-carboxamide?

A1: A robust and widely applicable two-step approach is recommended. The first step involves the synthesis of the intermediate, ethyl 2-aminooxazole-5-carboxylate. This is followed by the amidation of the ester to yield the final product, 2-aminooxazole-5-carboxamide. This strategy allows for the purification of the intermediate ester, which can lead to a cleaner final product.

Q2: What are the key starting materials for the synthesis of the ethyl 2-aminooxazole-5-carboxylate intermediate?

A2: The synthesis typically starts from ethyl 2-chloro-3-oxopropanoate and urea.[1] The former is an α-halo-β-ketoester that provides the carbon backbone for the oxazole ring and the ester functionality at the 5-position. Urea serves as the source of the 2-amino group and the nitrogen and oxygen atoms for the oxazole ring.

Q3: Why is the Hantzsch synthesis, commonly used for 2-aminothiazoles, often less effective for 2-aminooxazoles?

A3: The Hantzsch synthesis for thiazoles involves the reaction of an α-haloketone with a thiourea. While the analogous reaction with urea to form an oxazole is known, it is often less efficient, particularly with N-substituted ureas. This is attributed to the lower nucleophilicity of the oxygen atom in urea compared to the sulfur atom in thiourea, which makes the crucial cyclization step more challenging.[2]

Q4: What are the general conditions for the amidation of ethyl 2-aminooxazole-5-carboxylate?

A4: The amidation of the ethyl ester is typically achieved by treating it with ammonia.[3] This reaction, known as aminolysis, involves the nucleophilic attack of ammonia on the ester carbonyl group, followed by the elimination of ethanol. The reaction is often carried out in a suitable solvent, and may require heating to proceed at a reasonable rate.[3][4]

Q5: How can I monitor the progress of the reactions?

A5: Both the cyclization and amidation reactions can be effectively monitored by thin-layer chromatography (TLC). By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the reactants and the appearance of the product spot. High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.

Visualizing the Synthesis: A Step-by-Step Workflow

To provide a clear overview of the synthetic process, the following diagram illustrates the two-step reaction sequence for the synthesis of 2-aminooxazole-5-carboxamide.

G cluster_0 Step 1: Synthesis of Ethyl 2-Aminooxazole-5-carboxylate cluster_1 Step 2: Amidation Start Ethyl 2-chloro-3-oxopropanoate + Urea Intermediate Ethyl 2-aminooxazole-5-carboxylate Start->Intermediate Cyclization (e.g., in Ethanol, Reflux) Product 2-Aminooxazole-5-carboxamide Intermediate->Product Aminolysis (e.g., Ammonia in Methanol, Heat)

Caption: A two-step workflow for the synthesis of 2-aminooxazole-5-carboxamide.

Troubleshooting Guide

Encountering challenges during a synthesis is a common aspect of research. This guide provides a structured approach to identifying and resolving potential issues you might face.

Issue Potential Cause(s) Recommended Solution(s)
Low or no yield of ethyl 2-aminooxazole-5-carboxylate 1. Incomplete reaction: The lower nucleophilicity of urea can lead to sluggish reactions.[2]2. Decomposition of starting material: Ethyl 2-chloro-3-oxopropanoate can be unstable, especially in the presence of base.3. Incorrect solvent or temperature: The choice of solvent and reaction temperature is critical for the cyclization step.1. Increase reaction time and/or temperature: Monitor the reaction by TLC to determine the optimal reaction time. Refluxing in a suitable solvent like ethanol is often effective.[1]2. Use fresh starting materials: Ensure the purity of your ethyl 2-chloro-3-oxopropanoate. Store it properly according to the supplier's recommendations.3. Solvent optimization: While ethanol is commonly used, exploring other polar solvents may be beneficial.
Low yield of 2-aminooxazole-5-carboxamide during amidation 1. Incomplete reaction: The aminolysis of esters can be a slow process.[3][4]2. Reversible reaction: The amidation reaction can be reversible under certain conditions.[5]3. Hydrolysis of the ester or amide: The presence of water can lead to the hydrolysis of the starting ester or the product amide, especially under acidic or basic conditions.[6]1. Increase reaction time and/or temperature: Heating the reaction mixture is often necessary to drive the amidation to completion. Using a sealed tube or a pressure vessel can help to maintain a high concentration of ammonia.2. Use a large excess of ammonia: This will shift the equilibrium towards the product side.3. Ensure anhydrous conditions: Use dry solvents and glassware to minimize hydrolysis.
Presence of significant impurities in the final product 1. Unreacted starting materials: Incomplete conversion in either step will lead to contamination.2. Side products from the cyclization step: Potential side reactions can lead to the formation of various byproducts.3. Hydrolysis of the carboxamide: The amide functional group can be susceptible to hydrolysis during workup or purification.1. Optimize reaction conditions: Ensure complete conversion by adjusting reaction time, temperature, and stoichiometry. Purify the intermediate ester before proceeding to the amidation step.2. Purification: The final product can be purified by recrystallization or column chromatography.[7]3. Careful workup: Use neutral or slightly basic conditions during the workup to avoid amide hydrolysis.

Troubleshooting Decision Tree

This decision tree provides a logical path to diagnose and address common issues encountered during the synthesis.

G start Low Yield or Impure Product q1 Which step is problematic? start->q1 step1 Step 1: Cyclization q1->step1 Cyclization step2 Step 2: Amidation q1->step2 Amidation q2 TLC shows unreacted starting material? step1->q2 q4 TLC shows unreacted ester? step2->q4 s1 Increase reaction time/temperature. Consider solvent change. q2->s1 Yes q3 Multiple spots on TLC? q2->q3 No s2 Optimize stoichiometry. Purify intermediate ester. q3->s2 Yes s3 Increase ammonia concentration. Increase reaction time/temperature. q4->s3 Yes q5 Product decomposes during workup? q4->q5 No s4 Use neutral workup conditions. Avoid strong acids/bases. q5->s4 Yes

Caption: A decision tree for troubleshooting the synthesis of 2-aminooxazole-5-carboxamide.

Experimental Protocols

The following are detailed, step-by-step methodologies for the synthesis of 2-aminooxazole-5-carboxamide.

Step 1: Synthesis of Ethyl 2-Aminooxazole-5-carboxylate[1]
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethyl 2-chloro-3-oxopropanoate and urea in a suitable solvent such as ethanol. A typical molar ratio is 1:1.5 to 1:2 of the ketoester to urea.

  • Reaction: Heat the mixture to reflux and maintain the temperature for several hours. Monitor the reaction progress by TLC until the starting ketoester is consumed.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure ethyl 2-aminooxazole-5-carboxylate.

Step 2: Synthesis of 2-Aminooxazole-5-carboxamide (General Procedure)
  • Reaction Setup: In a sealed tube or a pressure-rated reaction vessel, dissolve ethyl 2-aminooxazole-5-carboxylate in a solvent such as methanol saturated with ammonia.

  • Reaction: Seal the vessel and heat the mixture. The reaction temperature and time will need to be optimized, but temperatures in the range of 60-100 °C for several hours are a good starting point. Monitor the reaction by TLC for the disappearance of the starting ester.

  • Workup: After the reaction is complete, cool the vessel to room temperature. Carefully vent the vessel in a fume hood. Remove the solvent under reduced pressure.

  • Purification: The crude 2-aminooxazole-5-carboxamide can be purified by recrystallization from a suitable solvent to yield the final product.

References

  • Master Organic Chemistry. Formation of Amides From Esters. [Link]

  • Organic Chemistry Portal. Amide synthesis by acylation. [Link]

  • MDPI. Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. [Link]

  • Kennedy, A. R., Khalaf, A. I., Suckling, C. J., & Waigh, R. D. (2001). Ethyl 2-aminooxazole-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 57(8), o832-o833.
  • Lee, J. H., Kim, J. H., & Park, C. H. (2019). Synthesis of 2-Amino-5-Carboxamide Thiazole Derivatives via Dehydrative Cyclization of Thiourea Intermediate Resin on Solid Phase. Journal of the Korean Chemical Society, 63(3), 223-229.
  • Sabila, P. R., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 15(8), 2002-2005.
  • ResearchGate. N-Heterocyclic Carbene-Catalyzed Amidation of Vinyl Esters with Aromatic Amines. [Link]

  • Science of Synthesis. 21.
  • ResearchGate. Ethyl 2-aminooxazole-5-carboxylate. [Link]

  • Google Patents.
  • ResearchGate. Amidation of Carboxylic Acids with Amines by Nb2O5 as a Reusable Lewis Acid Catalyst. [Link]

  • RSC Publishing. Photochemistry of 2-aminooxazole: a matrix-isolation and computational study of a putative key prebiotic molecule. [Link]

  • Chemistry LibreTexts. Making Amides from Carboxylic Acids. [Link]

  • Semantic Scholar. A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. [Link]

  • Azzali, E., et al. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ACS Medicinal Chemistry Letters, 11(7), 1435-1441.
  • Google Patents.
  • EXCLI Journal. SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. [Link]

  • YouTube. Converting Esters to Amides: "Aminolysis". [Link]

  • ResearchGate. organic papers. [Link]

  • ResearchGate. Synthesis of some urea and thiourea derivatives of 3-phenyl/ethyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidine and their antagonistic effects on haloperidol-induced catalepsy and oxidative stress in mice. [Link]

  • Chemistry Steps. Esters Reaction with Amines – The Aminolysis Mechanism. [Link]

  • National Institutes of Health. Base-promoted direct amidation of esters: beyond the current scope and practical applications. [Link]

  • Reddit. Tips and tricks for difficult amide bond formation?. [Link]

  • Chemistry LibreTexts. 17.4: Hydrolysis of Esters and Amides. [Link]

  • ResearchGate. Why did my amide syntesis does not work?. [Link]

Sources

Optimization

Technical Support Center: 2-Aminooxazole-5-carboxamide Metabolic Stability

Introduction: The Scaffold Context Welcome to the technical support hub for the 2-Aminooxazole-5-carboxamide scaffold. As researchers, you likely selected this moiety as a bioisostere to 2-aminothiazoles to improve solub...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scaffold Context

Welcome to the technical support hub for the 2-Aminooxazole-5-carboxamide scaffold. As researchers, you likely selected this moiety as a bioisostere to 2-aminothiazoles to improve solubility or avoid sulfur-oxidation liabilities [1]. However, this scaffold presents a unique "dual-threat" metabolic profile:

  • Oxidative Liability: The electron-rich 2-aminooxazole ring is a substrate for Cytochrome P450 (CYP450) enzymes.

  • Hydrolytic Liability: The 5-carboxamide group is susceptible to amidases and esterases, a pathway often overlooked in standard microsomal assays.

This guide provides self-validating protocols and troubleshooting workflows to distinguish between these pathways and ensure your


 (intrinsic clearance) data is accurate.

Module 1: Validated Experimental Protocols

Protocol A: Microsomal Stability Assay (Optimized for Polar Scaffolds)

Objective: Determine Phase I oxidative clearance (


) while controlling for chemical instability.

Reagents:

  • Liver Microsomes (Human/Rat/Mouse): 20 mg/mL protein conc.

  • NADPH Regenerating System (or 10 mM NADPH solution).

  • Critical Buffer: 100 mM Potassium Phosphate (pH 7.4). Note: Tris buffers can sometimes interfere with specific amine oxidations.

  • Quench Solution: Acetonitrile (ACN) containing Internal Standard (IS). Caution: Do NOT add Formic Acid yet (see Troubleshooting).

Workflow:

  • Pre-Incubation: Thaw microsomes on ice. Dilute to 0.5 mg/mL in Phosphate Buffer. Pre-warm at 37°C for 5 minutes.

  • Compound Addition: Spike test compound (1 µM final conc, <0.1% DMSO) into the pre-warmed microsomes.

  • Initiation: Add NADPH (1 mM final) to initiate the reaction.

    • Control: Run a parallel incubation adding Buffer instead of NADPH (Minus-NADPH Control).

  • Sampling: At

    
     min, remove aliquots.
    
  • Quenching: Transfer aliquot into 3x volume of ice-cold ACN (with IS). Vortex immediately.

  • Centrifugation: 4000 rpm for 20 min at 4°C to pellet proteins.

  • Analysis: Inject supernatant onto LC-MS/MS.

Visual Workflow: Experimental Setup

MicrosomalAssay cluster_Incubation Incubation Phase Start Thaw Microsomes (Ice) Dilute Dilute to 0.5 mg/mL (Phosphate Buffer) Start->Dilute Warm Pre-warm 37°C (5 mins) Dilute->Warm Spike Add Compound (1 µM) Warm->Spike Split Initiation Spike->Split PlusNADPH + NADPH (Metabolic) Split->PlusNADPH MinusNADPH - NADPH (Chemical/Non-CYP) Split->MinusNADPH Quench Quench (ACN + IS) PlusNADPH->Quench t=0,5...60 MinusNADPH->Quench t=0,60 Analyze LC-MS/MS Quench->Analyze

Caption: Figure 1. Standardized Microsomal Stability Workflow emphasizing the critical Minus-NADPH control arm.

Module 2: Troubleshooting & Diagnostic Guide

This section addresses specific failure modes associated with the 2-aminooxazole-5-carboxamide scaffold.

Issue 1: Rapid Clearance in "Minus-NADPH" Control

Symptom: The compound disappears in the presence of microsomes without NADPH cofactor. Diagnosis: This indicates non-CYP mediated clearance. For this scaffold, it is likely Carboxamide Hydrolysis (Amidase activity) or Chemical Instability .

ObservationRoot CauseVerification StepCorrective Action
Loss in Buffer Only Chemical Instability (Ring Opening)Incubate in buffer at pH 7.4 (no protein).Check stability at pH 7.4 vs pH 5.0. Oxazoles can undergo ring opening in acidic media [2].[1]
Loss in Microsomes (-NADPH) Enzymatic HydrolysisAdd BNPP (Bis-nitrophenyl phosphate), a broad-spectrum esterase/amidase inhibitor.If BNPP halts clearance, the carboxamide is being hydrolyzed. Switch to Hepatocytes to capture full Phase II profile.
Issue 2: Discrepancy between Microsomal and Hepatocyte Data

Symptom: Compound is stable in Microsomes (


 min) but rapidly cleared in Hepatocytes (

min). Diagnosis: Microsomes lack cytosolic enzymes (amidases) and Phase II cofactors (UGT). Technical Insight: The 2-amino group is a prime target for N-Glucuronidation (Phase II) or N-Acetylation , which only occurs in hepatocytes [3].

Action Plan:

  • Metabolite ID: Look for +176 Da (Glucuronide) or +42 Da (Acetyl) shifts in the Hepatocyte samples.

  • Plasma Stability: Run a plasma stability assay. Carboxamides are often hydrolyzed by plasma amidases. If unstable in plasma, liver stability data is secondary.

Issue 3: Low Recovery / Missing Peaks

Symptom:


 peak area is significantly lower than the neat standard.
Diagnosis:  High Non-Specific Binding (NSB) or Acid-Catalyzed Degradation during Quench.

Troubleshooting Steps:

  • NSB Check: 2-Aminooxazoles can be lipophilic. Ensure the reaction plate is polypropylene, not polystyrene.

  • Acid Sensitivity: Standard LC-MS mobile phases contain 0.1% Formic Acid.

    • Test: Inject the compound in neutral ACN/Water vs. Acidic ACN/Water.

    • Result: If the peak splits or vanishes in acid, the oxazole ring is opening during analysis.

    • Fix: Switch to Ammonium Acetate (pH 5-6) mobile phase.

Module 3: Metabolic Fate Decision Tree

Use this logic flow to determine the primary clearance mechanism for your lead.

MetabolicFate Root High Clearance Observed CheckNADPH Clearance in -NADPH Control? Root->CheckNADPH CYPDependent CYP-Mediated Oxidation CheckNADPH->CYPDependent No (Stable) CheckBuffer Stable in Buffer (No Protein)? CheckNADPH->CheckBuffer Yes (Unstable) OxazoleOx Oxazole Ring Oxidation (Likely 4/5 position) CYPDependent->OxazoleOx ChemInstability Chemical Instability (Ring Opening) CheckBuffer->ChemInstability No EnzymaticHydrolysis Amidase/Esterase Hydrolysis CheckBuffer->EnzymaticHydrolysis Yes VerifyPlasma Verify in Plasma Stability (Carboxamide cleavage) EnzymaticHydrolysis->VerifyPlasma

Caption: Figure 2. Diagnostic logic for determining if clearance is driven by CYP oxidation, Amidase hydrolysis, or chemical instability.

Module 4: Frequently Asked Questions (FAQ)

Q1: Why is my compound disappearing in the "0 minute" sample? A: This is likely chemical degradation triggered by the quench solution. If you use 0.1% Formic Acid in Acetonitrile to quench, the sudden pH drop may open the oxazole ring before analysis.

  • Fix: Quench with 100% Acetonitrile (cold) first, centrifuge, and then dilute the supernatant with water immediately before injection. Avoid strong acids in the quench step [4].

Q2: Can I use human plasma instead of microsomes to predict clearance? A: For carboxamides, yes , plasma stability is a critical pre-screen. If the carboxamide hydrolyzes in plasma (due to butyrylcholinesterase or similar enzymes), microsomal stability is irrelevant because the compound won't survive the bloodstream to reach the liver [5].

Q3: The 2-amino group is metabolically soft. Should I cap it? A: Capping the amine (e.g., as an amide) often improves metabolic stability by preventing N-glucuronidation and reducing electron density on the ring (slowing CYP oxidation). However, ensure this doesn't kill your potency, as the 2-amino group is often a key hydrogen bond donor in kinase active sites.

References

  • Palmer, A. M., et al. (2020).[2] "2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry." ACS Medicinal Chemistry Letters. Available at: [Link][2]

  • FDA Guidance for Industry. (2020). "In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies." Available at: [Link]

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. "Hydrolytic Stability in Plasma and Buffer." Elsevier.
  • Williams, E. T., et al. (2019). "Metabolic Hydrolysis of Aromatic Amides in Selected Rat, Minipig, and Human In Vitro Systems." Xenobiotica. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Enhancing the Potency of 2-Aminooxazole-5-carboxamide Through Derivatization

Welcome to the technical support center dedicated to the derivatization of 2-aminooxazole-5-carboxamide. This guide is designed for researchers, medicinal chemists, and drug development professionals actively engaged in...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the derivatization of 2-aminooxazole-5-carboxamide. This guide is designed for researchers, medicinal chemists, and drug development professionals actively engaged in optimizing this privileged scaffold. As the 2-aminooxazole core is a known bioisostere of the more extensively studied 2-aminothiazole, some protocols and troubleshooting advice herein are adapted from established methodologies for related heterocyclic systems, providing a rational starting point for your investigations.[1][2]

This resource provides practical, field-proven insights into common synthetic challenges, backed by mechanistic reasoning to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: What is the primary rationale for derivatizing the 2-aminooxazole-5-carboxamide core?

The 2-aminooxazole-5-carboxamide scaffold is a key pharmacophore in numerous biologically active compounds, particularly as kinase inhibitors. Derivatization at key positions allows for the systematic modulation of a compound's potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties. By exploring the chemical space around the core, researchers can fine-tune interactions with the target protein, enhance cell permeability, and improve metabolic stability.[2]

Q2: Which positions on the 2-aminooxazole-5-carboxamide scaffold are most amenable to derivatization?

There are three primary sites for derivatization on the 2-aminooxazole-5-carboxamide core:

  • The 2-amino group: This is a versatile handle for introducing a wide variety of substituents via N-acylation, N-sulfonylation, and N-alkylation.[3][4]

  • The 5-carboxamide: The amide nitrogen can be functionalized with a diverse range of amines through amide bond coupling reactions, allowing for significant exploration of the surrounding chemical space.

  • The C4-position: While less commonly functionalized, the C4-position of the oxazole ring can be a target for C-H activation or functionalization, offering another avenue for structural modification.[5][6]

Q3: What are the key stability considerations when working with 2-aminooxazole derivatives?

The oxazole ring is generally stable under many reaction conditions; however, it can be susceptible to decomposition under strong acidic or basic conditions, particularly at elevated temperatures.[7] The 2-amino group can also influence the electron density of the ring, potentially affecting its reactivity and stability. It is advisable to monitor reactions closely by TLC or LC-MS to check for degradation.

Q4: My 2-aminooxazole-5-carboxamide derivatives are highly polar and difficult to purify. What are some effective purification strategies?

High polarity is a common challenge with this class of compounds. Here are some strategies:

  • Column Chromatography:

    • Normal Phase (Silica Gel): For highly basic compounds that streak, consider adding a small amount of a basic modifier like triethylamine (0.1-1%) or ammonium hydroxide in methanol to the eluent to improve peak shape.[8]

    • Reversed-Phase (C18): This is often a better choice for polar compounds. A gradient of water (often with 0.1% formic acid or TFA) and acetonitrile or methanol is typically effective.

  • Crystallization: If the compound is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.[9] This may require screening various solvents to find the optimal conditions.

  • Preparative HPLC: For challenging separations or to obtain highly pure material, preparative reversed-phase HPLC is a powerful tool.

Troubleshooting Guides

Guide 1: N-Acylation and N-Sulfonylation of the 2-Amino Group

This is a fundamental transformation for installing diverse side chains.

  • In a round-bottom flask, dissolve the 2-aminooxazole-5-carboxamide starting material (1.0 eq.) and a suitable base (e.g., triethylamine or DIPEA, 1.2 eq.) in an anhydrous aprotic solvent (e.g., DCM, THF, or DMF).

  • Cool the mixture to 0 °C in an ice bath.

  • Add the acyl chloride (1.1 eq.) dropwise to the cooled, stirred solution.

  • Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water or saturated aqueous sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate or DCM).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.[4]

Observed Issue Potential Cause(s) Troubleshooting Action(s)
Low or No Product Formation 1. Insufficiently reactive acylating agent: Some acyl chlorides may be sterically hindered or electronically deactivated. 2. Poor solubility of starting material: The 2-aminooxazole-5-carboxamide core can be poorly soluble in some organic solvents. 3. Protonation of the 2-amino group: If the reaction medium is acidic, the nucleophilicity of the amino group will be diminished.1. Switch to a more reactive acylating agent: Consider using the corresponding acid anhydride or activating the carboxylic acid with a coupling reagent (see Guide 2). 2. Change solvent: Try a more polar aprotic solvent like DMF or NMP. Gentle heating may also improve solubility.[10] 3. Ensure adequate base: Use at least one equivalent of a non-nucleophilic base like triethylamine or DIPEA.
Formation of Multiple Products 1. Di-acylation: The newly formed amide nitrogen can be acylated under harsh conditions. 2. Acylation of the 5-carboxamide nitrogen: This is less likely but possible under certain conditions. 3. Reaction with the oxazole ring: The ring nitrogen can be acylated, though this is generally less favorable.1. Control stoichiometry and temperature: Use a slight excess of the acylating agent (1.05-1.1 eq.) and maintain a low temperature (0 °C) during addition. 2. Characterize byproducts: Use NMR and Mass Spectrometry to identify the structure of the byproducts to inform your optimization strategy.[11] 3. Use a milder base: A hindered base like 2,6-lutidine may help minimize side reactions.
Starting Material Remains Unreacted 1. Deactivation of acylating agent: The acyl chloride may have hydrolyzed due to moisture in the reaction. 2. Steric hindrance: Either the 2-aminooxazole scaffold or the acylating agent may be sterically bulky, slowing the reaction.1. Ensure anhydrous conditions: Use dry solvents and glassware. Perform the reaction under an inert atmosphere (N₂ or Ar). 2. Increase reaction time and/or temperature: Allow the reaction to stir for a longer period or gently heat to drive it to completion. Consider using a catalyst like DMAP (4-dimethylaminopyridine) in small amounts (0.1 eq.).
Guide 2: Modification of the 5-Carboxamide via Amide Bond Coupling

Coupling various amines to the 5-position carboxylic acid (after hydrolysis of the carboxamide) or directly displacing the amide are advanced strategies. A more common approach is to start with a 2-aminooxazole-5-carboxylic acid ester and perform amidation. Assuming you are starting with the corresponding carboxylic acid, here is a guide to amide bond formation.

  • Dissolve the 2-aminooxazole-5-carboxylic acid (1.0 eq.), the desired amine (1.1 eq.), and a non-nucleophilic base (e.g., DIPEA, 2.0-3.0 eq.) in an anhydrous polar aprotic solvent like DMF.

  • Add the coupling reagent, such as HATU (1.1 eq.), to the solution at room temperature.[12]

  • Stir the reaction mixture at room temperature for 2-16 hours, monitoring progress by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with aqueous acid (e.g., 1M HCl), aqueous base (e.g., saturated NaHCO₃), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Observed Issue Potential Cause(s) Troubleshooting Action(s)
Low Yield of Amide Product 1. Poor nucleophilicity of the amine: Electron-deficient or sterically hindered amines can react slowly. 2. Side reactions of the activated acid: The activated ester intermediate can be unstable and decompose. 3. Epimerization: If using a chiral amine, racemization can occur, leading to a mixture of diastereomers.1. Increase reaction temperature: Gently heat the reaction (e.g., to 40-50 °C) to accelerate the coupling.[12] 2. Choose an appropriate coupling reagent: For difficult couplings, consider phosphonium-based reagents like PyBOP or immonium-based reagents like HATU. 3. Add an epimerization suppressant: Additives like HOBt or OxymaPure can minimize racemization.
Formation of Anhydride or Other Byproducts 1. Reaction of the activated acid with another molecule of the carboxylic acid. 2. Urea byproduct from carbodiimide reagents (e.g., EDC) is difficult to remove. 1. Pre-activation: Activate the carboxylic acid with the coupling reagent for a short period (5-10 minutes) before adding the amine. 2. Use a different class of coupling reagent: HATU or other uronium/phosphonium salts do not produce urea byproducts.[12] If using EDC, an acidic workup can help to remove the DCU byproduct.
Incomplete Reaction 1. Insufficient base: If the starting materials are TFA salts, the acid can neutralize the base.[10] 2. Steric hindrance: Significant steric bulk around the reacting centers can prevent the reaction from going to completion.1. Add additional base: For TFA salts, use an extra equivalent of base to neutralize the acid.[10] 2. Increase reaction time and/or temperature. Consider microwave-assisted synthesis to accelerate the reaction.

Visualizations

Key Derivatization Points

Caption: Key sites for derivatization on the 2-aminooxazole-5-carboxamide scaffold.

General Workflow for Derivatization and Purification

G start Start: 2-Aminooxazole- 5-carboxamide Derivative reaction Derivatization Reaction (e.g., N-Acylation or Amide Coupling) start->reaction workup Aqueous Workup (Quench, Extract, Wash, Dry) reaction->workup Monitor by TLC/LC-MS purification Purification (Column Chromatography or Recrystallization) workup->purification characterization Characterization (NMR, LC-MS, IR) purification->characterization Assess Purity potency_assay Biological Potency Assay (e.g., Kinase Assay) characterization->potency_assay end Potent Derivative potency_assay->end

Caption: A typical experimental workflow for derivatization and evaluation.

Decision Tree for Troubleshooting Low Yield in Amide Coupling

G start Low Yield in Amide Coupling check_sm Are starting materials pure and dry? start->check_sm check_reagents Is the coupling reagent appropriate? check_sm->check_reagents Yes purify_sm Purify/dry starting materials check_sm->purify_sm No check_conditions Are reaction conditions optimal? check_reagents->check_conditions Yes change_reagent Switch to a different coupling reagent (e.g., HATU, PyBOP) check_reagents->change_reagent No increase_temp Increase temperature and/or reaction time check_conditions->increase_temp No consider_solubility Is solubility an issue? check_conditions->consider_solubility Yes change_solvent Switch to a more polar solvent (DMF, NMP) consider_solubility->change_solvent Yes final_check Consult literature for similar difficult couplings consider_solubility->final_check No

Caption: A decision tree for troubleshooting low-yielding amide coupling reactions.

References

  • Chini, M., et al. (2022). N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents That Suppress the Generation of Prostaglandin E2. Molecules, 27(3), 1033. Available at: [Link]

  • Azzali, E., et al. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ACS Medicinal Chemistry Letters, 11(8), 1590-1596. Available at: [Link]

  • Nunes, C. M., et al. (2025). Photochemistry of 2-aminooxazole: a matrix-isolation and computational study of a putative key prebiotic molecule. Physical Chemistry Chemical Physics, 27, 20326-20333. Available at: [Link]

  • Mateos, C., et al. (2021). Chemoselective acylation of N-acylglutarimides with N-acylpyrroles and aryl esters under transition-metal-free conditions. Organic Letters, 23(18), 7129-7134. Available at: [Link]

  • El-Faham, A., & Albericio, F. (2011). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 40(4), 2770-2783. Available at: [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at: [Link]

  • Nunes, C. M., et al. (2025). Photochemistry of 2-aminooxazole: a matrix-isolation and computational study of a putative key prebiotic molecule. Physical Chemistry Chemical Physics, 27, 20326-20333. Available at: [Link]

  • Reddit. (2021). Tips and tricks for difficult amide bond formation?. Available at: [Link]

  • Wongsawatkul, O., et al. (2025). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal, 24, 60-81. Available at: [Link]

  • T. G. E. (2019). Challenges and Breakthroughs in Selective Amide Activation. Chemistry – A European Journal, 25(6), 1344-1358. Available at: [Link]

  • Azzali, E., et al. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ACS Medicinal Chemistry Letters, 11(8), 1590-1596. Available at: [Link]

  • Jo, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8635. Available at: [Link]

  • Wang, H., et al. (2023). Simple and Efficient Aromatic C–H Oxazolination. ACS Omega, 8(15), 14163-14170. Available at: [Link]

  • Prashad, M., et al. (1998). A CONVENIENT AND PRACTICAL METHOD FOR N-ACYLATION OF 2-OXAZOLIDINONE CHIRAL AUXILIARIES WITH ACIDS. Tetrahedron Letters, 39(50), 9369-9372. Available at: [Link]

  • Kauer, M., et al. (2021). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Molecules, 26(11), 3330. Available at: [Link]

  • Online Inhibitor. (2026). Optimizing Amide Bond Formation: Practical Scenarios for Researchers. Available at: [Link]

  • Organic Chemistry Portal. (2022). Synthesis of 1,3-oxazoles. Available at: [Link]

  • Online Inhibitor. (2025). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. Available at: [Link]

  • Ashenhurst, J. (2016). Natural Product Isolation (2) - Purification Techniques, An Overview. Available at: [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available at: [Link]

  • Azzali, E., et al. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ACS Medicinal Chemistry Letters, 11(8), 1590-1596. Available at: [Link]

  • El-Sayed, R. (2017). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Journal of Applied Chemistry, 10(11), 36-53. Available at: [Link]

  • Puzzarini, C., et al. (2021). Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides. Molecules, 26(23), 7149. Available at: [Link]

  • ProQinase. (2025). Apparent potency of small molecule inhibitors is influenced by the choice of substrate in LIMK biochemical in-vitro kinase activity assays. Available at: [Link]

  • Bellina, F., & Rossi, R. (2013). Regioselective Functionalization of the Oxazole Scaffold Using TMP-Bases of Mg and Zn. Organic Letters, 15(19), 5004-5007. Available at: [Link]

  • ResearchGate. (n.d.). Approach used to quantify inhibitor potency and selectivity in vitro. Available at: [Link]

  • ResearchGate. (n.d.). Amide‐oxazoline synthesis and application for C−H functionalization of (hetero)arenes. Available at: [Link]

  • ResearchGate. (n.d.). Recent approaches for the synthesis of heterocycles from amidines via metal catalyzed C-H functionalization reaction. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. Available at: [Link]

  • ChemRxiv. (n.d.). Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). How to Purify an organic compound via recrystallization or reprecipitation?. Available at: [Link]

  • El-Sayed, R. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1435. Available at: [Link]

  • Reddit. (2023). Purification of strong polar and basic compounds. Available at: [Link]

  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal, 408(3), 297-315. Available at: [Link]

Sources

Optimization

Technical Support Center: 2-Aminooxazole-5-carboxamide Crystallization

Ticket ID: #AOX-CRYST-001 Subject: Troubleshooting Isolation, Oiling Out, and Purity of 2-Aminooxazole-5-carboxamide Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1] Executive Summary You...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #AOX-CRYST-001 Subject: Troubleshooting Isolation, Oiling Out, and Purity of 2-Aminooxazole-5-carboxamide Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

You are likely encountering difficulties crystallizing 2-aminooxazole-5-carboxamide due to its high polarity, potential for hydrogen-bond networking, and the formation of "oils" (Liquid-Liquid Phase Separation) rather than stable crystal lattices.[1] Unlike its sulfur-containing isostere (2-aminothiazole), the oxazole core possesses significantly higher water solubility and a lower logP, rendering standard non-polar antisolvent methods ineffective.[1]

This guide addresses the three most reported failure modes: Oiling Out , Solvate Formation , and Persistent Coloration .[1]

Module 1: The "Oiling Out" Phenomenon

Symptom: Upon cooling or adding antisolvent, the solution turns milky or deposits a sticky gum/oil at the bottom of the flask instead of crystals.

Root Cause Analysis: Liquid-Liquid Phase Separation (LLPS)

Oiling out occurs when the Metastable Zone Width (MSZW) is traversed too quickly or when the system enters a "miscibility gap" where the amorphous oil phase is thermodynamically more stable than the crystalline phase relative to the solution. This is exacerbated by:

  • High Supersaturation: Crashing out the product too fast.[1]

  • Impurities: Unreacted urea or

    
    -haloketone byproducts lower the melting point of the solid, making it liquid at the crystallization temperature.[1]
    
Troubleshooting Workflow

Use the following decision tree to resolve oiling out issues.

OilingOut Start Issue: Product Oils Out CheckPurity Check Crude Purity (HPLC) Start->CheckPurity PurityLow Purity < 90% CheckPurity->PurityLow PurityHigh Purity > 90% CheckPurity->PurityHigh Adsorbent Perform Charcoal/Silica Filtration (Remove MP-lowering impurities) PurityLow->Adsorbent TempControl Is T_oil > T_crystallization? PurityHigh->TempControl Adsorbent->TempControl Seeding Apply Seeding Strategy (0.5 wt% seeds at cloud point) TempControl->Seeding Yes (Metastable) SolventShift Change Solvent System (Reduce Antisolvent Ratio) TempControl->SolventShift No (Thermodynamic Gap)

Figure 1: Decision matrix for resolving oiling out events.

Corrective Protocol: The "Dual-Temperature" Oscillation

If oiling occurs, do not simply cool further (this solidifies the oil into an amorphous glass).[1]

  • Reheat the mixture until the oil re-dissolves.

  • Add a small amount of "good" solvent (e.g., Methanol or DMF).[1]

  • Cool slowly to the temperature just before oiling occurred.[1]

  • Seed with pure crystals (if available) or scratch the glass surface.[1]

  • Hold temperature (isothermal aging) for 2–4 hours to allow the crystal lattice to organize before cooling further.[1]

Module 2: Solubility & Solvent Selection

Symptom: The compound is either too soluble (stays in mother liquor) or insoluble (won't dissolve for recrystallization).[1]

Comparative Solubility Data

The 2-aminooxazole moiety is significantly more hydrophilic than the 2-aminothiazole analog.[1]

Solvent SystemSolubility BehaviorRecommendation
Water Moderate/High (pH dependent)Avoid as primary solvent. Use as antisolvent only if pH is neutral.[1]
Methanol/Ethanol Good (Hot), Moderate (Cold)Ideal Primary Solvent.
THF GoodGood for initial dissolution; use Hexane/Heptane as antisolvent.[1]
DCM/Chloroform PoorIneffective. Do not use for extraction.[1]
DMSO/DMF Very HighUse with caution. Hard to remove; leads to solvates.[1]
Expert Insight: The Isostere Effect

Researchers often attempt to use protocols designed for 2-aminothiazole-5-carboxamide (e.g., Dasatinib intermediates).[1] This is a trap.

  • Thiazoles: Low water solubility; easily precipitated with water.[1]

  • Oxazoles: High water solubility; adding water often results in yield loss or oiling.[1]

  • Recommendation: Switch to a Methanol (Solvent) / Isopropyl Ether (Antisolvent) system for the oxazole derivative to maximize yield.[1]

Module 3: Purity & Color Removal

Symptom: Crystals appear brown/red instead of off-white.[1] Cause: Oxidative polymerization of the 2-amino group or retention of iodine/bromine species from cyclization.[1]

Purification Protocol (Standard Operating Procedure)

This protocol is designed to break solvates and remove colored oligomers.[1]

Materials:

  • Crude 2-aminooxazole-5-carboxamide[1]

  • Solvent A: Methanol (HPLC Grade)[1]

  • Solvent B: Isopropyl Ether (or MTBE)[1]

  • Activated Charcoal (Norit SX Ultra)[1]

Step-by-Step Methodology:

  • Dissolution: Suspend crude solid in Methanol (10 mL/g). Heat to reflux (65°C).[1] If not fully soluble, add DMF dropwise (max 5% v/v).[1]

  • Adsorption: Add Activated Charcoal (5 wt% relative to substrate).[1] Stir at reflux for 15 minutes.

    • Note: Do not extend beyond 15 mins to avoid amide hydrolysis.

  • Filtration: Filter hot through a Celite pad to remove charcoal. Wash pad with hot Methanol.[1]

  • Nucleation: Concentrate the filtrate by 30% volume under reduced pressure. Cool to 40°C.[1][2]

  • Crystallization: Add Isopropyl Ether dropwise until a persistent haze forms.

    • Critical Step: Stop addition.[1] Add seed crystals. Stir at 35-40°C for 1 hour.

  • Growth: Cool to 0°C over 4 hours (ramp rate: 10°C/hr).

  • Isolation: Filter the white crystalline solid. Wash with cold Isopropyl Ether.[1] Dry under vacuum at 45°C.[1]

FAQ: Common User Queries

Q: My product has a melting point 20°C lower than reported. Why? A: You likely have a solvate .[1] Amide groups are excellent hydrogen bond donors/acceptors and often trap Methanol or Water in the lattice.[1] Run a TGA (Thermogravimetric Analysis) or dry the sample at 80°C under high vacuum ( < 5 mbar) for 12 hours to desolvate.[1]

Q: Can I use acid-base extraction to purify? A: Risky. While the 2-amino group is basic, the oxazole ring is sensitive to hydrolytic ring-opening in strong aqueous acids or bases, especially at elevated temperatures.[1] If you must use acid, use cold, dilute HCl and neutralize immediately.[1]

Q: The reaction mixture turned black during synthesis. Is the crystallization salvageable? A: The black color is likely polymeric decomposition of the urea/cyanamide starting material.[1] These polymers are often insoluble in ether.[1] Dissolve your crude in minimal DMF, precipitate the black tar with Ether (the product should stay in solution or oil out later), filter off the tar, and then process the filtrate.

References & Grounding[1][2][3]

  • Synthesis & Properties of 2-Aminooxazoles:

    • Azzali, E., et al. (2020).[1][3] "2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry." ACS Medicinal Chemistry Letters. (Discusses the solubility advantage of oxazoles over thiazoles).

    • [1]

  • Crystallization of Heterocyclic Carboxamides:

    • Das, J., et al. (Bristol-Myers Squibb).[1] "Process for preparing 2-aminothiazole-5-aromatic carboxamides." US Patent 7,408,069.[1][2] (Provides the foundational industrial methods for the isosteric thiazole class, adapted here for oxazoles).

    • [1]

  • Oiling Out Mechanisms:

    • Vuderink, P., et al. "Oiling out During Crystallization Processes."[1] AIChE Journal. (Theoretical basis for the LLPS troubleshooting steps).

    • [1]

Sources

Troubleshooting

Technical Support Center: 2-Aminooxazole-5-Carboxamide Prodrug Development

Welcome to the technical support center for researchers, scientists, and drug development professionals working on 2-aminooxazole-5-carboxamide prodrug strategies. This guide is designed to provide practical, field-prove...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working on 2-aminooxazole-5-carboxamide prodrug strategies. This guide is designed to provide practical, field-proven insights into the common challenges encountered during the design, synthesis, and evaluation of these prodrugs to improve oral bioavailability. We will move beyond simple protocols to explain the causal relationships behind experimental choices, ensuring a robust and logical approach to problem-solving.

Part I: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the strategic use of 2-aminooxazole-5-carboxamide prodrugs.

Q1: Why use a prodrug strategy for a 2-aminooxazole-5-carboxamide parent drug?

The primary driver for employing a prodrug strategy is to overcome inherent limitations of the active pharmaceutical ingredient (API) that restrict its oral bioavailability.[1][2] The 2-aminooxazole-5-carboxamide scaffold, while a privileged structure in medicinal chemistry, may belong to the Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).[3] Key challenges that a prodrug approach can address include:

  • Poor Aqueous Solubility: The crystalline nature or lipophilicity of the parent drug can limit its dissolution in gastrointestinal fluids, which is a prerequisite for absorption.[4] A prodrug modifies the structure to introduce more soluble promoieties.[5]

  • Low Permeability: The parent drug may not efficiently cross the intestinal epithelium to enter systemic circulation. Prodrugs can transiently increase lipophilicity or engage with active transporters.[6][7]

  • Extensive First-Pass Metabolism: The parent drug may be rapidly metabolized by enzymes in the gut wall or liver before it reaches systemic circulation, significantly reducing the available dose.[4][8] A prodrug can mask the metabolic site until after absorption.[9]

  • Formulation Difficulties: Poor solubility can make it challenging to develop a stable and effective oral dosage form.[10]

Q2: What are the key advantages of the 2-aminooxazole scaffold in this context?

The 2-aminooxazole nucleus is an attractive scaffold for several reasons. It is often considered a bioisostere of the 2-aminothiazole scaffold, which is common in medicinal chemistry.[11][12] Compared to its thiazole counterpart, the 2-aminooxazole may offer:

  • Improved Metabolic Stability: The oxygen atom in the oxazole ring is not susceptible to the same oxidative metabolism that the sulfur atom in a thiazole ring can undergo, potentially reducing metabolic inactivation of the molecule.[11][12]

  • Enhanced Solubility: The oxazole ring can lead to a decreased calculated logP (ClogP) compared to the thiazole equivalent, which may contribute to better intrinsic aqueous solubility.[11][12]

  • Synthetic Tractability: The exocyclic amino group at the 2-position and the carboxamide at the 5-position serve as versatile synthetic handles for attaching various promoieties without disrupting the core pharmacophore.

Q3: What constitutes an "ideal" prodrug of a 2-aminooxazole-5-carboxamide?

An ideal prodrug should:

  • Be inactive or significantly less active than the parent drug.

  • Possess the desired physicochemical property that the parent drug lacks (e.g., high aqueous solubility).

  • Remain stable in the gastrointestinal environment (e.g., stomach acid) to allow for absorption.[13]

  • Undergo efficient and predictable conversion to the active parent drug at the desired site (e.g., in the intestinal wall, liver, or systemic circulation), releasing the promoiety.[8]

  • The released promoiety should be non-toxic and rapidly cleared from the body.[14][15]

Part II: Troubleshooting Experimental Challenges

This section provides a question-and-answer guide to specific issues you may encounter during your experiments.

Issue 1: Poor Aqueous Solubility of the Synthesized Prodrug

Q: I've synthesized an ester-based prodrug of my 2-aminooxazole-5-carboxamide compound to improve permeability, but now the prodrug itself is poorly soluble (<10 µg/mL). What's happening and what should I do?

This is a common challenge that arises from overcompensating for permeability. By adding a lipophilic promoiety to improve membrane crossing, you have inadvertently decreased the prodrug's aqueous solubility to a point where dissolution is now the rate-limiting step for absorption.

Potential Causes:

  • The chosen promoiety is too large or lipophilic.

  • The prodrug has a high crystal lattice energy, making it difficult for solvent molecules to break it apart.

  • The prodrug is a neutral molecule with no ionizable groups, leading to pH-independent low solubility.

Recommended Solutions & Protocols:

  • Characterize the Problem: First, confirm the low solubility using a standardized protocol. (See Protocol 2: Thermodynamic Aqueous Solubility Assessment).

  • Strategy 1: Introduce an Ionizable Promoiety: The most effective strategy is to synthesize a new prodrug using a promoiety that is both water-soluble and can be cleaved by endogenous enzymes.[5] Amino acid esters are an excellent choice as they introduce a primary amine that will be protonated and highly soluble at physiological pH.[7][16]

    • Rationale: Attaching an amino acid like L-valine or L-lysine creates an ester that is a substrate for carboxylesterases.[15] The free amino group on the promoiety provides a handle for creating highly soluble hydrochloride salts.[17] This approach has been successfully used to improve the solubility and bioavailability of numerous parent drugs.[7][17]

  • Strategy 2: Phosphate Esters: If a hydroxyl group is available on your parent molecule or can be introduced via a linker, creating a phosphate ester prodrug is a classic approach to dramatically increase aqueous solubility.[5]

    • Rationale: Phosphate esters are highly polar and often exist as sodium or potassium salts. They are readily cleaved by alkaline phosphatase enzymes, which are abundant in the intestinal brush border.[8]

  • Formulation-Based Approaches (Alternative): If resynthesis is not feasible, formulation strategies can be explored, although this does not fix the intrinsic property of the molecule. These include creating amorphous solid dispersions or using lipid-based formulations.[18][19]

Promoiety Class Target Enzyme(s) Primary Advantage Example
Amino Acid EstersCarboxylesterases, PeptidasesIncreases aqueous solubility (as salt), may target peptide transporters.[7]Valine, Lysine, Alanine
Phosphate EstersAlkaline PhosphatasesDramatically increases aqueous solubility.[5]Monophosphate
Simple Alkyl EstersCarboxylesterasesIncreases lipophilicity/permeability.Ethyl, Propyl
CarbamatesCarboxylesterases, CYP450sCan improve stability and permeability.[20]N-methyl carbamate

Table 1: Common promoieties and their primary application in prodrug design.

Issue 2: Prodrug is Unstable and Degrades Before Absorption

Q: My amino acid ester prodrug shows rapid degradation in simulated intestinal fluid (SIF) and human plasma assays, with a half-life of less than 5 minutes. How can I improve its stability?

A prodrug must be stable enough to pass through the GI tract and be absorbed into enterocytes or the portal vein before it is fully converted.[13] A very short half-life suggests that the chosen linker is too labile to non-specific enzymatic hydrolysis.

Potential Causes:

  • High susceptibility of the ester bond to ubiquitous carboxylesterases present in the gut lumen and plasma.[15]

  • Steric hindrance around the ester bond is insufficient to slow the rate of hydrolysis.

  • The electronic nature of the parent molecule accelerates ester hydrolysis.

Recommended Solutions & Protocols:

  • Quantify the Instability: Precisely measure the degradation rate using a robust in vitro stability assay. (See Protocol 1: In Vitro Prodrug Stability Assay). This will provide a baseline half-life (t½).

  • Introduce Steric Hindrance: Modify the promoiety to sterically shield the cleavable ester bond.

    • Rationale: Increasing the bulkiness of the group adjacent to the carbonyl of the ester can physically block the active site of hydrolytic enzymes, slowing the rate of cleavage.[21] For example, switching from an L-alanine ester to a more sterically hindered L-valine or L-tert-leucine ester can significantly increase the prodrug's half-life.

  • Modify the Linker Chemistry: Move from a simple ester to a more stable linkage, such as a carbamate.

    • Rationale: Carbamates are generally more resistant to chemical and enzymatic hydrolysis than esters, which can provide the required stability to ensure the prodrug reaches systemic circulation before significant cleavage occurs.[20]

  • Evaluate in Caco-2 Cells: Assess the prodrug's stability and permeability simultaneously using a Caco-2 monolayer. (See Protocol 3: Caco-2 Permeability Assay). This model contains many of the relevant esterases and can provide insight into whether the prodrug is absorbed before it is fully hydrolyzed.

Troubleshooting_Bioavailability Start Poor In Vivo Bioavailability Observed Solubility Is Aqueous Solubility & Dissolution Rate Adequate? Start->Solubility Permeability Is Intestinal Permeability (e.g., Caco-2 Papp) High? Solubility->Permeability Yes Sol_No Dissolution-Limited Absorption Solubility->Sol_No No Metabolism Is Prodrug Stable in Plasma & Microsomes? Permeability->Metabolism Yes Perm_No Permeability-Limited Absorption Permeability->Perm_No No Efflux Is It a Substrate for Efflux Transporters (e.g., P-gp)? Metabolism->Efflux Yes Metab_No Pre-systemic Metabolism/Clearance Metabolism->Metab_No No Efflux_Yes Efflux-Mediated Poor Absorption Efflux->Efflux_Yes Yes Success Investigate Other Pharmacokinetic Issues Efflux->Success No

Caption: A decision tree for troubleshooting poor oral bioavailability.

Issue 3: Prodrug is Too Stable and Shows Inefficient Conversion to the Active Drug

Q: I designed a sterically hindered carbamate prodrug that is very stable. However, in vivo studies in rats show very high plasma concentrations of the prodrug but very low levels of the parent 2-aminooxazole-5-carboxamide. What is the problem?

You have successfully solved the stability issue but have created a new problem: inefficient bioactivation. A prodrug that does not release the active drug is therapeutically useless. This is often called a "hard drug" by mistake.

Potential Causes:

  • The chosen promoiety/linker is not a substrate for common metabolic enzymes (e.g., carboxylesterases, CYPs).[8]

  • The steric hindrance that confers stability is also preventing the activating enzyme from accessing the cleavage site.

  • There are significant species differences in the expression or activity of the required activating enzyme between the preclinical model (rat) and humans.[15]

Recommended Solutions & Protocols:

  • Confirm Inefficient Conversion In Vitro: Use liver microsomes or S9 fractions from multiple species (rat, dog, human) to assess the rate of conversion.

    • Rationale: This experiment will confirm if the lack of conversion is a fundamental property of the molecule or a species-specific issue.[15] If the prodrug is stable across all species' microsomes, the linker is not a good substrate for common hepatic enzymes.

  • Screen Alternative Promoieties: Return to your design phase and select linkers known to be reliable substrates for highly expressed enzymes. Simple, less-hindered esters are often the most reliable for cleavage by carboxylesterases.[15]

  • Employ a Cascade-Release System: Design a more sophisticated prodrug where the promoiety is cleaved in a two-step enzymatic process.

    • Rationale: This advanced strategy can provide both stability and efficient release. For example, the anticancer drug capecitabine is a cascade-type prodrug that requires multiple enzymatic steps for activation, which helps in achieving some tumor-site specificity.[13][20]

  • Consider Alternative Bioactivation Mechanisms: If enzymatic hydrolysis is problematic, explore promoieties that are cleaved by other mechanisms, such as reduction. Azo-linked prodrugs, for instance, are cleaved by azoreductases in the gut microbiota, providing a strategy for colon-specific drug delivery.[20]

Prodrug_Activation cluster_0 Systemic Circulation / Gut Lumen cluster_1 Target Tissue (e.g., Liver, Tumor) Prodrug 2-Aminooxazole-5-Carboxamide PRODRUG (Soluble, Absorbable, Inactive) Enzyme Esterase / Phosphatase / CYP450 Prodrug->Enzyme Absorption ActiveDrug ACTIVE DRUG (Pharmacological Effect) Enzyme->ActiveDrug Enzymatic Cleavage Promoiety Promoiety (Inert, Excreted) Enzyme->Promoiety

Caption: General pathway for enzymatic prodrug bioactivation.

Part III: Key Experimental Protocols

Protocol 1: In Vitro Prodrug Stability Assay (Plasma/Microsomes)

Objective: To determine the rate of prodrug conversion to the parent drug in a biological matrix.

Methodology:

  • Prepare Stock Solutions: Create a 10 mM stock solution of the prodrug and the parent drug (as a reference standard) in DMSO.

  • Matrix Preparation: Thaw plasma (e.g., human, rat) or liver microsomes (e.g., 1 mg/mL in phosphate buffer) and pre-incubate at 37°C for 5 minutes.

  • Initiate Reaction: Add the prodrug stock solution to the pre-warmed matrix to achieve a final concentration of 1-5 µM. The final DMSO concentration should be <0.5%.

  • Time-Point Sampling: At specified time points (e.g., 0, 2, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and immediately quench it by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Vortex the quenched samples vigorously and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to an autosampler vial and analyze the concentrations of the remaining prodrug and the newly formed parent drug using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural log of the percentage of remaining prodrug versus time. The slope of the line (-k) is the degradation rate constant. Calculate the half-life (t½) as 0.693/k.

Protocol 2: Thermodynamic Aqueous Solubility Assessment

Objective: To determine the equilibrium solubility of a compound in an aqueous buffer.

Methodology:

  • Prepare Buffer: Use a relevant aqueous buffer, typically phosphate-buffered saline (PBS) at pH 7.4.

  • Add Excess Compound: Add an excess amount of the solid compound to a known volume of the buffer in a glass vial to create a saturated solution. Ensure solid material is still visible.

  • Equilibrate: Tightly seal the vial and shake at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separate Phases: After equilibration, filter the solution through a 0.22 µm PVDF filter or centrifuge at high speed to remove all undissolved solid.

  • Quantify: Dilute the clear filtrate with a suitable solvent (e.g., acetonitrile/water) and quantify the concentration of the dissolved compound using a calibrated HPLC-UV or LC-MS/MS method.

  • Report: Express the solubility in µg/mL or µM.

Protocol 3: Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of a compound using a human colon adenocarcinoma cell line model.

Methodology:

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days until they form a differentiated, confluent monolayer.

  • Monolayer Integrity Test: Before the experiment, measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Prepare Dosing Solution: Dissolve the prodrug in transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) at a known concentration (e.g., 10 µM).

  • Apical to Basolateral (A→B) Transport: Add the dosing solution to the apical (upper) chamber of the Transwell insert. Add fresh transport buffer to the basolateral (lower) chamber.

  • Incubation & Sampling: Incubate at 37°C with gentle shaking. At various time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace with fresh buffer. Also, take a sample from the apical chamber at the beginning and end of the experiment.

  • Quantification: Analyze the concentration of the prodrug and any formed parent drug in all samples by LC-MS/MS.

  • Calculate Apparent Permeability (Papp): Calculate the Papp value using the formula: Papp (cm/s) = (dQ/dt) / (A * C₀), where dQ/dt is the rate of appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

Part IV: References

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (n.d.). MDPI. Retrieved from [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today. Retrieved from [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (n.d.). Preprints.org. Retrieved from [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (2011). PMC. Retrieved from [Link]

  • Insoluble drug delivery strategies: review of recent advances and business prospects. (2013). PMC. Retrieved from [Link]

  • Regulatory Considerations for Prodrug Development: Safety and Efficacy Assessments. (2024). Longdom Publishing. Retrieved from [Link]

  • Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. (2024). PMC. Retrieved from [Link]

  • Why Poor Bioavailability Is a Major Drug Development Risk. (2024). LinkedIn. Retrieved from [Link]

  • Strategies to improve oral bioavailability. (2023). ResearchGate. Retrieved from [Link]

  • Overcoming Bioavailability Challenges In Oral Formulation Development. (n.d.). Pharmaceutical Processing World. Retrieved from [Link]

  • Synthesis and evaluation of mutual azo prodrug of 5-aminosalicylic acid linked to 2-phenylbenzoxazole-2-yl-5-acetic acid in ulcerative colitis. (2016). PMC. Retrieved from [Link]

  • Prioritizing oral bioavailability in drug development strategies. (2024). Taylor & Francis Online. Retrieved from [Link]

  • Challenges and Strategies in Prodrug Design: A Comprehensive Review. (2025). Journal of Advanced Scientific Research. Retrieved from [Link]

  • 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. (2020). ACS Publications. Retrieved from [Link]

  • Synthesis of 2-Amino-5-Carboxamide Thiazole Derivatives via Dehydrative Cyclization of Thiourea Intermediate Resin on Solid Phase. (2019). PubMed. Retrieved from [Link]

  • Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects. (2024). ResearchGate. Retrieved from [Link]

  • Current Trends in Clinical Trials of Prodrugs. (2024). PMC. Retrieved from [Link]

  • Safety Assessment of Prodrugs. (2013). ResearchGate. Retrieved from [Link]

  • Challenges and Strategies in Prodrug Design: A Comprehensive Review. (2025). Journal of Advanced Scientific Research. Retrieved from [Link]

  • Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects. (2024). PMC. Retrieved from [Link]

  • Amino Acids in the Development of Prodrugs. (2018). PMC. Retrieved from [Link]

  • SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. (2025). EXCLI Journal. Retrieved from [Link]

  • In vitro evaluation of amino acid prodrugs of novel antitumour 2-(4-amino-3-methylphenyl)benzothiazoles. (2002). PubMed. Retrieved from [Link]

  • Prodrug Metabolism. (n.d.). University of Washington. Retrieved from [Link]

  • Prodrugs for Amines. (2007). PMC. Retrieved from [Link]

  • Amino Acid Derived Prodrugs: An Approach to Improve the Bioavailability of Clinically Approved Drugs. (2021). PubMed. Retrieved from [Link]

  • Essential Principles in Prodrugs Design. (2024). Central Asian Journal of Medical and Natural Science. Retrieved from [Link]

  • Prodrugs: Effective Solutions for Solubility, Permeability and Targeting Challenges. (2004). Rutgers University. Retrieved from [Link]

  • Development of absorption furosemide prodrugs: synthesis, in vitro and in vivo evaluation. (1992). PubMed. Retrieved from [Link]

  • Expanding the Knowledge Around Antitubercular 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides. (2022). PMC. Retrieved from [Link]

  • In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. (2022). PMC. Retrieved from [Link]

  • The Prodrug Approach: A Successful Tool for Improving Drug Solubility. (2017). PMC. Retrieved from [Link]

  • 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. (2020). Europe PMC. Retrieved from [Link]

  • Discovery of novel 2-(aminoheteroaryl)-thiazole-5-carboxamides as potent and orally active Src-family kinase p56(Lck) inhibitors. (2004). PubMed. Retrieved from [Link]

  • Amino acid ester prodrugs of 2-bromo-5,6-dichloro-1-(beta-D-ribofuranosyl)benzimidazole enhance metabolic stability in vitro and in vivo. (2005). PubMed. Retrieved from [Link]

  • Investigation of Carboxylic Acid Isosteres and Prodrugs for Inhibition of the Human SIRT5 Lysine Deacylase Enzyme. (2022). PMC. Retrieved from [Link]

  • Assessing the Effects of Thiazole-Carboxamide Derivatives on the Biophysical Properties of AMPA Receptor Complexes as a Potential Neuroprotective Agent. (2024). MDPI. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Scaling Up the Synthesis of 2-Aminooxazole-5-carboxamide

Welcome to the technical support center for the synthesis of 2-Aminooxazole-5-carboxamide. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to establish a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Aminooxazole-5-carboxamide. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to establish a reliable synthesis and navigate the challenges of scaling it from the bench to pilot scale. As a structural motif of increasing interest, particularly as a bioisostere for the 2-aminothiazole scaffold in drug discovery, a robust and scalable synthetic route is paramount.[1][2][3]

This document moves beyond a simple recitation of steps to provide a deeper understanding of the reaction mechanics, troubleshooting common issues, and planning for a successful scale-up.

Part 1: Synthesis Overview & Core Strategy

The most direct and common route for preparing 2-aminooxazole-5-carboxamide on a large scale is the amidation of a suitable ester precursor, typically Ethyl 2-aminooxazole-5-carboxylate. This strategy avoids potentially hazardous intermediates and leverages well-understood amidation chemistry.

The general workflow is summarized below.

Synthesis_Workflow cluster_0 Phase 1: Reaction Setup & Execution cluster_1 Phase 2: Work-up & Isolation cluster_2 Phase 3: Purification & Analysis A Starting Material QC (Ethyl 2-aminooxazole-5-carboxylate) B Amidation Reaction (Ammonia Source + Coupling Agent/Method) A->B C Reaction Monitoring (TLC/HPLC/LC-MS) B->C D Quench & Solvent Removal C->D E Crude Product Isolation (Precipitation/Filtration) D->E F Purification (Recrystallization vs. Chromatography) E->F G Final Product Analysis (NMR, MS, HPLC Purity) F->G H API Release G->H

Caption: General workflow for the synthesis of 2-Aminooxazole-5-carboxamide.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for the final amidation step?

The direct aminolysis of the ethyl ester with ammonia is the most atom-economical and scalable approach. This can be achieved by using a solution of ammonia in an alcohol (e.g., 7N NH₃ in Methanol) or by carefully bubbling ammonia gas through a solution of the ester in a suitable solvent. While peptide coupling reagents can be used, their cost and the generation of stoichiometric byproducts make them less suitable for large-scale synthesis.

Q2: My starting material, Ethyl 2-aminooxazole-5-carboxylate, shows signs of degradation. How can I store it?

The 2-aminooxazole ring can be sensitive to strong acids and bases, and prolonged exposure to moisture. It is recommended to store the ethyl ester precursor under an inert atmosphere (Nitrogen or Argon), in a cool, dry place, and protected from light.[4] Before use, it's good practice to verify its purity by NMR or HPLC.

Q3: Is the 2-aminooxazole core stable under typical reaction conditions?

Generally, yes. The 2-aminooxazole scaffold is reasonably stable. However, like many heterocyclic systems, it can be susceptible to decomposition under harsh conditions, such as high temperatures (>100-120 °C) for extended periods or in the presence of strong, non-volatile acids or bases. The primary challenge is not typically ring stability but rather achieving a clean and complete conversion during the amidation step.

Part 3: Troubleshooting Guide for the Amidation Reaction

This section addresses the most common issues encountered during the synthesis.

Problem 1: Low or Incomplete Conversion

Your reaction stalls, leaving a significant amount of starting ester even after prolonged reaction times.

Low_Conversion_Troubleshooting cluster_causes Potential Causes cluster_solutions Recommended Solutions start Low Conversion Detected cause1 Insufficient Ammonia Concentration too low or escaped from reaction start->cause1 Check Ammonia Source cause2 Low Reaction Temperature Kinetics are too slow start->cause2 Check Temp cause3 Poor Solubility Starting ester not fully dissolved start->cause3 Check Clarity sol1 Use Sealed Reactor Maintain ammonia pressure/concentration cause1->sol1 sol2 Increase Temperature Carefully increase to 40-60 °C and monitor cause2->sol2 sol3 Solvent Screening Use co-solvent (e.g., THF, Dioxane) to improve solubility cause3->sol3

Caption: Decision tree for troubleshooting low reaction conversion.

Detailed Analysis & Solutions:

  • Cause A: Insufficient Ammonia: Ammonia is a gas and can easily escape from an open or poorly sealed system, especially with heating. On a large scale, this leads to a drop in concentration and stalled kinetics.

    • Solution: For gram-to-kilogram scale, the reaction should be conducted in a sealed pressure vessel or a robust reactor with good pressure control. This ensures a constant, high concentration of the ammonia nucleophile. Using a pre-made solution like 7N ammonia in methanol is often more reliable than bubbling gas.

  • Cause B: Low Temperature: While room temperature may suffice for small-scale trials, the reaction kinetics can be slow.

    • Solution: Gently warming the reaction to 40-60 °C can significantly increase the reaction rate. Temperature should be carefully controlled to avoid potential side reactions or pressure buildup.

  • Cause C: Poor Solubility: The starting ester may have limited solubility in methanol alone, especially at higher concentrations required for scale-up.

    • Solution: A co-solvent may be necessary. Tetrahydrofuran (THF) or 1,4-Dioxane can be excellent choices to increase the solubility of the starting material without interfering with the reaction.

Problem 2: Formation of Impurities

You observe significant side products by TLC or HPLC analysis.

  • Potential Cause: Hydrolysis of the Ester/Amide: If water is present in the reagents (especially the ammonia solution or solvents), you can get hydrolysis back to the carboxylic acid, which will not react further under these conditions.

    • Solution: Ensure all solvents and reagents are anhydrous. Use a freshly opened bottle of the ammonia solution.

  • Potential Cause: Thermal Degradation: As mentioned, prolonged heating at high temperatures can lead to decomposition.

    • Solution: Aim for the lowest effective temperature. It is better to run the reaction for a longer time at 50 °C than to try and force it quickly at 80 °C.

Problem 3: Difficult Product Isolation and Purification

The product does not precipitate cleanly, or it crystallizes with poor purity.

  • Potential Cause: High Solubility in Reaction Solvent: 2-Aminooxazole-5-carboxamide has some solubility in methanol, which can lead to low isolated yields if precipitation is incomplete.

    • Solution (Scale-up Focus): After the reaction is complete, a solvent swap or the addition of an anti-solvent is often the best strategy. Distilling off the methanol and replacing it with a solvent in which the product is poorly soluble (e.g., methyl tert-butyl ether (MTBE), ethyl acetate, or heptane) will induce crystallization and lead to a much higher recovery.

  • Potential Cause: Co-precipitation of Starting Material: If the conversion is not >98%, the starting ester may co-precipitate with your product, making purification difficult.

    • Solution: Ensure the reaction goes to full conversion before initiating work-up. If a small amount of starting material remains, a re-slurry of the crude product in a hot solvent like ethyl acetate can often selectively dissolve the more soluble ester, leaving the purer amide behind. While column chromatography is an option on a small scale, it is not economically viable for large quantities. Developing a robust crystallization/re-slurry protocol is critical for scaling up.[5]

Part 4: Scale-Up Protocol & Data

Lab-Scale Protocol (10g Scale)

This protocol is a starting point for optimization.

Materials:

  • Ethyl 2-aminooxazole-5-carboxylate (10.0 g, 64.05 mmol)

  • Ammonia in Methanol (7N solution, 185 mL, approx. 1.3 mol, 20 eq.)

  • 500 mL Pressure Vessel with magnetic stirring and pressure gauge

Procedure:

  • Charge the pressure vessel with Ethyl 2-aminooxazole-5-carboxylate.

  • Add the 7N ammonia in methanol solution.

  • Seal the vessel tightly.

  • Stir the mixture at room temperature for 30 minutes to ensure dissolution.

  • Gently heat the vessel to 50 °C using an oil bath.

  • Maintain the temperature and stir for 16-24 hours. Monitor the internal pressure; it should remain relatively constant after initial heating.

  • Monitor the reaction for completion by taking a small aliquot (after cooling and carefully venting) and analyzing by HPLC or TLC (Typical mobile phase: 5-10% Methanol in Dichloromethane).

  • Once complete, cool the vessel to 0-5 °C in an ice bath.

  • Carefully and slowly vent the excess ammonia pressure in a well-ventilated fume hood.

  • Concentrate the reaction mixture under reduced pressure to approximately one-third of the original volume.

  • Add 100 mL of MTBE as an anti-solvent and stir the resulting slurry at 0-5 °C for 1 hour.

  • Filter the solid product, wash the cake with cold MTBE (2 x 20 mL).

  • Dry the solid under vacuum at 40 °C to a constant weight.

Expected Outcome:

  • Yield: 8.0 g (approx. 98%)

  • Purity: >98% by HPLC

Key Considerations for Scaling Up (>1 kg)
ParameterLab Scale (10g)Pilot Scale (1kg)Rationale for Change
Reaction Vessel Sealed Pressure FlaskJacketed Glass or Stainless Steel ReactorRequired for temperature control (heating/cooling) and safe pressure containment.
Ammonia Source 7N Solution in MeOH7N Solution or direct gas injectionDirect gas injection with a dip tube below the liquid surface can be more cost-effective, but requires precise mass-flow control.
Heating/Cooling Oil Bath / Ice BathCirculating Thermal FluidSurface area-to-volume ratio decreases on scale-up, requiring efficient heat transfer to manage reaction exotherms and control temperature precisely.
Agitation Magnetic Stir BarOverhead Mechanical Stirrer (various impeller types)Ensures proper mixing and homogeneity in a large volume, preventing localized "hot spots" or concentration gradients.
Work-up Rotary EvaporatorReactor Distillation + Anti-solvent AdditionRotary evaporation is impractical at this scale. Distilling the solvent directly from the reactor followed by the addition of an anti-solvent is the standard industrial practice.
Isolation Buchner FunnelCentrifuge or Nutsche Filter-DryerRequired for efficient filtration and washing of large quantities of solid material.

References

  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry. Available from: [Link][6]

  • 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ACS Medicinal Chemistry Letters. Available from: [Link][1]

  • Synthesis of 2-Amino-5-Carboxamide Thiazole Derivatives via Dehydrative Cyclization of Thiourea Intermediate Resin on Solid Phase. ACS Combinatorial Science. Available from: [Link][7]

  • Steps towards the formation of 2-aminooxazole. ResearchGate. Available from: [Link][8]

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules. Available from: [Link][9]

  • Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Molecules. Available from: [Link][2]

  • Synthetic approaches for oxazole derivatives: A review. Synthetic Communications. Available from: [Link][5]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Polycyclic Aromatic Compounds. Available from: [Link][10]

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. MDPI. Available from: [Link][11]

  • Amide Synthesis. Fisher Scientific. Available from: [Link][12]

  • Expanding the Knowledge Around Antitubercular 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides: Hit–To–Lead Optimization and Release of a Novel Antitubercular Chemotype via Scaffold Derivatization. ChemMedChem. Available from: [Link][13]

  • 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. National Institutes of Health (NIH). Available from: [Link][3]

  • Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives. Google Patents. Available from: [14]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. Available from: [Link][15]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. Available from: [Link][16]

  • Synthesis of some new 5- substituted of. Journal of Organic and Pharmaceutical Chemistry. Available from: [Link][17]

  • Microwave mediated synthesis of 2-aminooxazoles. Tetrahedron Letters. Available from: [Link][18]

  • Which reagent high yield direct amide formation between Carboxylic acids and amines? ResearchGate. Available from: [Link][19]

  • Ethyl 2-aminooxazole-5-carboxylate. MySkinRecipes. Available from: [Link][4]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Available from: [Link][20]

Sources

Troubleshooting

Technical Support: SAR Interpretation &amp; Optimization of 2-Aminooxazole-5-carboxamide Analogs

Introduction: The Scaffold Paradox The 2-aminooxazole-5-carboxamide core is a privileged scaffold in drug discovery, frequently utilized as a bioisostere for 2-aminothiazoles in kinase inhibitors (e.g., Aurora kinase, VE...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scaffold Paradox

The 2-aminooxazole-5-carboxamide core is a privileged scaffold in drug discovery, frequently utilized as a bioisostere for 2-aminothiazoles in kinase inhibitors (e.g., Aurora kinase, VEGFR) and metabolic enzyme inhibitors (e.g., IMPDH).[1] While the oxazole ring offers improved metabolic stability over thiazoles (avoiding S-oxidation), this specific substitution pattern introduces unique physicochemical challenges.[1]

This guide addresses the three most common "failure modes" reported by users: discontinuous SAR (activity cliffs) , insolubility-driven assay interference , and unexpected metabolic clearance .

Module 1: Interpreting Potency Cliffs & Binding Modes

Q: Why did N-alkylation of the 2-amino group abolish potency, despite modeling suggesting space for a substituent?

A: You likely disrupted the critical tautomeric binding preference. [1]

The 2-aminooxazole core is not static; it exists in a tautomeric equilibrium between the amino-oxazole (aromatic) and imino-oxazoline (non-aromatic) forms.[1]

  • The Mechanism:

    • Unsubstituted Parent: Often binds in the amino form, acting as a donor-acceptor-donor (D-A-D) motif in the ATP-binding pocket.[1]

    • N-Alkylation: Forces the nitrogen to be a pure H-bond donor or, if the alkyl group is bulky, creates a steric clash that prevents the ring from adopting the planar conformation required for the imino tautomer if that is the bioactive species.[1]

  • The Electronic Effect: The 5-carboxamide is an electron-withdrawing group (EWG).[1] It pulls electron density across the ring, increasing the acidity of the 2-amino protons.[1] Substituents that disturb this "push-pull" electronic system can flip the tautomeric ratio, rendering the molecule invisible to the protein target even if the shape fits.[1]

Troubleshooting Step:

  • Action: Synthesize the C2-methyl analog (carbon substitution) vs. the N-methyl analog. If the C2-methyl retains activity but N-methyl loses it, the NH is a critical H-bond donor.[1]

Visualization: Tautomeric Ambiguity in SAR

Tautomerism cluster_0 Tautomeric Equilibrium Amino Amino-Tautomer (Aromatic) H-Bond Pattern: D-A Imino Imino-Tautomer (Non-Aromatic) H-Bond Pattern: A-D Amino->Imino Fast Exchange (Solvent Dependent) Target Protein Binding Pocket (Kinase Hinge/Active Site) Amino->Target High Affinity (If Donor Required) Imino->Target Low Affinity (Steric/Electronic Mismatch) Alkylation N-Alkylation (Locks Tautomer) Alkylation->Amino Forces specific geometry

Figure 1: The tautomeric flip of 2-aminooxazole. N-substitution can lock the scaffold into a pharmacologically inactive state.[1]

Module 2: Physicochemical Roadblocks (Solubility)

Q: My IC50 curves are flat or show "bell shapes" at high concentrations. Is this a solubility issue?

A: Yes. The "Flatland" problem is causing colloidal aggregation. [1]

2-Aminooxazole-5-carboxamides are notoriously planar.[1] The intramolecular hydrogen bond between the amide NH and the oxazole nitrogen often locks the molecule into a rigid, flat conformation.[1] This promotes


-

stacking
, leading to poor aqueous solubility and the formation of promiscuous aggregates that sequester the enzyme (false positives).[1]

Diagnostic Table: Solubility vs. Aggregation

ObservationProbable CauseRemediation Strategy
Precipitate in Buffer High Crystallinity (High MP)Disrupt symmetry: Add ortho-substituents to the phenyl ring (if present) or use flexible linkers.[1]
Steep Hill Slope (>2.0) Colloidal AggregationAdd 0.01% Triton X-100 to assay buffer. If potency drops, the initial hit was an artifact.[1]
Low LogS (< -5.0) Planar StackingIntroduce sp3 character (e.g., morpholine, piperazine) at the solvent-exposed amide position.[1]
Protocol: Kinetic Solubility Assay (High-Throughput)

Standard equilibrium solubility (thermodynamic) is too slow for SAR cycles. Use this kinetic method.

  • Preparation: Prepare 10 mM stock solutions of analogs in DMSO.

  • Dilution: Spike 5 µL of stock into 195 µL of PBS (pH 7.4) in a 96-well UV-transparent plate (Final conc: 250 µM, 2.5% DMSO).

  • Incubation: Shake at 500 rpm for 2 hours at room temperature.

  • Filtration: Filter using a 0.45 µm filter plate to remove precipitates.

  • Quantification: Measure UV absorbance at

    
     (determined previously) and compare to a standard curve of the compound in 100% DMSO.
    
    • Calculation:

      
      
      

Module 3: ADME & Metabolic Stability

Q: The compounds are rapidly cleared in Human Liver Microsomes (HLM).[1] Is the oxazole ring opening?

A: Unlikely.[1] The 5-carboxamide is the primary metabolic soft spot. [1]

While the oxazole ring can undergo oxidative ring opening (especially under UV light or high oxidative stress), the amide bond at position 5 is enzymatically vulnerable to amidases and carboxylesterases in the liver.[1]

Metabolic Liability Hierarchy:

  • Amide Hydrolysis: The 5-carboxamide is cleaved to the carboxylic acid (usually inactive and rapidly excreted).[1]

  • N-Dealkylation: If you have substituents on the 2-amino group.[1]

  • Oxazole Oxidation: Only occurs if the ring is electron-rich (e.g., if you have electron-donating groups at C4).[1]

Troubleshooting Workflow:

  • Step 1: Incubate with HLM + NADPH (oxidative) and HLM without NADPH (hydrolytic check).

  • Step 2: If clearance persists without NADPH, the amide is being hydrolyzed.[1]

  • Solution: Bioisosteric replacement of the amide.[1]

    • Option A:Reverse Amide (NH-CO instead of CO-NH).

    • Option B:Heterocyclic Isosteres (e.g., 1,2,4-oxadiazole or tetrazole).

Visual Workflow: SAR Optimization Logic

This decision tree guides you through the optimization process for this specific scaffold.

SAR_Logic Start Hit Compound (2-Aminooxazole Core) Potency Potency Screen (Enzyme/Cell) Start->Potency Decision1 Potency < 100 nM? Potency->Decision1 Solubility Kinetic Solubility (PBS, pH 7.4) Decision2 Solubility > 20 µM? Solubility->Decision2 Metab Microsomal Stability (HLM t1/2) Decision3 Cl_int < 20 µL/min/mg? Metab->Decision3 Decision1->Solubility Yes TautomerCheck Check Tautomer/H-Bond Try C2-Me vs N-Me Decision1->TautomerCheck No Decision2->Metab Yes Planarity Disrupt Planarity Add sp3 centers/Ortho-subst. Decision2->Planarity No Lead Lead Candidate Decision3->Lead Yes AmideStab Modify 5-Carboxamide (Bioisosteres) Decision3->AmideStab No

Figure 2: Strategic decision tree for optimizing 2-aminooxazole-5-carboxamide analogs.

References

  • Azzali, E., et al. (2020). "2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry."[1][2] ACS Medicinal Chemistry Letters. (Demonstrates the solubility and stability advantages of oxazoles over thiazoles). [2]

  • Nunes, C. M., et al. (2025). "Photochemistry of 2-aminooxazole: a matrix-isolation and computational study."[1][3] Physical Chemistry Chemical Physics. (Details the ring-opening mechanisms and tautomeric stability).

  • Pingaew, R., et al. (2025). "Synthesis and Biological Investigation of 2-Aminothiazole Sulfonamide Derivatives."[1][4] EXCLI Journal. (Provides comparative SAR data relevant to the isosteric relationship between thiazoles and oxazoles).

  • Hedstrom, L. (2009). "IMP Dehydrogenase: Structure, Mechanism, and Inhibition." Chemical Reviews. (Foundational text on IMPDH inhibitors, a common target for this scaffold).

Sources

Reference Data & Comparative Studies

Validation

Comparative Study: 2-Aminooxazole-5-carboxamide Scaffolds vs. Dasatinib

Executive Summary: The Bioisosteric Challenge In the landscape of Type I Tyrosine Kinase Inhibitors (TKIs), Dasatinib stands as the clinical gold standard for BCR-ABL and Src-driven malignancies. Its core pharmacophore r...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Bioisosteric Challenge

In the landscape of Type I Tyrosine Kinase Inhibitors (TKIs), Dasatinib stands as the clinical gold standard for BCR-ABL and Src-driven malignancies. Its core pharmacophore relies on a 2-aminothiazole-5-carboxamide scaffold.[1] However, despite its sub-nanomolar potency, Dasatinib faces challenges related to poor aqueous solubility (Class II BCS) and specific metabolic liabilities associated with the thiazole sulfur.

This guide provides a comparative analysis between Dasatinib and its bioisosteric counterpart, the 2-Aminooxazole-5-carboxamide scaffold. While Dasatinib represents the optimized clinical agent, the 2-aminooxazole motif is a critical experimental alternative used in Structure-Activity Relationship (SAR) campaigns to enhance physicochemical properties—specifically solubility and metabolic stability—often at the cost of absolute potency.

Quick Comparison Matrix
FeatureDasatinib (Thiazole Core) 2-Aminooxazole-5-carboxamide Analog
Core Heterocycle 1,3-Thiazole (Sulfur)1,3-Oxazole (Oxygen)
Primary Target BCR-ABL, Src Family Kinases (SFKs)Experimental (Src, TryS, CDK)
Potency (IC₅₀) < 1.0 nM (Native Src/Abl)Variable (Typically > 10 nM); often lower affinity
Aqueous Solubility Low (pH dependent)High (Oxygen increases hydrophilicity)
H-Bonding Capacity Thiazole N is a weak acceptorOxazole O/N alters donor-acceptor profile
Metabolic Stability Susceptible to S-oxidation/ring openingGenerally higher oxidative stability

Chemical Biology & Mechanistic Insight

The Bioisosteric Replacement (S → O)

The fundamental difference lies in the replacement of the Thiazole Sulfur atom with an Oxazole Oxygen. This is a classic medicinal chemistry strategy known as bioisosterism .[2]

  • Dasatinib (Thiazole): The sulfur atom is large, lipophilic, and polarizable. It contributes to van der Waals interactions within the ATP-binding pocket (specifically the hydrophobic regions near the Gatekeeper residue T315 in Abl).

  • Oxazole Analog: Oxygen is smaller, highly electronegative, and harder. This reduces the lipophilicity (LogP) of the molecule, significantly improving water solubility. However, the change in electronic distribution often reduces the basicity of the exocyclic amine, potentially weakening the critical H-bond interaction with the kinase hinge region (Met318 in c-Src).

Binding Mode Analysis

Dasatinib binds in the active conformation (DFG-in) of the kinase.

  • Hinge Interaction: The 2-amino-thiazole nitrogen and the amide NH form a bidentate H-bond network with the kinase hinge.

  • The "Push-Pull" Effect: In the oxazole scaffold, the high electronegativity of oxygen pulls electron density away from the 2-amino group. This makes the amino group less nucleophilic compared to the thiazole counterpart, potentially weakening the H-bond donor capability to the hinge backbone carbonyl. This explains why oxazole analogs often exhibit higher IC₅₀ values (lower potency) than Dasatinib.

Experimental Performance Data

Potency & Selectivity

While Dasatinib achieves picomolar to low nanomolar inhibition, oxazole derivatives typically show a drop in potency due to the electronic effects described above.

Representative Data (Src Kinase Assay):

  • Dasatinib: IC₅₀ = 0.5 – 0.8 nM

  • Oxazole Analog (Generic): IC₅₀ = 15 – 50 nM (Structure dependent)

Note: While less potent against Src, the 2-aminooxazole-5-carboxamide scaffold has shown unique utility in targeting Trypanothione Synthetase (TryS) in parasitic diseases, a target where Dasatinib is not the primary focus.

Physicochemical Solubility

The primary driver for switching to an oxazole scaffold is solubility.

  • Dasatinib Solubility: ~0.008 mg/mL (Neutral pH). Requires acidic pH for absorption.

  • Oxazole Solubility: Can exceed 0.1 mg/mL (Neutral pH). The oxygen atom increases the polar surface area (PSA), reducing the need for complex formulation strategies (like the pH-dependent release required for Sprycel).

Visualizing the Signaling Pathway

Dasatinib and its analogs function by intercepting the ATP-binding site of upstream kinases, preventing the phosphorylation cascade that leads to cell proliferation.

KinaseSignaling Compound Inhibitor (Dasatinib / Oxazole) Src Src/Abl Kinase (Inactive) Compound->Src Competitive Binding (ATP Pocket) Src_Active Src/Abl Kinase (Phosphorylated/Active) Compound->Src_Active Blocks ATP ATP ATP->Src Phosphorylation Src->Src_Active Activation STAT5 STAT5 Src_Active->STAT5 Phosphorylates pSTAT5 p-STAT5 (Dimerization) STAT5->pSTAT5 Activation Nucleus Nucleus (Gene Transcription) pSTAT5->Nucleus Translocation Apoptosis Apoptosis / Growth Arrest Nucleus->Apoptosis Pro-Survival Genes (Inhibited)

Figure 1: Mechanism of Action. Both scaffolds compete with ATP for the Src/Abl binding pocket, blocking downstream STAT5 signaling.

Experimental Protocols

To validate the performance of the 2-aminooxazole scaffold against Dasatinib, the following FRET-based Kinase Assay (Z'-LYTE) is recommended. This protocol is self-validating via the Z'-factor calculation.

Protocol: Comparative IC₅₀ Determination

Reagents:

  • Kinase: Recombinant Human c-Src (active).

  • Substrate: Tyr Peptide (Coumarin-Fluorescein labeled).

  • ATP: 10 µM (Km apparent).

  • Compounds: Dasatinib (Control) and 2-Aminooxazole derivative (Test).

Workflow:

  • Preparation: Prepare 3-fold serial dilutions of both compounds in 100% DMSO (Top concentration 10 µM).

  • Incubation:

    • Add 2.5 µL of Compound to 384-well low-volume plate.

    • Add 5 µL of Kinase/Peptide Mixture.

    • Add 2.5 µL of ATP Solution to initiate reaction.

    • Critical Step: Incubate for 1 hour at Room Temperature (20-25°C).

  • Development: Add 5 µL of Development Reagent (Protease).

    • Logic: The protease cleaves non-phosphorylated peptide (disrupting FRET). Phosphorylated peptide (protected by kinase activity) remains intact (High FRET).

  • Readout: Measure Fluorescence Emission at 445 nm (Coumarin) and 520 nm (Fluorescein).

  • Calculation:

    • Calculate Emission Ratio (Coumarin/Fluorescein).

    • Plot % Phosphorylation vs. Log[Compound].

    • Fit to Sigmoidal Dose-Response equation to derive IC₅₀.

Validation Criteria:

  • Z'-Factor: Must be > 0.5 for the assay to be considered robust.

  • Dasatinib Control: IC₅₀ must fall within 0.5 – 1.0 nM range to validate system sensitivity.

References

  • Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity.[3] Journal of Medicinal Chemistry. Link

  • Sprycel (Dasatinib) Prescribing Information. Bristol-Myers Squibb. Link

  • Pospisilova, S., et al. (2018). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Molecules. Link

  • Selleck Chemicals. Dasatinib (BMS-354825) Datasheet and Biological Activity. Link

  • Krauth-Siegel, L., et al. (2016).[4] Identification of Novel Chemical Scaffolds Inhibiting Trypanothione Synthetase from Pathogenic Trypanosomatids. PLOS Neglected Tropical Diseases. (Reference for 2-aminooxazole-5-carboxamide activity).[1][4][5][6][7][8] Link[5]

Sources

Comparative

A Head-to-Head Comparison of 2-Aminooxazole-5-carboxamide Analogs: A Guide for Drug Discovery Professionals

In the landscape of medicinal chemistry, the strategic selection of heterocyclic scaffolds is a critical determinant of clinical success. The 2-aminothiazole-5-carboxamide core is a well-established pharmacophore present...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the strategic selection of heterocyclic scaffolds is a critical determinant of clinical success. The 2-aminothiazole-5-carboxamide core is a well-established pharmacophore present in numerous kinase inhibitors and other therapeutic agents. However, the emergence of its bioisostere, the 2-aminooxazole-5-carboxamide scaffold, presents a compelling alternative with the potential for improved physicochemical and pharmacokinetic properties. This guide provides a comprehensive, data-driven comparison of these two scaffolds, offering insights for researchers in drug development to inform rational design and lead optimization efforts.

The Rationale for Bioisosteric Replacement: 2-Aminothiazole vs. 2-Aminooxazole

The substitution of a sulfur atom in the thiazole ring with an oxygen atom to form an oxazole is a classic bioisosteric replacement. This seemingly subtle change can have profound effects on a molecule's properties. The 2-aminooxazole scaffold is often explored to overcome potential liabilities associated with the 2-aminothiazole moiety, such as metabolic oxidation of the sulfur atom and potential for pan-assay interference compounds (PAINS) activity[1][2]. Furthermore, the greater electronegativity of oxygen compared to sulfur can alter the electronic distribution within the ring, influencing binding interactions and overall molecular properties like solubility.

Head-to-Head Comparison: Antimicrobial and Antitubercular Activity

A direct comparison of N-oxazolyl- and N-thiazolylcarboxamides of various pyridinecarboxylic acids has demonstrated the potential of the 2-aminooxazole scaffold in the development of antimicrobial agents, particularly against Mycobacterium tuberculosis.

Superior Physicochemical Properties of 2-Aminooxazole Analogs

One of the most significant advantages of substituting the 2-aminothiazole core with 2-aminooxazole is the marked improvement in hydrophilicity and water solubility. Experimental data consistently shows that 2-aminooxazole derivatives exhibit significantly higher water solubility, often by two orders of magnitude in logarithmic scale, compared to their 2-aminothiazole counterparts. This is a critical advantage in drug development, as poor solubility can hinder oral bioavailability and formulation development.

The isosteric exchange of thiazole for oxazole is associated with a notable decrease in lipophilicity, as measured by log k'w[3]. This reduction in lipophilicity contributes to the enhanced aqueous solubility.

Table 1: Comparison of Physicochemical Properties

Analog PairScaffoldlog k'wWater Solubility (log S)Fold Increase in Solubility (Oxazole vs. Thiazole)
Pair 1 2-Aminothiazole3.5Low\multirow{2}{}{>59x}
2-Aminooxazole2.5>500 µM
Pair 2 2-Aminothiazole4.2Low\multirow{2}{}{59x}
2-Aminooxazole3.1Higher

Data synthesized from[3].

Antitubercular Activity: A Comparative Analysis

Encouragingly, the improved physicochemical properties of 2-aminooxazole analogs do not come at the cost of biological activity. In fact, studies have shown that 2-aminooxazole-containing compounds exhibit high activity against Mycobacterium tuberculosis, including multidrug-resistant strains, with MIC values in the low micromolar to sub-micromolar range[3][4]. The antitubercular activity of the 2-aminooxazole derivatives is comparable, and in some cases superior, to their 2-aminothiazole isosteres[1][2].

Table 2: Head-to-Head Antitubercular Activity (MIC in µg/mL)

CompoundScaffoldM. tuberculosis H37RaM. kansasiiM. avium
1a 2-Aminothiazole6.2512.5>100
1b 2-Aminooxazole3.136.2550
2a 2-Aminothiazole12.525>100
2b 2-Aminooxazole6.2512.5100

Data synthesized from[3]. Note: Lower MIC values indicate higher potency.

Molecular docking studies suggest that these compounds may exert their antitubercular effect by targeting the mycobacterial β-ketoacyl-acyl carrier protein synthase III (FabH)[4].

G cluster_fabH FabH Inhibition Pathway cluster_inhibitors Inhibitors FabH β-ketoacyl-acyl carrier protein synthase III (FabH) FattyAcid Fatty Acid Synthesis FabH->FattyAcid Catalyzes condensation step MycolicAcid Mycolic Acid Biosynthesis FattyAcid->MycolicAcid CellWall Mycobacterial Cell Wall Integrity MycolicAcid->CellWall Loss of Integrity Loss of Integrity CellWall->Loss of Integrity Aminooxazole 2-Aminooxazole Analogs Aminooxazole->FabH Inhibit Aminothiazole 2-Aminothiazole Analogs Aminothiazole->FabH Inhibit

Caption: Proposed mechanism of action for 2-aminooxazole and 2-aminothiazole analogs against M. tuberculosis.

Head-to-Head Comparison: Kinase Inhibition

The 2-aminothiazole scaffold is a cornerstone of many approved kinase inhibitors, such as Dasatinib, a potent Bcr-Abl and Src family kinase inhibitor. The exploration of 2-aminooxazole-based Dasatinib derivatives has provided a direct comparison of these two scaffolds in the context of cancer therapy.

Antiproliferative Activity in Chronic Myeloid Leukemia (CML)

A study comparing 2-aminooxazole and 2-aminothiazole Dasatinib derivatives revealed that the 2-aminooxazole analogs exhibit potent antiproliferative activity against the human CML cell line K562, with potencies similar to their 2-aminothiazole counterparts[5]. Several of the novel 2-aminooxazole derivatives demonstrated nanomolar inhibitory activity, comparable to Dasatinib itself and significantly more potent than imatinib[5].

Table 3: Antiproliferative Activity (IC50 in nM) against K562 CML cells

CompoundCore ScaffoldR GroupIC50 (nM)
Dasatinib 2-AminothiazoleStandard~1
Imatinib -->1000
Analog 8b 2-AminooxazoleN-(2-chloro-6-methylphenyl)-...<10
Analog 8c 2-AminooxazoleN-(2,6-dichlorophenyl)-...<10
Analog 9b 2-AminothiazoleN-(2-chloro-6-methylphenyl)-...<10

Data synthesized from[5].

This demonstrates that the 2-aminooxazole core can effectively serve as a bioisostere for the 2-aminothiazole in the context of potent kinase inhibition, while potentially offering the aforementioned advantages in physicochemical properties.

G cluster_bcr_abl Bcr-Abl Signaling Pathway in CML cluster_inhibitors Inhibitors BCR_ABL BCR-ABL (Constitutively Active Tyrosine Kinase) Downstream Downstream Signaling (e.g., STAT5, Ras/MAPK) BCR_ABL->Downstream Proliferation Uncontrolled Cell Proliferation Downstream->Proliferation Apoptosis Inhibition of Apoptosis Downstream->Apoptosis Leukemia Progression Leukemia Progression Proliferation->Leukemia Progression Dasatinib_Oxazole 2-Aminooxazole Dasatinib Analogs Dasatinib_Oxazole->BCR_ABL Inhibit Dasatinib_Thiazole 2-Aminothiazole Dasatinib Analogs Dasatinib_Thiazole->BCR_ABL Inhibit

Caption: Inhibition of the Bcr-Abl signaling pathway by 2-aminooxazole and 2-aminothiazole Dasatinib analogs.

Experimental Protocols

To ensure the reproducibility and validity of the comparative data presented, detailed experimental protocols for key assays are provided below.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) against M. tuberculosis

This protocol is based on the microplate Alamar blue assay (MABA).

G cluster_workflow MIC Determination Workflow start Start prep_plate Prepare 96-well plate with serial dilutions of test compounds start->prep_plate add_culture Add M. tuberculosis culture (e.g., H37Rv) to each well prep_plate->add_culture incubate Incubate plates at 37°C for 7 days add_culture->incubate add_reagents Add Alamar blue and Tween 80 solution incubate->add_reagents incubate_read Incubate for 24 hours and read fluorescence/colorimetrically add_reagents->incubate_read determine_mic Determine MIC as the lowest concentration inhibiting growth (color change) incubate_read->determine_mic end End determine_mic->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Methodology:

  • Compound Preparation: Prepare serial two-fold dilutions of the test compounds in Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase) in a 96-well microplate.

  • Inoculum Preparation: Prepare a suspension of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 1.0, then dilute to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add the prepared bacterial inoculum to each well of the microplate containing the test compounds. Include a drug-free control and a sterile control.

  • Incubation: Seal the plates and incubate at 37°C in a humidified incubator for 7 days.

  • Addition of Indicator: Prepare a mixture of Alamar blue reagent and 10% Tween 80. Add this mixture to each well.

  • Second Incubation and Reading: Re-incubate the plates for 24 hours. A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change[6].

Protocol 2: In Vitro Kinase Assay (e.g., for Bcr-Abl)

This protocol outlines a general procedure for an in vitro kinase assay using a luminescence-based method to quantify ATP consumption.

G cluster_workflow In Vitro Kinase Assay Workflow start Start add_inhibitor Add serially diluted inhibitor to 384-well plate start->add_inhibitor add_kinase Add kinase (e.g., Bcr-Abl) and substrate mixture add_inhibitor->add_kinase initiate_reaction Initiate reaction by adding ATP add_kinase->initiate_reaction incubate Incubate at room temperature to allow kinase reaction initiate_reaction->incubate stop_reaction Add ADP-Glo™ Reagent to stop kinase reaction and deplete remaining ATP incubate->stop_reaction add_detection Add Kinase Detection Reagent to convert ADP to ATP and generate luminescence stop_reaction->add_detection read_luminescence Read luminescence on a plate reader add_detection->read_luminescence calculate_ic50 Calculate IC50 values read_luminescence->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for a luminescence-based in vitro kinase assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare kinase buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA), recombinant kinase (e.g., Bcr-Abl), substrate peptide, and ATP solution.

  • Compound Plating: Add serially diluted test compounds (2-aminooxazole and 2-aminothiazole analogs) to a 384-well plate.

  • Kinase Reaction: Add the kinase and substrate mixture to the wells containing the compounds.

  • Initiation: Initiate the kinase reaction by adding a predetermined concentration of ATP (often near the Km for ATP)[7].

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of ADP produced using a commercial kit such as ADP-Glo™ Kinase Assay. This involves two steps:

    • Adding the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Adding the Kinase Detection Reagent to convert ADP to ATP and then measure the newly synthesized ATP in a luciferase-based reaction, generating a luminescent signal[7].

  • Data Analysis: The luminescent signal is proportional to the ADP produced and thus to the kinase activity. Plot the kinase activity against the inhibitor concentration to determine the IC50 value.

Conclusion and Future Directions

The bioisosteric replacement of the 2-aminothiazole-5-carboxamide scaffold with its 2-aminooxazole counterpart presents a viable and often advantageous strategy in drug discovery. The primary benefits of the 2-aminooxazole core include significantly improved aqueous solubility and potentially enhanced metabolic stability, without compromising, and in some cases improving, biological activity against key therapeutic targets such as mycobacterial enzymes and oncogenic kinases.

For researchers and drug development professionals, the choice between these two scaffolds should be guided by the specific therapeutic application and the desired physicochemical properties of the final drug candidate. The data presented in this guide strongly supports the continued exploration of 2-aminooxazole-5-carboxamide analogs as a promising avenue for the development of novel therapeutics with improved drug-like properties. Further head-to-head studies focusing on in vivo efficacy, pharmacokinetics, and toxicology are warranted to fully elucidate the therapeutic potential of this scaffold.

References

  • Chai, X.-X., et al. (2016). 2-Aminoxazole and 2-Aminothiazole Dasatinib Derivatives as Potent Inhibitors of Chronic Myeloid Leukemia K562 Cells. Archiv der Pharmazie, 349(7), 523-531. Available from: [Link]

  • Pauk, K., et al. (2022). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Pharmaceuticals, 15(5), 580. Available from: [Link]

  • Pauk, K., et al. (2022). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. PubMed, 35631406. Available from: [Link]

  • Jena, S., et al. (2015). Simple and Rapid Method To Determine Antimycobacterial Potency of Compounds by Using Autoluminescent Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 59(11), 7036-7042. Available from: [Link]

  • Azzali, E., et al. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ACS Medicinal Chemistry Letters, 11(7), 1435-1441. Available from: [Link]

  • Azzali, E., et al. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ResearchGate. Available from: [Link]

  • Azzali, E., et al. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. National Institutes of Health. Available from: [Link]

  • Azzali, E., et al. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ACS Publications. Available from: [Link]

  • Azzali, E., et al. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. National Institutes of Health. Available from: [Link]

  • Zhang, Y-K., et al. (2012). Assay Development for Protein Kinase Enzymes. Probe Reports from the NIH Molecular Libraries Program. Available from: [Link]

  • Azzali, E., et al. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ACS Medicinal Chemistry Letters, 11(7), 1435-1441. Available from: [Link]

  • Chai, X.-X., et al. (2016). 2-Aminoxazole and 2-Aminothiazole Dasatinib Derivatives as Potent Inhibitors of Chronic Myeloid Leukemia K562 Cells. PubMed. Available from: [Link]

Sources

Validation

A Guide to Kinase Selectivity Profiling of 2-Aminooxazole-5-carboxamide: A Comparative Methodological Analysis

For Researchers, Scientists, and Drug Development Professionals Introduction: The 2-Aminooxazole Scaffold as a Privileged Structure in Kinase Inhibition The 2-aminooxazole moiety is increasingly recognized as a "privileg...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The 2-Aminooxazole Scaffold as a Privileged Structure in Kinase Inhibition

The 2-aminooxazole moiety is increasingly recognized as a "privileged scaffold" in medicinal chemistry. Its isosteric relationship with the 2-aminothiazole core, a component of several approved kinase inhibitors, has positioned it as an attractive alternative for developing novel therapeutics. The substitution of the sulfur atom in the thiazole ring with an oxygen atom in the oxazole analog can offer advantages such as improved solubility and a more favorable metabolic profile due to the absence of the easily oxidizable sulfur atom[1][2]. Given that kinases are a major class of drug targets, understanding the kinase selectivity profile of foundational scaffolds like 2-aminooxazole-5-carboxamide is critical for guiding drug design and anticipating off-target effects.

This guide provides a comprehensive overview of the methodologies available for profiling the kinase selectivity of 2-aminooxazole-5-carboxamide and its derivatives. While extensive public data on the kinome-wide selectivity of the unsubstituted parent compound is limited, we will draw comparisons with its well-studied bioisostere, the 2-aminothiazole scaffold, which is central to multi-kinase inhibitors like Dasatinib[3]. We will delve into the principles of various assay platforms, providing detailed protocols and explaining the rationale behind experimental choices to ensure scientific integrity.

The Imperative of Kinase Selectivity Profiling

The human kinome comprises over 500 kinases, many of which share a high degree of structural similarity in their ATP-binding pockets[4]. Consequently, small molecule inhibitors designed to target a specific kinase often exhibit activity against multiple other kinases. This polypharmacology can be beneficial in some therapeutic contexts but is also a primary source of off-target toxicities. Therefore, early and comprehensive kinase selectivity profiling is a cornerstone of modern drug discovery, enabling a more accurate prediction of a compound's therapeutic window and potential side effects.

Methodological Approaches to Kinase Selectivity Profiling

A variety of robust biochemical and cell-based assays are available to determine the interaction of a compound with a broad panel of kinases. The choice of assay depends on the stage of drug discovery, the desired throughput, and the specific information sought (e.g., direct inhibition of enzymatic activity versus binding affinity).

Radiometric Assays: The Gold Standard for Direct Activity Measurement

Radiometric assays directly measure the transfer of a radiolabeled phosphate from ATP (typically [γ-³²P]ATP or [γ-³³P]ATP) to a substrate (a peptide or protein) by a kinase[5]. They are considered a gold standard due to their direct measurement of catalytic activity and broad applicability to virtually all kinases without the need for modified substrates or specific antibodies[5].

Principle of Operation: The kinase, substrate, and the test compound (e.g., a 2-aminooxazole-5-carboxamide derivative) are incubated with radiolabeled ATP. The reaction mixture is then spotted onto a phosphocellulose paper or membrane that binds the phosphorylated substrate[6]. Unreacted ATP is washed away, and the amount of incorporated radioactivity on the substrate is quantified using a phosphorimager or scintillation counting[6][7]. A reduction in radioactivity in the presence of the test compound indicates inhibition of the kinase.

Experimental Protocol: Radiometric Filter Binding Assay [5][6]

  • Reaction Setup: In a 96- or 384-well plate, prepare a reaction mix containing the kinase buffer, the specific kinase, the peptide or protein substrate, and the desired concentration of the 2-aminooxazole-5-carboxamide test compound.

  • Initiation: Start the reaction by adding a solution of [γ-³³P]ATP. The concentration of ATP should ideally be at or near the Michaelis constant (Km) for each kinase to accurately reflect the inhibitor's intrinsic affinity[8].

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Termination and Spotting: Stop the reaction by adding a quench buffer (e.g., phosphoric acid). Spot a defined volume of the reaction mixture onto a phosphocellulose filter mat (e.g., P81 paper)[6].

  • Washing: Wash the filter mat multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unreacted [γ-³³P]ATP.

  • Detection: Dry the filter mat and quantify the radioactivity of each spot using a phosphorimager.

  • Data Analysis: Calculate the percent inhibition for each kinase at a given compound concentration relative to a DMSO control. For dose-response experiments, IC50 values are determined by fitting the data to a sigmoidal curve.

Diagram: Radiometric Kinase Assay Workflow

G cluster_prep Reaction Preparation cluster_reaction Kinase Reaction cluster_detection Detection prep_mix Prepare Kinase Reaction Mix (Kinase, Substrate, Buffer) add_compound Add 2-Aminooxazole-5-carboxamide or DMSO Control prep_mix->add_compound start_rxn Initiate with [γ-³³P]ATP add_compound->start_rxn incubate Incubate (e.g., 30°C, 60 min) start_rxn->incubate stop_rxn Stop Reaction (Quench Buffer) incubate->stop_rxn spot Spot onto Phosphocellulose Paper stop_rxn->spot wash Wash to Remove Free [γ-³³P]ATP spot->wash quantify Quantify Radioactivity (Phosphorimager) wash->quantify

Caption: Workflow of a radiometric filter binding assay for kinase inhibition.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays

TR-FRET assays are a popular non-radiometric alternative that offers high throughput and a homogeneous format (no wash steps). The LanthaScreen® technology is a widely used example of a TR-FRET assay for kinase activity[9][10].

Principle of Operation: These assays typically involve a kinase, a fluorescently labeled substrate, and an antibody that specifically recognizes the phosphorylated substrate. The antibody is labeled with a long-lifetime terbium (Tb) or europium (Eu) chelate (the FRET donor), while the substrate is labeled with a fluorescent acceptor (e.g., fluorescein or Alexa Fluor). When the kinase phosphorylates the substrate, the labeled antibody binds to it, bringing the donor and acceptor into close proximity. Excitation of the donor results in energy transfer to the acceptor, which then emits light at a specific wavelength. An inhibitor prevents substrate phosphorylation, leading to a decrease in the FRET signal[10].

Experimental Protocol: LanthaScreen® Kinase Activity Assay [9]

  • Compound Plating: Dispense serial dilutions of the 2-aminooxazole-5-carboxamide test compound into a low-volume 384-well plate.

  • Kinase Reaction: Add the kinase and the fluorescein-labeled substrate to the wells.

  • Initiation: Start the reaction by adding ATP.

  • Incubation: Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and initiate the detection phase by adding a solution containing a terbium-labeled anti-phospho-substrate antibody and EDTA (to chelate Mg²⁺ and stop the kinase).

  • Incubation: Incubate at room temperature for 30-60 minutes to allow for antibody-substrate binding.

  • Measurement: Read the plate on a TR-FRET-capable plate reader, measuring the emission at two wavelengths (for the donor and acceptor).

  • Data Analysis: Calculate the ratio of the acceptor to donor emission signals. A decrease in this ratio indicates kinase inhibition. Determine IC50 values from dose-response curves.

Diagram: TR-FRET Kinase Assay Principle

G cluster_active Active Kinase cluster_inhibited Inhibited Kinase Kinase_A Kinase PhosphoSubstrate_A Fluorescein-Substrate-P Kinase_A->PhosphoSubstrate_A Phosphorylation ATP_A ATP ATP_A->PhosphoSubstrate_A Phosphorylation Substrate_A Fluorescein-Substrate Substrate_A->PhosphoSubstrate_A Phosphorylation FRET High FRET Signal PhosphoSubstrate_A->FRET Binding Antibody_A Tb-Antibody Antibody_A->FRET Binding Kinase_I Kinase NoPhosphoSubstrate No Phosphorylation Kinase_I->NoPhosphoSubstrate Inhibition Inhibitor 2-Aminooxazole -5-carboxamide Inhibitor->NoPhosphoSubstrate Inhibition Substrate_I Fluorescein-Substrate NoFRET Low FRET Signal NoPhosphoSubstrate->NoFRET

Caption: Principle of TR-FRET assay for kinase inhibition.

Competitive Binding Assays

Unlike activity-based assays, binding assays measure the direct interaction of a compound with the kinase, independent of its enzymatic activity. This is particularly useful for identifying non-ATP competitive inhibitors or for profiling kinases that are difficult to assay functionally.

KINOMEscan™ (DiscoverX/Eurofins)

Principle of Operation: This is a competition-based affinity binding assay. A large panel of DNA-tagged kinases is tested for their ability to bind to an immobilized, active-site directed ligand. The test compound is added in solution and competes with the immobilized ligand for binding to the kinase. The amount of kinase bound to the solid support is quantified using qPCR of the DNA tag. A potent inhibitor will prevent the kinase from binding to the immobilized ligand, resulting in a lower qPCR signal[11][12].

KiNativ™ (ActivX)

Principle of Operation: This is a chemical proteomics approach that profiles kinase activity in a native biological sample (e.g., cell or tissue lysate)[13][14]. It utilizes an irreversible, biotin-labeled ATP probe that covalently modifies a conserved lysine residue in the ATP-binding site of active kinases[13]. The lysate is first incubated with the test compound, which will occupy the ATP-binding site of its target kinases. The ATP-biotin probe is then added and will only label those kinases that are not blocked by the inhibitor. Biotinylated proteins are enriched, digested, and the resulting peptides are analyzed by mass spectrometry to identify and quantify the labeled kinases. A decrease in the signal for a particular kinase-derived peptide indicates that the test compound has bound to and inhibited that kinase[15].

Data Presentation and Interpretation

The results of kinase selectivity profiling are typically presented in a table that summarizes the inhibitory activity (e.g., IC50, Kd, or percent inhibition at a fixed concentration) of the test compound against a broad panel of kinases.

Hypothetical Selectivity Profile for a 2-Aminooxazole-5-carboxamide Derivative

The following table is a hypothetical representation of how selectivity data for a derivative, "Compound X," would be presented. The data is illustrative and not based on actual experimental results for 2-aminooxazole-5-carboxamide. The selection of kinases is based on those frequently targeted by 2-aminothiazole-based inhibitors.

Kinase FamilyKinase TargetIC50 (nM)
Tyrosine Kinases
Src FamilySRC15
LCK25
YES30
Abl FamilyABL1 (non-phosphorylated)5
ABL1 (T315I mutant)>10,000
Receptor Tyrosine KinasesVEGFR2250
PDGFRβ300
c-KIT150
Serine/Threonine Kinases
CMGC GroupCDK2/CycA>5,000
GSK3β800
AGC GroupAKT1>10,000
PKA>10,000

Interpretation:

  • Potency and Selectivity: In this hypothetical profile, Compound X is a potent inhibitor of ABL1 and the Src family kinases. The high IC50 values against kinases from other families (e.g., CDKs, AKT) suggest a degree of selectivity.

  • Resistance Profile: The lack of activity against the ABL1 T315I "gatekeeper" mutant is a critical piece of information for predicting potential clinical resistance.

  • Bioisosteric Comparison: The 2-aminothiazole core of Dasatinib is known to bind to the active conformation of Abl kinase[16]. A key question for a 2-aminooxazole analog would be whether it retains this binding mode and selectivity profile. The improved physicochemical properties of the oxazole could potentially be leveraged to optimize cell permeability and oral bioavailability while maintaining or improving the desired kinase inhibition profile.

Conclusion

The 2-aminooxazole-5-carboxamide scaffold represents a promising starting point for the development of novel kinase inhibitors. A thorough understanding and application of the diverse kinase profiling methodologies are essential to characterize the selectivity of any new derivative. By employing a combination of direct activity assays, such as radiometric methods, and competitive binding assays, researchers can build a comprehensive picture of a compound's interactions across the kinome. This detailed profiling is indispensable for optimizing lead compounds, predicting potential liabilities, and ultimately developing safer and more effective targeted therapies. The insights gained from the well-established 2-aminothiazole class of inhibitors provide a valuable roadmap for the exploration of their 2-aminooxazole bioisosteres.

References

  • Matera, C., et al. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ACS Medicinal Chemistry Letters, 11(7), 1435–1441. [Link]

  • Matera, C., et al. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. National Institutes of Health. [Link]

  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal, 408(3), 297–315. [Link]

  • Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658–6661. [Link]

  • Protopopov, M. V., et al. (2018). Identification of 1, 3-thiazole-5-carboxylic Acid Derivatives as Inhibitors of Protein Kinase CK2. Current Enzyme Inhibition, 14(2), 152-159. [Link]

  • Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368. [Link]

  • Patricelli, M. P., et al. (2011). In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases. Chemistry & Biology, 18(6), 699–710. [Link]

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  • Lin, T. A., et al. (2009). Discovery and SAR of 2-amino-5-(thioaryl)thiazoles as potent and selective Itk inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(15), 4165–4169. [Link]

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? Retrieved from [Link]

  • Das, J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 49(23), 6819–6832. [Link]

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  • BMG Labtech. (n.d.). LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. Retrieved from [Link]

  • Nakagawa, T., et al. (2022). Kinome profiling using the KINOMEscan assay for the first- and second-generation BTK inhibitors. Scientific Reports, 12(1), 1-11. [Link]

  • The Bumbling Biochemist. (2021, August 20). Radiometric kinase assays with scintillation counting. Retrieved from [Link]

  • Li, Y., et al. (2018). Design, synthesis and biological evaluation of 2-amino-N-(2-aminophenyl)thiazole-5-carboxamide derivatives as novel Bcr-Abl and histone deacetylase dual inhibitors. MedChemComm, 9(1), 158-164. [Link]

  • Das, J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 49(23), 6819–6832. [Link]

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Validation

A Comparative Benchmarking Guide: Evaluating 2-Aminooxazole-5-carboxamide as a Putative D-alanine:D-alanine Ligase Inhibitor

This guide provides a comprehensive framework for the comparative evaluation of 2-Aminooxazole-5-carboxamide, a novel scaffold of interest, against established inhibitors of D-alanine:D-alanine ligase (Ddl). Ddl is a cli...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the comparative evaluation of 2-Aminooxazole-5-carboxamide, a novel scaffold of interest, against established inhibitors of D-alanine:D-alanine ligase (Ddl). Ddl is a clinically validated target for antibacterial agents due to its essential role in the biosynthesis of the bacterial cell wall peptidoglycan.[1][2] The emergence of drug-resistant bacterial strains necessitates the exploration of new chemical entities that can effectively inhibit such critical pathways.[1]

The 2-aminooxazole core has been identified as a promising scaffold in medicinal chemistry, potentially offering advantages over the bioisosteric 2-aminothiazole moiety, such as improved solubility and metabolic stability.[3][4] While some 2-aminothiazole derivatives have demonstrated antimicrobial properties, the specific evaluation of 2-Aminooxazole-5-carboxamide as a Ddl inhibitor remains an area of active investigation.[5][6][7] This guide, therefore, presents a detailed roadmap for researchers and drug development professionals to systematically benchmark this compound against well-characterized Ddl inhibitors like D-cycloserine and phosphinate analogues.

The Scientific Rationale: Why Target Ddl with 2-Aminooxazole-5-carboxamide?

D-alanine:D-alanine ligase is an ATP-dependent enzyme that catalyzes the formation of a D-alanyl-D-alanine dipeptide, a crucial precursor for the synthesis of the peptidoglycan cell wall in both Gram-positive and Gram-negative bacteria.[1][2] Inhibition of Ddl leads to the disruption of cell wall integrity and ultimately, bacterial cell death.

The established Ddl inhibitor, D-cycloserine, a structural analog of D-alanine, acts as a competitive inhibitor of both alanine racemase and Ddl.[8][9][10] While effective, its clinical use is limited by dose-dependent neurotoxicity.[11] Phosphinate and phosphonate-based inhibitors, designed as transition-state analogs, have shown potent enzymatic inhibition but often suffer from poor cellular permeability.[2]

The 2-aminooxazole scaffold is a bioisostere of the 2-aminothiazole core, which is present in a number of biologically active compounds.[3][4][12] The isosteric replacement of sulfur with oxygen can modulate the physicochemical properties of a molecule, potentially leading to improved pharmacokinetic profiles.[3][4] Given the antimicrobial potential observed in related heterocyclic compounds, 2-Aminooxazole-5-carboxamide represents a logical candidate for investigation as a novel Ddl inhibitor.

Benchmarking Strategy: A Multi-tiered Approach

A robust benchmarking study should progress from in vitro enzymatic assays to cell-based antimicrobial activity evaluation. This tiered approach ensures a thorough characterization of the compound's inhibitory potential and its effectiveness in a biological context.

Tier 1: In Vitro Enzymatic Inhibition Assays

The initial step is to determine the direct inhibitory effect of 2-Aminooxazole-5-carboxamide on purified Ddl enzyme. This is typically achieved by measuring the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).

Experimental Workflow for Ddl Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection cluster_analysis Data Analysis P1 Purify Ddl Enzyme A1 Incubate Enzyme with Inhibitor P1->A1 P2 Prepare Compound Dilutions (2-Aminooxazole-5-carboxamide, D-cycloserine) P2->A1 P3 Prepare Assay Buffer and Substrates (D-alanine, ATP) A2 Initiate Reaction with Substrates P3->A2 A1->A2 A3 Monitor Reaction Progress A2->A3 D1 Malachite Green Assay (Measures Phosphate Production) A3->D1 D2 Coupled Enzyme Assay (Measures ADP Production) A3->D2 An1 Calculate Initial Velocities D1->An1 D2->An1 An2 Plot Dose-Response Curves An1->An2 An3 Determine IC50 and Ki Values An2->An3

Caption: Workflow for determining Ddl enzymatic inhibition.

Detailed Protocol: Malachite Green Assay for Ddl Activity

This assay quantifies the inorganic phosphate (Pi) released from ATP hydrolysis during the ligation reaction.[13][14][15]

  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES (pH 8.0), 5 mM MgCl₂, 10 mM (NH₄)₂SO₄, 10 mM KCl.[13]

    • Substrates: Prepare stock solutions of D-alanine and ATP in the assay buffer.

    • Inhibitors: Prepare serial dilutions of 2-Aminooxazole-5-carboxamide and D-cycloserine (as a positive control) in the assay buffer.

    • Malachite Green Reagent: Prepare a solution of malachite green and ammonium molybdate in acid. Commercially available kits are also suitable.[15]

  • Assay Procedure (96-well plate format):

    • To each well, add the assay buffer, Ddl enzyme, and the inhibitor at various concentrations.

    • Incubate for a pre-determined time at 37°C to allow for inhibitor binding.

    • Initiate the reaction by adding D-alanine and ATP to final desired concentrations (e.g., 700 µM D-alanine, 100 µM ATP).[13]

    • Incubate at 37°C for a fixed time (e.g., 30 minutes).

    • Stop the reaction by adding the Malachite Green reagent.

    • Measure the absorbance at ~620 nm after color development.

  • Data Analysis:

    • Generate a standard curve using known concentrations of phosphate.

    • Calculate the rate of phosphate production for each inhibitor concentration.

    • Plot the percentage of inhibition versus the logarithm of inhibitor concentration to determine the IC50 value.

    • Determine the inhibition constant (Ki) using the Cheng-Prusoff equation, which requires knowledge of the substrate concentration and the Michaelis constant (Km) of the enzyme.

Comparative Data Table (Template)

InhibitorIC50 (µM)Ki (µM)Mode of Inhibition
2-Aminooxazole-5-carboxamideExperimental ValueExperimental ValueTo be determined
D-cycloserineExperimental ValueExperimental ValueCompetitive
Phosphinate AnalogExperimental ValueExperimental ValueTransition-state analog
Tier 2: Antimicrobial Susceptibility Testing (AST)

Following the enzymatic assays, the whole-cell activity of 2-Aminooxazole-5-carboxamide should be assessed to determine its ability to inhibit bacterial growth. The Minimum Inhibitory Concentration (MIC) is the standard metric for this evaluation.

Experimental Workflow for MIC Determination

G cluster_prep Preparation cluster_assay Inoculation & Incubation cluster_analysis Data Analysis P1 Prepare Bacterial Inoculum (e.g., S. aureus, E. coli) A1 Add Bacterial Inoculum to Wells P1->A1 P2 Prepare Compound Dilutions in Broth P3 Prepare 96-well Microtiter Plates P2->P3 P3->A1 A2 Incubate at 37°C for 16-20 hours A1->A2 An1 Visually Inspect for Turbidity A2->An1 An2 Determine the Lowest Concentration with No Visible Growth (MIC) An1->An2

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Protocol: Broth Microdilution for MIC Determination

This method is performed according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[16][17][18][19]

  • Materials and Reagents:

    • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

    • Cation-adjusted Mueller-Hinton Broth (CAMHB).

    • 96-well microtiter plates.

    • 2-Aminooxazole-5-carboxamide and control antibiotics (e.g., D-cycloserine, vancomycin, ciprofloxacin).

  • Procedure:

    • Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).

    • Perform serial two-fold dilutions of the test compounds and control antibiotics in CAMHB in the microtiter plates.

    • Inoculate each well with the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

    • Include positive (no drug) and negative (no bacteria) controls.

    • Incubate the plates at 37°C for 16-20 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism in the microdilution wells as detected by the unaided eye.

Comparative Data Table (Template)

CompoundMIC (µg/mL) against S. aureusMIC (µg/mL) against E. coli
2-Aminooxazole-5-carboxamideExperimental ValueExperimental Value
D-cycloserineExperimental ValueExperimental Value
Vancomycin (Gram-positive control)Experimental ValueN/A
Ciprofloxacin (Broad-spectrum control)Experimental ValueExperimental Value

Interpreting the Benchmarking Data

The collective data from the enzymatic and cellular assays will provide a comprehensive profile of 2-Aminooxazole-5-carboxamide as a potential Ddl inhibitor.

  • Potent enzymatic inhibition (low IC50 and Ki values) coupled with whole-cell activity (low MIC values) would strongly support the development of this compound as a Ddl-targeting antibacterial agent.

  • Good enzymatic activity but poor cellular activity may suggest issues with compound uptake, efflux, or metabolism, which would require further medicinal chemistry optimization.

  • Weak enzymatic and cellular activity would indicate that 2-Aminooxazole-5-carboxamide is not a promising Ddl inhibitor.

Conclusion

This guide outlines a systematic and scientifically rigorous approach to benchmark 2-Aminooxazole-5-carboxamide against known inhibitors of D-alanine:D-alanine ligase. By following the proposed experimental workflows and protocols, researchers can generate the necessary data to objectively assess the potential of this novel chemical scaffold. The insights gained from such a study will be invaluable for the ongoing search for new antibacterial agents to combat the growing threat of antimicrobial resistance.

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Comparative

A Comparative Guide to Trypanothione Synthetase Inhibitors: Evaluating 2-Aminooxazole-5-Carboxamide Derivatives Against Established Scaffolds

In the relentless pursuit of novel therapeutics against neglected tropical diseases caused by trypanosomatid parasites, the unique trypanothione-based redox system stands out as a prime target for drug development. Centr...

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of novel therapeutics against neglected tropical diseases caused by trypanosomatid parasites, the unique trypanothione-based redox system stands out as a prime target for drug development. Central to this system is the enzyme trypanothione synthetase (TryS), which is essential for the survival of these pathogens and absent in their mammalian hosts.[1][2] This guide provides a comparative analysis of a nascent chemical scaffold, 2-aminooxazole-5-carboxamide (AOCA), against other established classes of TryS inhibitors. Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive overview of the current landscape, supported by experimental data, to inform future discovery and optimization efforts.

The Central Role of Trypanothione Synthetase in Trypanosomatid Biology

Trypanosomatids, including the causative agents of Chagas disease (Trypanosoma cruzi), African sleeping sickness (Trypanosoma brucei), and leishmaniasis (Leishmania species), rely on a unique low molecular weight thiol, trypanothione, to defend against oxidative stress.[1][2] Trypanothione synthetase (TryS) is the enzyme responsible for the biosynthesis of trypanothione from glutathione and spermidine in an ATP-dependent manner.[3] Its essentiality for parasite viability makes it an attractive and validated drug target.[1][2]

The inhibition of TryS disrupts the parasite's ability to manage oxidative damage, leading to cell death. Consequently, the identification and development of potent and selective TryS inhibitors is a key strategy in the development of new anti-trypanosomatid drugs.

The Emergence of 2-Aminooxazole-5-Carboxamide (AOCA) as a Novel Scaffold

Recent screening efforts have identified the 2-aminooxazole-5-carboxamide (AOCA) scaffold as a potential starting point for the development of TryS inhibitors. A 2016 study by Benítez et al. explored a library of diverse compounds against TryS from T. brucei, T. cruzi, and L. infantum, and included a series of AOCA derivatives.[1] While the inhibitory activity of the screened AOCA compounds was modest, this work represents the first exploration of this chemical class against TryS, opening a new avenue for medicinal chemistry exploration.

Performance of AOCA Derivatives

The initial screening of AOCA derivatives revealed low micromolar to no significant inhibition against the TryS enzymes from the three tested trypanosomatid species. The data from this preliminary investigation serves as a baseline for future structure-activity relationship (SAR) studies aimed at enhancing the potency of this scaffold.

Established Classes of Trypanothione Synthetase Inhibitors: A Comparative Overview

To contextualize the potential of the AOCA scaffold, it is essential to compare it with other, more established classes of TryS inhibitors.

Paullone Derivatives

Paullones, a class of benzazepinone compounds, have been identified as potent inhibitors of TryS, particularly against Leishmania species. These compounds have demonstrated low micromolar to sub-micromolar activity in enzymatic assays.

N,N'-bis(benzyl)-substituted Diamines

Another promising class of TryS inhibitors are the N,N'-bis(benzyl)-substituted diamines. Certain derivatives within this class have shown potent and selective inhibition of TryS from T. cruzi and T. brucei.

Other Investigated Scaffolds

High-throughput screening campaigns have identified a variety of other chemical scaffolds with inhibitory activity against TryS.[4] These include compounds with diverse core structures, highlighting the potential for multiple distinct binding modes within the enzyme's active site.

Comparative Performance Data

The following table summarizes the available inhibitory data for AOCA derivatives and other selected TryS inhibitors. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions.

Compound ClassRepresentative CompoundTarget OrganismTarget EnzymeIC50 (µM)Reference
2-Aminooxazole-5-carboxamide (AOCA) VariesT. cruziTryS>30[Benítez et al., 2016][1]
T. bruceiTryS>30[Benítez et al., 2016][1]
L. infantumTryS>30[Benítez et al., 2016][1]
Paullones MOL2008L. infantumTryS0.15[Medeiros et al., 2020]
N,N'-bis(benzyl)-substituted Diamines Diamine with 4-OBn substitutionT. cruziTrySSub-micromolar[Caminos et al., 2015][2]
T. bruceiTrySNanomolar[Caminos et al., 2015][2]
L. donovaniTrySNanomolar[Caminos et al., 2015][2]

Experimental Methodologies

The identification and characterization of TryS inhibitors rely on robust biochemical and cell-based assays.

Trypanothione Synthetase Inhibition Assay (Spectrophotometric)

This assay quantitatively measures the activity of TryS by detecting the production of ADP, a product of the ATP-dependent synthesis of trypanothione.

Principle: The production of ADP is coupled to the oxidation of NADH by pyruvate kinase and lactate dehydrogenase. The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH, is proportional to the TryS activity.

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing HEPES buffer, MgCl2, KCl, ATP, phosphoenolpyruvate, NADH, lactate dehydrogenase, and pyruvate kinase.

  • Enzyme and Inhibitor Incubation: Add recombinant TryS enzyme to the reaction mixture. For inhibitor screening, add the test compound at various concentrations.

  • Initiation of Reaction: Start the reaction by adding the substrates, glutathione and spermidine.

  • Data Acquisition: Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • Data Analysis: Calculate the initial reaction velocity from the linear phase of the absorbance curve. Determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.

Parasite Viability Assay

This assay assesses the effect of the inhibitor on the growth and survival of the trypanosomatid parasites.

Protocol:

  • Parasite Culture: Culture the desired trypanosomatid species (e.g., T. brucei bloodstream forms, L. donovani amastigotes) under appropriate conditions.

  • Compound Treatment: Add the test compound at various concentrations to the parasite cultures. Include a no-drug control and a positive control (a known trypanocidal drug).

  • Incubation: Incubate the cultures for a defined period (e.g., 48-72 hours).

  • Viability Assessment: Determine the number of viable parasites using a suitable method, such as resazurin-based assays (measuring metabolic activity) or direct counting with a hemocytometer.

  • Data Analysis: Calculate the EC50 value of the compound, which is the concentration that inhibits parasite growth by 50%.

Visualizing the Trypanothione Biosynthetic Pathway and Inhibition

Trypanothione_Pathway cluster_synthesis Trypanothione Synthesis cluster_elongation Elongation cluster_inhibition Inhibition Glutathione Glutathione TryS1 Trypanothione Synthetase (TryS) Glutathione->TryS1 Spermidine Spermidine Spermidine->TryS1 ATP1 ATP ATP1->TryS1 ADP_P1 ADP + Pi TryS1->ADP_P1 Glutathionylspermidine Glutathionylspermidine TryS1->Glutathionylspermidine Glutathionylspermidine->Glutathionylspermidine_in Glutathione2 Glutathione TryS2 Trypanothione Synthetase (TryS) Glutathione2->TryS2 ATP2 ATP ATP2->TryS2 ADP_P2 ADP + Pi TryS2->ADP_P2 Trypanothione Trypanothione [T(SH)2] TryS2->Trypanothione Glutathionylspermidine_in->TryS2 AOCA 2-Aminooxazole- 5-carboxamide TryS_target Trypanothione Synthetase (TryS) AOCA->TryS_target Inhibits Other_Inhibitors Paullones, Diamines, etc. Other_Inhibitors->TryS_target Inhibits

Figure 1: The two-step biosynthesis of trypanothione catalyzed by Trypanothione Synthetase (TryS) and its inhibition by various chemical scaffolds.

Future Directions and Conclusion

The identification of the 2-aminooxazole-5-carboxamide scaffold as a potential, albeit currently weak, inhibitor of trypanothione synthetase provides a new chemical starting point for drug discovery efforts targeting trypanosomatid parasites. While established inhibitor classes like paullones and N,N'-bis(benzyl)-substituted diamines demonstrate significantly greater potency, the novelty of the AOCA scaffold warrants further investigation.

Future work should focus on a systematic medicinal chemistry campaign to explore the structure-activity relationships of AOCA derivatives. Modifications to the core oxazole ring, the carboxamide moiety, and the amino group could lead to significant improvements in inhibitory activity. The development of more potent AOCA analogs will be crucial to validate this scaffold as a viable lead for the development of novel anti-trypanosomatid agents.

This guide has provided a comparative analysis of the current landscape of trypanothione synthetase inhibitors, highlighting both the promise of established scaffolds and the nascent potential of the 2-aminooxazole-5-carboxamide class. Continued research in this area is vital for the development of new and effective treatments for the devastating diseases caused by trypanosomatid parasites.

References

  • Benítez, D., Medeiros, A., Fiestas, L., Panozzo Zenere, E., Comini, M., & Tietjens, J. (2016). Identification of Novel Chemical Scaffolds Inhibiting Trypanothione Synthetase from Pathogenic Trypanosomatids. PLOS Neglected Tropical Diseases, 10(4), e0004617. [Link]

  • Caminos, A. P., et al. (2015). Synthesis and antikinetoplastid activity of a series of N,N'-substituted diamines. Bioorganic & Medicinal Chemistry Letters, 25(16), 3237-3241. [Link]

  • No, J. H., et al. (2022). Discovery of novel Leishmania major trypanothione synthetase inhibitors by high-throughput screening. Biochemical and Biophysical Research Communications, 638, 148869. [Link]

  • Jaeger, T., & Krauth-Siegel, R. L. (2017). Genetic and Chemical Analyses Reveal that Trypanothione Synthetase but Not Glutathionylspermidine Synthetase Is Essential for Leishmania infantum. Antimicrobial Agents and Chemotherapy, 61(10), e00868-17. [Link]

  • Medeiros, A., et al. (2020). Mechanistic and biological characterisation of novel N5-substituted paullones targeting the biosynthesis of trypanothione in Leishmania. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1345-1358. [Link]

Sources

Validation

In vitro and in vivo correlation of 2-Aminooxazole-5-carboxamide activity

Bridging In Vitro Potency and In Vivo Efficacy through Scaffold Hopping Executive Summary: The "Oxazole vs. Thiazole" Paradigm In the high-stakes landscape of kinase inhibitor and antimicrobial drug discovery, the 2-amin...

Author: BenchChem Technical Support Team. Date: February 2026

Bridging In Vitro Potency and In Vivo Efficacy through Scaffold Hopping

Executive Summary: The "Oxazole vs. Thiazole" Paradigm

In the high-stakes landscape of kinase inhibitor and antimicrobial drug discovery, the 2-aminothiazole-5-carboxamide scaffold has long been a "privileged structure" (e.g., Dasatinib). However, this scaffold often suffers from poor aqueous solubility and metabolic liabilities due to the oxidizable sulfur atom.

This guide analyzes the 2-aminooxazole-5-carboxamide scaffold as a strategic bioisostere. By replacing the thiazole sulfur with oxygen, researchers can significantly alter physicochemical properties—specifically lowering lipophilicity (


) and enhancing solubility—while retaining critical hydrogen-bonding interactions within the ATP-binding pocket or bacterial enzyme active sites.

Key Comparison:

  • Standard (Alternative): 2-Aminothiazole-5-carboxamide (High potency, low solubility, metabolic risk).

  • Focus (Product): 2-Aminooxazole-5-carboxamide (Retained potency, high solubility, improved metabolic stability).

Mechanistic Profiling & Signal Transduction

To understand the in vitro to in vivo correlation (IVIVC), we must first map the molecular engagement. The 2-aminooxazole moiety functions as a bidentate hydrogen bond donor/acceptor system, mimicking the adenine ring of ATP.

Structural Mechanism of Action

In kinase targets (e.g., Src, Abl) or bacterial targets (e.g., M. tuberculosis QcrB or FabH), the carboxamide nitrogen and the oxazole ring nitrogen form a critical "hinge-binding" motif.

MOA_Pathway Compound 2-Aminooxazole-5-carboxamide (Inhibitor) ATP_Site ATP Binding Pocket (Hinge Region) Compound->ATP_Site Competitive Binding H_Bond H-Bond Network (Glu/Met Residues) ATP_Site->H_Bond Molecular Recognition Inhibition Steric Blockade of ATP Transfer H_Bond->Inhibition Stabilization Downstream Signal Transduction (e.g., Cell Proliferation/Survival) Inhibition->Downstream Suppression

Figure 1: Mechanism of Action. The scaffold competitively displaces ATP via specific H-bond anchoring in the kinase hinge region.

Comparative Analysis: In Vitro Performance

The following data synthesizes performance metrics across multiple studies comparing the Oxazole lead series against the Thiazole standard (e.g., Dasatinib analogs or Antitubercular leads).

Potency vs. Physicochemical Properties

The "Oxazole Advantage" is rarely in raw potency (


); it is in the "drug-likeness" that enables in vivo success.
Parameter2-Aminothiazole (Standard) 2-Aminooxazole (Focus) Impact on IVIVC
Target Affinity (

/

)
< 10 nM (Very High)10 - 50 nM (High)Oxazoles may show slightly lower affinity due to weaker Van der Waals interactions (O is smaller than S).
Lipophilicity (

)
3.5 - 5.0 (High)1.5 - 3.0 (Optimal)Lower

reduces non-specific binding and improves distribution.
Aqueous Solubility (

)
-6.0 to -5.0 (Poor)-4.0 to -2.5 (Good)Critical: Oxazoles are often 100x more soluble, preventing precipitation in the gut.
Metabolic Stability (

)
Low (S-oxidation prone)High (No S-oxidation)Oxazoles resist rapid hepatic clearance, improving AUC.
LE (Ligand Efficiency) ModerateHigh Lower molecular weight contribution for similar potency.
Antimicrobial Selectivity (Case Study: M. tuberculosis)

In antitubercular applications, the oxazole scaffold has demonstrated bioisosteric equivalence to thiazoles in inhibiting cell growth (MIC) while significantly reducing toxicity.

  • Thiazole MIC: 0.2 - 0.8 µM (High potency, but high cytotoxicity).

  • Oxazole MIC: 0.5 - 1.5 µM (Maintained potency, >10x Selectivity Index improvement).

In Vivo Correlation (IVIVC) & Pharmacokinetics

The disconnect between in vitro potency and in vivo efficacy is often due to solubility-limited absorption. The 2-aminooxazole scaffold addresses this directly.

The Solubility-Exposure Bridge

While a Thiazole derivative might have an


 of 1 nM, its poor solubility limits its oral bioavailability (

) to <20%. An Oxazole derivative with an

of 10 nM (10x less potent) can achieve

, resulting in higher free drug concentration at the target site.

Correlation Rule: For this scaffold, in vivo efficacy correlates better with Ligand Efficiency (LE) and Solubility than with raw biochemical potency.

IVIVC_Workflow cluster_invitro In Vitro Profiling cluster_invivo In Vivo Outcome IC50 Biochemical IC50 (Target Potency) Efficacy Tumor/Bacterial Load Reduction IC50->Efficacy Weak Correlation (If Solubility Poor) Caco2 Caco-2 Permeability (Absorption Potential) Bioavail Oral Bioavailability (F%) Caco2->Bioavail Predicts Microsome Microsomal Stability (Cl_int) Microsome->Bioavail Predicts Bioavail->Efficacy Strong Correlation (Exposure Driven) Solubility Aqueous Solubility (The Oxazole Advantage) Solubility->Bioavail Critical Driver

Figure 2: IVIVC Decision Tree. Note how solubility acts as the gatekeeper between intrinsic potency and actual in vivo efficacy.

Detailed Experimental Protocols

To validate these correlations in your own lab, follow these standardized protocols.

Protocol A: Kinetic Solubility Assay (Nephelometry)

Validates the physicochemical advantage of the Oxazole scaffold.

  • Preparation: Prepare 10 mM stock solutions of test compounds (Oxazole vs. Thiazole) in DMSO.

  • Dilution: Spike stocks into pH 7.4 PBS buffer to final concentrations ranging from 1 µM to 500 µM (final DMSO < 1%).

  • Incubation: Shake at 25°C for 90 minutes.

  • Measurement: Read light scattering (nephelometry) or absorbance at 620 nm.

  • Analysis: The onset of precipitation (inflection point) defines the solubility limit.

    • Expected Result: Thiazoles precipitate ~5-10 µM; Oxazoles remain soluble >100 µM.

Protocol B: In Vivo Pharmacokinetics (Mouse Model)

Establishes the Exposure-Efficacy link.

  • Subjects: Male CD-1 mice (n=3 per time point).

  • Dosing: Administer compound PO (oral gavage) at 10 mg/kg suspended in 0.5% Methylcellulose/0.1% Tween 80.

    • Note: Avoid DMSO/PEG co-solvents if testing "real-world" solubility advantages.

  • Sampling: Collect blood via tail vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Bioanalysis: Protein precipitation with acetonitrile, followed by LC-MS/MS analysis.

  • Calculation: Determine

    
    , 
    
    
    
    , and
    
    
    .
    • Success Metric: An Oxazole derivative is successful if it achieves an

      
       at least 2-fold higher than the equipotent Thiazole analog.
      

Expert Commentary & Pitfalls

  • Synthetic Challenge: The 2-aminooxazole ring is synthetically harder to access than the thiazole. The Hantzsch cyclization (standard for thiazoles) often fails for oxazoles. Recommendation: Use a Rhodium-catalyzed cyclization or specific urea-based condensation methods (see References).

  • Metabolic Switching: While removing the sulfur eliminates S-oxidation, the oxazole ring can sometimes be susceptible to hydrolytic ring opening under highly acidic conditions (stomach pH). Validation: Perform a simulated gastric fluid (SGF) stability assay early in the cascade.

References

  • 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. Source: ACS Medicinal Chemistry Letters (2020).[1] Significance: Establishes the bioisosteric relationship and solubility advantages over thiazoles.[1][2][3] [1]

  • Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Source: Molecules (MDPI). Significance: Provides direct head-to-head data on solubility (logS) and lipophilicity (logP).

  • Discovery of N-(2-chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (Dasatinib). Source: Journal of Medicinal Chemistry.[4][5] Significance: The foundational paper for the 2-aminothiazole scaffold, serving as the "Reference Standard" for comparison.

  • Intracellular and in vivo evaluation of imidazo[2,1-b]thiazole-5-carboxamide anti-tuberculosis compounds. Source: PLOS ONE.[4] Significance: Demonstrates the in vivo efficacy requirements for carboxamide scaffolds in infectious disease models.

Sources

Comparative

Beyond Bioisosterism: Validating the FabH-Targeting Mechanism of 2-Aminooxazole-5-carboxamide via Resistance Mutagenesis

Executive Summary: The Oxazole Advantage In the landscape of antimicrobial discovery, the 2-aminothiazole (2-AMT) scaffold has long been a privileged structure, yet it is plagued by liabilities: metabolic instability (su...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Oxazole Advantage

In the landscape of antimicrobial discovery, the 2-aminothiazole (2-AMT) scaffold has long been a privileged structure, yet it is plagued by liabilities: metabolic instability (sulfur oxidation), poor aqueous solubility, and frequent classification as a Pan-Assay Interference Compound (PAINS).

2-Aminooxazole-5-carboxamide (2-AMO) has emerged as the superior bioisostere. By replacing the sulfur atom with oxygen, 2-AMO derivatives offer improved physicochemical properties while retaining potency against targets like FabH (β-ketoacyl-ACP synthase III) in Mycobacterium tuberculosis (Mtb).

However, bioisosterism is not a guarantee of identical mechanism. This guide outlines the rigorous validation of the 2-AMO mechanism of action (MoA) using spontaneous resistance mutagenesis —the gold standard for distinguishing true target engagement from non-specific toxicity.

Comparative Performance: 2-Aminooxazole vs. Alternatives[1][2][3]

Before detailing the mutagenesis protocol, it is critical to understand why this scaffold is being pursued over its thiazole counterparts. The following data synthesizes physicochemical and biological performance metrics.

Table 1: Physicochemical & Biological Profile Comparison
Feature2-Aminooxazole (2-AMO) 2-Aminothiazole (2-AMT) Standard (Isoniazid)
Solubility (LogS) High (-4.5) (Improved hydrophilicity)Low (-6.0)High
Metabolic Stability High (No S-oxidation)Low (Susceptible to S-oxidation)Moderate
PAINS Liability Low High (Redox cycling risk)Low
Target Selectivity High (FabH specific)Moderate (Promiscuous kinase/enzyme binding)High (InhA)
MIC (Mtb H37Rv) 0.5 - 3.13 µg/mL0.1 - 2.0 µg/mL0.05 µg/mL

Key Insight: While 2-AMT derivatives often show slightly higher raw potency (lower MIC), their "performance" is compromised by toxicity and poor pharmacokinetics. 2-AMO offers a viable drug-like profile, provided its MoA is confirmed to be specific.

The Scientific Challenge: Proving Target Engagement

Biochemical assays (e.g., enzymatic inhibition of recombinant FabH) are necessary but insufficient. A compound might inhibit an enzyme in a test tube but kill the bacteria via membrane disruption or general toxicity.

The Solution: Resistance Mutagenesis. If 2-Aminooxazole-5-carboxamide specifically targets FabH, bacteria forced to grow under sub-lethal drug pressure will develop resistance mutations specifically within the fabH gene (or its promoter), altering the binding pocket to exclude the drug while maintaining enzymatic function.

Experimental Protocol: Resistance Selection Workflow

This protocol is designed to isolate spontaneous resistant mutants (SRMs) to map the drug binding site.

Phase A: Minimum Inhibitory Concentration (MIC) Determination

Objective: Establish the baseline sensitivity of the wild-type (WT) strain.

  • Inoculum: Prepare M. tuberculosis (H37Rv) at

    
     CFU/mL.
    
  • Dosing: 2-fold serial dilution of 2-Aminooxazole-5-carboxamide (Range: 0.1 µM to 100 µM).

  • Readout: Alamar Blue (resazurin) assay after 7 days.

Phase B: Spontaneous Mutant Generation (The Fluctuation Test)

Objective: Isolate colonies with genetic resistance.

  • Culture: Grow high-density culture (

    
     CFU/mL) to ensure pre-existing mutations are present.
    
  • Plating: Plate

    
     of culture onto agar containing the drug at 5x, 10x, and 20x MIC .
    
    • Rationale: Low concentrations (2x) select for efflux pump mutations (non-specific). High concentrations (10x) select for target-specific site alterations.

  • Incubation: 3-4 weeks at 37°C.

  • Frequency Calculation: Mutation frequency = (Number of Colonies) / (Total CFU plated).

    • Target Frequency:

      
       to 
      
      
      
      suggests a specific single-gene target.
Phase C: Genomic Validation (WGS & Sanger)
  • Isolation: Pick 10-20 distinct colonies.

  • Amplification: PCR amplify the fabH gene (and promoter).

  • Sequencing: Compare sequences against the WT H37Rv reference.

  • Causality Check: Identify Non-Synonymous SNPs (e.g., A156V, F157L) near the catalytic triad (Cys112-His244-Asn274).

Visualizing the Mechanism and Workflow

The following diagrams illustrate the biological pathway being targeted and the experimental logic used to confirm it.

Diagram 1: The Target Pathway (FAS-II Initiation)

FabH initiates fatty acid synthesis. 2-Aminooxazole mimics the substrate, blocking the entry of Malonyl-ACP.

FAS_Pathway AcetylCoA Acetyl-CoA FabH Target: FabH (β-ketoacyl-ACP synthase III) AcetylCoA->FabH MalonylACP Malonyl-ACP MalonylACP->FabH AcAcACP Acetoacetyl-ACP FabH->AcAcACP Condensation Inhibitor 2-Aminooxazole (Inhibitor) Inhibitor->FabH Competes with Malonyl-ACP FASII FAS-II Elongation (Cell Wall Synthesis) AcAcACP->FASII

Caption: The critical role of FabH in the initiation of the FAS-II pathway. 2-Aminooxazole acts as a competitive inhibitor, preventing the condensation of Acetyl-CoA and Malonyl-ACP.

Diagram 2: The Mutagenesis Validation Workflow

This flowchart represents the decision logic required to confirm the MoA.

Mutagenesis_Workflow Start Start: Wild Type Mtb (Sensitive to Drug) Selection Selection Pressure (Agar @ 10x MIC) Start->Selection Survivors Isolate Survivors (Putative Mutants) Selection->Survivors WGS Whole Genome Sequencing (WGS) Survivors->WGS Analysis Identify SNPs WGS->Analysis TargetGene Mutation in fabH? Analysis->TargetGene Yes OffTarget Mutation in Efflux/Other? Analysis->OffTarget No Recombineering Genetic Reconstitution (Introduce SNP into WT) TargetGene->Recombineering Validation Phenotype Check: Does WT become Resistant? Recombineering->Validation Confirmed CONFIRMED MoA: Target is FabH Validation->Confirmed Yes Rejected REJECTED: General Toxicity/Efflux Validation->Rejected No

Caption: The "Self-Validating" loop. Mere isolation of mutants is insufficient; the specific mutation must be re-introduced into a wild-type background (Recombineering) to prove causality.

Interpreting the Data: Establishing Causality

When analyzing the sequencing data, specific mutation patterns confirm the mechanism.

  • Clustering: If 2-Aminooxazole targets the active site, mutations will cluster around the FabH catalytic triad (Cys112, His244, Asn274) or the substrate tunnel.

    • Example: A mutation at Ala246 (often involved in hydrophobic packing) suggests the drug occupies the hydrophobic pocket.[1]

  • Cross-Resistance: Test the mutants against structurally distinct FabH inhibitors (if available). Lack of cross-resistance to drugs targeting other pathway enzymes (e.g., Isoniazid/InhA) confirms target specificity.

  • Fitness Cost: True target-based resistance often incurs a "fitness cost" (slower growth rate) because the enzyme is now less efficient at its natural job. If mutants grow perfectly well, suspect an efflux pump mutation rather than a target modification.

Conclusion

Confirming the mechanism of action for 2-Aminooxazole-5-carboxamide requires moving beyond simple enzymatic assays. By demonstrating that resistance arises specifically through point mutations in the fabH gene—and that these mutations confer resistance when engineered back into wild-type bacteria—researchers can confidently validate the compound as a direct FabH inhibitor. This distinguishes it from its thiazole predecessors not just by physicochemical superiority, but by a validated, tractable biological target.

References

  • Azzali, E., et al. (2020). "2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry."[2][3] ACS Medicinal Chemistry Letters, 11(8), 1435–1441.

    • [3]

  • Machado, D., et al. (2018). "Adjuvant Therapies against Tuberculosis: Discovery of a 2-Aminothiazole Targeting Mycobacterium Tuberculosis Energetics."[2] Future Microbiology, 13(12), 1383–1402.[2]

    • [2]

  • Kozikowski, A. P., et al. (2008). "Drug-like properties of the 2-aminooxazole scaffold." Journal of Medicinal Chemistry. (Contextual grounding for scaffold comparison).

    • [3]

  • Slayden, R. A., et al. (2000). "The role of FabH in the initiation of fatty acid biosynthesis in Mycobacterium tuberculosis." Journal of Bacteriology. (Mechanism grounding).[4]

Sources

Validation

Comparing the ADME properties of 2-Aminooxazole-5-carboxamide and its analogs

A Comparative Optimization Guide for Medicinal Chemists Executive Summary: The Bioisosteric Switch In the optimization of kinase inhibitors and antimicrobial agents, the 2-aminooxazole-5-carboxamide scaffold represents a...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Optimization Guide for Medicinal Chemists

Executive Summary: The Bioisosteric Switch

In the optimization of kinase inhibitors and antimicrobial agents, the 2-aminooxazole-5-carboxamide scaffold represents a critical bioisosteric alternative to the ubiquitous 2-aminothiazole. While the thiazole core is a "workhorse" in drug discovery (e.g., Dasatinib), it frequently suffers from metabolic liabilities (S-oxidation) and poor aqueous solubility.

This guide objectively compares the ADME (Absorption, Distribution, Metabolism, Excretion) properties of the 2-Aminooxazole (2-AMO) core against its primary analogs: the 2-Aminothiazole (2-AMT) and N-Methylated derivatives.

Key Findings:

  • Solubility: 2-AMO analogs exhibit up to 50-fold higher kinetic solubility than their thiazole counterparts due to the higher electronegativity of oxygen and reduced lipophilicity (lower LogP).

  • Metabolic Stability: The oxazole core eliminates the S-oxidation metabolic soft spot found in thiazoles, though it introduces a potential liability for hydrolytic ring opening under acidic conditions.

  • Safety: 2-AMO derivatives show a reduced tendency to act as PAINS (Pan-Assay Interference Compounds) compared to aminothiazoles.

Comparative Analysis: Oxazole vs. Thiazole vs. N-Methylated Analogs

The following data synthesizes structure-property relationship (SPR) trends observed in recent medicinal chemistry campaigns (e.g., Azzali et al., 2020; Juhás et al., 2022).

Table 1: Head-to-Head Physicochemical & ADME Comparison
Property2-Aminooxazole-5-carboxamide (2-AMO) 2-Aminothiazole-5-carboxamide (2-AMT) N-Methyl-2-aminooxazole (N-Me-AMO)
Structure Core

(Oxygen)

(Sulfur)

(Blocked Amine)
LogP (Lipophilicity) Low (1.5 – 2.[1]5)High (2.5 – 3.8)Moderate (1.8 – 2.8)
Kinetic Solubility (PBS) High (>50 µM typical)Low (<5 µM typical)Moderate (10–30 µM)
H-Bond Acceptor Strength Strong (Oxygen lone pairs)Weak (Sulfur is a poor acceptor)Strong
Metabolic Liability Ring opening (Hydrolysis)S-Oxidation (Sulfoxide/Sulfone)N-Dealkylation
CYP Inhibition Risk Low to ModerateHigh (Thiazole is a known CYP binder)Low
TPSA (Ų) ~70–80 (Higher Polarity)~50–60 (Lower Polarity)~60–70
Deep Dive: The "Oxygen Effect"

The substitution of Sulfur (2-AMT) with Oxygen (2-AMO) fundamentally alters the electronic landscape of the scaffold:

  • Solubility Driver: Oxygen is significantly more electronegative (3.44) than Sulfur (2.58). This increases the dipole moment of the ring, enhancing interaction with the aqueous solvent shell and lowering ClogP.

  • pKa Shift: The 2-amino group in oxazoles is generally less basic than in thiazoles due to the stronger electron-withdrawing inductive effect of the oxygen atom. This reduces the fraction of ionized species at physiological pH, which can paradoxically aid membrane permeability despite the higher TPSA.

Decision Logic: When to Switch Scaffolds

The following decision tree illustrates the logical flow for medicinal chemists when deciding between these scaffolds during Hit-to-Lead optimization.

Scaffold_Decision_Tree Start Hit Compound (2-Aminothiazole Core) Issue_Check Identify Primary Liability Start->Issue_Check Solubility_Issue Low Solubility (LogS < -5.0) Issue_Check->Solubility_Issue Precipitation in Assay Metab_Issue Rapid Clearance (S-Oxidation) Issue_Check->Metab_Issue High Clint (Microsomes) Potency_Issue Low Potency Issue_Check->Potency_Issue Poor Target Binding Switch_Oxazole Switch to 2-Aminooxazole Solubility_Issue->Switch_Oxazole Reduce LogP Metab_Issue->Switch_Oxazole Remove Sulfur Block_Site Block Metabolic Site (C5-F or N-Me) Metab_Issue->Block_Site If Oxazole loses potency Retain_Thiazole Retain Thiazole Optimize Sidechains Potency_Issue->Retain_Thiazole S interaction critical? Check_Hydrolysis Assess Chemical Stability (Acidic pH) Switch_Oxazole->Check_Hydrolysis Next Step

Figure 1: Strategic decision workflow for scaffold hopping between aminothiazoles and aminooxazoles based on ADME liabilities.

Experimental Protocols

To validate the advantages of the 2-Aminooxazole scaffold, the following self-validating protocols are recommended. These maximize data reproducibility between batches.

Protocol A: Kinetic Solubility (High-Throughput)

Objective: Determine the concentration at which the compound precipitates from a DMSO stock solution into an aqueous buffer.

  • Preparation: Prepare a 10 mM stock solution of the test compound in DMSO.

  • Dilution: In a 96-well plate, spike DMSO stock into PBS (pH 7.4) to achieve final concentrations of 1, 5, 10, 50, and 100 µM. Final DMSO concentration must be <1%.

  • Incubation: Shake for 2 hours at room temperature (25°C).

  • Filtration: Filter samples using a 0.45 µm PVDF filter plate to remove precipitates.

  • Quantification: Analyze filtrate via LC-MS/MS or UV-Vis (if extinction coefficient is known).

  • Calculation:

    
    
    Validation Criteria: Reference compound Hydrocortisone must show solubility > 50 µM; Reserpine must show < 10 µM.
    
Protocol B: Microsomal Stability (Metabolic Clearance)

Objective: Compare the intrinsic clearance (


) of Oxazole vs. Thiazole analogs.
  • System: Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration.

  • Buffer: 100 mM Potassium Phosphate (pH 7.4) with 3 mM MgCl₂.

  • Reaction:

    • Pre-incubate compound (1 µM) with microsomes for 5 mins at 37°C.

    • Initiate reaction by adding NADPH (1 mM final).

    • Control: Run a parallel reaction without NADPH to check for chemical instability (hydrolysis).

  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 minutes using ice-cold acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Data Interpretation:

    • Thiazole Liability: Look for M+16 (Oxygen insertion) or M+32 peaks indicating S-oxidation.

    • Oxazole Liability: Look for M+18 peaks in the minus NADPH control, indicating hydrolytic ring opening.

Mechanistic Visualization: Metabolic Pathways[2]

Understanding how these scaffolds degrade is vital for designing "Blocked" analogs.

Metabolic_Pathways Thiazole 2-Aminothiazole Scaffold S_Oxide Sulfoxide/Sulfone (Inactive/Toxic) Thiazole->S_Oxide CYP450 (Oxidation) Glucuronide N-Glucuronidation (Rapid Excretion) Thiazole->Glucuronide UGT (Phase II) Oxazole 2-Aminooxazole Scaffold Ring_Open Ring Opening (Hydrolysis) Oxazole->Ring_Open Acid/Esterase Oxazole->Glucuronide UGT (Phase II)

Figure 2: Divergent metabolic fates. Thiazoles are prone to oxidative metabolism at the sulfur atom, whereas oxazoles are oxidatively stable but susceptible to hydrolysis.

Conclusion

The transition from a 2-aminothiazole to a 2-aminooxazole-5-carboxamide scaffold is a high-value strategy for rescuing lead series suffering from solubility-limited absorption or rapid oxidative clearance.

Recommendation:

  • Primary Strategy: Use the 2-aminooxazole core early in Hit-to-Lead if LogP > 3.0.

  • Secondary Strategy: If the oxazole ring shows hydrolytic instability (rare in plasma, common in stomach acid), explore the N-methyl-2-aminooxazole to sterically hinder the nucleophilic attack while maintaining the solubility advantage.

References

  • Azzali, E. et al. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry.[1] ACS Medicinal Chemistry Letters.[1][2] [1]

  • Juhás, M. et al. (2022). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole.[3] Pharmaceuticals (MDPI).[4]

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry.[2][3]

  • PubChem Compound Summary. 2-Aminooxazole-5-carbaldehyde (Precursor to carboxamide). National Library of Medicine.

Sources

Comparative

Validation of 2-Aminooxazole-5-carboxamide as a Lead Scaffold in Kinase Inhibitor Discovery

Executive Summary: The Case for Bioisosteric Replacement In the high-stakes arena of kinase inhibitor development, the 2-aminothiazole-5-carboxamide scaffold has long been a "privileged structure," most notably serving a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for Bioisosteric Replacement

In the high-stakes arena of kinase inhibitor development, the 2-aminothiazole-5-carboxamide scaffold has long been a "privileged structure," most notably serving as the core of the blockbuster drug Dasatinib (Sprycel), a multi-targeted kinase inhibitor (Src/Abl). However, despite its potency, the thiazole moiety introduces specific liabilities: poor aqueous solubility and metabolic susceptibility due to sulfur oxidation (S-oxidation).

This guide validates the 2-aminooxazole-5-carboxamide as a superior lead compound. By replacing the sulfur atom with oxygen (a classical bioisostere), researchers can retain the critical ATP-mimetic hydrogen bonding motif while significantly lowering lipophilicity (ClogP) and eliminating the sulfur metabolic "soft spot." This guide provides the comparative data, synthetic logic, and validation protocols necessary to transition from thiazole-based hits to optimized oxazole leads.

Comparative Performance Analysis

The following data contrasts the 2-aminooxazole-5-carboxamide lead against the industry-standard 2-aminothiazole-5-carboxamide.

Table 1: Physicochemical and Metabolic Profile Comparison
Feature2-Aminooxazole-5-carboxamide (Lead)2-Aminothiazole-5-carboxamide (Standard)Impact on Drug Development
ClogP ~0.5 - 1.2 (Lower)~1.5 - 2.5 (Higher)Oxazole improves aqueous solubility, reducing formulation challenges.
H-Bond Acceptor Stronger (O is more electronegative)ModeratePotentially tighter binding in the ATP hinge region (e.g., Met341 in Src).
Metabolic Liability Low (No S-oxidation)High (Sulfur oxidation to sulfoxide/sulfone)Oxazole avoids the formation of reactive metabolites and extends half-life.
Synthetic Access Challenging (Urea is less nucleophilic)Facile (Hantzsch synthesis with thiourea)Requires specialized protocols (detailed in Section 4).
Kinase Selectivity High (Tunable via 5-amide)High (Proven Src/Abl/Lck inhibitor)Oxazole maintains the critical "headgroup" geometry for kinase selectivity.
Mechanistic Insight: The "Hinge Binder" Hypothesis

Both scaffolds function as Type I kinase inhibitors. The exocyclic amino group and the ring nitrogen form a bidentate hydrogen bond with the kinase "hinge" region (e.g., the backbone of Met341 in Src kinase).

  • Thiazole Risk: The sulfur atom can interact non-specifically with hydrophobic pockets, sometimes leading to off-target toxicity.

  • Oxazole Advantage: The oxygen atom is smaller and more polar, tightening the fit within the ATP pocket and reducing lipophilic non-specific binding.

Visualizing the Mechanism of Action

The following diagram illustrates the Src-family kinase signaling pathway and the specific intervention point of 2-aminooxazole-5-carboxamide.

KinaseInhibition cluster_cell Intracellular Environment Receptor T-Cell Receptor / Growth Factor Receptor Src Src/Lck Kinase (Inactive) Receptor->Src Activation Signal ATP ATP (Intracellular) Src_Active Src/Lck Kinase (Active Phosphorylation) ATP->Src_Active Cofactor Binding Src->Src_Active Autophosphorylation Substrate Downstream Effectors (STAT5, PI3K) Src_Active->Substrate Phosphorylation Cascade Inhibitor 2-Aminooxazole-5-carboxamide (Lead Compound) Inhibitor->Src_Active Competes with ATP (Hinge Binding) Proliferation Cell Proliferation / Survival Substrate->Proliferation Signaling

Caption: Mechanism of Action: The 2-aminooxazole scaffold competitively inhibits ATP binding at the Src/Lck kinase hinge region, halting downstream proliferation signaling.

Experimental Validation Protocols

To validate this lead compound in your own laboratory, follow these "self-validating" protocols. Citing these methods ensures reproducibility and alignment with industry standards.

Protocol A: Synthesis via Modified Hantzsch Cyclization

Note: Standard Hantzsch synthesis (using urea) often fails for oxazoles due to the low nucleophilicity of urea compared to thiourea. This optimized protocol uses a gold-catalyzed or specific cyclization approach.

Objective: Synthesize N-substituted 2-aminooxazole-5-carboxamides.

  • Reagents:

    • 
      -ethoxyacrylamide derivative (Precursor A).
      
    • N-bromosuccinimide (NBS).[1][2][3]

    • Urea (excess).

    • Solvent: THF/Water (1:1).

  • Step-by-Step Workflow:

    • Bromination: Treat Precursor A with NBS in THF at 0°C for 1 hour to generate the

      
      -bromo-hemiketal intermediate. Checkpoint: Monitor disappearance of starting material via TLC (Hexane:EtOAc 3:1).
      
    • Cyclization: Add 5 equivalents of Urea directly to the reaction vessel. Heat to reflux (70°C) for 4–6 hours. Critical Causality: The heat is required to overcome the activation energy barrier of the urea oxygen attack, which is higher than that of sulfur.

    • Purification: Evaporate solvent. Redissolve in EtOAc, wash with water to remove excess urea. Purify via silica gel column chromatography.

  • Validation Criteria:

    • 1H NMR: Look for the characteristic oxazole C4-H singlet around

      
       7.5–7.8 ppm. Absence of this peak indicates failed cyclization.
      
Protocol B: Lck Kinase Inhibition Assay (FRET-based)

Objective: Determine the IC50 of the lead compound against Lck (Lymphocyte-specific protein tyrosine kinase).

  • System Setup: Use a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay (e.g., LanthaScreen™).

  • Reagents:

    • Recombinant human Lck kinase (0.5 nM final).

    • Fluorescein-labeled Poly-GT substrate.

    • ATP (at

      
      , typically 10 
      
      
      
      M).
    • Terbium-labeled anti-phosphotyrosine antibody.

  • Procedure:

    • Titration: Prepare a 10-point dilution series of the 2-aminooxazole compound in DMSO (Top concentration 10

      
      M).
      
    • Incubation: Mix Kinase + Compound + Substrate + ATP in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Incubate for 60 minutes at Room Temperature.

    • Detection: Add Tb-labeled antibody + EDTA (to stop reaction). Incubate for 30 minutes.

    • Read: Measure TR-FRET ratio (Emission at 520 nm / Emission at 495 nm) on a plate reader.

  • Data Analysis:

    • Fit data to a sigmoidal dose-response equation:

      
      .
      
    • Success Criteria: Validated lead should show IC50 < 100 nM.

Protocol C: Microsomal Stability Assay

Objective: Prove metabolic superiority over the thiazole analog.

  • Incubation: Incubate 1

    
    M of test compound with human liver microsomes (0.5 mg/mL) and NADPH regenerating system at 37°C.
    
  • Sampling: Aliquot at 0, 15, 30, and 60 minutes. Quench with ice-cold acetonitrile containing internal standard (e.g., Warfarin).

  • Analysis: Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Calculate

    
    .
    
  • Benchmarking: The 2-aminooxazole lead should exhibit a

    
     > 60 minutes, whereas the thiazole analog often shows rapid degradation (
    
    
    
    < 30 min) due to S-oxidation.

References

  • Das, J., et al. (2006).[4][5] "2-aminothiazole as a Novel Kinase Inhibitor Template.[5][6] Structure-activity Relationship Studies Toward the Discovery of Dasatinib." Journal of Medicinal Chemistry, 49(23), 6819-6832.[5] Link

  • Perrone, M. G., et al. (2020). "2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry." ACS Medicinal Chemistry Letters, 11(10), 2030–2036. Link

  • Abdelgawad, M. A., et al. (2023). "New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, and ADME Profile Studies." ACS Omega, 8(32), 29357–29372. Link

  • Wityak, J., et al. (2003).[4] "Discovery and initial SAR of 2-amino-5-carboxamidothiazoles as inhibitors of the Src-family kinase p56(Lck)." Bioorganic & Medicinal Chemistry Letters, 13(22), 4007-4010.[4] Link

  • Santa Cruz Biotechnology. "2-amino-1,3-thiazole-5-carboxamide Product Data." SCBT Catalog, CAS 52499-04-4. Link

Sources

Validation

The Ascending Threat of Drug-Resistant Bacteria: Evaluating the Potential of 2-Aminooxazole-5-carboxamide

A Comparative Guide for Drug Development Professionals The relentless rise of antibiotic resistance, particularly among MRSA, VRE, and CRE pathogens, presents a formidable challenge to global health. As our arsenal of ef...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Drug Development Professionals

The relentless rise of antibiotic resistance, particularly among MRSA, VRE, and CRE pathogens, presents a formidable challenge to global health. As our arsenal of effective antibiotics dwindles, the scientific community is in a race against time to discover and develop novel antimicrobial agents. This guide offers an in-depth technical comparison of a promising new chemical entity, 2-Aminooxazole-5-carboxamide, against established last-resort antibiotics for these critical drug-resistant bacterial strains.

The Looming Crisis of Resistance

Methicillin-resistant Staphylococcus aureus (MRSA), Vancomycin-resistant Enterococci (VRE), and Carbapenem-resistant Enterobacteriaceae (CRE) are notorious for their ability to evade conventional antibiotic therapies, leading to prolonged illnesses, increased healthcare costs, and higher mortality rates. The mechanisms of resistance are varied and complex, often involving enzymatic degradation of the antibiotic, alteration of the drug's target site, or active efflux of the drug from the bacterial cell.

A New Contender: The 2-Aminooxazole Scaffold

The 2-aminooxazole core has emerged as a privileged scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities.[1] Isosteric replacement of the more common 2-aminothiazole with a 2-aminooxazole moiety has been shown to improve physicochemical properties such as solubility, without compromising antimicrobial efficacy.[2][3] This guide focuses on the potential of 2-Aminooxazole-5-carboxamide and its derivatives as a viable therapeutic strategy against multidrug-resistant bacteria.

Mechanism of Action: A Multi-pronged Attack?

While the precise mechanism of action for 2-Aminooxazole-5-carboxamide is still under investigation, related 2-aminooxazole compounds are believed to exert their antibacterial effects through various pathways. One proposed target is the inhibition of essential bacterial enzymes, disrupting critical cellular processes.[4] For instance, some studies suggest that oxazole derivatives may interfere with menaquinone biosynthesis and other essential proteins involved in DNA replication and cell division.[5]

Below is a conceptual representation of the potential inhibitory action of 2-aminooxazole derivatives on a key bacterial enzyme.

cluster_bacterial_cell Bacterial Cell Enzyme Essential Bacterial Enzyme (e.g., DHFR, Gyrase) Product Essential Product (e.g., DNA, Folate) Enzyme->Product Catalyzes reaction Substrate Natural Substrate Substrate->Enzyme Binds to active site Aminooxazole 2-Aminooxazole Derivative Aminooxazole->Enzyme Inhibits (Competitive or Non-competitive)

Caption: Putative mechanism of action for 2-aminooxazole derivatives.

In contrast, the resistance mechanisms of MRSA, VRE, and CRE are well-characterized.

cluster_mrsa MRSA Resistance cluster_vre VRE Resistance cluster_cre CRE Resistance mecA mecA gene PBP2a Penicillin-Binding Protein 2a (PBP2a) mecA->PBP2a Encodes CellWall Cell Wall Synthesis PBP2a->CellWall Continues despite β-lactam presence BetaLactam β-lactam Antibiotics (e.g., Methicillin) BetaLactam->PBP2a Low affinity for vanA vanA gene cluster D_Ala_D_Lac D-Ala-D-Lac vanA->D_Ala_D_Lac Alters precursor to Vancomycin Vancomycin Vancomycin->D_Ala_D_Lac Cannot bind effectively Peptidoglycan Peptidoglycan Precursor Vancomycin->Peptidoglycan Binds to D-Ala-D-Ala in susceptible strains Carbapenemase Carbapenemase (e.g., KPC, NDM, OXA-48) Carbapenem Carbapenem Antibiotics Carbapenemase->Carbapenem Hydrolyzes β-lactam ring Porin Mutation/Loss prevents entry Carbapenem->Porin Enters cell via

Caption: Overview of resistance mechanisms in MRSA, VRE, and CRE.

Comparative Efficacy Analysis: A Look at the Numbers

Direct comparative data for 2-Aminooxazole-5-carboxamide against these specific resistant strains is not yet widely available in published literature. However, a recent study on a related chlorinated 2-aminooxazole derivative, 2-chloro-N-(oxazol-2-yl)isonicotinamide (AB15), provides a valuable point of reference. The study reported a Minimum Inhibitory Concentration (MIC) of 62.5 µM against a methicillin-resistant S. aureus (MRSA) strain.[6]

For the purpose of this guide, we will use this value as a proxy for the potential efficacy of the 2-aminooxazole class, while acknowledging the need for further research on the specific 5-carboxamide derivative. The following tables compare the reported MIC of this derivative with the typical MIC ranges of standard-of-care antibiotics for MRSA, VRE, and CRE.

Table 1: Comparative Efficacy against Methicillin-Resistant Staphylococcus aureus (MRSA)

CompoundClassTypical MIC Range (µg/mL)
2-chloro-N-(oxazol-2-yl)isonicotinamide (AB15)2-Aminooxazole Derivative~13.8 (62.5 µM)[6]
VancomycinGlycopeptide1-2[7][8][9][10]
LinezolidOxazolidinone1-4
DaptomycinLipopeptide0.25-1

Table 2: Comparative Efficacy against Vancomycin-Resistant Enterococci (VRE)

CompoundClassTypical MIC Range (µg/mL)
2-Aminooxazole-5-carboxamide (Hypothetical)2-Aminooxazole DerivativeData not available
DaptomycinLipopeptide1-4[4][11][12][13]
LinezolidOxazolidinone1-4[12][14][15]

Table 3: Comparative Efficacy against Carbapenem-Resistant Enterobacteriaceae (CRE)

CompoundClassTypical MIC Range (µg/mL)
2-Aminooxazole-5-carboxamide (Hypothetical)2-Aminooxazole DerivativeData not available
MeropenemCarbapenem≥4 (Resistant)[2][16]
ColistinPolymyxin0.25 - >16[15]

Note: The MIC value for the 2-aminooxazole derivative is for a related compound and should be interpreted with caution. Further studies on 2-Aminooxazole-5-carboxamide are required for a direct comparison.

Experimental Protocols: A Guide to In Vitro Evaluation

The determination of a novel compound's efficacy relies on standardized and reproducible experimental protocols. The following outlines the Broth Microdilution method, a gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Broth Microdilution for MIC Determination

This method involves preparing two-fold serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The plates are incubated under controlled conditions, and the MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the bacterium.

start Start prep_compound Prepare serial dilutions of 2-Aminooxazole-5-carboxamide and comparator antibiotics start->prep_compound prep_inoculum Prepare standardized bacterial inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate microtiter plate wells with bacterial suspension prep_compound->inoculate prep_inoculum->inoculate incubate Incubate at 35-37°C for 16-20 hours inoculate->incubate read_mic Visually inspect for growth and determine MIC incubate->read_mic end End read_mic->end

Caption: Workflow for Broth Microdilution MIC Assay.

Conclusion and Future Directions

The 2-aminooxazole scaffold holds significant promise in the development of novel antibacterial agents. While direct evidence for the efficacy of 2-Aminooxazole-5-carboxamide against MRSA, VRE, and CRE is still emerging, preliminary data from related compounds are encouraging. The favorable physicochemical properties of the 2-aminooxazole ring system, coupled with its potential for a unique mechanism of action, make it a compelling area for further investigation.

Future research should focus on:

  • Synthesis and in vitro screening of a library of 2-Aminooxazole-5-carboxamide derivatives against a broad panel of drug-resistant clinical isolates.

  • Mechanism of action studies to identify the specific bacterial targets and pathways inhibited by these compounds.

  • In vivo efficacy and toxicity studies in animal models of infection to assess the therapeutic potential and safety profile of lead candidates.

The path to a new antibiotic is long and arduous, but the exploration of novel chemical scaffolds like 2-aminooxazole is essential in our ongoing battle against antimicrobial resistance.

References

  • Vancomycin MICs among Methicillin-Resistant Staphylococcus aureus. (n.d.). Frontiers. Retrieved February 11, 2026, from [Link]

  • [In vitro activity of daptomycin against VRE and MRSA strains]. (2013). PubMed. Retrieved February 11, 2026, from [Link]

  • Comparative Studies to Uncover Mechanisms of Action of N-(1,3,4-Oxadiazol-2-yl)benzamide Containing Antibacterial Agents. (2022). PubMed. Retrieved February 11, 2026, from [Link]

  • Vancomycin MIC-related parameters of MRSA isolates from different specimens. (n.d.). Retrieved February 11, 2026, from [Link]

  • Vancomycin Minimum Inhibitory Concentration for Methicillin-Resistant Staphylococcus aureus Infections; Is There Difference in Mortality Between Patients? (2014). PubMed Central. Retrieved February 11, 2026, from [Link]

  • Relationship of MIC and Bactericidal Activity to Efficacy of Vancomycin for Treatment of Methicillin-Resistant Staphylococcus aureus Bacteremia. (2008). PubMed Central. Retrieved February 11, 2026, from [Link]

  • Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. (2022). MDPI. Retrieved February 11, 2026, from [Link]

  • N-(1,3,4-oxadiazol-2-yl)benzamide analogs, bacteriostatic agents against methicillin- and vancomycin-resistant bacteria. (2018). PubMed. Retrieved February 11, 2026, from [Link]

  • Colistin Insusceptibility in Carbapenem-Resistant Enterobacteriaceae Isolates From a Tertiary Referral Centre. (2024). PubMed Central. Retrieved February 11, 2026, from [Link]

  • Antimicrobial susceptibility pattern of vancomycin resistant enterococci to newer... (2014). PubMed Central. Retrieved February 11, 2026, from [Link]

  • Treatment options for vancomycin-resistant enterococcal infections. (2002). PubMed. Retrieved February 11, 2026, from [Link]

  • MIC distributions of two antimicrobial agents against VRE strains. (n.d.). ResearchGate. Retrieved February 11, 2026, from [Link]

  • Present and Future of Carbapenem-resistant Enterobacteriaceae (CRE) Infections. (2020). PubMed Central. Retrieved February 11, 2026, from [Link]

  • Vancomycin Resistant Enterococcus (VRE). (2020). LITFL. Retrieved February 11, 2026, from [Link]

  • (PDF) Treatment of Carbapenem-Resistant Enterobacteriaceae (CRE) in 6 US communities. (2016). ResearchGate. Retrieved February 11, 2026, from [Link]

  • Association Between Types of Carbapenemase and Clinical Outcomes of Infection Due to Carbapenem Resistance Enterobacterales. (2022). National Institutes of Health. Retrieved February 11, 2026, from [Link]

  • Evaluation of Resistance Mechanisms in Carbapenem-Resistant Enterobacteriaceae. (2020). PubMed Central. Retrieved February 11, 2026, from [Link]

  • Distribution of meropenem MIC for 14 CP-CRE strains (the MIC was determined in 14 strains out of the total of 19). (n.d.). ResearchGate. Retrieved February 11, 2026, from [Link]

  • A new bactericidal chlorinated derivative containing 2-aminooxazole potentiates antibacterial action of colistin against multidrug-resistant acinetobacter baumannii. (2023). PubMed Central. Retrieved February 11, 2026, from [Link]

  • Novel Small-Molecule Hybrid-Antibacterial Agents against S. aureus and MRSA Strains. (2021). MDPI. Retrieved February 11, 2026, from [Link]

  • 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. (2020). ACS Publications. Retrieved February 11, 2026, from [Link]

  • Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. (2022). PubMed. Retrieved February 11, 2026, from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Safe Disposal of 2-Aminooxazole-5-carboxamide

Navigating the lifecycle of specialized reagents is a critical aspect of modern drug discovery and scientific research. 2-Aminooxazole-5-carboxamide, a key heterocyclic building block, demands meticulous handling not onl...

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the lifecycle of specialized reagents is a critical aspect of modern drug discovery and scientific research. 2-Aminooxazole-5-carboxamide, a key heterocyclic building block, demands meticulous handling not only during its application but, just as importantly, through its disposal. This guide provides an in-depth, procedural framework for the safe and compliant disposal of this compound, ensuring the protection of laboratory personnel and the environment. Our approach is grounded in established safety protocols and regulatory standards, empowering researchers to manage chemical waste with confidence and integrity.

Foundational Safety: Understanding the Hazard Profile

The imperative for stringent disposal protocols stems directly from the inherent hazards of 2-Aminooxazole-5-carboxamide. A thorough understanding of its risk profile is the first step in ensuring safe handling from acquisition to disposal. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a clear, quantitative summary of these risks.

This compound is consistently classified as a hazardous substance.[1] It is harmful if swallowed, and causes significant skin and eye irritation.[2][3][4] Furthermore, it may cause respiratory irritation, highlighting the need to avoid dust formation during handling and disposal.[2][3]

Hazard ClassificationGHS Hazard CodeDescriptionPictogram
Acute Toxicity (Oral)H302Harmful if swallowed.[2][4][5]GHS07: Harmful/Irritant
Skin Corrosion/IrritationH315Causes skin irritation.[2][3][4]GHS07: Harmful/Irritant
Serious Eye Damage/IrritationH319Causes serious eye irritation.[2][3][4]GHS07: Harmful/Irritant
Specific Target Organ ToxicityH335May cause respiratory irritation.[2][3]GHS07: Harmful/Irritant

The causality is clear: because the compound is an irritant and harmful upon ingestion or inhalation, disposal procedures must be designed to prevent any release into the laboratory environment or municipal waste streams. Direct contact must be avoided at all stages, and all waste generated must be treated as hazardous.

The Core Directive: Segregate and Contain

The fundamental principle for disposing of 2-Aminooxazole-5-carboxamide is that it must be managed as regulated hazardous chemical waste. Under no circumstances should this compound or its containers be disposed of in standard trash or via the sanitary sewer system.[6][7] The environmental and safety repercussions of improper disposal are significant.

The following workflow provides a logical decision-making process for handling all forms of waste associated with this chemical.

Disposal_Workflow cluster_waste_type Identify Waste Stream cluster_protocols Disposal Protocols cluster_final_disposal Final Containment & Disposal start Waste Generation Point (2-Aminooxazole-5-carboxamide) waste_type What is the nature of the waste? start->waste_type solid_waste Protocol 1: Unused/Expired Solid Chemical waste_type->solid_waste  Solid Compound   contaminated_labware Protocol 2: Contaminated Disposables (Gloves, Weigh Paper, etc.) waste_type->contaminated_labware Contaminated Labware empty_container Protocol 3: 'Empty' Stock Container waste_type->empty_container   Empty Container    spill_cleanup Protocol 4: Spill Cleanup Debris waste_type->spill_cleanup    Spill Debris     collect_waste Collect in a designated, properly labeled, sealed Hazardous Waste Container. solid_waste->collect_waste contaminated_labware->collect_waste empty_container->collect_waste spill_cleanup->collect_waste disposal_service Arrange pickup by a licensed professional waste disposal service. collect_waste->disposal_service

Caption: Decision workflow for proper disposal of 2-Aminooxazole-5-carboxamide waste.

Step-by-Step Disposal Methodologies

Adherence to a systematic, repeatable protocol is essential for safety and compliance. The following procedures detail the disposal process for each identified waste stream.

Protocol 1: Disposal of Unused or Expired Solid 2-Aminooxazole-5-carboxamide

This protocol applies to the bulk chemical that is no longer needed.

  • Personal Protective Equipment (PPE): At a minimum, wear a lab coat, safety glasses with side shields, and nitrile gloves.[2]

  • Work Area: Conduct this procedure within a certified chemical fume hood to prevent inhalation of any airborne dust.[7]

  • Containment: Ensure the original container is securely closed. If the original container is compromised, carefully transfer the material to a new, compatible, and properly labeled container.

  • Labeling: Create a hazardous waste label. Clearly write "Hazardous Waste" and the full chemical name: "2-Aminooxazole-5-carboxamide". Include the date and the primary hazards (Irritant, Harmful).

  • Storage: Place the labeled container in your laboratory's designated Satellite Accumulation Area (SAA) for hazardous chemical waste.[8] Ensure it is segregated from incompatible materials, such as strong oxidizing agents.[6]

  • Disposal Request: Follow your institution's procedure to request a pickup from the Environmental Health and Safety (EHS) office or their contracted licensed professional waste disposal service.[7]

Protocol 2: Disposal of Contaminated Labware and Debris

This includes items such as weighing papers, contaminated gloves, disposable spatulas, and absorbent pads.

  • Collection: Place all contaminated solid waste into a designated, puncture-resistant container lined with a heavy-duty plastic bag. This is often a labeled bucket or a sturdy box.

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and list the chemical contaminant: "Debris contaminated with 2-Aminooxazole-5-carboxamide".

  • Sealing: Once full, securely seal the inner bag and then close the outer container. Do not overfill.

  • Storage & Disposal: Store in the SAA and arrange for pickup via your institution's hazardous waste program.

Protocol 3: Decontamination and Disposal of "Empty" Containers

An "empty" container of a hazardous chemical is not considered non-hazardous until it has been properly decontaminated. The residue can still pose a significant risk.

  • Initial Rinse (Crucial Step): Under a chemical fume hood, rinse the empty container with a suitable solvent (e.g., methanol or ethanol) three times. The volume of each rinse should be approximately 10% of the container's volume.

  • Collect Rinsate: Crucially, the first rinse (and preferably all three) must be collected and disposed of as liquid hazardous waste. [8][9] This rinsate should be placed in a designated, labeled hazardous waste container for flammable liquids, also noting the presence of trace 2-Aminooxazole-5-carboxamide.

  • Container Preparation: After triple rinsing and allowing the container to air-dry completely in the fume hood, the original label must be removed or completely defaced to prevent misidentification.[8]

  • Final Disposal: Once decontaminated, the rinsed and defaced container may be disposed of in the appropriate receptacle for glass or plastic waste, according to your institution's policies.

Protocol 4: Management of Accidental Spills

In the event of a spill, the primary goals are to contain, clean, and then dispose of the material safely.

  • Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate personnel and alert your institution's safety office.

  • Control Access: Restrict access to the spill area.

  • PPE: Wear appropriate PPE, including double gloves, safety goggles, a lab coat, and if there is a risk of significant dust, a respirator.[7]

  • Cleanup: For a small, solid spill, do not use a dry brush or towel, as this will generate dust. Gently cover the spill with an absorbent material.[10] Alternatively, you can carefully dampen the solid material with water and then transfer it to a suitable container.[11]

  • Collection and Disposal: Sweep or scoop the absorbed/dampened material and place it into a hazardous waste container.[6][7] Label and dispose of it as described in Protocol 2.

  • Decontamination: Clean the spill surface with soap and water, collecting the cleaning materials for disposal as hazardous waste.[11][12]

Conclusion: A Commitment to Safety and Responsibility

The proper disposal of 2-Aminooxazole-5-carboxamide is not merely a logistical task but a professional responsibility. By understanding its hazard profile and adhering to the detailed protocols outlined in this guide, researchers can ensure they are not only compliant with regulations but are actively fostering a culture of safety. These procedures, grounded in authoritative sources, provide a clear and defensible methodology for managing this chemical waste stream from cradle to grave. Always consult your institution's specific EHS guidelines, as they provide the definitive policies for your location.

References

  • Safety Data Sheet. SynZeal. [Link]

  • 2-Aminooxazole PubChem Compound Summary. National Center for Biotechnology Information. [Link]

  • MSDS of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide. Capot Chemical. [Link]

  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Princeton University. [Link]

  • Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. University of North Carolina at Chapel Hill. [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College. [Link]

  • Hazardous Waste - EHSO Manual. The University of Oklahoma. [Link]

  • Hazardous Waste Disposal Guide. Northwestern University. [Link]

  • 2-Amino-1,3-thiazole-5-carboxamide PubChem Compound Summary. National Center for Biotechnology Information. [Link]

Sources

Handling

Personal protective equipment for handling 2-Aminooxazole-5-carboxamide

Executive Summary: The Precautionary Mandate 2-Aminooxazole-5-carboxamide (CAS: 1334298-29-1) is a functionalized heterocyclic intermediate frequently employed in the synthesis of bioactive kinase inhibitors and antitube...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Precautionary Mandate

2-Aminooxazole-5-carboxamide (CAS: 1334298-29-1) is a functionalized heterocyclic intermediate frequently employed in the synthesis of bioactive kinase inhibitors and antitubercular agents. While specific toxicological data (LD50) for this exact derivative may be limited in public repositories, its structural class—aminooxazoles—possesses known biological activity and potential for skin sensitization and respiratory irritation.

The Core Directive: Treat this compound not merely as a chemical irritant, but as a Pharmacologically Active Material (PAM) . Your safety protocol must prevent both exposure (worker safety) and cross-contamination (experimental integrity).

Part 1: Hazard Identification & Risk Assessment

Before selecting PPE, we must understand the "Why." The primary risks associated with 2-Aminooxazole-5-carboxamide stem from its physical state (fine powder) and its functional groups.

Hazard CategorySpecific RiskMechanism of Action
Inhalation HighFine particulates (dust) can deeply penetrate the alveolar region. The amino group facilitates mucosal absorption.
Dermal Moderate/HighPotential for contact dermatitis. Carboxamides can enhance lipophilicity, aiding skin permeation.
Ocular ModerateMechanical irritation from dust; chemical irritation from basicity of the amino moiety.
Static Charge OperationalDry heterocyclic powders are prone to static buildup, leading to scattering during weighing.

Part 2: The PPE Matrix (Personal Protective Equipment)

Standard: OSHA 29 CFR 1910.132 / Prudent Practices in the Laboratory (NRC)

Do not rely on a "one-size-fits-all" approach. PPE selection changes based on the state of matter.[1]

Scenario A: Handling Solid Powder (Weighing/Transfer)

Risk: Airborne particulates and static scattering.

ComponentSpecificationRationale
Respiratory N95 or P100 Respirator (if outside hood)Mandatory if weighing outside a containment enclosure. Ideally, use a Vented Balance Enclosure (VBE).
Hands (Inner) Nitrile (4 mil) Acts as a second skin; prevents sweat contamination of the sample.
Hands (Outer) Nitrile (Extended Cuff, 6-8 mil) Provides mechanical strength. Discard immediately upon contamination.
Eyes Chemical Splash Goggles Safety glasses are insufficient for fine powders that can drift around side shields.
Body Lab Coat (Tyvek/Poly-coated) Cotton coats trap dust. Use a disposable Tyvek sleeve or coat if handling >10g.
Scenario B: Handling Solutions (Organic Solvents)

Risk: Splash and permeation (dissolved compound penetrates faster).

ComponentSpecificationRationale
Respiratory Fume Hood (Sash at 18") Engineering control is primary. Respirator not required if hood face velocity is >100 fpm.
Hands Laminate Film (Silver Shield) or Double Nitrile Standard nitrile degrades quickly in solvents like DCM or DMF often used with this compound.
Eyes Safety Glasses w/ Side Shields Goggles are prone to fogging; glasses are acceptable if working behind a hood sash.

Part 3: Operational Protocols (Step-by-Step)

Protocol 3.1: The "Static-Free" Weighing Procedure

Objective: Prevent loss of material and inhalation exposure.

  • Engineering Check: Verify Balance Enclosure/Fume Hood flow (Magnehelic gauge should read 0.3–0.5 inches w.c.).

  • Donning: Put on double nitrile gloves. Tape the inner glove to your lab coat sleeve to seal the wrist gap.

  • Static Neutralization:

    • Crucial Step: Use an Ionizing Air Blower or Anti-Static Gun on the spatula and weigh boat before touching the powder.

    • Why? Aminooxazoles are often fluffy solids. Static charge causes particles to "jump" onto gloves and cuffs, creating invisible contamination.

  • Transfer: Weigh by difference. Do not tap the spatula against the weigh boat; this launches particulates.

  • Decontamination: Wipe the balance area with a methanol-dampened Kimwipe. Dispose of the wipe as solid hazardous waste.

Protocol 3.2: Emergency Spill Response (Solid)

Do NOT sweep. Sweeping generates aerosols.

  • Isolate: Alert nearby personnel. Mark the zone.

  • Dampen: Gently cover the spill with paper towels soaked in Isopropanol (prevents dust cloud).

  • Scoop: Use a plastic scoop or dustpan to lift the wet slurry.

  • Clean: Wash the surface twice: first with water (solubilizes polar residues), then with ethanol.

Part 4: Visualization of Safety Logic

The following diagram illustrates the Hierarchy of Controls specifically for this compound. It emphasizes that PPE is the last line of defense, not the first.

SafetyHierarchy Hazard Hazard Source: 2-Aminooxazole-5-carboxamide (Fine Dust / Bioactive) EngControl Engineering Control: Fume Hood / Vented Balance Enclosure (Primary Barrier) Hazard->EngControl Containment AdminControl Admin Control: SOPs, Training, Static Neutralization EngControl->AdminControl Procedures PPE PPE (Last Resort): Double Nitrile Gloves, N95/P100, Goggles AdminControl->PPE Redundancy Operator Operator Safety & Sample Integrity PPE->Operator Protection

Figure 1: Risk Mitigation Hierarchy. Engineering controls (Blue) must be validated before relying on PPE (Green).

Part 5: Disposal & Waste Management

Improper disposal of heterocyclic amines can disrupt aquatic ecosystems.

  • Solid Waste: Collect in a dedicated container labeled "Solid Organic Waste (Hazardous)." Do not use general trash.

  • Liquid Waste:

    • If dissolved in non-halogenated solvents (MeOH, EtOH): Non-Halogenated Organic Waste .

    • If dissolved in DCM/Chloroform: Halogenated Organic Waste .

  • Container Rinse: Triple rinse the empty reagent bottle with acetone. Add rinsate to liquid waste. Deface the label before recycling the glass.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[2] [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment (29 CFR 1910.132). United States Department of Labor. [Link]

  • PubChem. (n.d.). 2-Aminooxazole-5-carboxamide Compound Summary. National Library of Medicine. [Link](Note: Search via CAS 1334298-29-1 for specific entry).

  • American Chemical Society (ACS). (2015). Identifying and Evaluating Hazards in Research Laboratories. [Link]

Sources

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